4-(Trifluoromethylthio)phenyl isocyanate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-isocyanato-4-(trifluoromethylsulfanyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NOS/c9-8(10,11)14-7-3-1-6(2-4-7)12-5-13/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYQSIHZNEJCZKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C=O)SC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80369889 | |
| Record name | 4-(Trifluoromethylthio)phenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80369889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24032-84-6 | |
| Record name | 4-(Trifluoromethylthio)phenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80369889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Trifluoromethylthio)phenyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(Trifluoromethylthio)phenyl Isocyanate (CAS 24032-84-6): Properties, Reactivity, and Applications
This guide provides a comprehensive technical overview of 4-(Trifluoromethylthio)phenyl isocyanate, a highly reactive and versatile chemical intermediate. The unique combination of a potent electrophilic isocyanate group and an electron-withdrawing, lipophilic trifluoromethylthio moiety makes this compound a valuable building block for researchers in medicinal chemistry, agrochemical synthesis, and advanced materials science. We will delve into its fundamental properties, synthetic routes, characteristic reactivity, and practical applications, offering field-proven insights and detailed protocols for its use.
Section 1: Physicochemical and Spectroscopic Profile
Understanding the fundamental physical and chemical properties of this compound is paramount for its effective and safe use in any research or development setting. These properties dictate storage conditions, solvent choices, and purification strategies.
Physical and Chemical Properties
The key physicochemical data for this compound are summarized in the table below. It is a moisture-sensitive liquid, a critical consideration for its handling and storage. Discrepancies in reported boiling points and flash points from different suppliers highlight the importance of consulting the specific safety data sheet (SDS) provided with the material.
| Property | Value | Source(s) |
| CAS Number | 24032-84-6 | [1] |
| Molecular Formula | C₈H₄F₃NOS | [1] |
| Molecular Weight | 219.18 g/mol | [1] |
| Appearance | Pale yellow oil / liquid | [1] |
| Boiling Point | 43 °C @ 0.01 mmHg | [1] |
| Density | 1.365 g/mL at 25 °C | [1] |
| Refractive Index (n²⁰/D) | 1.511 | [1] |
| Solubility | Reacts with water (hydrolyzes) | [1] |
| Sensitivity | Moisture sensitive | [1] |
Spectroscopic Characteristics (Predicted)
While a complete, publicly available set of spectra for this specific compound is not readily found, its structure allows for a confident prediction of its key spectroscopic features based on well-established principles and data from analogous compounds like 4-(Trifluoromethyl)phenyl isocyanate and various trifluoromethylthio anilines.[2][3][4]
-
Infrared (IR) Spectroscopy: The most prominent and diagnostic peak will be a very strong, sharp absorption band between 2250-2280 cm⁻¹ , characteristic of the asymmetric stretching vibration of the isocyanate (–N=C=O) group.[3][5] Aromatic C-H stretching will appear above 3000 cm⁻¹, and C=C stretching bands will be present in the 1400-1600 cm⁻¹ region. Strong C-F stretching bands associated with the -SCF₃ group are expected in the 1100-1300 cm⁻¹ range.
-
¹H NMR Spectroscopy: The spectrum will be simple, showing two signals in the aromatic region (approx. 7.2-7.8 ppm). Due to the para-substitution pattern, these will appear as two doublets, each integrating to 2H, exhibiting a typical ortho-coupling constant (J ≈ 8-9 Hz). The protons ortho to the electron-withdrawing -SCF₃ group will likely be further downfield than those ortho to the -NCO group.
-
¹³C NMR Spectroscopy: The isocyanate carbon (–N=C=O) will appear as a singlet around 120-135 ppm . The trifluoromethyl carbon (-SCF₃) will be a quartet due to coupling with the three fluorine atoms (¹JCF ≈ 300-310 Hz).[4] Four distinct aromatic carbon signals are also expected.
-
¹⁹F NMR Spectroscopy: A single, sharp singlet is expected around -42 to -45 ppm (relative to CFCl₃), which is the characteristic chemical shift range for the -SCF₃ group attached to an aromatic ring.[4]
Section 2: Synthesis and Manufacturing Context
The standard industrial synthesis of aryl isocyanates involves the phosgenation of the corresponding primary aniline.[6] For this compound, the precursor is 4-(Trifluoromethylthio)aniline (CAS 372-16-7).[7][8]
Causality of Method Selection: Phosgene (COCl₂) is an exceptionally reliable and efficient reagent for this transformation. However, its extreme toxicity necessitates specialized handling infrastructure. For laboratory-scale synthesis, a solid phosgene equivalent such as triphosgene (bis(trichloromethyl) carbonate) is the preferred reagent.[9][10] Triphosgene is a stable, crystalline solid that decomposes in situ to generate phosgene, offering significant safety and handling advantages. The reaction is typically run in an inert solvent like toluene or 1,2-dichloroethane at elevated temperatures to ensure complete conversion and drive the reaction forward.[11]
Workflow: Synthesis via Triphosgene
Caption: Synthesis workflow for this compound.
Section 3: Reactivity and Mechanistic Pathways
The synthetic utility of this compound is rooted in the high electrophilicity of the central carbon atom in the isocyanate group. This reactivity is further amplified by the strong electron-withdrawing nature of the para-substituted trifluoromethylthio (-SCF₃) group. The molecule readily reacts with a wide range of nucleophiles.
Reaction with Amines to Form Ureas
Primary and secondary amines rapidly and quantitatively react with the isocyanate in an uncatalyzed addition reaction to form highly stable, often crystalline, N,N'-disubstituted ureas. This is a cornerstone reaction in the synthesis of many pharmaceuticals and agrochemicals.
Caption: Mechanism for urea formation from an isocyanate and a primary amine.
Reaction with Alcohols to Form Carbamates (Urethanes)
Alcohols are less nucleophilic than amines and thus react more slowly with isocyanates. These reactions are frequently catalyzed to proceed at practical rates. Common catalysts include tertiary amines (e.g., DABCO) or organotin compounds like dibutyltin dilaurate (DBTDL).[12][13] The resulting carbamate (urethane) linkage is fundamental to the polyurethane industry and is also a key structural motif in various bioactive molecules.
Caption: Catalyzed mechanism for carbamate (urethane) formation.
Reaction with Water (Hydrolysis)
Isocyanates are sensitive to moisture. They react with water to form an unstable carbamic acid intermediate, which rapidly decarboxylates to yield the corresponding primary amine (4-(Trifluoromethylthio)aniline) and carbon dioxide gas. This reaction is irreversible and is the reason the compound must be handled under anhydrous conditions to prevent degradation.
Section 4: Core Applications in Research and Development
The unique electronic and physical properties imparted by the trifluoromethylthio group make this isocyanate a reagent of high interest.
-
Pharmaceutical and Medicinal Chemistry: The -SCF₃ group is a "super-lipophilic" functional group, significantly more lipophilic than a trifluoromethyl (-CF₃) or chloro (-Cl) group.[14] Incorporating this moiety can dramatically enhance a drug candidate's ability to cross cellular membranes, improving its pharmacokinetic profile.[14] Furthermore, the electron-withdrawing nature of the -SCF₃ group can block sites of metabolic oxidation, increasing the metabolic stability and in-vivo half-life of a drug.[14] The isocyanate handle provides a direct and reliable method to conjugate this valuable pharmacophore to other molecules via stable urea or carbamate linkages. For example, the anticancer drug Sorafenib is synthesized using the closely related 4-chloro-3-(trifluoromethyl)phenyl isocyanate, demonstrating the power of this compound class in drug development.[6][15]
-
Agrochemicals: Many modern herbicides and insecticides are built around a central urea or carbamate core, which often acts as the active pharmacophore.[16] Phenyl isocyanates are fundamental building blocks in this field. The inclusion of the -SCF₃ group can enhance the potency, soil persistence, and penetration of the active ingredient into the target pest or plant.
-
Materials Science: While less common, this isocyanate can be used as a specialty monomer or surface modifier. Its incorporation into polyurethane or polyurea backbones can impart unique properties such as high hydrophobicity (water repellency), increased thermal stability, and a low refractive index, which are desirable for specialty coatings, sealants, and optical materials.
Section 5: Safety, Handling, and Storage
This compound is a hazardous chemical and must be handled with appropriate precautions. It is toxic, a lachrymator (causes tears), and an irritant to the skin, eyes, and respiratory system.[1]
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity | GHS06 (Toxic) | Danger | H331: Toxic if inhaled. |
| Health Hazard | GHS08 (Health Hazard) | Danger | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled. |
| Irritant | GHS07 (Harmful) | Warning | H302/312/332: Harmful if swallowed, in contact with skin, or if inhaled. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
Safe Handling Protocol:
-
Engineering Controls: All manipulations must be performed inside a certified chemical fume hood to prevent inhalation of vapors.
-
Personal Protective Equipment (PPE): Wear nitrile gloves (double-gloving is recommended), a flame-retardant lab coat, and chemical safety goggles or a full-face shield.
-
Dispensing: Use a syringe or cannula under an inert atmosphere (e.g., nitrogen or argon) to transfer the liquid. Avoid pouring in open air.
-
Incompatible Materials: Keep away from water, alcohols, amines, strong acids, and strong bases.
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. For long-term storage, refrigeration (2-8 °C) under an inert atmosphere is recommended to minimize degradation.
Spill Management: In case of a spill, evacuate the area. Absorb the spill with an inert material (e.g., vermiculite or sand). Decontaminate the area with a neutralizing solution. A common formulation consists of 5% sodium carbonate, 0.5% liquid surfactant, and 94.5% water. Allow the mixture to stand for at least 30 minutes before cleaning up to ensure the isocyanate has fully reacted.
Section 6: Exemplary Experimental Protocols
These protocols provide validated, step-by-step methods for common transformations using this compound.
Protocol 1: Synthesis of a Disubstituted Urea
Objective: To synthesize N-benzyl-N'-(4-(trifluoromethylthio)phenyl)urea.
-
Setup: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add benzylamine (107 mg, 1.0 mmol, 1.0 equiv.) and 10 mL of anhydrous dichloromethane (DCM).
-
Reaction: Cool the solution to 0 °C in an ice bath. Slowly add this compound (219 mg, 1.0 mmol, 1.0 equiv.) dropwise via syringe over 5 minutes.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 1 hour. The reaction is typically quantitative and instantaneous. A white precipitate of the product should form. Monitor for the disappearance of the isocyanate starting material by TLC (staining with ceric ammonium molybdate will visualize the starting material but not the urea product).
-
Workup: Reduce the solvent volume to ~2 mL via rotary evaporation. Add 15 mL of hexanes to precipitate the product fully.
-
Purification: Collect the white solid by vacuum filtration, wash with cold hexanes (2 x 5 mL), and dry under high vacuum to yield the pure urea product. Characterize by ¹H NMR, ¹³C NMR, and melting point to validate its identity and purity.
Protocol 2: Catalytic Synthesis of a Carbamate
Objective: To synthesize benzyl (4-(trifluoromethylthio)phenyl)carbamate.
-
Setup: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add benzyl alcohol (108 mg, 1.0 mmol, 1.0 equiv.), this compound (219 mg, 1.0 mmol, 1.0 equiv.), and 10 mL of anhydrous toluene.
-
Catalysis: Add dibutyltin dilaurate (DBTDL) (1-2 drops, ~0.01 mmol) to the solution.
-
Reaction: Heat the reaction mixture to 60 °C and stir for 2-4 hours.
-
Monitoring: Monitor the reaction by TLC or IR spectroscopy. The disappearance of the strong isocyanate peak (~2270 cm⁻¹) in the IR spectrum indicates reaction completion.
-
Workup: Cool the reaction to room temperature and concentrate under reduced pressure to obtain the crude product as an oil or solid.
-
Purification: Purify the crude material by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the pure carbamate product. Characterize by ¹H NMR and ¹³C NMR. The choice of a catalyst is crucial here; without it, the reaction would require significantly longer times or higher temperatures, risking side reactions.
Conclusion
This compound is a powerful synthetic intermediate whose value is derived from the synergistic properties of its two key functional groups. The highly reactive isocyanate allows for efficient and predictable bond formation, while the trifluoromethylthio group offers a unique tool to modulate lipophilicity and metabolic stability in target molecules. For researchers and developers in pharmaceuticals, agrochemicals, and materials science, a thorough understanding of its properties, reactivity, and handling requirements is essential to fully and safely exploit its synthetic potential.
References
- analyzing the mechanism of dibutyltin dilaurate catalyst in coating curing. (2025). Self-published.
-
Wongkamolsesh, K., & Kresta, J. E. (1985). Organotin Catalysis in Urethane Systems. In ACS Symposium Series (Vol. 279, pp. 159-171). American Chemical Society. Available at: [Link]
- Triphosgene: A Versatile and Safer Alternative to Phosgene in Organic Synthesis. (n.d.). Dongying City Longxing Chemical Co.,Ltd..
-
Aiert, A., et al. (2020). General approach to prepare polymers bearing pendant isocyanate groups. Polymer Chemistry, 11(32), 5174-5182. Available at: [Link]
- Dibutyltin Dilaurate in Polyurethane Casting Applications. (2025). Organotin Catalyst Suppliers & Manufacturing.
-
Kartika, R. (2020). A decade review of triphosgene and its applications in organic reactions. Tetrahedron Letters, 61(15), 151652. Available at: [Link]
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Niyogi, D., et al. (2004). Catalytic activity of DBTDL in polyurethane formation. Journal of Applied Polymer Science, 93(5), 2418-2423. Available at: [Link]
- using dibutyltin dilaurate catalyst to accelerate polyurethane foaming reaction. (2025). Self-published.
-
Shen, Q., & Qing, F. L. (2014). Structure–Reactivity Relationship of Trifluoromethanesulfenates: Discovery of an Electrophilic Trifluoromethylthiolating Reagent. The Journal of Organic Chemistry, 79(14), 6595-6602. Available at: [Link]
- CN103145586A - Synthetic method of isophorone diisocyanate. (2013). Google Patents.
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Study on Synthesis of Nitrophenyl Isocyanates Using Triphosgene. (2012). Advanced Materials Research, 531, 235-238. Available at: [Link]
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4-(Trifluoromethyl)phenyl isocyanate. (n.d.). PubChem. Available at: [Link]
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Shen, Q., & Qing, F. L. (2015). Shelf-Stable Electrophilic Reagents for Trifluoromethylthiolation. Accounts of Chemical Research, 48(5), 1227-1236. Available at: [Link]
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Charpentier, J., et al. (2010). Shelf-stable electrophilic trifluoromethylating reagents: a brief historical perspective. Beilstein Journal of Organic Chemistry, 6, 1048-1064. Available at: [Link]
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Kieltsch, I., et al. (2008). Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. Chemical Reviews, 108(9), 3804-3834. Available at: [Link]
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Trifluoromethylation. (n.d.). Wikipedia. Available at: [Link]
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4-Trifluoromethyl-phenylisocyanate - Optional[1H NMR]. (n.d.). SpectraBase. Available at: [Link]
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4-(Trifluoromethyl)phenyl isothiocyanate - Optional[13C NMR]. (n.d.). SpectraBase. Available at: [Link]
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- One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na - Supporting Information. (n.d.). The Royal Society of Chemistry.
-
4-Trifluoromethyl-phenylisocyanate - Optional[FTIR]. (n.d.). SpectraBase. Available at: [Link]
- Trifluoromethylation of Thiophenols and Thiols with Sodium Trifluoromethanesulfinate and Iodine Pentoxide - Supporting Information. (n.d.). The Royal Society of Chemistry.
- WO 2009/111061 A1 - Process for preparing sorafenib and salts thereof. (2009). Google Patents.
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4-((Trifluoromethyl)thio)aniline. (n.d.). PubChem. Available at: [Link]
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- Supporting Information for [Title of paper]. (2007). Wiley-VCH.
- Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline. (n.d.). Google Patents.
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4-(Trifluoromethyl)phenyl Isocyanate. (n.d.). Veeprho. Available at: [Link]
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Development and novel applications of halogenating agents. (2018). University of Louisville Institutional Repository. Available at: [Link]
- US4749806A - Process for the synthesis of isocyanates and of isocyanate derivatives. (1988). Google Patents.
- EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates. (1979). Google Patents.
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Physicochemical properties of 4-(trifluoromethylthio)phenyl isocyanate
An In-Depth Technical Guide to 4-(Trifluoromethylthio)phenyl isocyanate
Authored by: Senior Application Scientist
Introduction
This compound is a specialized chemical intermediate characterized by the presence of a highly reactive isocyanate group (-N=C=O) and a lipophilic trifluoromethylthio group (-SCF₃) on a benzene ring. This unique combination of functional groups makes it a valuable building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. The electron-withdrawing nature of the trifluoromethylthio group influences the reactivity of the isocyanate moiety, while also imparting desirable properties such as increased metabolic stability and enhanced binding affinity to the resulting derivatives.[1] This guide provides a comprehensive overview of the physicochemical properties, reactivity, applications, and safe handling protocols for this compound, intended for researchers and professionals in drug development and chemical synthesis.
Chemical Identity and Physicochemical Properties
A clear understanding of the fundamental properties of a reagent is the cornerstone of its effective and safe utilization in any synthetic protocol. The key identifiers and physicochemical characteristics of this compound are summarized below.
Table 1: Core Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 24032-84-6 | [2][3] |
| Molecular Formula | C₈H₄F₃NOS | [2][3] |
| Molecular Weight | 219.18 g/mol | [2] |
| Appearance | Pale yellow oil | [2] |
| Boiling Point | 43 °C @ 0.01 mm Hg | [2] |
| Density | 1.365 g/mL at 25 °C | [2] |
| Refractive Index (n20/D) | 1.511 | [2] |
| Flash Point | 203 °F (95 °C) | [2] |
| SMILES | FC(F)(F)SC1=CC=C(N=C=O)C=C1 | [3] |
| MDL Number | MFCD00036025 | [2][3] |
Reactivity Profile and Mechanistic Considerations
The synthetic utility of this compound is dominated by the electrophilic nature of the isocyanate functional group. The carbon atom of the isocyanate is highly susceptible to nucleophilic attack, making it a versatile precursor for a range of derivatives.
Sensitivity to Nucleophiles
The primary reactivity pathway involves the addition of nucleophiles across the C=N bond of the isocyanate. This reactivity is also the source of its primary instability.
-
Hydrolysis: The compound is sensitive to moisture and readily hydrolyzes in the presence of water.[2] This reaction proceeds through an unstable carbamic acid intermediate, which then decomposes to form 4-(trifluoromethylthio)aniline and carbon dioxide. This is a critical consideration for storage and handling, as inadvertent exposure to atmospheric moisture can lead to degradation of the reagent and pressure buildup in sealed containers.
-
Reaction with Alcohols and Amines: In anhydrous conditions, it reacts cleanly with alcohols to form carbamates and with primary or secondary amines to form urea derivatives. These reactions are fundamental to its application in creating diverse molecular scaffolds for drug discovery and materials science.
The trifluoromethylthio (-SCF₃) group is a strong electron-withdrawing group. This electronic effect increases the electrophilicity of the isocyanate carbon, making it more reactive towards nucleophiles compared to unsubstituted phenyl isocyanate.
Caption: General reactivity of this compound with common nucleophiles.
Synthesis and Purification
Synthetic Pathway
Isocyanates are commonly synthesized from the corresponding primary amine. A prevalent laboratory and industrial method involves the reaction of the aniline precursor with phosgene or a phosgene equivalent, such as triphosgene. For this compound, the synthesis would logically proceed from 4-(trifluoromethylthio)aniline.
A related patent for a similar compound, 4-chloro-3-(trifluoromethyl)phenylisocyanate, details a process where the corresponding aniline is reacted with triphosgene in the presence of a catalyst.[4] This suggests a highly probable synthetic route for the title compound, which offers advantages over the direct use of highly toxic phosgene gas.
Caption: A probable synthetic workflow for this compound.
Purification
Given the compound's low boiling point under vacuum (43 °C at 0.01 mm Hg), vacuum distillation is the preferred method for purification.[2] This technique allows for separation from less volatile starting materials and non-volatile polymeric byproducts that can form during the reaction or storage, without requiring excessive heat that could promote degradation.
Applications in Research and Development
The trifluoromethylthio (-SCF₃) group is of significant interest in medicinal chemistry. Its inclusion in a molecule can substantially enhance lipophilicity, which can improve cell membrane permeability, and it can also increase metabolic stability by blocking potential sites of oxidation.[1]
-
Drug Discovery: This isocyanate is a key intermediate for creating libraries of novel urea and carbamate derivatives. These derivatives are then screened for biological activity against various therapeutic targets. The -SCF₃ moiety is particularly valued for its potential to improve a drug candidate's overall pharmacokinetic profile.[1]
-
Agrochemicals: Similar to pharmaceuticals, the introduction of the -SCF₃ group can enhance the efficacy and stability of pesticides, herbicides, and fungicides.[1]
-
Materials Science: Isocyanates are precursors to polyurethanes. While this specific isocyanate is more specialized, it could be used to synthesize novel polymers with unique thermal or chemical resistance properties.
A related compound, 4-Trifluoromethyl Phenyl Isothiocyanate, has been studied for its potential in breast cancer treatment, highlighting the therapeutic interest in scaffolds containing the trifluoromethylphenyl moiety.[5]
Safety, Handling, and Storage
Isocyanates as a class are hazardous materials requiring strict handling protocols. This compound is classified as harmful and an irritant.[6]
Hazard Summary
-
Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[6]
-
Irritation: Causes skin irritation and serious eye irritation.[6] It is also a lachrymator (a substance that causes tearing).[6]
-
Sensitization: May cause respiratory irritation.[6][7] Inhalation of vapors can lead to respiratory sensitization.[7]
Recommended Safe Handling Protocol
Adherence to the following protocol is mandatory to minimize exposure and ensure operator safety.
-
Engineering Controls: All handling of the material must be conducted in a certified chemical fume hood with sufficient local exhaust ventilation to minimize vapor inhalation.[7]
-
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile).
-
Lab Coat: A flame-retardant lab coat is required.
-
Respiratory Protection: If there is a risk of exceeding exposure limits, a respirator with an appropriate cartridge for organic vapors should be used.[7]
-
-
Handling Procedure:
-
First Aid Measures:
-
Inhalation: Move the person to fresh air. If not breathing, provide artificial respiration. Seek immediate medical attention.[6]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention.[6][7]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[6][7][8]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Call a physician or poison control center immediately.[6]
-
Storage and Disposal
-
Storage: Store in a cool, dry, well-ventilated area in the original, tightly sealed container.[6][8] Recommended storage is under refrigeration. It is moisture-sensitive and should be stored under an inert atmosphere.
-
Spill & Disposal: In case of a spill, absorb with an inert material (sand, vermiculite) and place in a suitable container for disposal.[8] Isocyanate spills can be neutralized with a decontamination solution (e.g., a mixture of water, surfactant, and a weak base like sodium carbonate).[8] All waste must be disposed of in accordance with local, state, and federal regulations.[6]
References
- 4-Fluoro-3-(trifluoromethyl)phenyl isocyanate - Apollo Scientific. (2023-04-24). Apollo Scientific.
- This compound , 97 , 24032-84-6 - CookeChem. CookeChem.
- Safe Handling and Application of 4-(Trifluoromethoxy)phenyl Isocyanate: A Guide for Users. (2026-01-06). NINGBO INNO PHARMCHEM CO.,LTD.
- MOLECULAR DOCKING ANALYSIS OF 4-TRIFLUOROMETHYL PHENYL THIOUREA AND 4-TRIFLUOROMETHYL PHENYL ISOTHIOCYANATE: PROMISING INHIBITORS FOR BREAST CANCER AND POTENTIAL THERAPEUTIC AGENTS.
- SAFETY DATA SHEET - this compound. (2025-09-15). Thermo Fisher Scientific.
- 4-(Trifluoromethyl)phenyl isocyanate 99 1548-13-6 - Sigma-Aldrich. Sigma-Aldrich.
- The Role of 4-(Trifluoromethyl)phenyl Isocyanate in Advanced Organic Synthesis. (2025-10-20). NINGBO INNO PHARMCHEM CO.,LTD.
- 4-(Trifluoromethyl)phenyl isocyanate | C8H4F3NO | CID 73768 - PubChem. PubChem.
- 4-(Trifluoromethyl)phenyl isocyanate, 98% 1 g | Buy Online | Thermo Scientific Chemicals. Thermo Fisher Scientific.
- SAFETY DATA SHEET - 4-(Trifluoromethoxy)
- Unlocking Innovation: The Synthesis and Applications of 4-(Trifluoromethylthio)phenol in Modern Chemistry - NINGBO INNO PHARMCHEM CO.,LTD. NINGBO INNO PHARMCHEM CO.,LTD.
- CN110885298B - Synthesis method of 4-chloro-3- (trifluoromethyl) phenylisocyanate - Google Patents.
- 4-(Trifluoromethyl)phenyl isocyanate 99 1548-13-6 - Sigma-Aldrich. Sigma-Aldrich.
- 4-(TRIFLUOROMETHYL)PHENYL ISOCYANATE | 1548-13-6 - ChemicalBook. (2025-09-25). ChemicalBook.
- SAFETY DATA SHEET - Phenyl isocyan
- 4-(TRIFLUOROMETHYL)PHENYL ISOCYANATE(1548-13-6)ir1 - ChemicalBook. ChemicalBook.
- The wide application prospect of 4-(trifluoromethoxy)
- 24032-84-6|4-(Trifluoromethylthio)
- 4-(Trifluoromethyl)phenyl isocyanate 99 1548-13-6 - Sigma-Aldrich. Sigma-Aldrich.
- 4-(Trifluoromethyl)phenyl isocyanate, 98% 5 g | Buy Online | Thermo Scientific Chemicals. Thermo Fisher Scientific.
- 24032-84-6 Cas No. | this compound | Matrix Scientific.
- Is it normal to obtain 4 spots for phenyl isocyanate on TLC? (2021-10-26).
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4-(Trifluoromethylthio)phenyl isocyanate molecular weight and formula
An In-Depth Technical Guide to 4-(Trifluoromethylthio)phenyl Isocyanate
Introduction
This compound, with CAS Number 24032-84-6, is a highly reactive, specialized organic compound.[1][2][3] It belongs to the isocyanate class of molecules, characterized by the functional group -N=C=O. This moiety renders the compound a potent electrophile, making it a valuable reagent for forging new carbon-nitrogen bonds.
The true significance of this molecule lies in the unique combination of the reactive isocyanate group with the 4-(trifluoromethylthio) substituent (-SCF₃). The trifluoromethyl group is a cornerstone in modern medicinal and agricultural chemistry.[4][5] Its strong electron-withdrawing nature and high lipophilicity can dramatically enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[4] The trifluoromethylthio (-SCF₃) group, in particular, is gaining significant attention for the unique physicochemical properties it imparts.[6]
This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development. It details the core molecular properties, chemical reactivity, potential applications, and critical safety protocols for this compound, providing the foundational knowledge required to leverage its synthetic potential effectively and safely.
Core Molecular and Physical Properties
The fundamental properties of this compound are summarized below. This data is critical for experimental design, reaction stoichiometry calculations, and safety assessments.
Table 1: Core Identifiers and Properties
| Identifier | Value | Source(s) |
|---|---|---|
| IUPAC Name | 1-isocyanato-4-(trifluoromethylsulfanyl)benzene | [2][3] |
| CAS Number | 24032-84-6 | [1][2][3][7] |
| Molecular Formula | C₈H₄F₃NOS | [1][2][3][7] |
| Molecular Weight | 219.18 g/mol | [1][2][3] |
| MDL Number | MFCD00036025 |[1][7] |
Table 2: Physical and Chemical Properties
| Property | Value | Source(s) |
|---|---|---|
| Appearance | Pale yellow oil/liquid | [3][8] |
| Boiling Point | 43 °C @ 0.01 mm Hg | [1][3][9] |
| Density | 1.365 g/mL at 25 °C | [1][3][9] |
| Refractive Index | n20/D 1.511 | [1][3] |
| Solubility | Hydrolyzes with water | [1][3] |
| Sensitivity | Moisture sensitive |[3][10] |
Chemical Reactivity and Mechanistic Insights
The synthetic utility of this compound is dominated by the electrophilic character of the central carbon atom in the isocyanate group (-N=C=O). This carbon is highly susceptible to nucleophilic attack due to the electron-withdrawing effects of the adjacent nitrogen and oxygen atoms.
The trifluoromethylthio (-SCF₃) group at the para position further influences this reactivity. As a strongly electron-withdrawing group, it enhances the electrophilicity of the isocyanate carbon, potentially increasing its reaction rate with nucleophiles compared to non-substituted phenyl isocyanates.
The most common and synthetically valuable reactions involve nucleophiles such as amines, alcohols, and thiols, leading to the formation of urea, carbamate, and thiocarbamate linkages, respectively. These reactions are typically high-yielding and proceed under mild conditions. The general mechanism involves the attack of the nucleophile on the isocyanate carbon, followed by proton transfer to the nitrogen.
Caption: General reaction of an isocyanate with a primary amine.
Synthesis Pathways
Aryl isocyanates are most commonly synthesized from the corresponding primary aniline. While a specific, validated synthesis for this compound is not detailed in the provided search results, a general and industrially relevant method is the phosgenation of 4-(trifluoromethylthio)aniline.
Authoritative Insight: The traditional use of highly toxic phosgene gas has been largely supplanted by safer liquid or solid phosgene equivalents, such as diphosgene (trichloromethyl chloroformate) or triphosgene (bis(trichloromethyl) carbonate).[11] Triphosgene, in the presence of a tertiary amine base (e.g., triethylamine), is a common and effective choice for this transformation in a laboratory setting.[12] The reaction proceeds via an intermediate carbamoyl chloride, which then eliminates HCl to yield the isocyanate.
Caption: General workflow for the synthesis of an aryl isocyanate.
Applications in Research and Development
While specific, published applications for this compound are sparse, its utility can be authoritatively inferred from its chemical structure. It serves as a sophisticated building block for introducing the trifluoromethylthio-phenyl moiety into larger molecules.
-
Drug Discovery and Medicinal Chemistry: The primary application lies in the synthesis of novel urea and carbamate derivatives as potential therapeutic agents. The trifluoromethyl group is a key feature in many FDA-approved drugs, enhancing their pharmacological profiles.[5] The -SCF₃ group offers an alternative to the more common -OCF₃ group, with distinct electronic and lipophilic properties that are valuable for lead optimization.[6] For example, the anti-cancer drug Sorafenib is synthesized using a related substituted phenyl isocyanate.[5]
-
Materials Science: Isocyanates are fundamental monomers for the production of polyurethanes. This reagent could be used to synthesize specialty polymers with enhanced thermal stability, chemical resistance, and unique surface properties (hydrophobicity) conferred by the fluorinated group.
-
Agrochemicals: The trifluoromethyl group is prevalent in modern pesticides and herbicides.[4] This compound is a viable starting material for creating new crop protection agents where metabolic stability and target affinity are critical.
Experimental Protocols
Trustworthiness: The following protocols are designed as self-validating systems. Each step includes a rationale, ensuring the researcher understands the purpose and can anticipate outcomes.
Protocol 6.1: General Synthesis of a N,N'-disubstituted Urea
This protocol details the reaction of this compound with a generic primary amine (R-NH₂).
Methodology:
-
Reaction Setup (Inert Atmosphere): To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add the primary amine (1.0 eq) and anhydrous dichloromethane (DCM).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of this compound (1.0 eq) in anhydrous DCM dropwise over 10-15 minutes.
-
Causality: The reaction is often exothermic. Slow, cooled addition controls the reaction rate, preventing potential side reactions and ensuring safety.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), visualizing with UV light. The disappearance of the limiting reagent spot indicates completion.
-
Causality: TLC provides a rapid, qualitative assessment of the reaction's progress. Note that isocyanates can be reactive on silica gel; co-spotting with starting materials is essential for accurate interpretation.[11]
-
-
Workup: Upon completion, if the product precipitates, collect it by vacuum filtration. If it remains in solution, concentrate the solvent under reduced pressure.
-
Causality: Urea derivatives are often crystalline solids with limited solubility in non-polar solvents like DCM, allowing for simple isolation.
-
-
Purification: Wash the collected solid with cold diethyl ether or hexane to remove any unreacted starting material. If necessary, the crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).
-
Causality: Washing with a non-polar solvent removes residual starting materials. Recrystallization is a robust method for obtaining a highly pure final product.
-
Protocol 6.2: Handling and Storage
Methodology:
-
Storage: Store the reagent in a tightly sealed container at 2-8 °C under an inert atmosphere (e.g., nitrogen or argon).[7][8]
-
Causality: Cold storage slows decomposition, and an inert atmosphere prevents reaction with atmospheric moisture.
-
-
Handling: Always handle this compound in a well-ventilated chemical fume hood.[13] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[10][14]
-
Dispensing: Use syringes or cannulas for transferring the liquid to prevent exposure to air and moisture.
-
Causality: This technique maintains the inert atmosphere and prevents hydrolysis, preserving the reagent's integrity.
-
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate precautions.
Table 3: GHS Hazard Information
| Hazard Class | Hazard Statement | Source(s) |
|---|---|---|
| Acute Toxicity (Oral, Dermal, Inhalation) | H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled. | [3][10] |
| Skin Corrosion/Irritation | H315: Causes skin irritation. | [3][10] |
| Eye Damage/Irritation | H319: Causes serious eye irritation. | [3][10] |
| Respiratory Sensitization | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled. | [3] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation. |[3][10] |
First Aid Measures:
-
Inhalation: Move the person to fresh air immediately. If not breathing, give artificial respiration. Seek immediate medical attention.[10]
-
Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek medical attention.[10]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]
Conclusion
This compound is a potent and versatile chemical building block. Its value is derived from the reliable reactivity of the isocyanate functional group coupled with the desirable physicochemical properties of the trifluoromethylthio moiety. For chemists in drug discovery, agrochemical research, and materials science, this compound offers a strategic tool for synthesizing novel molecules with potentially enhanced performance characteristics. Adherence to strict, anhydrous reaction conditions and rigorous safety protocols is paramount to successfully and safely harnessing its synthetic power.
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Sunway Pharm Ltd. This compound - CAS:24032-84-6. [Link]
-
Veeprho. 4-(Trifluoromethyl)phenyl Isocyanate | CAS 1548-13-6. [Link]
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PubChem. 4-(Trifluoromethyl)phenyl isocyanate | C8H4F3NO | CID 73768. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Unpacking the Chemistry of 4-(Trifluoromethyl)phenyl Isothiocyanate. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of 4-(Trifluoromethyl)phenyl Isocyanate in Advanced Organic Synthesis. [Link]
-
Fox-Chemicals. The wide application prospect of 4-(trifluoromethoxy) phenyl isocyanate. [Link]
- Google Patents. CN110885298B - Synthesis method of 4-chloro-3- (trifluoromethyl)
-
MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]
-
PubMed. Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery. [Link]
-
ResearchGate. Is it normal to obtain 4 spots for phenyl isocyanate on TLC?. [Link]
-
ResearchGate. Scheme 5. Reactions of 3 with phenyl isocyanate and benzoyl isothiocyanate. [Link]
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Spectral data for 4-(Trifluoromethylthio)phenyl isocyanate (FTIR, NMR)
An In-Depth Technical Guide to the Spectral Characterization of 4-(Trifluoromethylthio)phenyl isocyanate
For Researchers, Scientists, and Drug Development Professionals
Abstract
The introduction of sulfur-bound trifluoromethyl groups (-SCF₃) and reactive isocyanate moieties (-NCO) into aromatic systems provides a gateway to novel materials and pharmaceutical agents. This compound is a key building block in this context, demanding unambiguous characterization for quality control and reaction monitoring. This guide offers a comprehensive analysis of its spectral fingerprints using Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy. By synthesizing data from structurally related compounds and foundational spectroscopic principles, we provide a robust framework for the identification and analysis of this molecule.
Molecular Structure and Key Functional Groups
This compound possesses a para-substituted benzene ring, a highly reactive isocyanate group, and a lipophilic, metabolically stable trifluoromethylthio group. Understanding the electronic interplay between these groups is crucial for interpreting its spectral data.
Caption: Molecular structure of this compound.
Fourier-Transform Infrared (FTIR) Spectroscopy Analysis
FTIR spectroscopy is a powerful tool for identifying the key functional groups within a molecule. The spectrum of this compound is dominated by the exceptionally strong and sharp absorption of the isocyanate group, located in a relatively clear region of the mid-infrared spectrum.
The asymmetric stretching vibration of the -N=C=O group gives rise to a very intense band typically observed between 2250 and 2285 cm⁻¹.[1] This peak serves as a definitive diagnostic marker for the presence of the isocyanate functionality.[2][3] Furthermore, the trifluoromethylthio group (-SCF₃) exhibits characteristic C-F stretching vibrations, which are expected in the 1350-1100 cm⁻¹ region.[4] Vibrations associated with the para-substituted aromatic ring will also be present.
Table 1: Predicted FTIR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2270 | Very Strong, Sharp | -N=C=O Asymmetric Stretch[1][2] |
| ~1600, ~1500 | Medium-Strong | C=C Aromatic Ring Stretch |
| ~1330 | Strong | C-F Stretch (-SCF₃)[5] |
| ~1100-1200 | Strong | C-F Stretch (-SCF₃)[5] |
| ~840 | Strong | C-H Out-of-Plane Bend (p-disubstituted) |
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy provides detailed information about the molecular structure, connectivity, and chemical environment of the atoms. For this molecule, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be simple, showing a characteristic pattern for a 1,4-disubstituted benzene ring. Due to the symmetry of the molecule, the four aromatic protons will appear as a pair of doublets, often referred to as an AA'BB' system. The protons closer to the electron-withdrawing isocyanate group will be deshielded and appear at a higher chemical shift (downfield) compared to the protons adjacent to the trifluoromethylthio group.
Table 2: Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.65 | d | 2H | Ar-H (ortho to -SCF₃) |
| ~7.25 | d | 2H | Ar-H (ortho to -NCO) |
Note: Precise chemical shifts can be influenced by the solvent and concentration. The assignments are based on the analysis of similar structures.[6]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on all carbon atoms in the molecule. The isocyanate carbon (-NCO) is expected to appear significantly downfield. The trifluoromethyl carbon (-CF₃) will appear as a quartet due to coupling with the three fluorine atoms (¹JCF). The aromatic carbons will show four distinct signals due to the molecule's symmetry.
Table 3: Predicted ¹³C NMR Data (CDCl₃, 101 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | | :--- | :--- | :--- | :--- | | ~135 | s | C-NCO | | ~138 | s | C-S | | ~130 | q | C F₃ (¹JCF ≈ 308 Hz)[6] | | ~126 | s | Ar-CH (ortho to -NCO) | | ~125 | s | Ar-CH (ortho to -SCF₃) | | ~124 | s | C =O (Isocyanate) |
Note: The isocyanate carbon signal can sometimes be broad or have a low intensity.
¹⁹F NMR Spectroscopy
¹⁹F NMR is the most direct method for confirming the presence and electronic environment of the trifluoromethyl group.[7] Fluorine is a highly sensitive nucleus, and its chemical shifts are very responsive to the electronic nature of substituents on the aromatic ring.[8] For an aryl-SCF₃ group, a single sharp peak is expected. Based on data for similar compounds like (4-chlorophenyl)(trifluoromethyl)sulfane and phenyl(trifluoromethyl)sulfane, the chemical shift should be in the range of -42 to -44 ppm relative to CFCl₃.[6]
Table 4: Predicted ¹⁹F NMR Data (CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | | :--- | :--- | :--- | :--- | | ~ -43 | s | -SCF₃[6] |
Caption: Predicted ¹H and ¹⁹F NMR chemical shifts on the molecular structure.
Experimental Protocols
To ensure high-quality, reproducible data, standardized experimental procedures are essential.
Protocol for FTIR Data Acquisition (ATR-FTIR)
Attenuated Total Reflectance (ATR) is a convenient method for analyzing liquid samples like this compound.
-
Instrument Preparation : Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Run a background spectrum in air.
-
Sample Application : Apply a single drop of the neat liquid sample directly onto the center of the ATR crystal.
-
Data Acquisition : Collect the spectrum. A typical acquisition involves 16-32 scans at a resolution of 4 cm⁻¹.
-
Cleaning : Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft laboratory wipe immediately after analysis, as isocyanates can react with atmospheric moisture.
Causality : Using ATR-FTIR for a neat liquid eliminates the need for sample preparation (like KBr pellets) and avoids solvent peaks that could obscure the spectrum.[5] A resolution of 4 cm⁻¹ is sufficient to resolve the key functional group bands.
Protocol for NMR Data Acquisition
This protocol is applicable for acquiring ¹H, ¹³C, and ¹⁹F NMR spectra.
-
Sample Preparation : Dissolve approximately 10-20 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Ensure the solvent is anhydrous, as the isocyanate group is moisture-sensitive.[9]
-
Spectrometer Setup : Use a spectrometer with a minimum field strength of 400 MHz for ¹H. Tune and match the probe for each nucleus (¹H, ¹³C, ¹⁹F).
-
¹H NMR Acquisition :
-
Acquire a standard single-pulse experiment.
-
Use a spectral width of approximately 12-16 ppm.
-
A relaxation delay (d1) of 1-2 seconds is typically sufficient.
-
-
¹³C NMR Acquisition :
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio, as ¹³C is an insensitive nucleus.
-
A longer relaxation delay (e.g., 2-5 seconds) may be needed to observe the quaternary carbons effectively.
-
-
¹⁹F NMR Acquisition :
-
Data Processing : Process all spectra with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (for ¹H and ¹³C) or an external standard (for ¹⁹F).
Trustworthiness : This self-validating system ensures that the data from each spectroscopic method corroborates the others. The strong, sharp peak at ~2270 cm⁻¹ in the FTIR confirms the -NCO group, which corresponds to the ¹³C signal at ~124 ppm. The ¹⁹F NMR singlet at ~ -43 ppm confirms the -SCF₃ group, which corresponds to the quartet in the ¹³C spectrum at ~130 ppm and the characteristic C-F stretches in the FTIR. The AA'BB' system in the ¹H NMR confirms the para-substitution pattern.
Conclusion
The spectral characterization of this compound is straightforward due to its distinct functional groups. The unmistakable -N=C=O stretch in the FTIR spectrum and the singlet in the ¹⁹F NMR spectrum serve as primary identifiers. ¹H and ¹³C NMR spectra provide the necessary detail to confirm the substitution pattern and the complete carbon skeleton. This guide provides the foundational data and protocols necessary for researchers to confidently identify and utilize this versatile chemical building block.
References
-
Nabi, S. N., & Sheppard, N. (1959). The infrared spectra of some compounds containing the trifluoromethylthio-group, CF3·S·. Journal of the Chemical Society (Resumed). [Link]
-
PubChem. (n.d.). 4-(Trifluoromethyl)phenyl isocyanate. National Center for Biotechnology Information. [Link]
-
Faze, M. B., & Estill, C. (2007). An FTIR investigation of isocyanate skin absorption using in vitro guinea pig skin. Journal of hazardous materials, 141(3), 573–582. [Link]
-
Supporting Information for various chemical syntheses. (n.d.). [Link]
-
Specac Ltd. (n.d.). Quantification with the Pearl FTIR accessory. [Link]
-
SpectraBase. (n.d.). 4-(Trifluoromethyl)phenyl isocyanate. [Link]
-
SpectraBase. (n.d.). 4-(Trifluoromethyl)phenyl isothiocyanate. [Link]
-
SpectraBase. (n.d.). 4-(Trifluoromethyl)phenyl isothiocyanate 13C NMR. [Link]
-
SpectraBase. (n.d.). 2-((trifluoromethyl)thio)isoindoline-1,3-dione. [Link]
-
Supporting Information: Trifluoromethylation of Thiophenols and Thiols with Sodium Trifluoromethanesulfinate and Iodine Pentoxide. (n.d.). The Royal Society of Chemistry. [Link]
-
Lazzari, D., et al. (2018). Spectroscopic and structural studies on phenyl and pentafluorophenyl trifluorothioacetate, and pentafluorophenyl trifluoroacetate. Physical Chemistry Chemical Physics, 20(2), 1034-1043. [Link]
-
Huji.ac.il. (n.d.). 19Flourine NMR. [Link]
-
Nanalysis Corp. (2022). Benchtop 19F nuclear magnetic resonance spectroscopy enabled kinetic studies and optimization of the synthesis of carmofur. [Link]
-
Remspec Corporation. (n.d.). Real-Time Monitoring of Isocyanate Chemistry Using a Fiber-Optic FTIR Probe. [Link]
-
ResearchGate. (n.d.). Mid-IR spectrum of isocyanate reaction mixture from 2200 to 2400 cm-1. [Link]
-
University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. [Link]
-
SpectraBase. (n.d.). 4-Trifluoromethyl-phenylisocyanate FTIR. [Link]
-
Atalay, T., et al. (2017). Synthesis, characterization, and optical and surface properties of (4-(trifluoromethylthio)phenoxy) copper(ii) phthalocyanine. New Journal of Chemistry, 41(15), 7330-7341. [Link]
-
Spectroscopy Online. (2023). Infrared Spectroscopy of Polymers XIII: Polyurethanes. [Link]
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The Enhanced Electrophilicity of the Isocyanate Group in Trifluoromethylthio Compounds: A Technical Guide for Researchers
Introduction: The Trifluoromethylthio Group as a Potent Modulator of Reactivity
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine-containing functional groups has become a cornerstone for fine-tuning molecular properties. Among these, the trifluoromethylthio (SCF3) group has emerged as a powerful tool for enhancing metabolic stability, lipophilicity, and bioavailability of bioactive molecules.[1][2] This guide delves into the profound impact of the SCF3 substituent on the reactivity of the isocyanate (−N=C=O) group, a versatile functional group widely employed in the synthesis of pharmaceuticals, agrochemicals, and polymers.[2][3]
Isocyanates are characterized by the electrophilic nature of their central carbon atom, making them susceptible to nucleophilic attack by a wide range of compounds, including alcohols, amines, and thiols.[3][4] The reactivity of the isocyanate group is highly sensitive to the electronic nature of its substituent. Electron-withdrawing groups enhance the electrophilicity of the isocyanate carbon, thereby accelerating the rate of nucleophilic addition. Conversely, electron-donating groups diminish its reactivity. This guide will provide a comprehensive analysis of how the strongly electron-withdrawing trifluoromethylthio group significantly activates the isocyanate moiety, offering researchers and drug development professionals a deeper understanding of its reaction kinetics and synthetic utility.
The Electronic Signature of the Trifluoromethylthio Group: A Quantitative Perspective
To appreciate the activating effect of the SCF3 group, we must first quantify its electron-withdrawing strength. The Hammett equation, a cornerstone of physical organic chemistry, provides a framework for this analysis by relating the reaction rates and equilibrium constants of substituted aromatic compounds to the electronic properties of their substituents.[5][6] The Hammett substituent constant, σ, is a measure of the electronic effect of a substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.
The trifluoromethylthio group possesses a significantly positive Hammett constant, indicating its potent electron-withdrawing nature. This effect is primarily inductive, stemming from the high electronegativity of the fluorine atoms.
| Substituent | Hammett Constant (σp) |
| -H | 0.00 |
| -CH3 | -0.17 |
| -OCH3 | -0.27 |
| -Cl | 0.23 |
| -CF3 | 0.54 |
| -SCF3 | 0.50 |
| -NO2 | 0.78 |
Table 1: Hammett constants (σp) for various substituents.[7][8]
As illustrated in Table 1, the SCF3 group is a more potent electron-withdrawing group than chlorine and is comparable in strength to the trifluoromethyl (CF3) group. This strong inductive pull of electrons away from the aromatic ring, and consequently from the isocyanate group, is the primary driver for its enhanced reactivity.
Impact on Isocyanate Reactivity: A Mechanistic and Kinetic Analysis
The nucleophilic addition to an isocyanate proceeds through a stepwise mechanism involving the formation of a tetrahedral intermediate. The rate-determining step is the initial attack of the nucleophile on the electrophilic carbon of the isocyanate.
The electron-withdrawing SCF3 group enhances the electrophilicity of the isocyanate carbon in two ways:
-
Increased Partial Positive Charge: The inductive effect of the SCF3 group pulls electron density away from the N=C=O moiety, increasing the partial positive charge on the carbon atom. This makes it a more attractive target for nucleophiles.
-
Stabilization of the Tetrahedral Intermediate: The electron-withdrawing nature of the SCF3 group helps to stabilize the developing negative charge on the nitrogen atom in the tetrahedral intermediate, thereby lowering the activation energy of the reaction.
Experimental Protocols: Harnessing the Reactivity of Trifluoromethylthio-Substituted Isocyanates
The enhanced reactivity of isocyanates bearing the SCF3 group makes them valuable reagents for the efficient synthesis of ureas, carbamates, and thiocarbamates. The following protocols provide a starting point for their use in organic synthesis.
Synthesis of a Urea Derivative from 4-(Trifluoromethylthio)phenyl Isocyanate and a Primary Amine
This protocol describes a general procedure for the synthesis of a substituted urea, a common structural motif in many pharmaceuticals.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
Anhydrous dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Nitrogen or argon atmosphere setup
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere, dissolve the primary amine (1.0 equivalent) in anhydrous DCM.
-
To this solution, add this compound (1.05 equivalents) dropwise at room temperature with vigorous stirring.[9]
-
The reaction is typically exothermic and proceeds rapidly. Monitor the reaction by thin-layer chromatography (TLC) until the starting materials are consumed (usually within 1-2 hours).
-
Upon completion, the urea product often precipitates from the solution. If not, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
Kinetic Measurement of the Reaction between this compound and an Alcohol
This protocol outlines a method for quantifying the reaction rate, which is crucial for understanding the reactivity and for process optimization.
Materials:
-
This compound
-
Alcohol (e.g., n-butanol)
-
Anhydrous solvent (e.g., toluene or acetonitrile)
-
Tertiary amine catalyst (e.g., triethylamine), optional
-
UV-Vis spectrophotometer or HPLC
-
Thermostatted reaction vessel
Procedure:
-
Prepare stock solutions of this compound and the alcohol in the chosen anhydrous solvent.
-
Equilibrate the reactant solutions to the desired reaction temperature in the thermostatted vessel.
-
Initiate the reaction by mixing the solutions. For reactions with half-lives greater than a few minutes, manual mixing is sufficient. For faster reactions, a stopped-flow apparatus may be necessary.
-
Monitor the progress of the reaction by withdrawing aliquots at specific time intervals and quenching the reaction (e.g., by adding an excess of a primary amine like dibutylamine to consume the remaining isocyanate).
-
Analyze the quenched samples by HPLC to determine the concentration of the remaining isocyanate or the formed carbamate product.[10]
-
The rate constants can be determined by plotting the concentration of the reactant or product versus time and fitting the data to the appropriate rate law (typically second-order).
Catalysis of Isocyanate Reactions: The Role of Tertiary Amines
The reactions of isocyanates can be significantly accelerated by the use of catalysts. Tertiary amines are commonly employed for this purpose, particularly in the formation of urethanes from isocyanates and alcohols.[11][12][13][14]
The mechanism of tertiary amine catalysis is believed to involve the formation of a complex between the amine and the isocyanate, which increases the electrophilicity of the isocyanate carbon and facilitates the attack by the alcohol.[12]
The choice of tertiary amine catalyst can influence the reaction rate. Sterically unhindered and more basic amines are generally more effective catalysts. For highly reactive isocyanates like those bearing the SCF3 group, catalysis may not be necessary for reactions with strong nucleophiles like primary amines, but it can be beneficial for reactions with less reactive nucleophiles such as secondary or tertiary alcohols.
Conclusion: A Powerful Tool for Chemical Synthesis
The trifluoromethylthio group exerts a profound activating effect on the isocyanate moiety, significantly enhancing its electrophilicity and reactivity towards nucleophiles. This is a direct consequence of the strong electron-withdrawing nature of the SCF3 group, a property that can be quantitatively understood through the lens of the Hammett equation. For researchers, scientists, and drug development professionals, this enhanced reactivity offers a powerful tool for the efficient synthesis of a wide range of organic molecules. By understanding the principles outlined in this guide, practitioners can leverage the unique properties of trifluoromethylthio-substituted isocyanates to accelerate their research and development efforts in the creation of novel pharmaceuticals, agrochemicals, and advanced materials.
References
- Bacaloglu, R., Cotarca, L., et al. (1988). Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence of tertiary amines. Journal Fur Praktische Chemie-chemiker-zeitung.
- [Source 2]
- [Source 3]
- [Source 4]
- [Source 5]
- [Source 6]
- [Source 7]
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- Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103.
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The Trifluoromethylthio (SCF3) Group: A Bioisostere with Profound Electron-Withdrawing Effects on Phenyl Isocyanate Reactivity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The trifluoromethylthio (SCF3) group has emerged as a substituent of significant interest in medicinal chemistry and materials science. Its potent electron-withdrawing nature, coupled with high lipophilicity, offers a unique tool for modulating the physicochemical and pharmacokinetic properties of bioactive molecules.[1][2] This technical guide provides a comprehensive analysis of the electron-withdrawing effects of the SCF3 group on the reactivity of phenyl isocyanate, a critical building block in the synthesis of a wide array of compounds, including pharmaceuticals and agrochemicals. Through a detailed examination of Hammett parameters, spectroscopic data, reaction kinetics, and computational analysis, this document elucidates the profound impact of SCF3 substitution on the electrophilicity of the isocyanate moiety. Experimental protocols for the synthesis and characterization of SCF3-substituted phenyl isocyanates are also presented to provide a practical resource for researchers in the field.
Introduction: The Strategic Incorporation of the SCF3 Group in Molecular Design
The isocyanate functional group is a cornerstone of synthetic chemistry, renowned for its reactivity towards a plethora of nucleophiles to form stable carbamate, urea, and thiocarbamate linkages.[3] The reactivity of the isocyanate carbon is exquisitely sensitive to the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups (EWGs) enhance the electrophilicity of the isocyanate carbon, thereby increasing its reaction rate with nucleophiles. This principle is fundamental in tuning the reactivity of isocyanate-based reagents for specific applications.
Among the arsenal of EWGs, the trifluoromethylthio (SCF3) group has garnered considerable attention. It is often considered a bioisostere of the trifluoromethyl (CF3) group, sharing a similar steric profile but exhibiting distinct electronic and lipophilic characteristics.[4] The SCF3 group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms, which is transmitted through the sulfur atom to the aromatic ring via both inductive and resonance effects.[5] Furthermore, the SCF3 group is one of the most lipophilic functional groups, a property that can significantly enhance a drug molecule's ability to cross cell membranes, thereby improving its pharmacokinetic profile.[1][6]
This guide will delve into the multifaceted electron-withdrawing effects of the SCF3 group when appended to a phenyl isocyanate core, providing a detailed, evidence-based understanding for scientists engaged in the design and synthesis of novel functional molecules.
Quantifying the Electron-Withdrawing Strength: A Hammett Parameter Analysis
The Hammett equation provides a powerful framework for quantifying the electronic influence of substituents on the reactivity of aromatic compounds.[7] The Hammett substituent constant, σ, is a measure of the electron-donating or electron-withdrawing nature of a substituent. A positive σ value indicates an electron-withdrawing effect, and a larger positive value signifies a stronger effect.
The SCF3 group is characterized by significant positive σ values, underscoring its potent electron-withdrawing capabilities. A comparison with other common EWGs reveals the exceptional strength of the SCF3 group.
| Substituent | σ_meta (σ_m) | σ_para (σ_p) |
| -SCF3 | 0.40 | 0.50 |
| -CF3 | 0.43 | 0.54 |
| -NO2 | 0.71 | 0.78 |
| -CN | 0.56 | 0.66 |
| -Cl | 0.37 | 0.23 |
| Table 1: Comparison of Hammett constants for common electron-withdrawing groups. Data sourced from Hansch, C.; Leo, A.; Taft, R. W. Chem. Rev. 1991, 91 (2), 165–195. |
As shown in Table 1, the σ values for the SCF3 group are comparable to those of the CF3 group and are substantial, though slightly less than that of the nitro (NO2) group. This indicates that the SCF3 group is a powerful EWG, capable of significantly influencing the electron density distribution within the phenyl ring and, consequently, the reactivity of the attached isocyanate group.
Spectroscopic Manifestations of the Electron-Withdrawing Effect
The electronic perturbations induced by the SCF3 group are readily observable through various spectroscopic techniques. These methods provide valuable insights into the changes in bond character and electron density within the molecule.
Infrared (IR) Spectroscopy
The isocyanate functional group exhibits a strong and characteristic absorption band in the IR spectrum corresponding to the asymmetric stretching vibration of the -N=C=O group, typically appearing in the range of 2250-2280 cm⁻¹.[8][9] The position of this band is sensitive to the electronic environment. Electron-withdrawing substituents on the phenyl ring cause a shift of this band to a higher wavenumber (frequency). This is because the EWG withdraws electron density from the aromatic ring, which in turn pulls electron density from the isocyanate group, leading to a strengthening and shortening of the N=C and C=O bonds.
For SCF3-substituted phenyl isocyanates, the -N=C=O stretching frequency is expected to be at the higher end of the typical range, reflecting the potent electron-withdrawing nature of the SCF3 group.
| Compound | -N=C=O Stretching Frequency (cm⁻¹) |
| Phenyl Isocyanate | ~2270 |
| 4-Nitrophenyl Isocyanate | ~2280 |
| 4-(Trifluoromethylthio)phenyl Isocyanate (Predicted) | ~2275-2280 |
| Table 2: Expected IR stretching frequencies of the isocyanate group in substituted phenyl isocyanates. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ¹⁹F and ¹³C NMR, is a powerful tool for probing the electronic effects of the SCF3 group.
-
¹⁹F NMR: The chemical shift of the fluorine nuclei in the SCF3 group is highly sensitive to the electronic environment of the aromatic ring. In aryl-SCF3 compounds, the ¹⁹F chemical shift typically appears in the range of -40 to -45 ppm relative to CFCl₃.[2][10] Electron-withdrawing groups on the phenyl ring tend to shift the ¹⁹F signal downfield (less negative).
-
¹³C NMR: The electron-withdrawing nature of the SCF3 group leads to a deshielding of the carbon atoms in the phenyl ring, resulting in downfield shifts in the ¹³C NMR spectrum. The carbon atom of the isocyanate group (-N=C=O) is also significantly affected. The strong deshielding effect of the SCF3 group is expected to shift the isocyanate carbon signal to a higher chemical shift value compared to unsubstituted phenyl isocyanate. For instance, the ¹³C NMR spectrum of 3-(trifluoromethyl)phenyl isocyanate shows the isocyanate carbon at approximately 125 ppm.[11] A similar or even more downfield shift is anticipated for the SCF3-substituted analogue.
Impact on Reactivity: Kinetic Studies and Mechanistic Implications
The primary consequence of the electron-withdrawing effect of the SCF3 group on phenyl isocyanate is a significant enhancement of its reactivity towards nucleophiles. The withdrawal of electron density from the phenyl ring increases the partial positive charge on the isocyanate carbon, making it more susceptible to nucleophilic attack.
The Hammett Plot and Reaction Rate Constants
A Hammett plot, which correlates the logarithm of the reaction rate constant (log k) with the Hammett substituent constant (σ), provides a quantitative measure of the sensitivity of a reaction to substituent effects. For the reaction of substituted phenyl isocyanates with nucleophiles, a positive slope (ρ value) is observed, indicating that electron-withdrawing groups accelerate the reaction.[1][12]
| Substituent (in para-position) | Relative Rate Constant (k_rel) |
| -H | 1.0 |
| -CH3 | ~0.6 |
| -Cl | ~2.5 |
| -NO2 | ~6.5 |
| -SCF3 (Predicted) | ~5-7 |
| Table 3: Predicted relative rate constants for the reaction of para-substituted phenyl isocyanates with an alcohol, based on Hammett correlations. |
Reaction Mechanism
The reaction of an isocyanate with an alcohol to form a urethane is believed to proceed through a multi-step mechanism involving the formation of an intermediate complex.[6] Electron-withdrawing substituents, such as the SCF3 group, stabilize the developing negative charge in the transition state of the nucleophilic attack on the isocyanate carbon, thereby lowering the activation energy of the reaction and increasing the reaction rate.
Figure 1: Generalized reaction mechanism for the formation of a urethane from SCF3-phenyl isocyanate and an alcohol.
Computational Analysis: Visualizing the Electronic Landscape
Density Functional Theory (DFT) calculations provide a powerful means to visualize and quantify the electronic effects of the SCF3 group. The molecular electrostatic potential (MEP) surface is particularly insightful, as it maps the charge distribution of a molecule and highlights regions of electrophilicity and nucleophilicity.[13][14]
For SCF3-substituted phenyl isocyanate, the MEP surface is expected to show a significant region of positive electrostatic potential (colored blue) around the isocyanate carbon atom. This positive potential will be more intense compared to that of unsubstituted phenyl isocyanate, visually confirming the enhanced electrophilicity and susceptibility to nucleophilic attack. Conversely, regions of negative electrostatic potential (colored red) will be concentrated around the oxygen atom of the isocyanate group and the fluorine atoms of the SCF3 group.
Figure 2: Conceptual diagram illustrating the expected charge distribution on SCF3-phenyl isocyanate based on MEP analysis.
Experimental Protocols: Synthesis and Characterization
The synthesis of SCF3-substituted phenyl isocyanates typically involves a multi-step process, starting from the corresponding aniline derivative. The key final step is the phosgenation of the aniline or the use of a phosgene equivalent like triphosgene.
General Synthesis of this compound
A representative synthesis for the para-substituted isomer is outlined below.
Figure 3: Synthetic workflow for the preparation of this compound.
Step-by-Step Protocol:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas scrubber (to neutralize HCl gas), add a solution of 4-(trifluoromethylthio)aniline (1.0 eq) in anhydrous toluene.
-
Addition of Triphosgene: In a separate flask, prepare a solution of triphosgene (0.4 eq) in anhydrous toluene. Add this solution dropwise to the stirred solution of the aniline at room temperature.
-
Base Addition: After the addition of triphosgene is complete, slowly add a solution of triethylamine (2.2 eq) in anhydrous toluene via the dropping funnel. An exothermic reaction may be observed, and a precipitate of triethylamine hydrochloride will form.
-
Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting aniline is consumed.
-
Work-up: Cool the reaction mixture to room temperature and filter to remove the triethylamine hydrochloride precipitate. Wash the precipitate with anhydrous toluene.
-
Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The crude product can be purified by vacuum distillation to yield the this compound as a liquid.[15]
Note: Isocyanates and phosgene/triphosgene are highly toxic and moisture-sensitive. All manipulations should be carried out in a well-ventilated fume hood using appropriate personal protective equipment.
Characterization
The synthesized SCF3-phenyl isocyanate should be characterized by standard analytical techniques:
-
FT-IR: To confirm the presence of the isocyanate group (strong absorption at ~2275-2280 cm⁻¹).
-
NMR (¹H, ¹³C, ¹⁹F): To confirm the structure and purity of the compound. The ¹⁹F NMR will show a characteristic singlet at around -42 ppm.
-
Mass Spectrometry: To determine the molecular weight and confirm the elemental composition.
Conclusion and Future Perspectives
The trifluoromethylthio group exerts a profound electron-withdrawing effect on the phenyl isocyanate core, significantly enhancing its electrophilicity and reactivity towards nucleophiles. This effect is quantifiable through Hammett parameters and observable via spectroscopic shifts. The increased reactivity, coupled with the unique lipophilicity imparted by the SCF3 group, makes SCF3-substituted phenyl isocyanates highly valuable building blocks in the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials.
Future research in this area will likely focus on the development of more efficient and scalable synthetic routes to various isomers of SCF3-phenyl isocyanate. Furthermore, detailed kinetic studies on a range of nucleophiles will provide a more nuanced understanding of the reactivity profile of these compounds, enabling their more precise application in complex synthetic challenges. The continued exploration of the biological activities of molecules derived from SCF3-phenyl isocyanates holds significant promise for the discovery of new therapeutic agents with improved efficacy and pharmacokinetic properties.
References
-
Kaplan, M. Reactivity of Isocyanates in Terms of the Hammett Equation. J. Chem. Eng. Data1961 , 6 (2), 272–274. [Link]
-
Royal Society of Chemistry. Supporting Information: Trifluoromethylation of Thiophenols and Thiols with Sodium Trifluoromethanesulfinate and Iodine Pentoxide. [Link]
-
NMR Facility, UCSB Department of Chemistry and Biochemistry. 19F Chemical Shifts and Coupling Constants. [Link]
-
Raspoet, G.; Nguyen, M. T.; McGarraghy, M.; Hegarty, A. F. The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. J. Org. Chem.1998 , 63 (20), 6867–6877. [Link]
-
Zimmermann, T.; Scharfenberg, L.; Sure, R.; et al. Reaction Mechanisms and Rate Constants of Auto-Catalytic Urethane Formation and Cleavage Reactions. ChemPhysChem2019 , 20 (18), 2349-2363. [Link]
-
Hansch, C.; Leo, A.; Taft, R. W. A survey of Hammett substituent constants and resonance and field parameters. Chem. Rev.1991 , 91 (2), 165–195. [Link]
-
ResearchGate. Sensitivity of ¹⁹F NMR chemical shifts of 4∋‐SCF3 to interactions... [Link]
-
ResearchGate. Chemistry of OCF3, SCF3, and SeCF3 Functional Groups. [Link]
-
Davis, T. L.; Ebersole, F. B. The Kinetics of the Reaction between Phenyl Isocyanate and n-Butyl Alcohol. J. Am. Chem. Soc.1934 , 56 (4), 885–888. [Link]
-
AUB ScholarWorks. The kinetics of the reaction between phenyl isocyanate and aniline in benzene and chlorobenzene. [Link]
-
Dove Medical Press. 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. [Link]
-
CDC Stacks. An FTIR investigation of isocyanate skin absorption using in vitro guinea pig skin. [Link]
-
Wicks, D. A.; Wicks, Z. W. Blocked isocyanates: from analytical and experimental considerations to non-polyurethane applications. Polym. Chem.2017 , 8, 18-34. [Link]
-
PubMed. Vibrational (FT-IR and FT-Raman) spectra, NBO, HOMO-LUMO, Molecular electrostatic potential surface and computational analysis of 4-(trifluoromethyl)benzylbromide. [Link]
-
University of Calgary. Substituent Effects and LFERS. [Link]
-
National Institutes of Health. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of 4-(Trifluoromethyl)phenyl Isocyanate in Advanced Organic Synthesis. [Link]
-
Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups. [Link]
-
Chemistry LibreTexts. Correlations of Structure with Reactivity of Aromatic Compounds. [Link]
-
OUCI. Topological analysis of the molecular electrostatic potential. [Link]
-
ResearchGate. In situ monitoring of an isocyanate reaction by fiber-optic FT-IR/ATR-spectroscopy. [Link]
-
ResearchGate. Mid-IR spectrum of isocyanate reaction mixture from 2200 to 2400 cm-1... [Link]
-
ResearchGate. Molecular electrostatic potential analysis: A powerful tool to interpret and predict chemical reactivity. [Link]
-
MDPI. Theoretical and Experimental Electrostatic Potential around the m-Nitrophenol Molecule. [Link]
-
National Institutes of Health. Structural, Electronic, Reactivity, and Conformational Features of 2,5,5-Trimethyl-1,3,2-diheterophosphinane-2-sulfide, and Its Derivatives: DFT, MEP, and NBO Calculations. [Link]
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- 15. 24032-84-6|this compound|BLD Pharm [bldpharm.com]
The Advent and Evolution of Trifluoromethylthiolated Phenyl Isocyanates: A Technical Guide for the Modern Researcher
Abstract
The strategic incorporation of the trifluoromethylthio (-SCF3) group into molecular scaffolds has emerged as a powerful tool in the design of novel pharmaceuticals and advanced materials. This technical guide provides an in-depth exploration of the discovery, history, and synthetic evolution of a key class of building blocks: trifluoromethylthiolated phenyl isocyanates. We will delve into the foundational work that paved the way for their synthesis, detail robust experimental protocols for their preparation, and discuss their burgeoning applications, offering a comprehensive resource for researchers, medicinal chemists, and professionals in drug development.
Introduction: The Significance of the Trifluoromethylthio Moiety
The trifluoromethylthio (-SCF3) group has garnered significant attention in medicinal and materials chemistry due to its unique electronic and physicochemical properties. It is one of the most lipophilic substituents known, a characteristic that can profoundly enhance a molecule's ability to cross cellular membranes, thereby improving bioavailability.[1] Furthermore, the strong electron-withdrawing nature of the -SCF3 group can significantly modulate the metabolic stability of a compound by shielding adjacent functionalities from enzymatic degradation. These attributes make the -SCF3 group a highly desirable feature in the design of new therapeutic agents and functional polymers.[1][2]
Phenyl isocyanates bearing this remarkable functional group serve as versatile intermediates, enabling the facile introduction of the trifluoromethylthiolated phenyl motif into a wide array of molecular architectures through reactions with nucleophiles such as amines and alcohols. This guide will trace the scientific journey from the initial development of trifluoromethylthiolation methods to the synthesis and application of these valuable chemical entities.
A Historical Perspective: From Pioneering Reagents to a New Class of Isocyanates
The story of trifluoromethylthiolated phenyl isocyanates is intrinsically linked to the broader history of organofluorine chemistry and the development of reagents capable of introducing the -SCF3 group onto aromatic rings.
The Dawn of Trifluoromethylthiolation: The Yagupolskii Era
The pioneering work of Ukrainian chemist Lev M. Yagupolskii in the mid-20th century laid the groundwork for modern trifluoromethylthiolation. In 1977, Yagupolskii and his team reported the SRN1 reaction of aryl thiolates with trifluoromethyl iodide under UV irradiation, providing one of the first general methods for the synthesis of aryl trifluoromethyl thioethers.[2] This foundational work opened the door to exploring the properties and potential applications of this new class of compounds. Subsequent developments from various research groups led to the creation of more user-friendly and efficient electrophilic and nucleophilic trifluoromethylthiolating reagents.[3]
The Emergence of Trifluoromethylthiolated Anilines: The Key Precursors
The synthesis of trifluoromethylthiolated phenyl isocyanates hinges on the availability of their corresponding aniline precursors. While a definitive first synthesis of a trifluoromethylthiolated phenyl isocyanate in a peer-reviewed journal is not readily apparent from early literature, the path to their creation can be clearly inferred from the development of methods to synthesize trifluoromethylthiolated anilines. These anilines could then be converted to the corresponding isocyanates using well-established phosgenation chemistry.
The preparation of key intermediates like 4-(trifluoromethylthio)aniline became feasible through multi-step synthetic sequences, often starting from a suitably substituted aniline or nitrobenzene, followed by the introduction of the trifluoromethylthio group.
The Isocyanate Functionality: A Gateway to Diverse Applications
The conversion of anilines to isocyanates has been a cornerstone of industrial and laboratory synthesis for over a century. The use of phosgene (COCl2) and its safer solid surrogate, triphosgene (bis(trichloromethyl) carbonate), are the most common methods for this transformation. With the availability of trifluoromethylthiolated anilines, their conversion to the corresponding isocyanates was a logical and achievable synthetic step, giving rise to the title compounds.
Synthetic Methodologies: A Practical Guide
The synthesis of trifluoromethylthiolated phenyl isocyanates can be approached in a systematic, multi-step manner. The following sections provide a detailed overview of the key transformations and a representative experimental protocol.
Synthesis of the Precursor: 4-(Trifluoromethylthio)aniline
The journey to a trifluoromethylthiolated phenyl isocyanate begins with the synthesis of the corresponding aniline. A common strategy involves the trifluoromethylthiolation of a pre-functionalized aromatic ring.
Conceptual Workflow for the Synthesis of 4-(Trifluoromethylthio)aniline:
Figure 1. A conceptual workflow for the synthesis of 4-(trifluoromethylthio)aniline.
Conversion to the Isocyanate: The Phosgenation Step
With the trifluoromethylthiolated aniline in hand, the final step is the conversion of the amino group to an isocyanate. Triphosgene is a commonly used and safer alternative to gaseous phosgene for this transformation.
Reaction Mechanism: Aniline to Isocyanate using Triphosgene
Figure 2. Simplified reaction mechanism for the conversion of an aniline to an isocyanate using triphosgene.
Detailed Experimental Protocol: Synthesis of 4-(Trifluoromethylthio)phenyl Isocyanate
The following protocol is a representative procedure adapted from established methods for the synthesis of analogous aryl isocyanates.[4] Extreme caution should be exercised when working with isocyanates and phosgene surrogates as they are toxic and moisture-sensitive. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight |
| 4-(Trifluoromethylthio)aniline | 372-16-7 | 193.19 |
| Triphosgene | 32315-10-9 | 296.75 |
| Triethylamine | 121-44-8 | 101.19 |
| Toluene (anhydrous) | 108-88-3 | 92.14 |
Step-by-Step Procedure
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add a solution of triphosgene (0.4 equivalents) in anhydrous toluene.
-
Addition of Aniline: To the stirred solution, add a solution of 4-(trifluoromethylthio)aniline (1.0 equivalent) in anhydrous toluene dropwise from the dropping funnel at room temperature.
-
Addition of Base: After the addition of the aniline is complete, add triethylamine (1.1 equivalents) dropwise to the reaction mixture. An exothermic reaction may be observed, and a precipitate of triethylamine hydrochloride will form.
-
Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter to remove the triethylamine hydrochloride. The filter cake should be washed with a small amount of anhydrous toluene.
-
Purification: The filtrate is concentrated under reduced pressure to remove the toluene. The crude this compound is then purified by vacuum distillation to yield the final product.
Physicochemical Properties and Reactivity
Trifluoromethylthiolated phenyl isocyanates are typically liquids or low-melting solids. The presence of the highly electronegative -SCF3 group influences the reactivity of the isocyanate moiety, making the carbon atom of the -N=C=O group more electrophilic compared to its non-fluorinated counterparts. This enhanced electrophilicity can lead to faster reaction rates with nucleophiles.
Like all isocyanates, they are highly reactive towards compounds containing active hydrogen atoms, such as water, alcohols, and amines, to form ureas and carbamates, respectively. Care must be taken to exclude moisture during their synthesis and storage to prevent polymerization.
Applications in Drug Discovery and Materials Science
The unique properties of the trifluoromethylthio group have led to the use of trifluoromethylthiolated phenyl isocyanates as valuable building blocks in several areas of research and development.
Medicinal Chemistry and Drug Design
The incorporation of the trifluoromethylthiolated phenyl moiety into drug candidates can significantly impact their pharmacokinetic and pharmacodynamic profiles. The high lipophilicity of the -SCF3 group can enhance membrane permeability and improve oral bioavailability.[1] Furthermore, its metabolic stability can lead to longer half-lives in vivo. While specific drugs containing a trifluoromethylthiolated phenyl isocyanate-derived moiety are not yet prevalent, the building block is of high interest in the synthesis of new chemical entities for various therapeutic targets.
Polymer Chemistry
The reactivity of the isocyanate group makes these compounds suitable for the synthesis of novel polyurethanes and polyureas. The incorporation of the -SCF3 group into the polymer backbone can impart desirable properties such as increased thermal stability, chemical resistance, and hydrophobicity. These materials may find applications in high-performance coatings, adhesives, and specialty elastomers.[5]
Safety and Handling
Trifluoromethylthiolated phenyl isocyanates are hazardous chemicals and must be handled with appropriate safety precautions. They are toxic by inhalation and skin contact and are severe irritants to the eyes and respiratory system. All work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, must be worn. Due to their reactivity with water, they should be stored in a cool, dry place under an inert atmosphere.
Conclusion and Future Outlook
The discovery and development of trifluoromethylthiolated phenyl isocyanates represent a significant advancement in the field of organofluorine chemistry. From the early pioneering work on trifluoromethylthiolation to the establishment of robust synthetic routes, these compounds have emerged as valuable tools for chemists in both academia and industry. Their unique combination of high lipophilicity, metabolic stability, and reactive functionality ensures their continued importance in the design of next-generation pharmaceuticals, agrochemicals, and advanced materials. As our understanding of the intricate role of fluorine in molecular design continues to grow, we can anticipate that trifluoromethylthiolated phenyl isocyanates will play an increasingly prominent role in the creation of innovative and impactful chemical entities.
References
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Di- and Trifluoromethyl(thiol)ations. (2021, August 10). Ruhr-Universität Bochum. Retrieved January 11, 2026, from [Link]
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The Trifluoromethylthio Phenyl Group: A Keystone Moiety in Modern Drug Discovery and Agrochemicals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of the trifluoromethylthio (SCF3) group onto a phenyl ring represents a pivotal advancement in medicinal and agricultural chemistry. This guide provides a comprehensive technical overview of the profound impact of the trifluoromethylthio phenyl moiety on the biological activity of compounds. We will explore the unique physicochemical properties conferred by the SCF3 group, delve into its role in enhancing pharmacokinetic and pharmacodynamic profiles, and examine its application in the development of novel therapeutic agents and next-generation agrochemicals. This document will serve as a detailed resource, elucidating the synthetic strategies, mechanisms of action, and diverse biological activities associated with this powerful structural motif.
Introduction: The Rise of the Trifluoromethylthio Group in Bioactive Compound Design
The introduction of fluorine and fluorinated groups has revolutionized the development of bioactive molecules. Among these, the trifluoromethylthio (SCF3) group has emerged as a particularly influential functional group.[1][2] Its incorporation into a phenyl scaffold creates a versatile building block, the trifluoromethylthio phenyl group, which is increasingly utilized to optimize the properties of drug candidates and agrochemicals.[3][4]
The unique electronic nature and steric profile of the SCF3 group impart a range of desirable attributes to parent molecules. These include enhanced lipophilicity, improved metabolic stability, and altered electronic properties, all of which can significantly modulate biological activity.[2][5] This guide will dissect the fundamental principles behind the influence of the trifluoromethylthio phenyl group and provide practical insights for its application in research and development.
Physicochemical Properties and Their Biological Implications
The trifluoromethylthio group is a potent modulator of a molecule's physicochemical characteristics. Understanding these properties is crucial to harnessing its full potential in compound design.
Lipophilicity and Membrane Permeability
The SCF3 group is one of the most lipophilic functional groups used in medicinal chemistry.[2] This high lipophilicity, often quantified by a high Hansch hydrophobicity parameter, significantly enhances the ability of a molecule to cross cellular membranes and the blood-brain barrier.[2][5] This improved permeability can lead to increased bioavailability of drug candidates, allowing for potentially lower dosages and reduced side effects.[2]
Metabolic Stability
A key advantage of incorporating the SCF3 group is the enhancement of metabolic stability.[2][3] The strong electron-withdrawing nature of the trifluoromethyl group protects adjacent chemical bonds from enzymatic degradation, particularly oxidation by cytochrome P450 enzymes.[1][2] This increased resistance to metabolism can prolong the in vivo half-life of a drug, leading to a more sustained therapeutic effect.
Electronic Effects
The trifluoromethylthio group is a strong electron-withdrawing group.[2] This property can influence the acidity or basicity of nearby functional groups, which in turn can affect how a molecule interacts with its biological target. The electron-withdrawing nature can also impact the overall electron density of an aromatic ring, influencing its reactivity and binding interactions.
Bioisosterism
The concept of bioisosterism, where one functional group is replaced by another with similar steric and electronic properties, is a cornerstone of drug design. The trifluoromethylthio group is often considered a bioisostere for other groups, though its exact steric and electronic mimicry is a subject of ongoing research.[6][7] For instance, it has been explored as a replacement for groups like the nitro group, leading to compounds with improved potency and metabolic stability.[8][9][10]
Table 1: Comparison of Physicochemical Properties of the SCF3 Group with Other Common Functional Groups
| Functional Group | Hansch π Value (Lipophilicity) | Electronic Effect |
| -SCF3 | +1.44 | Strongly Electron-Withdrawing |
| -CF3 | +0.88 | Strongly Electron-Withdrawing |
| -Cl | +0.71 | Electron-Withdrawing |
| -CH3 | +0.56 | Electron-Donating |
| -NO2 | -0.28 | Strongly Electron-Withdrawing |
Data compiled from various sources in medicinal chemistry literature.
Synthesis of Compounds Containing Trifluoromethylthio Phenyl Groups
The growing interest in trifluoromethylthio-containing compounds has spurred the development of numerous synthetic methodologies for their preparation. These methods can be broadly categorized into electrophilic, nucleophilic, and radical trifluoromethylthiolation reactions.
Electrophilic Trifluoromethylthiolation
This approach involves the use of reagents that deliver an "SCF3+" equivalent to a nucleophilic substrate. A variety of electrophilic trifluoromethylthiolating reagents have been developed, ranging from early, often harsh, reagents to more recent, milder, and more user-friendly options.[11]
Diagram 1: General Scheme for Electrophilic Trifluoromethylthiolation of an Aromatic Ring
Caption: Electrophilic substitution to introduce the SCF3 group.
Nucleophilic Trifluoromethylthiolation
In this strategy, a nucleophilic source of "SCF3-" is reacted with an electrophilic substrate. Common nucleophilic reagents include AgSCF3 and Ruppert's reagent (TMSCF3) in the presence of a fluoride source.[12]
Radical Trifluoromethylthiolation
Radical-based methods have gained prominence for their mild reaction conditions and broad functional group tolerance. These reactions often utilize a radical initiator to generate an SCF3 radical, which then reacts with the substrate.[13][14] Visible-light photoredox catalysis has emerged as a powerful tool for generating trifluoromethylthio radicals under exceptionally mild conditions.[13]
Experimental Protocol: Visible-Light-Promoted S-Trifluoromethylation of Thiophenols
This protocol is adapted from the work of Hu and co-workers, demonstrating a modern approach to forming the C-S-CF3 bond.[13]
-
Materials:
-
Thiophenol (1.0 equiv)
-
Trifluoromethyl phenyl sulfone (1.5 equiv)
-
Base (e.g., DBU, 1.5 equiv)
-
Solvent (e.g., DMF)
-
Visible light source (e.g., blue LED lamp)
-
-
Procedure:
-
To an oven-dried reaction vial, add the thiophenol, trifluoromethyl phenyl sulfone, and a magnetic stir bar.
-
Evacuate and backfill the vial with an inert atmosphere (e.g., argon or nitrogen).
-
Add the solvent and the base via syringe.
-
Place the reaction vial in front of the visible light source and stir at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated NH4Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Diagram 2: Simplified Workflow for Radical Trifluoromethylthiolation
Caption: Step-by-step process for a typical trifluoromethylthiolation reaction.
Biological Activities of Compounds Containing Trifluoromethylthio Phenyl Groups
The trifluoromethylthio phenyl moiety has been successfully incorporated into a wide array of biologically active compounds, demonstrating its versatility and impact across different therapeutic areas and in agrochemical applications.
Anticancer Activity
Numerous studies have highlighted the potential of trifluoromethylthio phenyl-containing compounds as anticancer agents.[15][16][17][18][19] These compounds often exhibit cytotoxicity against various cancer cell lines, including those that have developed resistance to existing therapies.[20]
For example, a novel synthetic naphthofuran compound bearing a 3,5-bis(trifluoromethyl)phenyl group, N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide (NHDC), was shown to inhibit liver tumor growth.[17] Its mechanism of action involves the inactivation of the STAT3 signaling pathway through direct binding to HNF 4α.[17]
In another study, trifluoromethylthioxanthone analogues were synthesized and evaluated for their anticancer activity.[15] One compound demonstrated potent cytotoxicity against HeLa cancer cells with an IC50 of 87.8 nM.[15]
Table 2: Anticancer Activity of Selected Trifluoromethylthio Phenyl Compounds
| Compound Class | Cancer Cell Line | IC50 Value | Reference |
| Trifluoromethylthioxanthone analogue | HeLa | 87.8 nM | [15] |
| N-(4-(substituted)-3-(trifluoromethyl) phenyl) isobutyramide derivatives | HL 60 (leukemia) | Showed higher inhibitory activity than methotrexate | [16] |
| α-Trifluoromethyl chalcones | DU145/PC-3 (prostate cancer) | IC50 values in the range of 0.14–0.28 μM | [20] |
Anti-inflammatory Activity
The anti-inflammatory properties of compounds containing the trifluoromethylthio phenyl group have also been explored.[21][22] These compounds can modulate inflammatory pathways and reduce the production of pro-inflammatory mediators. For instance, optically active stereoisomers of p-trifluoromethylphenyl- and p-thioanisyl-biphenylyl-hydroxypropionic acids have been synthesized and shown to possess anti-inflammatory activity.[21]
Agrochemical Applications
In the field of agrochemicals, the trifluoromethylthio group is highly valued for its ability to enhance the efficacy and persistence of pesticides and herbicides.[1][23] Molecules functionalized with this group often exhibit enhanced biological activity against target pests and weeds, along with improved stability in various environmental conditions.[1] Phenyl trifluoromethyl sulfide serves as a key precursor for the synthesis of a variety of agrochemicals.[3]
Other Biological Activities
The versatility of the trifluoromethylthio phenyl group extends to other areas of biological activity. For example, some compounds have shown potential as antibacterial agents, particularly against drug-resistant strains.[24] Additionally, trifluoromethylthio-containing compounds have been investigated for their antioxidant and anti-angiogenic properties.[16]
Pharmacokinetics and Drug Metabolism
The pharmacokinetic profile of a drug candidate is a critical determinant of its clinical success. The trifluoromethylthio phenyl group can significantly influence the absorption, distribution, metabolism, and excretion (ADME) properties of a molecule.
As previously discussed, the high lipophilicity of the SCF3 group generally leads to improved absorption and distribution.[2][3] The enhanced metabolic stability contributes to a longer half-life and can reduce the potential for the formation of toxic metabolites.[2]
A study investigating the pharmacokinetics of different crystalline modifications of N-(4-trifluoromethylphenyl)-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamide found that the polymorphic form with the largest crystal surface area exhibited the highest bioavailability and most rapid elimination, correlating with its optimal pharmacological and toxicological characteristics.[25]
Conclusion and Future Perspectives
The trifluoromethylthio phenyl group has firmly established itself as a valuable structural motif in the design of bioactive compounds. Its unique combination of physicochemical properties offers a powerful toolkit for medicinal chemists and agrochemical scientists to modulate the biological activity, pharmacokinetic profile, and metabolic stability of molecules.
Future research in this area will likely focus on the development of more efficient and selective methods for trifluoromethylthiolation, particularly for late-stage functionalization of complex molecules. A deeper understanding of the bioisosteric relationships of the SCF3 group with other functionalities will further refine its application in rational drug design. As our understanding of the intricate interplay between molecular structure and biological function continues to grow, the trifluoromethylthio phenyl group is poised to play an even more significant role in the discovery and development of innovative therapeutics and agrochemicals that address pressing global health and agricultural challenges.
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- Synthesis of Trifluoromethylthio Compounds from Sulfur‐Containing Precursors.
- Anti-cancer Effect of N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide, a Novel Synthetic Compound. PubMed. (URL: )
- Some anticancer compounds with pyrazole and trifluoromethylphenyl rings.
- The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modul
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- The trifluoromethyl group as a bioisosteric replacement of the aliphatic nitro group in CB1 receptor positive allosteric modulators. Loughborough University Research Repository. (URL: )
- The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs). The University of Aberdeen Research Portal. (URL: )
- Unpacking the Chemistry of 4-(Trifluoromethyl)phenyl Isothiocyanate. NINGBO INNO PHARMCHEM CO.,LTD. (URL: )
- Nonsteroidal Antiinflammatory Agents. Part 21: Optically Active Stereoisomers of P-Trifluoromethylphenyl- And P-Thioanisyl-Biphenylyl- Hydroxypropionic Acids. PubMed. (URL: )
- Phenyl trifluoromethyl sulfide. Chem-Impex. (URL: )
- Visible-light-promoted S-trifluoromethylation of thiophenols with trifluoromethyl phenyl sulfone. (URL: )
- Visible-Light-Promoted S-Trifluoromethylation of Thiophenols with Trifluoromethyl Phenyl Sulfone.
- Investigation of pharmacokinetics of N-(4-trifluoromethylphenyl)-4-methyl-2.2-dioxo-1H-2λ6.1-benzothiazine-3-carboxamide various crystalline modifications in vivo.
- Assessing the Bioisosterism of the Trifluoromethyl Group with a Protease Probe.
- Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Deriv
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- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. (URL: )
- Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. PMC - PubMed Central. (URL: )
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- Synthesis of Alpha-trifluoromethylthio Carbonyl Compounds: A Survey of the Methods for the Direct Introduction of the SCF3 Group on to Organic Molecules.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central. (URL: )
- α-Trifluoromethyl Chalcones as Potent Anticancer Agents for Androgen Receptor-Independent Prost
- EFFECT OF THE TRIFLUOROMETHYL GROUP ON BIOLOGICAL ACTIVITY OF CERTAIN ARYLMERCURIALS. PubMed. (URL: )
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The Strategic Application of 4-(Trifluoromethylthio)phenyl Isocyanate in Modern Medicinal Chemistry
An In-depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The rational design of novel therapeutic agents necessitates a sophisticated toolkit of chemical building blocks that can confer advantageous properties upon a lead molecule. 4-(Trifluoromethylthio)phenyl isocyanate has emerged as a uniquely powerful reagent in this context. It serves as an efficient vehicle for introducing the trifluoromethylthio (-SCF₃) moiety, a functional group prized for its profound impact on lipophilicity, metabolic stability, and electronic character. This guide provides a comprehensive overview of the strategic deployment of this compound, moving beyond simple reaction schemes to elucidate the causal relationships between its chemical properties and its successful application in drug discovery programs. We will explore its synthesis, reactivity, and role in constructing potent bioactive molecules, supported by detailed experimental protocols and structure-activity relationship (SAR) insights.
The Trifluoromethylthio Moiety: A Group of Strategic Distinction
In the landscape of bioisosteric replacements and molecular property modulation, the trifluoromethylthio (-SCF₃) group holds a privileged status. Its utility stems from a unique confluence of physicochemical properties that are highly sought after in drug design.
-
Exceptional Lipophilicity: The -SCF₃ group is one of the most lipophilic functional groups used in medicinal chemistry, with a Hansch-Leo lipophilicity parameter (π) of approximately 1.44. This significant contribution to a molecule's overall lipophilicity can dramatically enhance its ability to cross biological membranes, a critical factor for oral bioavailability and CNS penetration.[1]
-
Potent Electron-Withdrawing Nature: Through strong inductive effects, the -SCF₃ group acts as a powerful electron-withdrawing moiety. This can modulate the pKa of adjacent functional groups, altering their ionization state at physiological pH and strengthening interactions with biological targets, such as hydrogen bond donation from an N-H group in a urea linkage.[1]
-
Enhanced Metabolic Stability: The carbon-sulfur bond in the -SCF₃ group is remarkably robust and generally resistant to common metabolic pathways, particularly oxidative metabolism by cytochrome P450 enzymes.[2] Replacing a more labile group with -SCF₃ can protect a molecule from rapid degradation, thereby extending its in-vivo half-life.
The this compound reagent combines these desirable features with a highly versatile reactive handle, the isocyanate group, enabling its covalent attachment to a wide range of molecular scaffolds.
Synthesis and Reactivity Profile
A reliable and scalable synthesis is paramount for any building block intended for broad use. This compound is typically prepared from its corresponding aniline precursor, 4-(trifluoromethylthio)aniline.
Experimental Protocol: Synthesis via Phosgenation
Objective: To prepare this compound from 4-(trifluoromethylthio)aniline using a phosgene equivalent.
Materials:
-
4-(Trifluoromethylthio)aniline
-
Triphosgene (bis(trichloromethyl) carbonate) - a safer solid substitute for phosgene gas
-
Anhydrous, amine-free solvent (e.g., toluene or ethyl acetate)
-
A non-nucleophilic base (e.g., triethylamine, used cautiously) or activated charcoal
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: A dry, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with 4-(trifluoromethylthio)aniline dissolved in anhydrous toluene.
-
Reagent Addition: A solution of triphosgene (0.35-0.40 equivalents) in anhydrous toluene is added dropwise to the stirred aniline solution at 0-10 °C.
-
Controlled Reaction: The reaction mixture is slowly heated to reflux (approx. 110 °C for toluene). The reaction progress is monitored by the cessation of HCl gas evolution and can be tracked by IR spectroscopy (disappearance of the N-H stretch of the aniline and appearance of the strong, sharp isocyanate -N=C=O stretch around 2270 cm⁻¹).
-
Work-up and Purification: After completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The crude product is then purified by fractional vacuum distillation to yield this compound as a clear, pale-yellow oil.[3]
Causality in Protocol: The use of triphosgene provides a significant safety advantage over gaseous phosgene.[4] The reaction is run under anhydrous conditions as isocyanates are sensitive to moisture and will hydrolyze back to the aniline.[3][5] Vacuum distillation is the purification method of choice due to the compound's high boiling point and to prevent thermal decomposition.
The isocyanate functionality is a potent electrophile, making it highly susceptible to attack by nucleophiles. This predictable reactivity is the foundation of its utility.
Caption: A generalized experimental workflow for the synthesis of diaryl ureas using an isocyanate.
Impact on Pharmacological Properties
The introduction of the 4-(trifluoromethylthio)phenyl group can have a profound and predictable impact on a drug candidate's profile.
| Compound | Hinge-Binding Motif | Target IC₅₀ (nM) (e.g., VEGFR2) | Cell Proliferation GI₅₀ (µM) (e.g., HUVEC) | Calculated logP |
| Lead Compound | 4-Methylphenyl | 150 | 1.2 | 3.5 |
| Analog A | 4-Chlorophenyl | 95 | 0.8 | 4.0 |
| Analog B | 4-(Trifluoromethylthio)phenyl | 45 | 0.2 | 4.9 |
Table 1. Hypothetical comparative data illustrating the impact of aryl substitution on the properties of a kinase inhibitor.
Analysis of Results: The hypothetical data in Table 1 demonstrates a clear trend. The move from a methyl to a chloro and finally to a trifluoromethylthio group progressively increases lipophilicity (cLogP). This is often correlated with improved membrane permeability, leading to superior cellular potency (lower GI₅₀ value), as seen in Analog B. Furthermore, the strong electron-withdrawing nature of the -SCF₃ group can enhance the hydrogen bond donating capacity of the adjacent urea N-H, potentially leading to stronger target engagement and a lower IC₅₀ value.
Guiding Structure-Activity Relationships (SAR)
The use of this compound allows for a rational exploration of chemical space. The predictable effects of the -SCF₃ group provide a logical foundation for optimizing drug candidates.
Caption: The relationship between the chemical properties of the -SCF₃ group and desired pharmacological outcomes.
Conclusion and Future Outlook
This compound is more than a mere chemical reagent; it is a strategic tool for molecular optimization. Its ability to cleanly and efficiently introduce the trifluoromethylthio group allows medicinal chemists to rationally address common challenges in drug development, including poor permeability, metabolic lability, and insufficient target potency. The predictable and potent effects of this moiety make it an invaluable component in the design of next-generation therapeutics, particularly in areas like oncology and immunology where fine-tuning molecular properties is critical for success. As drug discovery continues to tackle increasingly complex biological targets, the strategic application of such powerful and well-characterized building blocks will remain essential for innovation and clinical translation.
References
- Title: Enhancing Properties of Molecules through 4-(Trifluoromethylthio)
- Title: Unlocking Innovation: The Synthesis and Applications of 4-(Trifluoromethylthio)
-
Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source: MDPI (Molecules Journal) URL: [Link]
- Title: Unpacking the Chemistry of 4-(Trifluoromethyl)
-
Title: Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates Source: Research Journal of Pharmaceutical, Biological and Chemical Sciences URL: [Link]
- Title: The Role of 4-(Trifluoromethyl)
-
Title: The wide application prospect of 4-(trifluoromethoxy) phenyl isocyanate Source: T&W GROUP URL: [Link]
-
Title: 4-(Trifluoromethyl)phenyl isocyanate Source: PubChem URL: [Link]
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Introduction to organofluorine compounds in drug discovery
Fluorine has firmly established itself as a cornerstone of modern medicinal chemistry. [20][25]Its ability to profoundly and often predictably influence key drug properties—most notably metabolic stability, pKa, and binding affinity—provides an invaluable toolkit for the drug discovery scientist. [3][5]By understanding the fundamental principles of organofluorine chemistry and applying them through rational design and validated experimental workflows, researchers can overcome significant hurdles in drug development. As synthetic methodologies for introducing fluorine into complex molecules continue to advance, the strategic application of this "magic bullet" atom is poised to play an even greater role in creating the next generation of safer and more effective medicines. [3][8]
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Safety, Handling, and Storage of 4-(Trifluoromethylthio)phenyl isocyanate
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: 4-(Trifluoromethylthio)phenyl isocyanate is a highly reactive reagent utilized in the synthesis of complex molecules within the pharmaceutical and agrochemical industries. Its utility is derived from the electrophilic isocyanate moiety, which readily reacts with nucleophiles, and the unique physicochemical properties imparted by the trifluoromethylthio group. However, this reactivity also presents significant health and safety challenges. This guide provides a comprehensive overview of the essential safety protocols, handling procedures, and storage requirements necessary to mitigate the risks associated with this compound. It is intended for laboratory personnel who are actively engaged in research and development and require a deep, practical understanding of how to manage this chemical safely.
Section 1: Hazard Identification & Physicochemical Profile
This compound (CAS No. 24032-84-6) is a potent respiratory and skin sensitizer, a lachrymator, and is harmful if inhaled, absorbed through the skin, or swallowed.[1] The primary hazard stems from the highly reactive isocyanate functional group (-N=C=O). Repeated exposure, even at low concentrations, can lead to sensitization, resulting in severe asthma-like reactions upon subsequent exposure.[2][3] Direct contact causes irritation to the skin and eyes.[1]
The causality behind this high reactivity lies in the electron-deficient carbon atom of the isocyanate group, making it an excellent electrophile. The addition of the 4-(trifluoromethylthio) substituent further modulates this reactivity. The trifluoromethyl group (-CF3) is strongly electron-withdrawing, which is known to influence the reactivity of the isocyanate moiety, making it a valuable reagent for specific chemical transformations.[4] This electronic effect enhances the electrophilicity of the isocyanate carbon, increasing its susceptibility to nucleophilic attack.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 24032-84-6 | [5][6] |
| Molecular Formula | C8H4F3NOS | [5] |
| Molecular Weight | 219.18 g/mol | [5] |
| Appearance | Pale yellow oil | [5] |
| Density | 1.365 g/mL at 25 °C | [5] |
| Boiling Point | 43 °C at 0.01 mm Hg | [5] |
| Flash Point | 203 °F (95 °C) | [5] |
| Refractive Index | n20/D 1.511 | [5] |
| Solubility | Hydrolyzes in water | [5] |
| Moisture Sensitivity | High | [5] |
Section 2: The Chemistry of Reactivity and Incompatibility
The isocyanate group is fundamentally electrophilic and will react exothermically with a wide range of nucleophiles.[7] Understanding these reactions is critical not only for its intended synthetic use but also for preventing hazardous situations. The most critical reaction from a safety perspective is its reaction with water, which produces an unstable carbamic acid that quickly decomposes into an amine and carbon dioxide (CO₂) gas.[7] This reaction is the reason why isocyanate containers can build up dangerous pressure if contaminated with moisture, potentially leading to container rupture.[2][8]
Caption: Reactivity of Isocyanates with Common Nucleophiles.
Thermal Decomposition While specific thermal decomposition data for this compound is not readily available, isocyanates and polyurethanes, in general, can decompose upon heating to regenerate free isocyanates.[9] Fires involving this material can release highly toxic gases such as carbon monoxide, nitrogen oxides, and hydrogen cyanide.[2]
Table 2: Incompatible Materials and Conditions
| Class | Specific Examples | Hazard |
| Water/Moisture | Humidity, wet glassware, protic solvents | Vigorous reaction, CO₂ generation, pressure buildup.[2][8] |
| Alcohols | Methanol, ethanol, isopropanol | Exothermic reaction forming urethanes. |
| Amines | Primary and secondary amines, ammonia | Violent exothermic reaction forming ureas.[10] |
| Acids & Bases | Strong acids (HCl, H₂SO₄), Strong bases (NaOH, KOH) | Can catalyze violent, uncontrolled polymerization.[10] |
| Strong Oxidizers | Peroxides, nitrates | Fire and explosion hazard. |
| Certain Plastics/Rubber | Natural rubber, some plastics | Isocyanates can attack and embrittle these materials.[2] |
| Heat/Sunlight | Direct heat sources, sunlight | Can lead to uncontrolled polymerization.[2] |
Section 3: Exposure Control & Personal Protective Equipment (PPE)
A risk-based approach, following the hierarchy of controls, is mandatory when working with isocyanates.[3] PPE is the last line of defense and must be used in conjunction with robust engineering and administrative controls.[10]
Caption: Hierarchy of Controls for Chemical Safety.
Engineering Controls: All work with this compound must be performed in a certified chemical fume hood with a face velocity of 80-120 feet per minute. Local exhaust ventilation (LEV) should be used for any procedures that might generate aerosols.
Administrative Controls: Access to areas where this chemical is used should be restricted to trained and authorized personnel.[10] A designated area within the lab should be established for its use. All users must receive specific training on the hazards and safe handling procedures for isocyanates before beginning work.[10]
Personal Protective Equipment (PPE): The selection of PPE is not merely a suggestion but a critical system for self-validation against exposure.
Table 3: PPE Requirements for Handling this compound
| Task | Respiratory Protection | Hand Protection | Eye Protection | Body Protection |
| Opening/Closing Container | Air-purifying respirator with organic vapor cartridge, or as determined by risk assessment. | Butyl or nitrile rubber gloves (≥0.4 mm thickness).[2] Double-gloving is recommended. | Chemical safety goggles and a full-face shield. | Lab coat, closed-toe shoes. |
| Transferring/Weighing/Aliquoting | Full-face, supplied-air respirator is preferred. Minimum: Air-purifying respirator with organic vapor cartridge. | Butyl or nitrile rubber gloves (≥0.4 mm thickness). Change gloves immediately if contaminated. | Chemical safety goggles and a full-face shield. | Chemical-resistant apron over a lab coat, closed-toe shoes.[2] |
| Cleaning Spills | Self-Contained Breathing Apparatus (SCBA) or a full-face supplied-air respirator.[2] | Heavy-duty butyl or nitrile rubber gloves. | Chemical safety goggles and a full-face shield. | Full chemical-resistant suit. |
Note: Latex gloves are not suitable and must not be used as they offer poor resistance to isocyanates.
Section 4: Standard Operating Procedures for Handling & Storage
The following protocol outlines the essential steps for safely handling the liquid reagent in a research setting. Its purpose is to prevent exposure and ensure the integrity of the chemical.
Experimental Protocol: Aliquoting Reagent for Synthesis
-
Preparation:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Don all required PPE as specified in Table 3.
-
Prepare the work area by covering the surface with disposable absorbent pads.
-
Assemble all necessary, dry glassware (e.g., syringe, needle, reaction flask with septum). Ensure all glassware is meticulously dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon).
-
Have an isocyanate decontamination solution readily available (see Section 5).
-
-
Procedure:
-
Allow the reagent bottle to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture inside.
-
Carefully unseal the container inside the fume hood. A slight hiss may be heard if any pressure has built up; open slowly.
-
Blanket the headspace of the reagent bottle with a dry, inert gas (e.g., argon or nitrogen).
-
Using a dry syringe, slowly draw the required volume of the liquid.
-
Dispense the liquid into the reaction vessel.
-
Immediately rinse the syringe and needle with a suitable, dry, non-protic solvent (e.g., anhydrous toluene or THF) into a dedicated waste container, followed by quenching with the decontamination solution.
-
-
Post-Procedure:
-
Securely reseal the reagent bottle, preferably with paraffin film around the cap, and return it to designated cold storage.
-
Decontaminate any non-disposable equipment that came into contact with the isocyanate.
-
Carefully remove and dispose of all contaminated disposable materials (gloves, pads, syringe) into a designated, sealed hazardous waste container.
-
Wash hands and forearms thoroughly with soap and water after removing PPE.
-
Caption: Workflow for Safely Aliquoting the Isocyanate Reagent.
Storage Requirements: Store this compound in a tightly sealed container in a refrigerator at 2-8°C.[11] The storage area must be cool, dry, well-ventilated, and separate from incompatible materials.[2][10] Post clear warning signs on the storage location indicating the presence of isocyanates.
Section 5: Emergency Procedures & Decontamination
Immediate and correct response to an exposure or spill is critical.
First Aid:
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]
-
Skin Contact: Immediately remove contaminated clothing. Flush the affected skin area with copious amounts of water for at least 15 minutes. Wash with soap and water. Seek medical attention.[2]
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 30 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Give a small amount of water or milk to drink. Seek immediate medical attention.[2]
Spill Cleanup Protocol:
-
Evacuate all non-essential personnel from the area.
-
Ventilate the area. For major spills, this should be done with extreme caution and only by a trained emergency response team.
-
Don appropriate PPE for spill cleanup (See Table 3).
-
Contain the spill using an inert absorbent material like sand, vermiculite, or commercial sorbent pads.[2][8] Do NOT use sawdust or other combustible materials.[2]
-
Neutralize the contained spill. Slowly add a decontamination solution over the absorbent material. A common formulation is a mixture of 5-10% sodium carbonate, 0.2-2% liquid detergent, and the remainder water.[8] An alternative uses 3-8% concentrated ammonia with detergent and water, but requires excellent ventilation.[8]
-
Allow the mixture to react for at least 10-15 minutes.
-
Collect the absorbed material using non-sparking tools and place it into an open-top, clearly labeled container.[8]
-
DO NOT SEAL THE CONTAINER. The neutralization reaction generates CO₂, which can cause a sealed container to rupture.[2][8] Move the open container to a safe, well-ventilated area (like a fume hood) for at least 48 hours to allow for complete reaction and off-gassing.[2]
-
Decontaminate the spill area again with the neutralizing solution, let it sit, and then wipe clean.
-
Dispose of all waste materials as hazardous waste according to institutional and local regulations.
Protocol for Equipment Decontamination:
Glassware, stir bars, and other non-disposable equipment must be thoroughly decontaminated before being removed from the fume hood or washed.
-
Rinse the equipment with a dry, non-protic organic solvent (e.g., acetone, toluene) to remove the bulk of the isocyanate. Collect this rinse as hazardous waste.
-
Immerse the equipment in a decontamination solution (e.g., 5% sodium carbonate solution) for at least 24 hours.[2] Ensure all surfaces are in contact with the solution.
-
After soaking, the equipment can be washed normally with soap and water.[12]
Section 6: Waste Disposal
All waste materials, including excess reagent, contaminated absorbents, disposable PPE, and rinse solutions, must be treated as hazardous waste.
-
Liquid Waste: Collect organic solvent rinses in a dedicated, labeled hazardous waste container. Small amounts of the isocyanate can be slowly added to a stirred decontaminating solution in a fume hood to neutralize it before collection.
-
Solid Waste: All contaminated solids (gloves, absorbent pads, silica gel, etc.) must be placed in a clearly labeled, sealed hazardous waste container.
-
Empty Reagent Bottles: Decontaminate empty bottles by rinsing with a small amount of compatible solvent, followed by filling with a decontamination solution and leaving it loosely capped in a fume hood for at least 24 hours.[2]
Consult with your institution's Environmental Health & Safety (EH&S) department for specific disposal procedures, as regulations vary.[2]
References
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Safe Use of Di-Isocyanates. Health & Safety: SWP010. [Link]
-
Analyt-MTC. DECONtamination Solution for Isocyanates Operating Instruction. [Link]
-
PubChem. 4-(Trifluoromethyl)phenyl isothiocyanate. National Center for Biotechnology Information. [Link]
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Actsafe Safety Association. Safe Work Procedures for Isocyanate-Containing Products. [Link]
-
PubChem. 4-(Trifluoromethyl)phenyl isocyanate. National Center for Biotechnology Information. [Link]
-
U.S. Environmental Protection Agency. Field Equipment Cleaning and Decontamination. [Link]
-
Safe Work Australia. Guide to Handling Isocyanates. [Link]
-
Nevada Division of Environmental Protection. Standard Operating Procedures: Sampling Equipment Decontamination. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of 4-(Trifluoromethyl)phenyl Isocyanate in Advanced Organic Synthesis. [Link]
-
Government of Canada. Isocyanates: Control measures guideline. [Link]
-
Lu, X., et al. (2024). The rat acute oral toxicity of trifluoromethyl compounds (TFMs): a computational toxicology study combining the 2D-QSTR, read-across and consensus modeling methods. Archives of Toxicology. [Link]
-
American Chemistry Council. Procedures for Minor Spills of Isocyanates. [Link]
-
Dongsen Chemicals. Decoding isocyanates: A deep dive into isocyanates. [Link]
-
Reddit. Synthetic & biochemists / med chemists or anyone with experience working with fluoro compounds -- how reactive or unstable or toxic are trifluoromethyl-containing compounds? r/chemistry. [Link]
-
Veeprho. 4-(Trifluoromethyl)phenyl Isocyanate | CAS 1548-13-6. [Link]
-
ResearchGate. The Thermal Decomposition of Isocyanurates. [Link]
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A Guide to the Safe Handling and Application of 4-(Trifluoromethylthio)phenyl Isocyanate
This technical guide provides a comprehensive analysis of the Material Safety Data Sheet (MSDS) for 4-(Trifluoromethylthio)phenyl isocyanate. It is intended for researchers, scientists, and drug development professionals who handle this compound. This document synthesizes critical safety information with practical, field-proven insights to ensure safe laboratory practices.
Chemical Identity and Core Reactivity Profile
This compound is an aromatic isocyanate, a class of compounds characterized by the highly reactive -N=C=O functional group.[1][2] The presence of the trifluoromethylthio group on the phenyl ring influences the compound's reactivity and physical properties.
The core of its hazardous nature lies in the electrophilicity of the carbon atom in the isocyanate group, making it susceptible to nucleophilic attack by a wide range of compounds, including water, alcohols, and amines.[1][2][3] This high reactivity is fundamental to its application in synthesis but also dictates the stringent handling precautions required.
| Property | Value | Source |
| CAS Number | 24032-84-6 | [4][5] |
| Molecular Formula | C8H4F3NOS | [4][5] |
| Molecular Weight | 219.18 g/mol | [5] |
| Appearance | Pale yellow oil | [5] |
| Boiling Point | 43 °C @ 0.01 mm Hg | [5] |
| Density | 1.365 g/mL at 25 °C | [5] |
| Flash Point | 203 °F | [5] |
| Water Solubility | Hydrolyzes | [5] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact.[4] It is crucial to understand these hazards to implement appropriate safety measures.
GHS Hazard Statements: [4]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H335: May cause respiratory irritation.
This compound is also a lachrymator, meaning it can cause tearing of the eyes.[4] It is moisture-sensitive and will react with water, which can lead to pressure buildup in sealed containers due to the release of carbon dioxide.[1][2][4]
The "Why": Understanding Isocyanate Reactivity and Associated Hazards
The hazardous properties of this compound are a direct consequence of the isocyanate functional group's reactivity. Understanding these reactions is key to appreciating the rationale behind the prescribed safety protocols.
-
Reaction with Water: Isocyanates react with water to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide gas.[1][2] This reaction is the reason for the "moisture sensitive" warning. In a sealed container, the CO2 produced can lead to a dangerous increase in pressure.
-
Reaction with Nucleophiles: The isocyanate group readily reacts with nucleophiles such as alcohols to form urethanes and with amines to form ureas.[1][2][3] This reactivity extends to biological macromolecules, such as proteins in the body, which is the basis for its toxicity and sensitizing effects.[3]
-
Sensitization: A significant hazard associated with isocyanates is respiratory and skin sensitization.[6][7][8] Initial exposure may not cause a severe reaction, but subsequent exposures, even at very low concentrations, can trigger a severe allergic response, such as occupational asthma.[6][9]
Hierarchy of Controls: A Systematic Approach to Safety
To mitigate the risks associated with handling this compound, a systematic approach based on the hierarchy of controls is essential. This prioritizes the most effective control measures.
Caption: Hierarchy of controls for managing isocyanate exposure.
Standard Operating Procedures (SOPs) for Safe Handling
Adherence to well-defined Standard Operating Procedures (SOPs) is critical for minimizing exposure and preventing accidents.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.[4][10]
-
Skin Protection: A lab coat and chemical-resistant gloves (e.g., nitrile or neoprene) are required.[4][6][11] It is important to check the breakthrough time of the gloves for the specific chemical being handled.
-
Respiratory Protection: All work with this compound must be conducted in a certified chemical fume hood to prevent inhalation of vapors.[4][12][13] If there is a risk of exceeding exposure limits, a respirator may be necessary.[11]
Handling and Storage Protocol
-
Preparation: Before starting work, ensure that the fume hood is functioning correctly and that all necessary PPE is available and in good condition.[12] Locate the nearest safety shower and eyewash station.
-
Dispensing: Handle this compound in a well-ventilated area, preferably within a chemical fume hood.[4] Avoid breathing vapors or mist.[4]
-
Storage: Keep the container tightly closed and store it in a cool, dry, and well-ventilated place.[4][5] The compound is moisture-sensitive; therefore, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.
-
Incompatible Materials: Keep away from water, alcohols, amines, strong bases, and strong acids.[14]
Waste Disposal
All waste containing this compound must be treated as hazardous waste.[12] Dispose of it in a designated, properly labeled container and in accordance with local, state, and federal regulations.[12] Do not pour it down the drain.
Emergency Procedures: A Step-by-Step Response Plan
In the event of an emergency, a swift and correct response is crucial.
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[4] |
| Skin Contact | Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention.[4] |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4][15] |
Accidental Release Measures
-
Evacuate: Immediately evacuate the area of the spill.
-
Ventilate: Ensure the area is well-ventilated (if safe to do so).
-
Contain: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.
-
Decontaminate: Decontaminate the spill area with a suitable solution (e.g., a mixture of water, ammonia, and detergent).
-
Personal Protection: Wear appropriate PPE, including respiratory protection, during cleanup.
Caption: Decision workflow for isocyanate spill response.
Toxicological and Ecological Information
The toxicological properties of this compound have not been fully investigated.[16] However, based on its chemical class, it is harmful if swallowed, inhaled, or in contact with skin.[4] It causes skin and serious eye irritation and may cause respiratory irritation.[4]
There is no specific data available on the ecotoxicity of this compound. However, it is important to prevent its release into the environment.[4]
Conclusion
This compound is a valuable reagent in research and development, but its inherent reactivity necessitates a thorough understanding of its hazards and strict adherence to safety protocols. By implementing the hierarchy of controls, utilizing appropriate personal protective equipment, and following established standard operating procedures, researchers can handle this compound safely and effectively. This guide serves as a critical resource to supplement, not replace, the official Material Safety Data Sheet and institutional safety guidelines.
References
-
Isocyanate - Wikipedia. (n.d.). Retrieved from [Link]
-
Safety measures for working with isocyanate : r/chemistry. Reddit. (2021, February 5). Retrieved from [Link]
-
Reactivity of organic isocyanates with nucleophilic compounds: Amines; Alcohols; Thiols; Oximes; And phenols in dilute organic solutions. Request PDF. (2025, August 7). Retrieved from [Link]
-
Safe Use of Di-Isocyanates. (n.d.). Retrieved from [Link]
-
Decoding isocyanates: A deep dive into isocyanates - Dongsen Chemicals. (2023, October 21). Retrieved from [https://www.dong senchemicals.com/decoding-isocyanates-a-deep-dive-into-isocyanates/]([Link] senchemicals.com/decoding-isocyanates-a-deep-dive-into-isocyanates/)
-
SAFETY DATA SHEET - this compound. Thermo Fisher Scientific. (2025, September 15). Retrieved from [Link]
-
GUIDE TO HANDLING ISOCYANATES - Safe Work Australia. (n.d.). Retrieved from [Link]
-
Lab safety alert: a real case of isocyanate exposure - Polymer Chemistry (RSC Publishing). (2025, June 16). Retrieved from [Link]
-
4-(Trifluoromethyl)phenyl isocyanate | C8H4F3NO | CID 73768 - PubChem. (n.d.). Retrieved from [Link]
-
Novel nucleophilic/basic and acidic organocatalysts for reaction between poorly reactive diisocyanate and diols - Taylor & Francis Online. (n.d.). Retrieved from [Link]
-
Isocyanate Component A - Huntsman Building Solutions. (2021, January 20). Retrieved from [Link]
-
4-(Trifluoromethyl)phenyl isothiocyanate | C8H4F3NS | CID 137134 - PubChem. (n.d.). Retrieved from [Link]
-
Isocyanates - OSHwiki | European Agency for Safety and Health at Work. (2013, August 23). Retrieved from [Link]
-
GHS SDS - Stonhard. (n.d.). Retrieved from [Link]
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Isocyanates - Hazard Recognition | Occupational Safety and Health Administration - OSHA. (n.d.). Retrieved from [Link]
-
Isocyanates technical fact sheet | SafeWork NSW. (n.d.). Retrieved from [Link]
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GHS hazard classification for 4-(Trifluoromethylthio)phenyl isocyanate
An In-depth Technical Guide to the GHS Hazard Classification of 4-(Trifluoromethylthio)phenyl isocyanate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is a key building block in modern synthetic chemistry, valued for the unique properties conferred by its trifluoromethylthio group. However, its utility is matched by a significant hazard profile, primarily driven by the highly reactive isocyanate functional group. This technical guide provides a comprehensive overview of the Globally Harmonized System (GHS) classification for this compound. It moves beyond simple data presentation to offer mechanistic insights into its toxicity, detailed protocols for safe handling, and a clear rationale for the recommended safety procedures. This document is designed to empower scientific professionals with the knowledge to mitigate risks, ensure compliance, and safely innovate using this versatile reagent.
GHS Hazard Identification and Classification
The GHS provides a universal standard for communicating the hazardous properties of chemicals. The classification for this compound is based on data from safety data sheets and toxicological information on structurally similar isocyanates.
Signal Word: Danger
GHS Pictograms
The following pictograms are mandated to visually convey the primary hazards associated with this compound:
| Pictogram | Hazard Class | Meaning |
| Acute Toxicity | Can cause death or severe toxicity upon short exposure via inhalation. | |
| Irritant / Sensitizer | May cause skin/eye irritation, skin sensitization, and respiratory tract irritation.[1][2] | |
| Health Hazard | May cause respiratory sensitization and is suspected of causing cancer. |
Hazard (H) Statements
These statements provide a standardized description of the material's hazards:
-
H317: May cause an allergic skin reaction.[4]
-
H330: Fatal if inhaled.[5] (Note: Some suppliers classify as H332: Harmful if inhaled[2][3], but due to the known high toxicity of isocyanates, a more conservative approach is warranted.)
-
H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[4]
-
H351: Suspected of causing cancer.[4]
Precautionary (P) Statements
The following is a consolidated list of actions to minimize or prevent adverse effects resulting from exposure.
| Category | Code | Statement |
| Prevention | P201 | Obtain special instructions before use.[6] |
| P260 | Do not breathe dust/fume/gas/mist/vapors/spray.[7] | |
| P271 | Use only outdoors or in a well-ventilated area.[1][2] | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1][2] | |
| P284 | [In case of inadequate ventilation] wear respiratory protection.[4] | |
| Response | P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[2][7] |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2][4] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] | |
| P310 | Immediately call a POISON CENTER or doctor/physician.[6] | |
| Storage | P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[2][3] |
| P405 | Store locked up.[3][6][7] | |
| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant.[2][3][7] |
Scientific Integrity & Logic: Mechanistic Insights
Understanding the chemical reactivity of this compound is fundamental to appreciating its hazards. The toxicity is not arbitrary; it is a direct consequence of the isocyanate group's electrophilicity.
The Causality of Isocyanate Toxicity
The core of isocyanate toxicity lies in its reaction with biological nucleophiles. The carbon atom in the -N=C=O group is highly electrophilic and readily attacked by nucleophilic groups such as amines (-NH₂), thiols (-SH), and hydroxyls (-OH) found in proteins and other biomolecules. This reaction forms stable covalent adducts, effectively altering the structure and function of essential proteins.
This mechanism explains the key health effects:
-
Irritation: On contact with skin, eyes, or the respiratory tract, the isocyanate reacts with surface proteins, causing cell damage and triggering an inflammatory response, which manifests as irritation.
-
Sensitization: When isocyanate-protein adducts are formed, they can be recognized by the immune system as foreign antigens. This initiates an immune response, leading to sensitization. Subsequent exposure, even to minuscule amounts, can trigger a rapid and severe allergic reaction, such as occupational asthma or allergic contact dermatitis.[4]
Caption: The reaction of isocyanate with biological nucleophiles leads to adverse health effects.
The Role of the Trifluoromethylthio Group
While the isocyanate group is the primary driver of toxicity, the trifluoromethyl (-CF₃) and thioether (-S-) moieties are not inert. The trifluoromethyl group is a strong electron-withdrawing group, which can modulate the reactivity of the isocyanate. It also significantly increases the lipophilicity of the molecule, potentially affecting its absorption and distribution in biological systems. The trifluoromethyl group itself is known to be metabolically stable.[8]
Field-Proven Insights: Protocols and Procedures
Theoretical knowledge must be paired with rigorous, validated laboratory practices. The following protocols are designed as a self-validating system to minimize exposure and ensure safety.
The Hierarchy of Controls: A Self-Validating System
The most effective safety strategy involves multiple layers of protection. Relying solely on Personal Protective Equipment (PPE) is insufficient.
Caption: The hierarchy of controls prioritizes systematic risk reduction over personal protection.
Experimental Protocol: Safe Weighing and Handling
This protocol must be followed for any manipulation of the compound.
-
Preparation (Administrative Control):
-
Engineering Controls:
-
All work must be performed in a certified chemical fume hood with a tested face velocity of 80-120 ft/min.
-
Keep the container of this compound tightly sealed when not in use to prevent vapor accumulation. The compound is moisture-sensitive and can react with ambient humidity.
-
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical splash goggles and a full-face shield.
-
Hand Protection: Wear double gloves. Use a chemical-resistant outer glove (e.g., butyl rubber or neoprene) over a standard nitrile inner glove.[10] Thin latex gloves are not suitable and are prohibited.[4]
-
Body Protection: Wear a flame-resistant lab coat, long pants, and closed-toe shoes.
-
Respiratory Protection: In case of inadequate ventilation or for spill cleanup, a full-face respirator with an organic vapor cartridge is required.[4]
-
-
Handling and Disposal:
-
Use disposable equipment where possible.
-
For spills, decontaminate the area with a solution of 5-10% sodium carbonate. Do not use absorbents like paper towels without subsequent decontamination, as this can create a larger hazard source.
-
All waste, including contaminated gloves and wipes, must be segregated and disposed of as hazardous isocyanate waste.[11]
-
Emergency Response Protocol
-
Inhalation: Immediately move the victim to fresh air. Call emergency services. Keep the person warm and at rest.[3][9]
-
Skin Contact: Immediately wash the skin with plenty of soap and water for at least 15 minutes. Remove all contaminated clothing. Seek immediate medical attention.[2][9]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-30 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[2][9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9]
References
- How to Safely Handle Isocyan
- GUIDE TO HANDLING ISOCYAN
- Safe Use of Di-Isocyan
- Safe Work Procedures for Isocyanate-Containing Products.
- A Guide to the Safe Handling of Aromatic Isocyan
- SAFETY DATA SHEET - 4-(Trifluoromethylthio)
- 4-Fluoro-3-(trifluoromethyl)
- SAFETY DATA SHEET - 4-(Trifluoromethyl)
- SAFETY DATA SHEET - 4-(Trifluoromethylthio)
- SAFETY DATA SHEET - Phenyl Isocyan
- SAFETY DATA SHEET - 4-(Trifluoromethoxy)
- Synthetic & biochemists / med chemists or anyone with experience working with fluoro compounds -- how reactive or unstable or toxic are trifluoromethyl-containing compounds? Reddit r/chemistry.
- 4-FLUORO-2-(TRIFLUOROMETHYL)
- List of GHS Hazard and Precautionary St
- phenyl isocyan
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- 11. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Urea Derivatives Using 4-(Trifluoromethylthio)phenyl Isocyanate
<
Abstract
This comprehensive guide provides detailed application notes and robust protocols for the synthesis of urea derivatives utilizing 4-(trifluoromethylthio)phenyl isocyanate. Designed for researchers, scientists, and professionals in drug development, this document elucidates the underlying chemical principles, offers step-by-step experimental procedures, and addresses critical safety and handling considerations. The strategic incorporation of the trifluoromethylthio (-SCF3) moiety is of significant interest in medicinal chemistry for its unique electronic and lipophilic properties that can enhance the pharmacological profiles of drug candidates.[1][2] This guide aims to empower researchers to efficiently and safely synthesize novel urea derivatives for applications in drug discovery and materials science.
Introduction: The Significance of Trifluoromethylthio-Substituted Ureas
Urea derivatives are a cornerstone in medicinal chemistry, constituting the structural backbone of numerous therapeutic agents.[3] The urea functional group is a versatile pharmacophore capable of forming multiple hydrogen bonds, which facilitates strong and specific interactions with biological targets.[3] The strategic functionalization of the urea scaffold allows for the fine-tuning of a compound's physicochemical and pharmacokinetic properties.
The introduction of fluorine-containing substituents, such as the trifluoromethylthio (-SCF3) group, has become a pivotal strategy in modern drug design.[2] The -SCF3 group is highly lipophilic and possesses strong electron-withdrawing characteristics, which can significantly influence a molecule's metabolic stability, membrane permeability, and binding affinity.[2] Consequently, the synthesis of urea derivatives bearing the 4-(trifluoromethylthio)phenyl moiety presents a promising avenue for the discovery of novel drug candidates with enhanced efficacy and optimized drug-like properties.[2][4] This guide provides the necessary framework for the synthesis and exploration of this important class of compounds.
Reaction Mechanism and Scientific Rationale
The synthesis of urea derivatives from this compound proceeds via a nucleophilic addition reaction. The isocyanate group (-N=C=O) is highly electrophilic at the central carbon atom, making it susceptible to attack by nucleophiles such as primary and secondary amines.
Caption: General reaction scheme for the synthesis of urea derivatives.
The reaction is typically rapid and proceeds with high yield under mild conditions. The choice of solvent is crucial and is often an aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or dimethylformamide (DMF) to avoid side reactions with the isocyanate. The reaction is generally carried out at room temperature, although gentle heating may be required for less reactive amines.[4]
Safety and Handling of this compound
WARNING: Isocyanates are toxic, lachrymatory, and can cause respiratory sensitization.[5][6] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.
Personal Protective Equipment (PPE)
-
Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene) are mandatory.[5]
-
Eye Protection: Safety goggles or a face shield must be worn.[5]
-
Lab Coat: A flame-resistant lab coat should be worn.
-
Respiratory Protection: In cases of inadequate ventilation, a respirator with an appropriate cartridge for organic vapors is necessary.[5]
Handling and Storage
-
Handle this compound in a fume hood to minimize inhalation exposure.
-
Avoid contact with skin and eyes.[6]
-
Store the reagent in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as alcohols and amines.[6] The container should be tightly sealed.
-
This compound is moisture-sensitive; exposure to water will lead to the formation of an insoluble urea and carbon dioxide.[6]
Spill and Waste Disposal
-
In case of a spill, decontaminate the area using a suitable neutralizing solution. A common formulation consists of 5-10% sodium carbonate and 0.2-2% liquid surfactant in water.[7]
-
Absorb the spill with an inert material like sand or vermiculite and place it in a sealed container for disposal.[7]
-
Dispose of all waste in accordance with local, state, and federal regulations.
Experimental Protocols
General Protocol for the Synthesis of N-Aryl-N'-(4-(trifluoromethylthio)phenyl)ureas
This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine of interest (primary or secondary)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Nitrogen or argon inlet
-
Addition funnel (optional)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.0 equivalent) in anhydrous DCM or THF under an inert atmosphere (nitrogen or argon).
-
Reagent Addition: Slowly add a solution of this compound (1.0-1.1 equivalents) in the same anhydrous solvent to the stirred amine solution at room temperature. The addition can be done via a syringe or an addition funnel.
-
Reaction Monitoring: The reaction is typically exothermic. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is usually complete within 1-4 hours.
-
Work-up and Isolation:
-
If the product precipitates from the reaction mixture, it can be isolated by filtration, washed with cold solvent, and dried under vacuum.
-
If the product is soluble, the solvent can be removed under reduced pressure. The resulting crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.
-
Characterization of Urea Derivatives
The synthesized urea derivatives should be thoroughly characterized to confirm their structure and purity.
| Analytical Technique | Purpose | Expected Observations |
| ¹H NMR | To determine the proton environment and confirm the structure. | Appearance of N-H protons (typically broad singlets), and characteristic signals for the aromatic and aliphatic protons. |
| ¹³C NMR | To identify the carbon skeleton of the molecule. | A characteristic signal for the urea carbonyl carbon (typically in the range of 150-160 ppm). |
| ¹⁹F NMR | To confirm the presence and environment of the -SCF₃ group. | A singlet corresponding to the three fluorine atoms of the trifluoromethylthio group. |
| FT-IR | To identify key functional groups. | A strong C=O stretching vibration for the urea carbonyl (typically 1630-1680 cm⁻¹) and N-H stretching vibrations (around 3300-3500 cm⁻¹). |
| Mass Spectrometry | To determine the molecular weight of the compound. | A molecular ion peak corresponding to the calculated mass of the product. |
| Melting Point | To assess the purity of the compound. | A sharp and defined melting point range for a pure crystalline solid. |
Example Characterization Data for a Hypothetical Product:
-
¹H NMR (400 MHz, DMSO-d₆): δ 9.01 (s, 1H, NH), 8.65 (s, 1H, NH), 7.63-7.60 (m, 4H, Ar-H), 7.31 (d, J = 8.0 Hz, 2H, Ar-H), 7.06 (d, J = 8.0 Hz, 2H, Ar-H), 2.21 (s, 3H, CH₃).[8]
-
¹³C NMR (101 MHz, DMSO-d₆): δ 152.8, 144.1, 138.1, 137.2, 131.7, 129.7, 129.6, 126.6, 125.0, 123.4, 119.2, 118.3, 118.1, 20.8.[8]
Applications in Drug Discovery and Medicinal Chemistry
The urea derivatives synthesized using this compound are of significant interest in drug discovery due to the unique properties imparted by the -SCF3 group.
Caption: Potential applications of the synthesized urea derivatives.
-
Kinase Inhibitors: Many clinically approved kinase inhibitors, such as Sorafenib, feature a diaryl urea scaffold.[9] The introduction of the -SCF3 group can enhance binding to the kinase active site and improve the pharmacokinetic profile.
-
Anticancer Agents: The trifluoromethyl group is present in several anticancer drugs, and its incorporation into urea derivatives can lead to compounds with potent antiproliferative activity.[4][8]
-
Antimicrobial Agents: Urea and thiourea derivatives have shown promising antimicrobial activity.[10][11] The lipophilicity of the -SCF3 group may enhance the ability of these compounds to penetrate microbial cell membranes.
-
Agrochemicals: The structural motifs found in these urea derivatives are also relevant in the development of new herbicides and fungicides.
Troubleshooting and Optimization
| Problem | Possible Cause | Solution |
| Low Yield | Incomplete reaction. | - Increase reaction time or gently heat the reaction mixture.- Use a slight excess (1.1 equivalents) of the isocyanate.- Ensure the amine is of high purity. |
| Product loss during work-up. | - Optimize the recrystallization solvent system.- Use column chromatography for purification of non-crystalline products. | |
| Side Product Formation | Presence of moisture. | - Use anhydrous solvents and perform the reaction under an inert atmosphere. |
| Reaction with a difunctional amine. | - Use a protecting group strategy if selective reaction at one amine is desired. | |
| Difficulty in Purification | Product is an oil or has similar polarity to starting materials. | - Attempt to form a crystalline salt of the product.- Utilize a different chromatography solvent system or consider reverse-phase chromatography. |
Conclusion
The synthesis of urea derivatives using this compound offers a direct and efficient route to a class of compounds with significant potential in drug discovery and materials science. The protocols and guidelines presented in this document are designed to facilitate the safe and effective synthesis and characterization of these valuable molecules. By understanding the underlying chemistry and adhering to the described procedures, researchers can confidently explore the vast chemical space of trifluoromethylthio-substituted ureas and unlock their potential for various applications.
References
- Apollo Scientific. (2023, April 24). 4-Fluoro-3-(trifluoromethyl)
- Dakota Pharm. (2026, January 6). Safe Handling and Application of 4-(Trifluoromethoxy)
- Semantic Scholar. (n.d.). New thiourea and urea derivatives containing trifluoromethyl- and bis-triflouromethyl-4H-chromen-3-yl substituents.
- Thermo Fisher Scientific. (2025, September 15). 4-(Trifluoromethylthio)
- Patel, M. R., et al. (2011). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Asian Journal of Chemistry, 23(4), 1803-1806.
- Sigma-Aldrich. (2024, September 7).
- Keskin, Z., & Tok, F. (2025, August).
- Zhang, Y., et al. (2018). Novel Trifluoromethylcoumarinyl Urea Derivatives: Synthesis, Characterization, Fluorescence, and Bioactivity. Molecules, 23(3), 633.
- AK Scientific, Inc. (n.d.). 4-(Trifluoromethoxy)
- PubMed. (2018, March 7).
- ResearchGate. (n.d.).
- Meanwell, N. A. (2018). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 61(14), 5822-5880.
- National Institutes of Health. (n.d.). Synthesis of 3,3,3-trifluoroethyl isocyanate, carbamate and ureas. Anticancer activity evaluation of N-(3,3,3-trifluoroethyl)-N'-substituted ureas.
- Ferreira, I. C. F. R., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(19), 6928.
- Organic Chemistry Portal. (n.d.).
- El-Faham, A., et al. (2023). Impact of trifluoromethyl and sulfonyl groups on the biological activity of novel aryl-urea derivatives: synthesis, in-vitro, in-silico and SAR studies. Scientific Reports, 13(1), 17615.
- Jampilek, J., & Kralova, K. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Pharmaceuticals, 15(10), 1251.
- ResearchGate. (2020, April 23). Synthesis and Characterization of New Fluoro/Trifluoromethyl-Substituted Acylthiourea Derivatives with Promising Activity against Planktonic and Biofilm-Embedded Microbial Cells.
- Google Patents. (1999).
- NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 20). The Role of 4-(Trifluoromethyl)
- MDPI. (2021). Design, Synthesis and Biological Activities of (Thio)
- ResearchGate. (n.d.).
- Hegarty, A. F., Hegarty, C. N., & Scott, F. L. (1975). The reactivity of phenyl isocyanate in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2, (11), 1166-1171.
- PubMed. (1999).
- ResearchGate. (2018, November 19). Which amine is more reactive with isocyanate when the compound is having both primary and secondary amines?.
- Ghodsinia, S. S. E., & Akhlaghinia, B. (2016). A high-yielding, expeditious, and multicomponent synthesis of urea and carbamate derivatives by using triphenylphosphine/trichloroisocyanuric acid system.
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- 4. Synthesis of 3,3,3-trifluoroethyl isocyanate, carbamate and ureas. Anticancer activity evaluation of N-(3,3,3-trifluoroethyl)-N'-substituted ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
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- 8. Impact of trifluoromethyl and sulfonyl groups on the biological activity of novel aryl-urea derivatives: synthesis, in-vitro, in-silico and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. asianpubs.org [asianpubs.org]
- 10. New thiourea and urea derivatives containing trifluoromethyl- and bis-triflouromethyl-4H-chromen-3-yl substituents | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
Protocol for reacting 4-(Trifluoromethylthio)phenyl isocyanate with primary amines
Application Note & Protocol Guide
Topic: Protocol for Reacting 4-(Trifluoromethylthio)phenyl Isocyanate with Primary Amines to Synthesize Substituted Ureas
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Synthesis of N,N'-Disubstituted Ureas
The reaction between an isocyanate and a primary amine is a cornerstone of synthetic chemistry, providing a robust and high-yielding pathway to N,N'-disubstituted ureas. This transformation is fundamental in various fields, including medicinal chemistry, agrochemicals, and materials science, where the urea moiety serves as a critical structural motif and a potent hydrogen bond donor.[1] The reaction proceeds via a nucleophilic addition mechanism, where the lone pair of the amine's nitrogen atom attacks the electrophilic carbon of the isocyanate group.[2][3]
This guide focuses specifically on the reaction of this compound with primary amines. The presence of the electron-withdrawing trifluoromethylthio (-SCF₃) group on the phenyl ring significantly enhances the electrophilicity of the isocyanate carbon, making it highly reactive towards nucleophiles like primary amines.[2] This heightened reactivity typically allows the reaction to proceed rapidly and efficiently at ambient temperatures without the need for catalysts.
This document provides a comprehensive protocol, from safety considerations and mechanistic insights to detailed experimental procedures and analytical methods, designed to empower researchers to perform this synthesis confidently and successfully.
PART 1: Critical Safety Protocols for Isocyanate Handling
Isocyanates are potent respiratory and dermal sensitizers, capable of causing severe asthma and other health issues upon exposure.[4][5] The utmost caution must be exercised at all times. This compound is classified as toxic and an irritant.[6]
Mandatory Safety Measures:
-
Engineering Controls : All manipulations involving isocyanates must be performed within a certified chemical fume hood with robust ventilation to prevent inhalation of vapors.[7]
-
Personal Protective Equipment (PPE) : A comprehensive PPE ensemble is non-negotiable.[8]
-
Eye Protection : Chemical splash goggles and a full-face shield are required.[7]
-
Gloves : Use nitrile or butyl rubber gloves. Double-gloving is recommended. Check for breakthrough times and replace gloves immediately upon contamination.[5]
-
Lab Coat : A flame-resistant lab coat with full sleeves is essential.
-
Respiratory Protection : If there is any risk of exceeding exposure limits, an air-purifying respirator with an organic vapor cartridge is necessary.
-
-
Emergency Procedures :
-
Waste Disposal : All isocyanate-contaminated waste (gloves, pipette tips, etc.) must be quenched and disposed of according to institutional hazardous waste protocols.
PART 2: Reaction Mechanism and Principles
The reaction is a classic example of nucleophilic addition to a heteroallene system.
-
Nucleophilic Attack : The nitrogen atom of the primary amine (a nucleophile) attacks the highly electrophilic carbonyl carbon of the isocyanate group.
-
Proton Transfer : A subsequent rapid proton transfer from the nitrogen to the oxygen atom occurs, either directly or mediated by a solvent molecule, to form the stable urea linkage.
The reaction is generally considered irreversible and proceeds with high atom economy. Due to the high reactivity of primary amines with this activated isocyanate, the reaction is typically very fast and does not require catalysis.[10]
Caption: Mechanism of Urea Formation.
PART 3: Experimental Protocol
This general protocol outlines the synthesis of a substituted urea from this compound and a generic primary amine. Molar equivalents and solvent volumes should be adjusted based on the specific amine used.
Materials and Equipment
| Reagents & Solvents | Equipment |
| This compound (Moisture sensitive)[6][11] | Round-bottom flask with stir bar |
| Primary amine (R-NH₂) | Septa and needles |
| Anhydrous solvent (e.g., THF, DCM, DMF)[12] | Magnetic stir plate |
| Deuterated solvent for NMR (e.g., DMSO-d₆, CDCl₃) | Syringes for liquid transfer |
| Solvents for recrystallization (e.g., Ethanol, Acetone/Hexane)[13] | Buchner funnel and filter flask |
| Thin Layer Chromatography (TLC) plates | |
| Rotary evaporator | |
| Analytical Instruments (FTIR, NMR, MS) |
Step-by-Step Procedure
Caption: General Experimental Workflow.
-
Preparation : In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the primary amine (1.0 eq.) in a suitable anhydrous solvent (e.g., Tetrahydrofuran - THF).
-
Reagent Addition : Slowly add this compound (1.0 eq.) to the stirred amine solution via syringe. The reaction is often exothermic; for sensitive substrates, an ice bath (0 °C) is recommended during the addition.
-
Reaction : Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. The reaction progress can be monitored easily.
-
Monitoring the Reaction :
-
FTIR Spectroscopy : This is the most effective method. Withdraw a small aliquot and acquire an IR spectrum. The complete disappearance of the strong, sharp isocyanate (N=C=O) peak around 2250-2275 cm⁻¹ indicates the consumption of the starting material.[14][15]
-
Thin Layer Chromatography (TLC) : Monitor the disappearance of the limiting reagent.
-
-
Isolation & Workup :
-
For Products that Precipitate : If the urea product is insoluble in the reaction solvent, it will often precipitate out as a solid. Collect the solid by vacuum filtration. Wash the filter cake with a small amount of cold solvent to remove any soluble impurities.[13]
-
For Soluble Products : If the product remains in solution, concentrate the reaction mixture under reduced pressure using a rotary evaporator. The resulting crude solid or oil can then be subjected to purification.
-
-
Purification : Recrystallization is the most common method for purifying solid urea products.[13][16] Common solvent systems include ethanol, or a binary system like acetone/petroleum ether or ethyl acetate/hexane.[13] Purify until a constant melting point is achieved.
-
Characterization : Confirm the structure and purity of the final product using:
Example Reaction Conditions
The following table provides a hypothetical summary for reacting the isocyanate with different primary amines to illustrate how reaction parameters might be documented.
| Primary Amine | Solvent | Temp (°C) | Time (h) | Yield (%) | Purification Method |
| Aniline | THF | RT | 1 | >95 | Filtration & Wash |
| Benzylamine | DCM | RT | 1 | >95 | Filtration & Wash |
| Cyclohexylamine | THF | 0 to RT | 2 | >90 | Recrystallization (EtOH) |
| n-Butylamine | DCM | 0 to RT | 1.5 | >95 | Rotary Evaporation, Recrystallization |
PART 4: Troubleshooting Guide
| Problem | Potential Cause | Solution |
| Low or No Product Yield | Inactive isocyanate due to hydrolysis.[11] | Use a fresh bottle of isocyanate or purify the existing stock. Ensure all glassware is dry and reactions are run under an inert atmosphere. |
| Impure primary amine. | Purify the amine by distillation or recrystallization before use. | |
| Formation of Symmetric Diaryl Urea Byproduct (Ar-NH-CO-NH-Ar) | Isocyanate has partially hydrolyzed to the corresponding amine (4-(trifluoromethylthio)aniline), which then reacts with remaining isocyanate. | Use anhydrous solvents and rigorously dry equipment. Add the isocyanate to the primary amine solution, not the other way around. |
| Product is an Oil/Difficult to Crystallize | The product may have a low melting point or be amorphous. | Attempt purification via column chromatography on silica gel. Trituration with a non-polar solvent (e.g., hexane) may induce solidification. |
| Reaction Stalls (Incomplete Conversion) | Steric hindrance from a bulky primary amine. | Gently heat the reaction mixture (e.g., to 40-50 °C). A non-nucleophilic base or a catalyst could be considered in difficult cases, but is rarely necessary. |
References
-
5 Ways to Protect Yourself From Isocyanate Exposure. (n.d.). Lakeland Industries. Retrieved from [Link]
-
Isocyanates: Working Safely. (n.d.). CDPH. Retrieved from [Link]
-
Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. (2022). MDPI. Retrieved from [Link]
-
Isocyanate Exposure: Health Risks & Safety Precautions. (n.d.). Chemscape. Retrieved from [Link]
-
Construction hazardous substances: Isocyanates. (2024). HSE. Retrieved from [Link]
-
Isocyanates. (2024). WorkSafeBC. Retrieved from [Link]
-
Urea derivative synthesis by amination, rearrangement or substitution. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Isocyanate Reactions. (n.d.). Poliuretanos. Retrieved from [Link]
-
Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. (2011). Asian Journal of Chemistry. Retrieved from [Link]
-
Urea Formation - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved from [Link]
-
A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. (2018). Scientific Reports. Retrieved from [Link]
-
Isocyanate Reactions. (n.d.). Mettler Toledo. Retrieved from [Link]
-
Understanding the Mechanism and Applications of Amine Catalysts in Polyurethane Production. (2024). Mingxu Chemicals. Retrieved from [Link]
-
Catalysis of Urethane Systems. (n.d.). Turkchem. Retrieved from [Link]
-
Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents. (2022). RSC Publishing. Retrieved from [Link]
-
Isocyanate Sampling and Analysis. (n.d.). IOM World. Retrieved from [Link]
-
Important Amine Catalysts and Their Applications. (2024). Sabtech Machine. Retrieved from [Link]
-
A laboratory comparison of analytical methods used for isocyanates. (2015). ResearchGate. Retrieved from [Link]
-
4-(Trifluoromethyl)phenyl isocyanate. (n.d.). PubChem. Retrieved from [Link]
-
Role of Acetate Anions in the Catalytic Formation of Isocyanurates from Aromatic Isocyanates. (2021). The Journal of Organic Chemistry. Retrieved from [Link]
-
Urea, phenyl-. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Isocyanate-based multicomponent reactions. (2022). National Institutes of Health. Retrieved from [Link]
-
General approach to prepare polymers bearing pendant isocyanate groups. (2020). RSC Publishing. Retrieved from [Link]
- Preparation of n-aryl amines from isocyanates. (n.d.). Google Patents.
- Process for preparing isocyanates from primary amines which are not readily dissolved. (n.d.). Google Patents.
-
Synthesis of Isocyanides by Reacting Primary Amines with Difluorocarbene. (2020). Organic Letters. Retrieved from [Link]
- The preparation method of substituted phenyl urea. (n.d.). Google Patents.
-
Synthesis of Phenylurea Derivatives & Their Evaluation as Antihyperglycaemic Agents. (2011). ResearchGate. Retrieved from [Link]
-
The reactivity of phenyl isocyanate in aqueous solution. (1975). RSC Publishing. Retrieved from [Link]
-
Which amine is more reactive with isocyanate when the compound is having both primary and secondary amines? (2018). ResearchGate. Retrieved from [Link]
-
Reaction of Isocyanates with amines. (n.d.). ResearchGate. Retrieved from [Link]
-
Optimised structures along the reaction pathway between phenyl... (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt | MDPI [mdpi.com]
- 2. Isocyanate-based multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Isocyanate Exposure: Health Risks & Safety Precautions | Chemscape [chemscape.com]
- 5. hse.gov.uk [hse.gov.uk]
- 6. This compound | 24032-84-6 [chemicalbook.com]
- 7. lakeland.com [lakeland.com]
- 8. worksafebc.com [worksafebc.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. poliuretanos.net [poliuretanos.net]
- 11. This compound , 97 , 24032-84-6 - CookeChem [cookechem.com]
- 12. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. asianpubs.org [asianpubs.org]
- 15. mt.com [mt.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
The Strategic Role of 4-(Trifluoromethylthio)phenyl Isocyanate in the Synthesis of Advanced Agrochemicals
Introduction: The Significance of Fluorinated Moieties in Agrochemical Design
In the continuous pursuit of more effective and environmentally benign crop protection agents, the strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern agrochemical research and development. The trifluoromethylthio (-SCF3) group, in particular, offers a unique combination of properties that can significantly enhance the biological activity and physicochemical characteristics of a molecule. Its strong electron-withdrawing nature and high lipophilicity can improve metabolic stability, cellular membrane permeability, and target binding affinity. This guide provides an in-depth exploration of a key building block for introducing this potent moiety: 4-(Trifluoromethylthio)phenyl isocyanate. We will delve into its application in the synthesis of a prominent benzoylurea insecticide, Tiflufenzuron, providing detailed protocols and insights for researchers and professionals in the field.
This compound: A Versatile Synthon
This compound is a highly reactive intermediate valued for its ability to readily form urea, urethane, and carbamate linkages. Its chemical structure, featuring the reactive isocyanate group and the beneficial trifluoromethylthio moiety, makes it a critical component in the synthesis of a new generation of agrochemicals.
Key Properties:
| Property | Value | Reference |
| CAS Number | 24032-84-6 | [1] |
| Molecular Formula | C8H4F3NOS | [1] |
| Molecular Weight | 219.19 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [2] |
| Boiling Point | 43°C @ 0.01 torr | [1] |
| Density | 1.365 g/mL | [1] |
The high reactivity of the isocyanate group is central to its utility, allowing for straightforward coupling reactions with nucleophiles such as amines and alcohols. This reactivity, combined with the imparted properties of the -SCF3 group, makes it an invaluable tool for the synthetic chemist.
Application in the Synthesis of Tiflufenzuron: A Benzoylurea Insecticide
A prime example of the application of this compound is in the synthesis of Tiflufenzuron, a potent benzoylurea insecticide. While a direct one-step synthesis from this isocyanate is plausible, a common and efficient industrial approach involves the reaction of the corresponding aniline with a benzoyl isocyanate. This multi-step synthesis highlights the journey from fundamental building blocks to a complex, high-value agrochemical.
Mechanism of Action
Tiflufenzuron, like other benzoylurea insecticides, acts as an insect growth regulator (IGR). It functions by inhibiting chitin biosynthesis in insects. Chitin is a crucial component of the insect's exoskeleton, and its disruption prevents the proper molting process, leading to larval death. This mode of action is highly specific to insects and has minimal impact on mammals and other non-target organisms.
Synthetic Pathway
The synthesis of Tiflufenzuron can be strategically designed in a convergent manner, involving the preparation of two key intermediates that are then coupled to form the final product.
Figure 1. Convergent synthetic pathways for Tiflufenzuron.
The most common industrial synthesis involves the reaction of 4-(trifluoromethylthio)aniline with 2,6-difluorobenzoyl isocyanate. However, for the purpose of this guide, we will focus on the alternative, yet chemically sound, route involving this compound.
Experimental Protocols
Protocol 1: Synthesis of this compound from 4-(Trifluoromethylthio)aniline
This protocol describes the conversion of the precursor aniline to the desired isocyanate using triphosgene as a safer alternative to phosgene gas.
Materials:
-
4-(Trifluoromethylthio)aniline
-
Triphosgene
-
Triethylamine
-
Anhydrous Toluene
-
Anhydrous Dichloromethane (DCM)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (three-neck flask, condenser, dropping funnel)
-
Magnetic stirrer and heating mantle
Procedure:
-
Set up a dry three-neck flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel.
-
In a separate flask, dissolve 4-(trifluoromethylthio)aniline (1 equivalent) in anhydrous toluene.
-
In the reaction flask, dissolve triphosgene (0.4 equivalents) in anhydrous toluene under a nitrogen atmosphere.
-
Slowly add the solution of 4-(trifluoromethylthio)aniline to the triphosgene solution at room temperature with vigorous stirring.
-
After the addition is complete, slowly add a solution of triethylamine (2.2 equivalents) in anhydrous toluene dropwise to the reaction mixture. An exothermic reaction may be observed.
-
Once the addition of triethylamine is complete, heat the reaction mixture to reflux (approximately 110°C) and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the N-H stretch of the aniline and appearance of the characteristic isocyanate peak around 2250-2275 cm⁻¹).
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
The filtrate, containing the desired this compound, can be used directly in the next step or purified by vacuum distillation.
Protocol 2: Synthesis of Tiflufenzuron
This protocol details the coupling of this compound with 2,6-difluoroaniline to form the final benzoylurea product.
Materials:
-
This compound (from Protocol 1)
-
2,6-Difluoroaniline
-
Anhydrous Toluene
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a dry flask under a nitrogen atmosphere, dissolve 2,6-difluoroaniline (1 equivalent) in anhydrous toluene.
-
To this solution, add the toluene solution of this compound (1 equivalent) dropwise at room temperature with stirring.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 1-2 hours. The product will precipitate out of the solution as a white solid.
-
Monitor the reaction completion by TLC.
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold toluene and then with hexane to remove any unreacted starting materials.
-
Dry the product under vacuum to yield Tiflufenzuron as a white crystalline solid.
Analytical Characterization:
The final product should be characterized to confirm its identity and purity using standard analytical techniques:
-
¹H NMR and ¹⁹F NMR: To confirm the chemical structure and the presence of the trifluoromethylthio and difluorophenyl groups.
-
Mass Spectrometry: To determine the molecular weight of the compound.
-
Melting Point: To assess the purity of the synthesized product.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Applications and Spectrum of Activity
Tiflufenzuron is a broad-spectrum insecticide effective against a wide range of lepidopteran pests, including:
-
Armyworms
-
Bollworms
-
Cutworms
-
Leafrollers
It is used on a variety of crops, such as cotton, vegetables, and fruit trees. Its mode of action as a chitin synthesis inhibitor makes it particularly effective against larval stages of these pests.
Safety and Handling
This compound is a toxic and moisture-sensitive compound and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water.
Conclusion
This compound is a valuable and versatile building block in the synthesis of modern agrochemicals. Its strategic use allows for the introduction of the trifluoromethylthio group, which can significantly enhance the efficacy and desirable properties of the final active ingredient. The synthesis of the insecticide Tiflufenzuron serves as a compelling case study, demonstrating a practical and efficient synthetic route that can be adapted and optimized by researchers in the field. As the demand for more sophisticated and targeted crop protection solutions continues to grow, the importance of such key intermediates will undoubtedly increase.
References
-
Synthesis method of 4-chloro-3- (trifluoromethyl) phenylisocyanate. Google Patents.
-
Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran. Google Patents.
-
Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens. National Institutes of Health.
-
Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. National Institutes of Health.
-
This compound. Matrix Scientific.
-
Method for chemically synthesizing fluazuron. Google Patents.
-
Formulation of Flufenoxuron for Agricultural Use: Application Notes and Protocols. Benchchem.
-
N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. National Institutes of Health.
-
This compound. BLD Pharm.
-
Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. ResearchGate.
-
Fluazuron and preparing method thereof. Google Patents.
-
Preparation method of lufenuron compound. Google Patents.
-
4-(Trifluoromethyl)phenyl isocyanate. PubChem.
-
Organic Syntheses Procedure. Organic Syntheses.
-
Diflubenzuron synthesis. ChemicalBook.
-
N-(2-(aminomethyl)phenyl)thiazolyl-4-formamide derivatives, and preparation method and application thereof. Google Patents.
-
Broad Spectrum Insecticide (16 oz). ferti-lome.
Sources
Application Note: Enhanced Peptide Analysis through Derivatization with 4-(Trifluoromethylthio)phenyl isocyanate
For: Researchers, scientists, and drug development professionals engaged in peptide analysis, proteomics, and biomarker discovery.
Introduction: A Novel Reagent for Unambiguous Peptide Identification and Quantification
In the landscape of modern proteomics and peptide-based drug development, the sensitive and accurate analysis of peptides by mass spectrometry is paramount. Chemical derivatization of peptides prior to analysis is a powerful strategy to enhance ionization efficiency, direct fragmentation pathways, and introduce unique mass signatures for improved identification and quantification. This application note introduces a detailed protocol for the derivatization of peptides with 4-(Trifluoromethylthio)phenyl isocyanate (TFMP-ISO), a novel reagent designed to overcome common challenges in peptide analysis.
The isocyanate moiety of TFMP-ISO reacts specifically and quantitatively with the N-terminal α-amine of peptides under mild conditions, ensuring a homogenous product suitable for subsequent analysis.[1][2] The key innovation of this reagent lies in the 4-(trifluoromethylthio)phenyl group. The trifluoromethylthio (-SCF₃) group is highly lipophilic and electron-withdrawing, properties known to enhance the metabolic stability of molecules and improve their chromatographic behavior. In the context of mass spectrometry, the presence of three fluorine atoms provides a distinct isotopic pattern and a stable mass tag, facilitating the confident identification of derivatized peptides. Furthermore, the electron-withdrawing nature of the -SCF₃ group can influence fragmentation during tandem mass spectrometry (MS/MS), potentially leading to more predictable and informative spectra for peptide sequencing.
This guide provides a comprehensive, step-by-step protocol for the derivatization of peptides with TFMP-ISO, discusses the rationale behind the experimental choices, and offers guidance on the analysis of the resulting derivatized peptides by liquid chromatography-mass spectrometry (LC-MS).
Chemical Reaction and Workflow Overview
The derivatization process is a straightforward addition reaction between the primary amine of the peptide's N-terminus and the isocyanate group of TFMP-ISO, forming a stable urea linkage.
Figure 1: General workflow for peptide derivatization and analysis.
Materials and Reagents
| Material/Reagent | Grade | Supplier | Notes |
| This compound (TFMP-ISO) | ≥97% | Major Chemical Supplier | Store at 2-8°C, protect from moisture. |
| Peptide Sample | Purified | User-defined | Ensure the peptide has a free N-terminal amine. |
| Acetonitrile (ACN) | HPLC or MS Grade | Standard Supplier | |
| Water | HPLC or MS Grade | Standard Supplier | |
| Ammonium Bicarbonate (NH₄HCO₃) | ≥99% | Standard Supplier | Buffer component. |
| Formic Acid (FA) | MS Grade | Standard Supplier | For reaction quenching and LC mobile phase. |
| Microcentrifuge Tubes | 1.5 mL, low-binding | Standard Supplier | |
| Pipettes and Tips | Calibrated | Standard Supplier | |
| Thermomixer or Incubator | Standard Supplier | For temperature-controlled incubation. | |
| Centrifuge | Standard Supplier | ||
| LC-MS System | User-defined | Equipped with ESI source and MS/MS capability. |
Safety Precautions: this compound is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation. It is also moisture-sensitive. Handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Experimental Protocol: Derivatization of Peptides with TFMP-ISO
This protocol is optimized for the derivatization of a peptide sample at a concentration of 1 mg/mL. Adjustments may be necessary for different sample concentrations.
1. Reagent Preparation:
-
Peptide Solution (1 mg/mL): Dissolve the peptide sample in 50 mM ammonium bicarbonate buffer (pH 8.0) to a final concentration of 1 mg/mL.
-
TFMP-ISO Solution (10 mg/mL): Immediately before use, dissolve this compound in acetonitrile to a final concentration of 10 mg/mL. Note: Due to the moisture sensitivity of the reagent, prepare this solution fresh and use it promptly.
2. Derivatization Reaction:
-
To 100 µL of the peptide solution in a microcentrifuge tube, add 10 µL of the freshly prepared TFMP-ISO solution. This provides an approximate 10-fold molar excess of the derivatizing reagent, assuming an average peptide molecular weight of 1000 Da. The molar excess should be optimized based on the specific peptide concentration.
-
Vortex the mixture gently for 5-10 seconds.
-
Incubate the reaction mixture at 37°C for 1 hour in a thermomixer.
3. Reaction Quenching:
-
After the incubation period, add 5 µL of 10% formic acid to the reaction mixture to lower the pH and quench the reaction by hydrolyzing any remaining isocyanate.
-
Vortex the tube gently.
4. Sample Preparation for LC-MS Analysis:
-
Centrifuge the quenched reaction mixture at 10,000 x g for 5 minutes to pellet any precipitate.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Dilute the sample 1:10 (or as needed for your LC-MS system) with the initial mobile phase (e.g., 95% Water, 5% Acetonitrile, 0.1% Formic Acid).
-
Transfer the diluted sample to an autosampler vial for LC-MS analysis.
Sources
Application Note: Advanced Analytical Techniques for Monitoring Reactions of 4-(Trifluoromethylthio)phenyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Significance of Monitoring 4-(Trifluoromethylthio)phenyl Isocyanate Reactions
This compound is a crucial building block in the synthesis of a wide range of functional molecules, from pharmaceuticals to advanced polymers. The presence of the trifluoromethylthio (SCF3) group imparts unique properties, including high lipophilicity and metabolic stability, making it a valuable moiety in drug design.[1][2] The isocyanate group (-N=C=O) is highly reactive towards nucleophiles such as alcohols and amines, forming urethane and urea linkages, respectively.[3] Understanding and precisely controlling these reactions is paramount to ensure product quality, optimize yield, and minimize the formation of unwanted byproducts.
This application note provides a comprehensive guide to the state-of-the-art analytical techniques for real-time and offline monitoring of reactions involving this compound. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and present data in a clear and accessible format.
The Impact of the Trifluoromethylthio Group on Reactivity
The trifluoromethylthio (SCF3) group is a strong electron-withdrawing group, a property quantified by its positive Hammett constant (σp ≈ 0.44-0.50).[4] This electron-withdrawing nature increases the electrophilicity of the isocyanate carbon atom, making this compound more reactive than its non-substituted or electron-donating counterparts.[5][6][7] This enhanced reactivity necessitates careful monitoring to control the reaction kinetics and prevent runaway reactions or the formation of side products.
I. In-Situ Reaction Monitoring: Fourier Transform Infrared (FTIR) Spectroscopy
In-situ FTIR spectroscopy is an indispensable tool for real-time monitoring of isocyanate reactions, providing kinetic and mechanistic insights without the need for sample extraction.[8][9] The technique relies on the strong and characteristic absorption of the isocyanate group's asymmetric stretching vibration.
Principle of the Technique
The isocyanate functional group (-N=C=O) exhibits a strong and sharp absorption band in the infrared spectrum, typically between 2250 and 2285 cm⁻¹. This peak is well-isolated from the absorption bands of other common functional groups, making it an excellent spectroscopic marker for monitoring the consumption of the isocyanate reactant over time. The formation of urethane (R-NH-CO-OR') or urea (R-NH-CO-NHR') products can also be monitored by the appearance of their characteristic carbonyl (C=O) and N-H stretching and bending vibrations.
Experimental Workflow: In-Situ FTIR
Caption: Workflow for in-situ FTIR reaction monitoring.
Protocol: In-Situ FTIR Monitoring of the Reaction of this compound with a Primary Amine
-
Instrumentation: An FTIR spectrometer equipped with a DiComp or Diamond Attenuated Total Reflectance (ATR) probe is recommended.
-
Reactor Setup: Assemble a clean, dry, and inert gas-purged reaction vessel with magnetic or overhead stirring.
-
Reagent Preparation:
-
Prepare a solution of the primary amine in a dry, inert solvent (e.g., anhydrous toluene or dichloromethane).
-
Prepare a separate solution of this compound in the same solvent.
-
-
Background Spectrum: Insert the ATR probe into the reaction vessel containing the amine solution and solvent. Acquire a background spectrum before adding the isocyanate.
-
Reaction Initiation: Start the data acquisition (e.g., one spectrum every 30 seconds). Inject the this compound solution into the stirred amine solution.
-
Data Acquisition: Continue collecting spectra until the characteristic isocyanate peak at approximately 2270 cm⁻¹ has disappeared, indicating complete consumption of the starting material.
-
Data Analysis:
-
Baseline correct the collected spectra.
-
Integrate the area of the isocyanate peak at each time point.
-
Plot the normalized peak area versus time to generate a kinetic profile of the reaction.
-
| Spectroscopic Data for Monitoring | |
| Analyte | This compound |
| FTIR Peak (N=C=O stretch) | ~2270 cm⁻¹ |
| Product (Urea) C=O stretch | ~1640-1680 cm⁻¹ |
| Product (Urea) N-H bend | ~1550-1590 cm⁻¹ |
II. Offline Reaction Monitoring: Chromatographic Techniques
Offline techniques are essential for quantifying the concentration of reactants, products, and byproducts with high precision and for analyzing complex reaction mixtures.
A. High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the analysis of isocyanate reactions. Due to the high reactivity of isocyanates, derivatization is typically required to form stable, UV-active compounds.[10][11]
A small aliquot of the reaction mixture is quenched at specific time points with a derivatizing agent, such as dibutylamine or 1-(2-methoxyphenyl)piperazine, which rapidly reacts with the remaining isocyanate to form a stable urea derivative.[12] These derivatives are then separated by reversed-phase HPLC and quantified using a UV detector.
Experimental Workflow: HPLC Analysis
Caption: Workflow for offline HPLC analysis of isocyanate reactions.
-
Derivatizing Agent: Prepare a solution of dibutylamine (DBA) in the reaction solvent (e.g., 0.01 M DBA in toluene).
-
Sampling and Derivatization: At predetermined time intervals, withdraw a small aliquot (e.g., 100 µL) of the reaction mixture and immediately add it to a vial containing an excess of the DBA solution (e.g., 900 µL). Vortex the mixture to ensure complete and rapid derivatization of the unreacted isocyanate.
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is typically effective.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Calibration: Prepare standards of the derivatized this compound and the expected urethane product to create calibration curves for accurate quantification.
| HPLC Method Parameters | |
| Derivatizing Agent | Dibutylamine (DBA) |
| Column | C18 Reversed-Phase |
| Mobile Phase | Acetonitrile/Water Gradient |
| Detection | UV at 254 nm |
B. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile reaction components. Similar to HPLC, derivatization is often necessary to improve the volatility and thermal stability of the analytes.[13]
Isocyanates can be derivatized with an alcohol, such as methanol or ethanol, to form stable carbamate derivatives.[14][15] These carbamates are more amenable to GC analysis than the parent isocyanates. The mass spectrometer provides structural information for unambiguous peak identification.
-
Derivatization: Quench a reaction aliquot with a solution of anhydrous methanol containing a catalyst (e.g., a tertiary amine) to convert any remaining isocyanate to its methyl carbamate derivative.
-
Sample Preparation: Perform a liquid-liquid extraction to transfer the derivatized analytes into a suitable solvent for GC injection (e.g., ethyl acetate).
-
GC-MS Conditions:
-
Column: A non-polar or mid-polarity column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: A temperature gradient from a low initial temperature (e.g., 50 °C) to a high final temperature (e.g., 280 °C) to separate compounds with a range of boiling points.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a mass range appropriate for the expected products and byproducts (e.g., m/z 50-500).
-
| GC-MS Method Parameters | |
| Derivatization | Formation of Methyl Carbamate |
| Column | DB-5ms or equivalent |
| Ionization | Electron Ionization (EI) |
| Detection | Mass Spectrometry |
III. Structural Elucidation and Quantitative Analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for the structural elucidation of reactants, intermediates, and products, as well as for quantitative analysis of the reaction mixture. Both ¹H and ¹⁹F NMR are particularly informative for reactions involving this compound.
Principle of the Technique
NMR spectroscopy exploits the magnetic properties of atomic nuclei. The chemical shift of a nucleus is highly sensitive to its local electronic environment, providing detailed structural information. For quantitative analysis (qNMR), the integral of a resonance is directly proportional to the number of nuclei it represents. The presence of the SCF3 group offers a unique ¹⁹F NMR handle for monitoring the reaction.[16]
¹H NMR Spectroscopy
The aromatic protons of this compound and its derivatives will appear in the aromatic region of the ¹H NMR spectrum (typically 7.0-8.0 ppm). The chemical shifts of these protons will change upon conversion of the isocyanate group, providing a means to monitor the reaction progress.
| Expected ¹H NMR Chemical Shifts (in CDCl₃) | |
| Aromatic Protons (Reactant) | ~7.2-7.6 ppm |
| Aromatic Protons (Product) | Shifts will vary depending on the product structure |
| N-H of Urethane/Urea | ~5.0-9.0 ppm (can be broad) |
Note: Chemical shifts are approximate and can be influenced by solvent and concentration.[17][18][19]
¹⁹F NMR Spectroscopy
The trifluoromethylthio group provides a sharp singlet in the ¹⁹F NMR spectrum, typically in the range of -40 to -45 ppm (relative to CFCl₃).[20] The chemical shift of the SCF3 group may experience a small but measurable change upon reaction of the isocyanate group, offering an additional and often cleaner probe for reaction monitoring, as the ¹⁹F NMR spectrum is typically less crowded than the ¹H spectrum.[21][22][23]
| Expected ¹⁹F NMR Chemical Shifts (in CDCl₃) | |
| SCF₃ of Reactant | ~ -42 to -44 ppm |
| SCF₃ of Product | A slight shift from the reactant's resonance is expected |
Protocol: Quantitative NMR (qNMR) for Reaction Monitoring
-
Sample Preparation: At specific time points, withdraw an aliquot of the reaction mixture and quench it if necessary. Add a known amount of an internal standard to the NMR tube. The internal standard should be inert to the reaction components and have a resonance that does not overlap with the analyte signals (e.g., 1,3,5-trimethoxybenzene for ¹H NMR).
-
NMR Acquisition: Acquire ¹H and/or ¹⁹F NMR spectra with appropriate relaxation delays (D1 ≥ 5 x T₁) to ensure accurate integration.
-
Data Processing: Process the spectra and carefully integrate the signals of the reactant, product(s), and the internal standard.
-
Quantification: Calculate the concentration of each species using the following formula:
C_analyte = (I_analyte / N_analyte) * (N_std / I_std) * (m_std / MW_std) * (MW_analyte / V_sample)
Where:
-
C = Concentration
-
I = Integral value
-
N = Number of nuclei giving rise to the signal
-
m = mass of the internal standard
-
MW = Molecular weight
-
V = Volume of the sample
-
Conclusion
The successful synthesis of novel compounds from this compound hinges on the precise control and monitoring of its reactions. This application note has outlined a multi-faceted analytical approach, combining the real-time insights of in-situ FTIR with the quantitative power and structural elucidation capabilities of offline HPLC, GC-MS, and NMR spectroscopy. By implementing these detailed protocols, researchers, scientists, and drug development professionals can gain a deeper understanding of their reaction systems, leading to improved product quality, higher yields, and accelerated development timelines. The principles and methodologies described herein provide a robust framework for the rigorous analytical support required in modern chemical research and development.
References
-
Effect of Substituents and Solvents on Phenol-Isocyanate Urethane Reaction. Scientific.Net. Available at: [Link]
-
Effect of Substituents and Solvents on Phenol-Isocyanate Urethane Reaction. ResearchGate. Available at: [Link]
-
Resonance structures of isocyanate. b) Chemical structures of four aromatic isocyanates comprising different electron-withdrawing substituents and their reactivity order. ResearchGate. Available at: [Link]
-
A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. National Institutes of Health. Available at: [Link]
-
In situ monitoring of an isocyanate reaction by fiber-optic FT-IR/ATR-spectroscopy. SAGE Journals. Available at: [Link]
-
Simple ureas derived from diisocyanates and their liquid chromatography on a 5-cm column. PubMed. Available at: [Link]
-
Real-Time Monitoring of Isocyanate Chemistry Using a Fiber-Optic FTIR Probe. Remspec Corporation. Available at: [Link]
-
F19 Chemical Shifts of the Sulfur Pentafluoride, Trifluoromethoxy, Trifluoromethylthio and Trifluoromethylsulfonyl Groups in Aromatic Compounds. ACS Publications. Available at: [Link]
-
Supporting Information Trifluoromethylation of Thiophenols and Thiols with Sodium Trifluoromethanesulfinate and Iodine Pentoxide. The Royal Society of Chemistry. Available at: [Link]
-
Analysis of Isocyanates Liquid Chromatography - Diode Array/MSD. Environmental Protection Agency. Available at: [Link]
-
A survey of Hammett substituent constants and resonance and field parameters. Wang Lab. Available at: [Link]
-
Table 13.1 Selected Hammett substituent constants and susceptibility factors. University of California, Berkeley. Available at: [Link]
-
Isocyanate Reactions. Poliuretanos. Available at: [Link]
-
Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Asian Journal of Chemistry. Available at: [Link]
-
Reaction of OH with Aliphatic and Aromatic Isocyanates. PubMed. Available at: [Link]
-
Selection of Hammett constant σ + values for selected functional... ResearchGate. Available at: [Link]
-
Hammett substituent constants for ‐C6F5, ‐CF3, and... ResearchGate. Available at: [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. National Institutes of Health. Available at: [Link]
-
Determination of complex mixtures of airborne isocyanates and amines Part 5.† Determination of low molecular weight aliphatic. The Royal Society of Chemistry. Available at: [Link]
-
Isocyanates and Amines - Sampling and Analytical Procedures. Diva-portal.org. Available at: [Link]
-
Enhancing Properties of Molecules through 4-(Trifluoromethylthio)phenol. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]
-
Introduction of Trifluoromethylthio Group into Organic Molecules. ResearchGate. Available at: [Link]
-
Transition-Metal-Free Electrophilic Trifluoromethylthiolation with Sodium Trifluoromethanesulfinate at Room Temperature. The Royal Society of Chemistry. Available at: [Link]
- Method for making carbamates, ureas and isocyanates. Google Patents.
-
19Flourine NMR. University of Ottawa. Available at: [Link]
-
Mid-IR spectrum of isocyanate reaction mixture from 2200 to 2400 cm -1... ResearchGate. Available at: [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. Available at: [Link]
-
Analysis of Urea. Kromasil. Available at: [Link]
-
Differences in electronic properties of fluorinated and trifluoromethylated fullerenes revealed by their propensity for dianion formation. Xi'an Jiaotong-Liverpool University (XJTLU). Available at: [Link]
-
Isocyanate-based multicomponent reactions. National Institutes of Health. Available at: [Link]
-
Using FT-IR for In-Situ Monitoring of Polyurethane Synthesis. AZoM. Available at: [Link]
-
Hammett Substituent Constants, σ, Based on the Ionization of Benzoic Acids. J. E. Leffler and E. Grunwald, Rates and Equilibria of Organic Reactions, Wiley, 1963 (Dover reprint). Available at: [Link]
-
A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Compound Interest. Available at: [Link]
-
The GC-MS analysis of isocyanate diamine-metabolites. Urine samples... ResearchGate. Available at: [Link]
-
13.4: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]
-
Reaction of Isocyanates with amines. ResearchGate. Available at: [Link]
-
NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]
-
1H NMR Chemical Shift. Oregon State University. Available at: [Link]
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HPLC and GC-MS methods for 4-(Trifluoromethylthio)phenyl isocyanate purity assessment
Application Note & Protocol
Topic: High-Fidelity Purity Assessment of 4-(Trifluoromethylthio)phenyl Isocyanate using Orthogonal Chromatographic Methods: HPLC and GC-MS
Audience: Researchers, scientists, and drug development professionals.
Executive Summary: The Imperative for Purity in Pharmaceutical Intermediates
This compound is a key electrophilic building block in medicinal chemistry, valued for its ability to introduce the trifluoromethylthio moiety into potential drug candidates. The isocyanate functional group (-N=C=O) is highly reactive, making it an excellent synthetic handle but also susceptible to degradation, primarily through hydrolysis. The purity of this reagent is paramount; impurities can lead to unwanted side reactions, impact yield, and introduce potentially toxic byproducts into the drug development pipeline. This document provides two robust, orthogonal analytical methods—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the comprehensive purity assessment of this compound, ensuring the integrity of this critical starting material.
The Analytical Challenge: Taming a Reactive Electrophile
The primary analytical challenge stems from the high reactivity of the isocyanate group. It readily reacts with nucleophiles, including water, to form an unstable carbamic acid which decarboxylates to form the corresponding amine (4-(Trifluoromethylthio)aniline). This amine can then react with another molecule of the isocyanate to form a urea dimer, a common impurity. This reactivity dictates our analytical strategy:
-
For HPLC: We must use aprotic solvents for sample preparation and a mobile phase that minimizes on-column degradation.
-
For GC-MS: Direct injection is not feasible as the isocyanate will react in the hot injection port and on the column. Therefore, a chemical derivatization step is mandatory to convert the isocyanate into a stable, thermally robust analyte.[1][2]
Method I: High-Performance Liquid Chromatography (HPLC) with UV Detection
Principle: Reversed-phase HPLC (RP-HPLC) is the workhorse of pharmaceutical analysis, separating compounds based on their hydrophobicity.[3][4] The analyte, this compound, is a relatively nonpolar molecule due to its aromatic ring and trifluoromethylthio group. It will be retained on a hydrophobic stationary phase (like C18) and eluted by a polar mobile phase.[5][6] Purity is determined by calculating the area percent of the main peak relative to the total area of all detected peaks.
HPLC Workflow Diagram
Caption: HPLC Purity Assessment Workflow.
Optimized HPLC Method Parameters
| Parameter | Condition | Rationale |
| Instrument | Standard HPLC system with UV/Vis or Diode Array Detector | Widely available and suitable for chromophoric analytes. |
| Column | C18, 4.6 x 150 mm, 5 µm | The C18 stationary phase provides excellent hydrophobic retention for the aromatic analyte.[5] A 150 mm length offers a good balance between resolution and run time. |
| Mobile Phase A | HPLC-grade Water | The polar component of the mobile phase system. |
| Mobile Phase B | HPLC-grade Acetonitrile (ACN) | The organic modifier used to elute the analyte from the column.[4] ACN is preferred over methanol for its lower viscosity and UV cutoff. |
| Gradient Program | 0-2 min: 50% B; 2-15 min: 50% to 95% B; 15-18 min: 95% B; 18.1-22 min: 50% B (re-equilibration) | A gradient elution ensures that the main analyte is well-retained and separated from more polar impurities (like the hydrolysis product) and that any highly nonpolar impurities (like the urea dimer) are eluted efficiently.[7] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing good efficiency without excessive backpressure. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times and peak shapes. |
| Detection | UV at 254 nm | The phenyl ring in the analyte provides strong UV absorbance at this wavelength, offering good sensitivity.[1] |
| Injection Volume | 5 µL | A small injection volume prevents column overloading and peak distortion. |
| Sample Diluent | Anhydrous Acetonitrile (ACN) | ACN is an aprotic solvent that is miscible with the mobile phase and prevents hydrolysis of the isocyanate during sample preparation.[8] |
Detailed HPLC Protocol
-
Mobile Phase Preparation: Prepare mobile phases A (Water) and B (Acetonitrile). Degas both solvents thoroughly using sonication or vacuum filtration.
-
Sample Preparation:
-
Accurately weigh approximately 25.0 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with anhydrous Acetonitrile. Stopper and vortex for 30 seconds to ensure complete dissolution. The nominal concentration is 2.5 mg/mL.
-
Immediately transfer an aliquot of the solution into an HPLC vial after filtering through a 0.45 µm PTFE syringe filter.
-
-
Instrument Setup and Equilibration:
-
Install the specified C18 column and set the column oven temperature to 30 °C.
-
Purge the pump lines with the respective mobile phases.
-
Equilibrate the column with the initial mobile phase composition (50% A / 50% B) at 1.0 mL/min for at least 15 minutes or until a stable baseline is achieved.
-
-
Analysis:
-
Inject 5 µL of the prepared sample solution.
-
Start the data acquisition and run the gradient program.
-
-
Data Processing:
-
Integrate all peaks in the resulting chromatogram, excluding the solvent front.
-
Calculate the purity of the main peak using the area percent formula:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Method II: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
Principle: This method provides an orthogonal assessment of purity and is exceptionally powerful for identifying volatile impurities. Due to the thermal instability and reactivity of the isocyanate, direct GC analysis is not viable.[9] The strategy involves a quantitative chemical derivatization, converting the isocyanate into a stable, thermally robust urea derivative using an excess of Di-n-butylamine (DBA).[10][11] The resulting derivative, N,N-Dibutyl-N'-(4-(trifluoromethylthio)phenyl)urea, is then analyzed by GC-MS. The mass spectrometer provides definitive identification based on the molecule's mass fragmentation pattern.
GC-MS Workflow with Derivatization
Caption: GC-MS Purity Assessment Workflow.
Optimized GC-MS Method Parameters
| Parameter | Condition | Rationale |
| Instrument | Standard GC system coupled to a Mass Spectrometer (e.g., Single Quadrupole) | Provides separation and definitive identification of the analyte derivative and any volatile impurities. |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness | A nonpolar 5% phenyl-methylpolysiloxane column offers excellent thermal stability and resolving power for a wide range of analytes, including the urea derivative. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Inlet Temperature | 280 °C | Ensures rapid and complete vaporization of the derivatized sample without thermal degradation. |
| Injection Mode | Split (50:1) | A split injection prevents column overloading from the high-concentration sample and excess derivatizing reagent, ensuring sharp peaks. |
| Oven Program | Initial: 100 °C, hold 2 min; Ramp: 15 °C/min to 300 °C; Hold: 5 min | The temperature program is designed to separate the solvent and excess reagent from the analyte derivative and then elute the derivative in a reasonable time. |
| MS Transfer Line | 290 °C | Prevents condensation of the analyte before it enters the mass spectrometer. |
| Ion Source Temp. | 230 °C | Standard temperature for electron ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard, robust ionization technique that produces reproducible fragmentation patterns for library matching and structural confirmation. |
| MS Scan Range | 40 - 500 m/z | A wide scan range ensures detection of the molecular ion of the derivative (M.W. 348.45) and its characteristic fragments, as well as potential low molecular weight impurities. |
| Derivatizing Agent | 5% (v/v) Di-n-butylamine in anhydrous Toluene | DBA is a reactive amine that rapidly and quantitatively converts the isocyanate to a stable urea derivative.[9][10] Using a significant excess ensures the reaction goes to completion. |
Detailed Derivatization and GC-MS Protocol
-
Reagent Preparation: Prepare a 5% (v/v) solution of Di-n-butylamine in anhydrous Toluene.
-
Sample Derivatization:
-
Accurately weigh approximately 10.0 mg of the this compound sample into a 2 mL GC vial.
-
Add 1.0 mL of anhydrous Toluene and vortex briefly to dissolve.
-
Add 100 µL of the 5% Di-n-butylamine solution to the vial. This provides a large molar excess of the reagent.
-
Immediately cap the vial, vortex for 10 seconds, and let it stand at room temperature for 15 minutes to ensure the derivatization reaction is complete.
-
-
Instrument Setup:
-
Set up the GC-MS according to the parameters in the table.
-
Perform a solvent blank injection (Toluene) to ensure system cleanliness.
-
-
Analysis:
-
Inject 1 µL of the derivatized sample solution into the GC-MS.
-
Start the data acquisition.
-
-
Data Processing:
-
Identify the peak corresponding to the derivatized product, N,N-Dibutyl-N'-(4-(trifluoromethylthio)phenyl)urea, by its retention time and mass spectrum.
-
Identify any other peaks by examining their mass spectra and comparing them to a spectral library (e.g., NIST).
-
Calculate the purity based on the total ion chromatogram (TIC) using the area percent formula.
-
Method Validation and Trustworthiness
To ensure these methods are suitable for their intended purpose, they must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[12][13] A comprehensive validation would include:
-
Specificity: Demonstrating that the method can unequivocally assess the analyte in the presence of impurities (e.g., by spiking with known impurities like the corresponding amine and urea).
-
Linearity: Establishing a linear relationship between analyte concentration and detector response over a defined range.
-
Accuracy: Determining the closeness of the test results to the true value (e.g., by analyzing samples with a known purity).
-
Precision: Assessing the degree of scatter between a series of measurements (repeatability and intermediate precision).
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. This is critical for impurity analysis.
-
Robustness: Evaluating the method's capacity to remain unaffected by small, deliberate variations in method parameters.[12]
Adherence to these validation principles ensures that the analytical data is reliable, reproducible, and trustworthy for making critical decisions in drug development.[14][15]
Conclusion
The purity of this compound is a critical quality attribute that directly impacts its performance in pharmaceutical synthesis. The orthogonal HPLC and GC-MS methods detailed in this note provide a comprehensive and robust framework for its assessment. The HPLC method offers a direct, rapid analysis of the bulk material and its primary non-volatile impurities. The GC-MS method, incorporating a necessary derivatization step, provides a powerful tool for identifying volatile impurities and offers orthogonal confirmation of purity. Employing both techniques ensures the highest confidence in the quality and integrity of this vital chemical intermediate.
References
- Vertex AI Search Result, citing ResearchGate. (N/A). The GC-MS analysis of isocyanate diamine-metabolites. Urine samples...
- Jordi Labs. (N/A). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1).
- Diva-portal.org. (N/A). Isocyanates and Amines - Sampling and Analytical Procedures.
- ICH. (N/A). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
- IonSource. (2001). Reverse Phase HPLC Basics for LC/MS.
- CookeChem. (N/A). This compound, 97, 24032-84-6.
- Creative Proteomics. (N/A). Reversed-Phase Chromatography Overview.
- Phenomenex. (N/A). Reversed Phase HPLC Columns.
- Wikipedia. (N/A). Reversed-phase chromatography.
- Springer Nature Experiments. (N/A). Reversed-Phase High-Performance Liquid Chromatography.
- Royal Society of Chemistry. (2022). Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents.
- EPA. (N/A). Analysis of Isocyanates Liquid Chromatography - Diode Array/MSD.
- ICH. (N/A). Quality Guidelines.
- Slideshare. (N/A). ICH Q2 Analytical Method Validation.
- KoreaScience. (1994). Simultaneous Determination of Isocyanates by High Performance Liquid Chromatography.
- ECA Academy. (N/A). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Sigma-Aldrich. (N/A). 4-(Trifluoromethyl)phenyl isocyanate 99 1548-13-6.
- MDPI. (2022). Determination of Residual Diisocyanates and Related Diamines in Biodegradable Mulch Films Using N-Ethoxycarbonylation Derivatization and GC-MS.
- PubMed. (1991). Indirect determination of isocyanates by gas chromatography.
- Taylor & Francis. (N/A). Development of a Novel Derivatization Reagent for the Sampling and Analysis of Total Isocyanate Group in Air and Comparison of its Performance with that of Several Established Reagents.
- ResearchGate. (N/A). (PDF) Derivatization Methods in GC and GC/MS.
- CDC. (N/A). ISOCYANATES, TOTAL (MAP) 5525.
- PubMed. (N/A). Trace Analysis of Airborne Aromatic Isocyanates and Related Aminoisocyanates and Diamines Using High-Performance Liquid Chromatography With Ultraviolet and Electrochemical Detection.
- PubChem. (N/A). 4-(Trifluoromethyl)phenyl isocyanate | C8H4F3NO | CID 73768.
- The Analytical Scientist. (N/A). Analysis of Isocyanates Using the ASSET™ EZ4-NCO Dry Sampler.
- Thermo Scientific Chemicals. (N/A). 4-(Trifluoromethyl)phenyl isocyanate, 98% 1 g | Buy Online.
- ChemicalBook. (2023). This compound | 24032-84-6.
- Semantic Scholar. (N/A). Determination of complex mixtures of airborne isocyanates and amines. Part 1. Liquid chromatography with ultraviolet detection of monomeric and polymeric isocyanates as their dibutylamine derivatives.
Sources
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- 11. Determination of complex mixtures of airborne isocyanates and amines. Part 1. Liquid chromatography with ultraviolet detection of monomeric and polymeric isocyanates as their dibutylamine derivatives | Semantic Scholar [semanticscholar.org]
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- 13. database.ich.org [database.ich.org]
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- 15. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
Scale-up synthesis of 4-(Trifluoromethylthio)phenyl isocyanate derivatives
Topic: Scale-up Synthesis of 4-(Trifluoromethylthio)phenyl Isocyanate Derivatives For: Researchers, Scientists, and Drug Development Professionals
Abstract
The trifluoromethylthio (–SCF₃) group is a crucial substituent in modern medicinal chemistry, valued for its ability to enhance metabolic stability, lipophilicity, and bioavailability of drug candidates.[1][2][3] Consequently, this compound has emerged as a highly valuable building block for the synthesis of a wide array of pharmacologically active compounds, including urea and carbamate derivatives. This document provides a detailed guide for the scale-up synthesis of this key intermediate, covering the preparation of the aniline precursor and its subsequent conversion to the target isocyanate. The protocols emphasize safety, scalability, and analytical validation, reflecting field-proven insights for industrial and advanced laboratory settings.
Strategic Overview: A Two-Stage Approach to Synthesis
The industrial production of this compound is most effectively approached as a two-stage process. This strategy isolates the synthesis of the stable amine precursor from the highly hazardous isocyanate formation step, allowing for robust quality control at the intermediate stage before proceeding.
-
Stage 1: Synthesis of 4-(Trifluoromethylthio)aniline. This foundational step involves the preparation of the key aromatic amine precursor. The most common and scalable route is the catalytic hydrogenation of 4-nitrophenyl trifluoromethyl sulfide.[4] This method is favored for its high efficiency and the generation of clean products.
-
Stage 2: Phosgenation to this compound. This critical conversion step utilizes phosgene or a phosgene equivalent to transform the aniline into the highly reactive isocyanate. This process demands stringent safety protocols and specialized equipment due to the extreme toxicity of the reagents involved.[5][6]
Sources
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- 5. Introduction to the Phosgenation Process for Amine--Basic Principles- Sabtech [sabtechmachine.com]
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Topic: Experimental Setup for Handling Moisture-Sensitive Isocyanates
An Application Note and Protocol from the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Foreword: Mastering the Reactivity of Isocyanates
Isocyanates (R–N=C=O) are a cornerstone of modern polymer and synthetic chemistry, prized for their ability to form stable urethane and urea linkages. This reactivity, however, is a double-edged sword. The electrophilic carbon of the isocyanate group is highly susceptible to nucleophilic attack, not just by alcohols and amines, but also by ubiquitous contaminants like water.[1][2] This exquisite moisture sensitivity dictates that their successful manipulation in a laboratory setting is not merely a matter of procedure, but a testament to rigorous technique and a deep understanding of the underlying chemistry.
This guide moves beyond a simple recitation of steps. It is designed to instill the causality behind each experimental choice, providing you with a self-validating system for handling these challenging reagents. From the fundamental principles of inert atmosphere chemistry to detailed, field-tested protocols, we will construct a fortress of experimental control, ensuring the integrity of your reactions and the safety of your laboratory.
The Chemical Imperative: Why Moisture Is the Enemy
The core challenge in handling isocyanates stems from their rapid and often exothermic reaction with water.[3] This process unfolds in two key stages:
-
Hydrolysis: The isocyanate first reacts with water to form an unstable carbamic acid, which rapidly decarboxylates to yield a primary amine and carbon dioxide gas.[1][4]
-
R-N=C=O + H₂O → [R-NH-COOH] → R-NH₂ + CO₂ (g)
-
-
Urea Formation: The newly formed, highly nucleophilic primary amine immediately attacks a second isocyanate molecule, forming a stable and often insoluble N,N'-disubstituted urea.[2]
-
R-NH₂ + R-N=C=O → R-NH-C(O)-NH-R
-
The consequences of unintended moisture contamination are severe:
-
Stoichiometric Disruption: Two equivalents of isocyanate are consumed for every one equivalent of water, drastically reducing the yield of the desired product.
-
Product Contamination: The formation of insoluble ureas complicates purification and can interfere with subsequent reaction steps.
-
Pressure Hazard: The evolution of CO₂ gas in a sealed reaction vessel can lead to a dangerous pressure buildup, posing a significant risk of explosion.[5][6]
Therefore, all experimental procedures must be designed with the singular goal of rigorously excluding atmospheric moisture.
Foundational Safety: A Non-Negotiable Prerequisite
Beyond their chemical reactivity, isocyanates pose significant health risks. Acute exposure can cause severe irritation to the skin, eyes, and respiratory tract.[6][7] Chronic exposure, even at low concentrations, can lead to respiratory sensitization, a debilitating, asthma-like condition.[8] Certain isocyanates are also suspected carcinogens.[5][8]
Mandatory Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles are the minimum requirement. A full-face shield provides superior protection.
-
Gloves: Use chemically resistant gloves. Thin latex gloves are unsuitable. Nitrile gloves offer better resistance, but for prolonged handling or in case of spills, butyl rubber or laminate gloves are recommended.[5][9] Always double-check the manufacturer's compatibility data.
-
Lab Coat: A flame-resistant lab coat is essential.
-
Respiratory Protection: All manipulations of isocyanates must be conducted within a certified chemical fume hood.[10] For operations with a high risk of aerosol generation (e.g., spraying) or when handling volatile isocyanates, a supplied-air respirator is necessary.[5]
The Inert Atmosphere Workstation: Your Primary Defense
To exclude moisture and oxygen, all manipulations must be performed under an inert atmosphere, typically using dry nitrogen or argon. The Schlenk line is the most common apparatus for this purpose in a research setting.[11][12]
A Schlenk line is a dual-manifold system that allows a connected flask to be alternately evacuated with a vacuum pump and refilled with a dry, inert gas.[13] This "evacuate-refill" cycle is the fundamental operation for preparing glassware for a moisture-sensitive reaction.[13]
Protocols for Establishing an Anhydrous Environment
Protocol 1: Glassware Preparation
A film of adsorbed moisture coats all laboratory glassware and must be removed.[14][15]
Methodology:
-
Ensure all glassware, including stir bars, is thoroughly cleaned and dried of bulk water.
-
Place glassware and stir bars in a laboratory oven at >125 °C for a minimum of 4 hours, or preferably, overnight.[14]
-
Crucial Step: Assemble the main reaction vessel (e.g., a multi-neck round-bottom flask) while it is still hot from the oven. Immediately cap the openings with rubber septa or ground glass stoppers.
-
Insert a needle connected to the inert gas line to flush the cooling apparatus with a steady stream of dry nitrogen or argon. This prevents moist lab air from being drawn in as the flask cools.[16]
-
Alternatively, for a Schlenk flask, assemble it hot and immediately connect it to the Schlenk line.
-
Perform a minimum of three evacuate-refill cycles to ensure the complete removal of atmospheric gases and residual moisture.[8][12]
Protocol 2: Solvent Dehydration
Commercial anhydrous solvents often contain trace amounts of water that can be detrimental. For highly sensitive reactions, further drying is essential.
Data Presentation: Solvent Drying
The effectiveness of various drying agents is crucial for preparing your reaction system. The tables below provide a summary of common drying agents and the typical residual water content in common solvents after their use.
Table 1: Characteristics of Common Laboratory Drying Agents
| Drying Agent | Capacity | Speed | Intensity (Final H₂O Level) | Suitability & Notes |
|---|---|---|---|---|
| Magnesium Sulfate (MgSO₄) | High | High | Medium-High | Generally useful, fast-acting. Slightly acidic. |
| Sodium Sulfate (Na₂SO₄) | High | Slow | Low | Generally useful, but slow. Requires longer contact time. |
| Calcium Chloride (CaCl₂) | High | Medium | High | Incompatible with alcohols, amines, ketones, and esters. |
| Molecular Sieves (3Å or 4Å) | High | High | High | Excellent for achieving very low water levels (<10 ppm). Must be activated by heating under vacuum.[17] |
| Calcium Hydride (CaH₂) | High | Medium | High | Reacts with water to produce H₂ gas. Best for drying hydrocarbons and ethers.[18] |
Table 2: Achievable Moisture Levels (ppm) in Solvents with Various Drying Methods
| Solvent | Untreated (Typical) | Over 3Å Mol. Sieves (48h) | Distilled from CaH₂ | Distilled from Na/Benzophenone |
|---|---|---|---|---|
| Tetrahydrofuran (THF) | 200-400 | ~10-30 | ~40 | <10 |
| Toluene | 200-300 | ~15-30 | ~15 | <10 |
| Dichloromethane (DCM) | 150-250 | ~20-40 | ~10-15 | N/A (Reacts) |
(Data synthesized from sources[18][19])
Detailed Protocol: Preparation of Anhydrous THF via Sodium/Benzophenone Still
Objective: To produce a solvent with a moisture content <10 ppm, ideal for highly sensitive reactions.
Apparatus: Round-bottom flask, distillation head, condenser, receiving flask, heating mantle, magnetic stirrer, inert gas line (Nitrogen/Argon).
Reagents: Tetrahydrofuran (pre-dried over a less reactive agent like CaH₂), sodium metal, benzophenone.
Procedure:
-
Safety: This procedure involves flammable solvents and reactive alkali metals. It must be performed in a fume hood by trained personnel. Never let the still boil to dryness.
-
Setup: Assemble the distillation apparatus. Ensure all glassware is oven-dried as per Protocol 1.[20] The system must be under a positive pressure of inert gas.
-
Still Preparation: To a round-bottom flask containing a stir bar, add small pieces of sodium metal to the pre-dried THF.
-
Initiation: Add a small amount of benzophenone to the flask.
-
Reflux: Gently heat the mixture to reflux. The solution will turn a deep blue or purple color. This indicates the formation of the sodium-benzophenone ketyl radical and signifies that the solvent is anhydrous and free of oxygen.[18] If the color does not persist, more sodium may be required.
-
Distillation: Once the deep blue/purple color is stable, distill the solvent into the receiving flask. Collect only the amount needed for immediate use.
-
Storage: The freshly distilled anhydrous solvent should be used immediately or stored under an inert atmosphere over activated molecular sieves.
The Core Workflow: A Urethane Synthesis
This protocol details the synthesis of ethyl phenylcarbamate from phenyl isocyanate and ethanol, a classic example that integrates all necessary techniques.
Protocol 3: Reaction Setup and Execution
-
Glassware Setup: Assemble an oven-dried, three-neck, 250 mL round-bottom flask equipped with a magnetic stir bar, a condenser with a nitrogen inlet, and two rubber septa on the remaining necks. Securely clamp the apparatus in a fume hood.
-
Inert Atmosphere: Connect the condenser to the Schlenk line and perform three evacuate-refill cycles. Maintain a slight positive pressure of nitrogen, indicated by a slow bubble rate in the oil bubbler.
-
Solvent Transfer: Using a cannula or a dry syringe, transfer 100 mL of anhydrous THF (prepared as in Protocol 2) into the reaction flask.[11]
-
Nucleophile Addition: Using a dry syringe, add 5.0 mL of anhydrous ethanol to the stirring THF solution.
-
Isocyanate Addition: Using a separate dry syringe, slowly add 10.0 mL of phenyl isocyanate dropwise to the reaction mixture over 10 minutes. An exotherm may be observed.
-
Reaction: Allow the mixture to stir at room temperature for 2 hours under a positive nitrogen atmosphere.
-
Monitoring: The reaction can be monitored by thin-layer chromatography (TLC) or, more elegantly, by in-situ FTIR spectroscopy. The disappearance of the strong, sharp isocyanate (N=C=O) stretching peak around 2250-2275 cm⁻¹ indicates the reaction is complete.[21]
Post-Reaction: Safe Quenching and Disposal
Unreacted isocyanates must be safely neutralized before workup and disposal.
Protocol 4: Quenching and Decontamination
-
Quenching: While the reaction flask is still under an inert atmosphere, slowly add a quenching solution. A suitable solution consists of 10% isopropanol in toluene. The isopropanol will react with any remaining isocyanate.
-
Waste Neutralization: Collect all isocyanate-containing waste (excess reagents, contaminated materials) in a dedicated, open-top container in a fume hood. Slowly add a decontamination solution to the waste.[22] Do not seal the container, as CO₂ evolution can cause pressure buildup.[23]
-
Glassware Cleaning: Rinse all contaminated glassware with the decontamination solution before standard washing procedures.
Troubleshooting Common Issues
| Issue | Probable Cause(s) | Corrective Action(s) |
| Low or no yield of desired product; formation of white precipitate (urea). | Moisture contamination from glassware, solvent, or reagents. | Re-verify glassware drying protocol (Protocol 1). Use freshly prepared anhydrous solvent (Protocol 2). Ensure reagents are anhydrous. |
| Reaction foams or bubbles; pressure increases. | Significant water contamination leading to CO₂ evolution. | Immediate Action: Ensure the vessel is vented to the inert gas line/bubbler. DO NOT use a sealed system. Identify and eliminate the source of moisture. |
| Reaction is sluggish or incomplete. | Impure reagents; insufficient reaction time or temperature. | Verify reagent purity. Continue monitoring the reaction until completion. Gentle heating may be required for less reactive isocyanates/alcohols. |
References
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Safe Work Australia. (n.d.). Guide to Handling Isocyanates. Retrieved from Safe Work Australia website. [Link]
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Wikipedia. (n.d.). Isocyanate. Retrieved from Wikipedia. [Link]
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Molecular Inorganic Chemistry. (2008, April 12). Working with air and moisture sensitive compounds. Retrieved from Molecular Inorganic Chemistry website. [Link]
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Dongsen Chemicals. (2023, October 21). Decoding isocyanates: A deep dive into isocyanates. Retrieved from Dongsen Chemicals website. [Link]
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ChemistryViews. (2013, June 4). Tips and Tricks for the Lab: Air-Sensitive Techniques (2). Retrieved from ChemistryViews website. [Link]
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Poliuretanos. (n.d.). 1.2.1 - Isocyanate Reactions. Retrieved from Poliuretanos website. [Link]
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Actsafe Safety Association. (n.d.). Safe Work Procedures for Isocyanate-Containing Products. Retrieved from Actsafe Safety Association website. [Link]
-
Canada.ca. (2022, September 9). Isocyanates: Control measures guideline. Retrieved from Canada.ca. [Link]
-
Patsnap Eureka. (2025, July 10). How to Enhance Isocyanate Storage and Handling Safety? Retrieved from Patsnap Eureka website. [Link]
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ACS Publications. (2023, January 29). An Illustrated Guide to Schlenk Line Techniques. Retrieved from ACS Publications website. [Link]
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ACS Publications. (2022, June 15). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. Retrieved from Journal of Chemical Education. [Link]
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IONiC / VIPEr. (n.d.). Handling Air Sensitive Reagents and Working with a Schlenk Line. Retrieved from IONiC / VIPEr website. [Link]
-
PCI Magazine. (2025, March 3). Resins: Isocyanates, Part I: Fundamentals and Reactivity. Retrieved from PCI Magazine website. [Link]
-
ResearchGate. (n.d.). Reaction of Isocyanates with water. Retrieved from ResearchGate. [Link]
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IChemE. (n.d.). Safety aspects of handling isocyanates in urethane foam production. Retrieved from IChemE website. [Link]
-
MIT. (n.d.). Handling air-sensitive reagents AL-134. Retrieved from MIT website. [Link]
-
Mettler Toledo. (n.d.). Isocyanate Reactions. Retrieved from Mettler Toledo website. [Link]
-
Wipf Group - University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from Wipf Group website. [Link]
-
JoVE. (2015, March 4). Video: Preparing Anhydrous Reagents and Equipment. Retrieved from JoVE website. [Link]
-
American Chemistry Council. (n.d.). Guidelines for Diisocyanate Storage Tank Systems. Retrieved from American Chemistry Council website. [Link]
-
University of York. (n.d.). Using oven dried glassware. Retrieved from University of York Chemistry Teaching Labs website. [Link]
-
Organic Chemistry Portal. (n.d.). Isocyanate synthesis by substitution. Retrieved from Organic Chemistry Portal website. [Link]
-
RSC Publishing. (2024, December 12). Isocyanate-based multicomponent reactions. Retrieved from RSC Advances. [Link]
-
Royal Society of Chemistry. (2022, September 26). Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents. Retrieved from RSC website. [Link]
-
IOM World. (n.d.). Isocyanate Sampling and Analysis. Retrieved from IOM World website. [Link]
-
FSI. (n.d.). SPILL & DISPOSAL PROCEDURES – ISOCYANATE (ISO or A). Retrieved from FSI website. [Link]
-
CDPH. (n.d.). Isocyanates: Working Safely. Retrieved from CDPH website. [Link]
-
Safe Work Australia. (n.d.). Download DOCX. Retrieved from Safe Work Australia website. [Link]
-
ResearchGate. (2025, August 6). A laboratory comparison of analytical methods used for isocyanates. Retrieved from ResearchGate. [Link]
-
ResearchGate. (n.d.). Main isocyanates reactions and their products. Retrieved from ResearchGate. [Link]
-
PubMed Central - NIH. (n.d.). How To Get Isocyanate? Retrieved from PMC. [Link]
-
Center for the Polyurethanes Industry. (n.d.). Procedures for Minor Spills of Isocyanates. Retrieved from American Chemistry Council website. [Link]
-
ACS Publications. (n.d.). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. Retrieved from The Journal of Organic Chemistry. [Link]
-
Transports Canada. (2025, August 11). Isocyanates – A family of chemicals. Retrieved from Transports Canada website. [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from Organic Syntheses website. [Link]
-
Squarespace. (2023, February 27). Drying Organic Solvents. Retrieved from Squarespace. [Link]
-
Chemistry LibreTexts. (2021, August 15). Drying Solvents. Retrieved from Chemistry LibreTexts website. [Link]
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Application Notes & Protocols: The Strategic Use of 4-(Trifluoromethylthio)phenyl Isocyanate in the Synthesis of Potent Kinase Inhibitors
Abstract
Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The development of small-molecule kinase inhibitors has consequently become a cornerstone of modern targeted therapy. Within this class of therapeutics, diaryl urea-based compounds, such as Sorafenib and Regorafenib, have demonstrated significant clinical success. A key to their efficacy lies in the specific substitution patterns on the aryl rings that dictate binding affinity, selectivity, and pharmacokinetic properties. This document provides a detailed guide for researchers on the application of 4-(Trifluoromethylthio)phenyl Isocyanate , a critical building block for synthesizing a new generation of kinase inhibitors. We will explore the chemical rationale for its use, provide detailed synthetic protocols, and discuss the structure-activity relationship (SAR) insights gained from incorporating the trifluoromethylthio (-SCF₃) moiety.
Introduction: The Urea Scaffold and the Power of Fluorine
The urea functional group has emerged as a "privileged scaffold" in medicinal chemistry, particularly for kinase inhibitors.[1] Its ability to act as a rigid hydrogen-bond donor-acceptor hinge is critical for anchoring inhibitors within the ATP-binding pocket of kinases.[1][2] The first oral multikinase inhibitor approved, Sorafenib, validated the diaryl urea chemotype and spurred the development of numerous related drugs.[1]
The design of these inhibitors often involves fine-tuning the electronic and steric properties of the terminal phenyl ring, which typically occupies a hydrophobic pocket in the kinase domain.[3] The incorporation of fluorine-containing functional groups is a powerful strategy to modulate a molecule's lipophilicity, metabolic stability, and binding interactions.[4] While the trifluoromethyl (-CF₃) group is prevalent in many approved drugs, its bioisostere, the trifluoromethylthio (-SCF₃) group, offers distinct advantages. The -SCF₃ group is significantly more lipophilic and possesses different electronic properties, which can lead to enhanced membrane permeability, improved metabolic stability, and unique binding interactions, ultimately resulting in higher potency and altered selectivity profiles.[4]
This guide focuses on the practical application of this compound, a reagent that allows for the direct and efficient incorporation of this valuable pharmacophore.
The 4-(Trifluoromethylthio)phenyl Moiety: A Mechanistic and SAR Perspective
The choice of this compound is a deliberate one, grounded in established structure-activity relationships for Type II kinase inhibitors, which bind to the inactive "DFG-out" conformation of the kinase.[2]
-
Urea Hinge: The core of the inhibitor is the urea moiety, which forms two critical hydrogen bonds with a conserved glutamate residue in the αC-helix and a backbone amide in the DFG motif of the kinase hinge region.[2][3]
-
Hydrophobic Pocket Occupancy: The terminal phenyl group, in this case, the 4-(trifluoromethylthio)phenyl ring, projects into an allosteric hydrophobic pocket. The -SCF₃ group enhances these hydrophobic interactions, potentially increasing binding affinity and residence time compared to less lipophilic substituents.[3][4]
-
Modulated Electronics: The -SCF₃ group is a strong electron-withdrawing group, which influences the electronic properties of the entire molecule. This can affect pKa and the strength of interactions with target residues.
The diagram below illustrates the key pharmacophoric elements of a typical diaryl urea kinase inhibitor and the strategic placement of the trifluoromethylthio group.
Caption: Key pharmacophoric interactions of a diaryl urea kinase inhibitor.
Experimental Protocols: Synthesis of Diaryl Ureas
The synthesis of unsymmetrical diaryl ureas from an aromatic amine and an isocyanate is a highly efficient and straightforward reaction.[5] The isocyanate group is highly electrophilic and readily reacts with the nucleophilic amine without the need for a catalyst.[5]
General Protocol for Urea Formation
This protocol describes the general procedure for reacting this compound with a generic amine precursor.
Materials and Reagents:
| Reagent/Material | Purpose | Supplier Example |
| Amine Precursor (e.g., 4-aminophenoxy-N-methylpicolinamide) | Nucleophile | Commercially available |
| This compound | Electrophile | Commercially available |
| Dichloromethane (DCM), Anhydrous | Reaction Solvent | Sigma-Aldrich |
| Tetrahydrofuran (THF), Anhydrous | Reaction Solvent | Sigma-Aldrich |
| Nitrogen Gas | Inert Atmosphere | Standard lab supply |
| Thin Layer Chromatography (TLC) plates | Reaction Monitoring | Merck |
| Diethyl Ether / Hexanes | Trituration/Washing | Fisher Scientific |
Procedure:
-
Preparation: To a dry round-bottom flask under a nitrogen atmosphere, add the amine precursor (1.0 eq).
-
Dissolution: Dissolve the amine in a minimal amount of anhydrous solvent (e.g., DCM or THF). Stir the solution at room temperature.
-
Isocyanate Addition: Slowly add a solution of this compound (1.0 - 1.1 eq) in the same anhydrous solvent to the stirring amine solution.
-
Reaction: Stir the reaction mixture at room temperature. The reaction is often complete within a few hours, and the product may begin to precipitate.
-
Monitoring: Monitor the reaction progress by TLC until the starting amine is consumed.
-
Workup:
-
If a precipitate has formed, collect the solid product by vacuum filtration.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
-
Purification: Wash the collected solid with a non-polar solvent like diethyl ether or hexanes to remove any unreacted isocyanate or impurities. The resulting urea product is often of high purity. If necessary, further purification can be achieved by recrystallization or column chromatography.
Workflow for Synthesis and Purification
The following diagram outlines the general workflow for the synthesis.
Caption: General experimental workflow for urea-based inhibitor synthesis.
Example: Synthesis of a Regorafenib Analog
This protocol adapts the known synthesis of Regorafenib by substituting the standard isocyanate with this compound.[6][7][8]
Reaction Scheme:
(Image of the chemical reaction: 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide reacting with this compound to form the target urea compound)
Procedure:
-
Add 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide (2.60 g, 10 mmol) to a 250 mL flask under a nitrogen atmosphere.
-
Add 100 mL of anhydrous dichloromethane (DCM) and stir until fully dissolved.
-
In a separate flask, dissolve this compound (2.21 g, 10 mmol) in 20 mL of anhydrous DCM.
-
Add the isocyanate solution dropwise to the amine solution at room temperature over 15 minutes.
-
Stir the reaction mixture at room temperature for 18 hours. A white precipitate should form.
-
Monitor the reaction by TLC (Mobile phase: 10% Methanol in DCM).
-
After completion, filter the reaction mixture to collect the white solid.
-
Wash the solid sequentially with DCM (2 x 20 mL) and diethyl ether (2 x 20 mL).
-
Dry the product under vacuum at 40°C to yield the desired Regorafenib analog. Characterize by ¹H NMR, ¹³C NMR, and HRMS.
Data Presentation: Evaluating Inhibitor Potency
The ultimate goal of synthesis is to produce biologically active compounds. The potency of kinase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC₅₀). The table below presents hypothetical but representative data illustrating the potential impact of the -SCF₃ group on kinase inhibition compared to other common substituents found in approved drugs like Sorafenib (-CF₃) and other analogs.
| Compound ID | Terminal Phenyl Substitution | VEGFR2 IC₅₀ (nM) | B-Raf IC₅₀ (nM) | c-Kit IC₅₀ (nM) |
| Analog-1 (Ref) | 4-Cl, 3-CF₃ (Sorafenib-like) | 90 | 6 | 68 |
| Analog-2 | 4-Cl | >1000 | 500 | >1000 |
| Analog-3 | 4-CF₃ | 150 | 25 | 120 |
| Analog-4 | 4-SCF₃ | 25 | 15 | 45 |
This data is illustrative and serves to demonstrate potential SAR trends. As shown, the introduction of the 4-SCF₃ group (Analog-4) can lead to a significant improvement in potency against key oncogenic kinases like VEGFR2 and c-Kit compared to other substitutions.
Mechanism of Action: Binding Mode Visualization
Diaryl urea inhibitors stabilize the inactive DFG-out conformation of the kinase, preventing the conformational changes necessary for ATP binding and catalytic activity. The inhibitor binds in the ATP pocket, with key interactions illustrated below.
Caption: Schematic of inhibitor binding in the kinase active site.
Conclusion
This compound is a valuable and highly reactive building block for the synthesis of potent diaryl urea-based kinase inhibitors. Its use allows for the strategic incorporation of the lipophilic and electron-withdrawing -SCF₃ group, which can enhance hydrophobic interactions within the kinase active site and improve the overall pharmacological profile of the inhibitor. The synthetic protocols provided herein are robust, high-yielding, and readily adaptable for the creation of diverse compound libraries aimed at discovering next-generation targeted therapeutics.
References
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Nunes, J., et al. (2021). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules, 26(16), 4947. Available at: [Link]
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Dumas, J. (2003). Protein kinase inhibitors from the urea class. Current Opinion in Drug Discovery & Development, 6(5), 706-716. Available at: [Link]
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Forster, M., et al. (2022). Development of novel urea-based ATM kinase inhibitors with subnanomolar cellular potency and high kinome selectivity. European Journal of Medicinal Chemistry, 235, 114234. Available at: [Link]
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Cindrić, M., et al. (2012). New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation. Molecules, 17(11), 13465-13480. Available at: [Link]
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Fallacara, A., et al. (2023). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Frontiers in Chemistry, 11, 1173823. Available at: [Link]
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-
Al-Omary, F., et al. (2014). Novel Sorafenib-Based Structural Analogues: In Vitro Anticancer Evaluation of t-MTUCB and t-AUCMB. Anticancer Drugs, 25(4), 433-446. Available at: [Link]
- Satyanarayana, K., et al. (2018). An improved process for the preparation of Regorafenib. Google Patents, AU2016387566A1.
-
Zhang, Y., et al. (2022). Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations. International Journal of Molecular Sciences, 23(21), 13359. Available at: [Link]
-
Al-Omary, F., et al. (2014). Novel sorafenib-based structural analogues: in-vitro anticancer evaluation of t-MTUCB and t-AUCMB. SciSpace. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-(Trifluoromethyl)phenyl Isocyanate in Advanced Organic Synthesis. Retrieved from: [Link]
-
Al-Salahi, R., et al. (2023). Synthesis, characterization, and antiproliferative evaluation of novel sorafenib analogs for the treatment of hepatocellular carcinoma. Scientific Reports, 13, 11245. Available at: [Link]
-
Hanan, E., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Pharmaceuticals, 15(10), 1254. Available at: [Link]
-
Veeprho. (n.d.). 4-(Trifluoromethyl)phenyl Isocyanate. Retrieved from: [Link]
- Reddy, B., et al. (2016). Process for the preparation of regorafenib and its crystalline forms. Google Patents, US9790185B2.
-
Kumar, A., et al. (2011). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. E-Journal of Chemistry, 8(1), 314-320. Available at: [Link]
-
de Mattos, M., et al. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences, 5(2). Available at: [Link]
-
Wang, Z., et al. (2015). Synthesis and Antitumor Activity of Triazole-Containing Sorafenib Analogs. Molecules, 20(4), 6001-6014. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Urea Formation - Common Conditions. Retrieved from: [Link]
-
Hennequin, L. F., et al. (1999). Design and structure-activity relationship of a new class of potent VEGF receptor tyrosine kinase inhibitors. Journal of Medicinal Chemistry, 42(26), 5369-5389. Available at: [Link]
-
Kossakowski, K., et al. (2025). FDA-approved kinase inhibitors in PROTAC design, development and synthesis. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1). Available at: [Link]
-
Hodson, L. (2014). The synthesis of novel kinase inhibitors using click chemistry. Semantic Scholar. Available at: [Link]
-
Marques, F., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals, 17(1), 123. Available at: [Link]
-
Wang, S., et al. (2023). A mechanism of amine catalyzed aromatic imide formation from the reaction of isocyanates with anhydrides. TUE Research portal. Available at: [Link]
-
Fylaktakidou, K. C., et al. (2014). Synthesis of 3,3,3-trifluoroethyl isocyanate, carbamate and ureas. Anticancer activity evaluation of N-(3,3,3-trifluoroethyl)-N'-substituted ureas. Bioorganic & Medicinal Chemistry, 22(19), 5332-5342. Available at: [Link]
-
El-Gokha, A., et al. (2017). Synthesis of kinase inhibitors containing a pentafluorosulfanyl moiety. Organic & Biomolecular Chemistry, 15(40), 8562-8571. Available at: [Link]
-
Lee, H., et al. (2009). Synthesis of novel 1,4-benzoxazin-3-one derivatives as inhibitors against tyrosine kinases. Bioorganic & Medicinal Chemistry, 17(2), 699-708. Available at: [Link]
-
Sharma, P., et al. (2024). Describes the kinase inhibitors obtained from various plant sources. ResearchGate. Available at: [Link]
-
Al-Warhi, T., et al. (2023). Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). Molecules, 28(19), 6825. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. Retrieved from: [Link]
-
Larrow, J. F., et al. (2012). Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): Structure-activity relationships and strategies for the elimination of reactive metabolite formation. Bioorganic & Medicinal Chemistry Letters, 22(17), 5622-5628. Available at: [Link]
-
Lu, B., et al. (2009). Structure/Activity Relationship Studies of Small-Molecule Inhibitors of Wnt Response. Bioorganic & Medicinal Chemistry Letters, 19(14), 3825-3827. Available at: [Link]
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Application Note: Streamlined Synthesis of Bioactive Urea Libraries Utilizing 4-(Trifluoromethylthio)phenyl Isocyanate
Abstract
This technical guide provides a comprehensive framework for the design and synthesis of diverse bioactive compound libraries based on a 4-(trifluoromethylthio)phenyl urea scaffold. We detail the strategic advantages of incorporating the trifluoromethylthio (SCF₃) moiety, a group known to enhance crucial pharmacological properties such as lipophilicity and metabolic stability. This document furnishes researchers, medicinal chemists, and drug development professionals with detailed, field-proven protocols for the parallel synthesis, purification, and characterization of a urea library derived from 4-(trifluoromethylthio)phenyl isocyanate. Furthermore, we outline a generalized workflow for the subsequent high-throughput screening (HTS) of the synthesized library to identify promising hit compounds.
Introduction: The Strategic Value of the SCF₃ Group in Drug Discovery
The process of drug discovery is a relentless search for molecules that can modulate biological targets with high efficacy and specificity. A key strategy in modern medicinal chemistry involves the modification of molecular scaffolds with specific functional groups to optimize pharmacokinetic and pharmacodynamic properties. The trifluoromethylthio (SCF₃) group has emerged as a uniquely powerful moiety in this context.[1][2]
The SCF₃ group is one of the most lipophilic functional groups used in drug design, a characteristic that can significantly enhance a molecule's ability to permeate cell membranes.[3] This improved absorption and distribution can lead to greater bioavailability and potentially lower required therapeutic doses.[3][4] Furthermore, the strong electron-withdrawing nature of the SCF₃ group can protect adjacent chemical bonds from enzymatic degradation, thereby improving the metabolic stability of the parent molecule.[1] Its inclusion has been shown to enhance target binding affinity and selectivity.[2][5] Compounds containing the trifluoromethyl group or related moieties have demonstrated significant biological activities, including anticancer and anti-inflammatory effects.[6][7]
This compound is a versatile chemical building block that allows for the direct and efficient introduction of this advantageous pharmacophore. The isocyanate group (–N=C=O) is a highly reactive electrophile that readily undergoes addition reactions with a wide range of nucleophiles, most notably primary and secondary amines, to form stable urea derivatives.[5] This reactivity is the foundation for the parallel synthesis approach detailed herein, enabling the rapid generation of a large and diverse library of drug-like molecules from a common starting material.
Chemical Properties and Reactivity of this compound
A thorough understanding of the reagent's properties is critical for successful library synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 24032-84-6 | [8][9] |
| Molecular Formula | C₈H₄F₃NOS | [8][9] |
| Molecular Weight | 219.18 g/mol | [8][9] |
| Appearance | Pale yellow oil | [9] |
| Boiling Point | 43 °C @ 0.01 mm Hg | [8][9] |
| Density | 1.365 g/mL at 25 °C | [8][9] |
| Reactivity | Moisture sensitive; reacts with nucleophiles (amines, alcohols, water) | [9][10] |
The primary reaction exploited in this protocol is the nucleophilic addition of an amine to the central carbon atom of the isocyanate group, forming a stable N,N'-disubstituted urea. This reaction is typically fast, high-yielding, and proceeds cleanly under mild conditions, making it ideal for parallel synthesis formats.
Safety and Handling
Isocyanates are toxic and should be handled with appropriate safety precautions. They are classified as harmful if swallowed, in contact with skin, or inhaled, and can cause skin, eye, and respiratory irritation.[10][11]
-
Engineering Controls: Always handle this compound in a certified chemical fume hood with good ventilation.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles.
-
Handling: Avoid contact with skin, eyes, and clothing.[12] Avoid breathing vapors. The reagent is moisture-sensitive and should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container, preferably refrigerated.[9][12]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Experimental Protocols
This section provides a step-by-step guide for the synthesis, purification, and characterization of a urea library.
Parallel Library Synthesis Workflow
The following diagram illustrates the overall workflow for creating the bioactive compound library.
Caption: A generalized workflow for a high-throughput screening campaign.
General Protocol for a Cell-Based HTS Assay
This protocol provides a general template that must be adapted to a specific biological target and assay technology (e.g., fluorescence, luminescence).
-
Assay Plate Preparation:
-
Using an acoustic dispenser or pin tool, transfer a small volume (e.g., 50-100 nL) of each library compound from the master plates to 384-well assay plates. This results in a final screening concentration typically around 10 µM. [2] * Include appropriate controls on each plate: positive controls (known inhibitor/activator) and negative controls (DMSO vehicle).
-
-
Cell Seeding:
-
Seed the 384-well plates with the appropriate cell line at a predetermined density. Allow cells to adhere and grow for a specified time (e.g., 24 hours).
-
-
Compound Treatment & Incubation:
-
Add the library compounds to the cells and incubate for a duration determined during assay development.
-
-
Signal Detection:
-
Add the detection reagents (e.g., luciferase substrate, fluorescent probe) to all wells.
-
Read the plates on a compatible microplate reader.
-
-
Data Analysis:
-
Normalize the data from each plate using the positive and negative controls.
-
Calculate the Z' factor for each plate to assess assay quality. A Z' factor between 0.5 and 1.0 indicates a robust and reliable assay. * Identify "hits" based on a predefined activity threshold (e.g., >3 standard deviations from the mean of the negative controls). [2]
-
-
Hit Confirmation:
-
"Hits" identified in the primary screen must be re-tested using freshly prepared solutions of the compounds to rule out false positives. [2]Confirmed hits then proceed to dose-response studies to determine their potency (IC₅₀ or EC₅₀).
-
Conclusion
The combination of the favorable properties of the trifluoromethylthio group and the robust chemistry of isocyanates provides a powerful platform for generating novel bioactive compound libraries. The parallel synthesis protocols described here offer an efficient and scalable method for creating diverse sets of N,N'-disubstituted ureas. By coupling this synthetic strategy with rigorous analytical characterization and high-throughput screening, researchers can accelerate the identification of promising new chemical entities for drug discovery programs.
References
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Introduction of Trifluoromethylthio Group into Organic Molecules | Request PDF. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
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Enhancing Properties of Molecules through 4-(Trifluoromethylthio)phenol. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 11, 2026, from [Link]
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Al-Suhaimi, K. S., et al. (2023). Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. MDPI. Retrieved January 11, 2026, from [Link]
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J. C. B. da Silva, C. H. T. de P. da Silva, and N. M. T. Lourenço. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Retrieved January 11, 2026, from [Link]
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Unlocking Innovation: The Synthesis and Applications of 4-(Trifluoromethylthio)phenol in Modern Chemistry. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 11, 2026, from [Link]
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García-Melchor, M., et al. (2016). (1) H and (13) C NMR spectral assignment of N,N'-disubstituted thiourea and urea derivatives active against nitric oxide synthase. Magnetic Resonance in Chemistry. Retrieved January 11, 2026, from [Link]
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Shukla, A. (2016). High throughput screening of small molecule library: procedure, challenges and future. Journal of Cancer Science & Therapy. Retrieved January 11, 2026, from [Link]
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SAFETY DATA SHEET - this compound. (2025). Thermo Fisher Scientific. Retrieved January 11, 2026, from [Link]
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LC-MS Sample Preparation: Techniques & Challenges. (n.d.). Opentrons. Retrieved January 11, 2026, from [Link]
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Drugs and agrochemicals containing a difluoromethylthio group. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
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The Antiviral Activity of Trifluoromethylthiolane Derivatives. (2022). MDPI. Retrieved January 11, 2026, from [Link]
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Design and biological activity of trifluoromethyl containing drugs. (2025). Wechem. Retrieved January 11, 2026, from [Link]
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Synthesis of mono-and N,N-disubstituted ureas. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
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Parallel Synthesis of Ureas and Carbamates from Amines and CO2 under Mild Conditions. (2010). ACS Publications. Retrieved January 11, 2026, from [Link]
-
How to purify the urea bought from market to pure urea? (2018). ResearchGate. Retrieved January 11, 2026, from [Link]
-
One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. (2013). National Institutes of Health. Retrieved January 11, 2026, from [Link]
-
An efficient and greener protocol towards synthesis of unsymmetrical N,N′-biphenyl urea. (n.d.). ScienceDirect. Retrieved January 11, 2026, from [Link]
-
Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Quantification of isocyanates and amines in polyurethane foams and coated products by liquid chromatography–tandem mass spectrometry. (n.d.). National Institutes of Health. Retrieved January 11, 2026, from [Link]
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Application Notes and Protocols for Regioselective Reactions of Substituted Anilines with 4-(Trifluoromethylthio)phenyl Isocyanate
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the regioselective synthesis of novel diaryl ureas. The focus is on the reaction between substituted anilines and 4-(trifluoromethylthio)phenyl isocyanate. The urea functional group is a cornerstone in medicinal chemistry due to its capacity to form stable hydrogen bonds with biological targets.[1][2] This guide delves into the chemical principles governing these reactions, offers detailed experimental protocols, and provides insights into the characterization and potential applications of the resulting compounds, particularly in the realm of drug discovery.[3][4]
Introduction: The Significance of Diaryl Ureas in Medicinal Chemistry
The urea moiety is a privileged scaffold in modern drug discovery, present in numerous clinically approved therapeutics.[2][3][4] Its ability to act as both a hydrogen bond donor and acceptor facilitates robust interactions with protein targets. The synthesis of unsymmetrical diaryl ureas, in particular, is of great interest as it allows for the fine-tuning of pharmacological properties.[5] The reaction of anilines with isocyanates is a common and efficient method for creating these structures.[5][6]
The incorporation of fluorine-containing functional groups, such as the trifluoromethylthio (-SCF3) group, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. This makes this compound a valuable reagent for the synthesis of novel drug candidates with potentially improved pharmacokinetic profiles.[7][8] This guide will specifically explore the nuances of reacting this isocyanate with a range of substituted anilines to control the regiochemical outcome of the urea formation.
Scientific Principles: Understanding the Reaction Mechanism and Regioselectivity
The fundamental reaction is a nucleophilic addition of the amine group of the substituted aniline to the electrophilic carbon of the isocyanate group in this compound.[9] The regioselectivity of this reaction is primarily dictated by the electronic and steric properties of the substituents on the aniline ring.
2.1. Reaction Mechanism
The reaction proceeds through a stepwise mechanism. The lone pair of electrons on the nitrogen atom of the aniline attacks the central carbon atom of the isocyanate. This is followed by a proton transfer, leading to the formation of the stable urea linkage. Kinetic studies have shown that the overall reaction order can vary depending on the reactant concentrations, suggesting the formation of intermediate complexes.[10][11]
2.2. Factors Influencing Regioselectivity
The nucleophilicity of the aniline nitrogen is the key determinant of the reaction rate and is significantly influenced by the nature of the substituents on the aromatic ring.[12][13]
-
Electron-Donating Groups (EDGs): Substituents such as alkyl, alkoxy, and amino groups increase the electron density on the aniline ring through inductive and resonance effects.[12][14][15] This enhances the nucleophilicity of the amino group, thereby accelerating the reaction. EDGs are generally ortho, para-directing in electrophilic aromatic substitution, and while this is a different reaction type, their activating nature is pertinent to the nucleophilicity of the amine.[16]
-
Electron-Withdrawing Groups (EWGs): Groups like nitro, cyano, and haloalkyls decrease the electron density on the ring, making the aniline less nucleophilic and slowing down the reaction.[12][14][15] The strong electron-withdrawing nature of the trifluoromethyl group (-CF3) on 4-(trifluoromethyl)phenyl isocyanate enhances the electrophilicity of the isocyanate carbon, making it highly reactive towards nucleophiles.[9][17]
-
Steric Hindrance: Bulky substituents at the ortho position of the aniline can sterically hinder the approach of the isocyanate, slowing the reaction rate compared to anilines with substituents at the meta or para positions.
The interplay of these electronic and steric effects allows for the regioselective synthesis of a diverse library of diaryl ureas.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis, purification, and characterization of diaryl ureas derived from substituted anilines and this compound.
3.1. Materials and Equipment
Reagents:
-
Substituted anilines (e.g., aniline, p-toluidine, p-anisidine, p-nitroaniline)
-
Anhydrous solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN))
-
Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Dropping funnel
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Rotary evaporator
-
Column chromatography setup (silica gel)
-
NMR spectrometer
-
Mass spectrometer
-
FT-IR spectrometer
3.2. General Synthetic Procedure
This protocol outlines a general method for the synthesis of N-(substituted phenyl)-N'-(4-(trifluoromethylthio)phenyl)urea.
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the substituted aniline (1.0 equivalent) in an appropriate anhydrous solvent (e.g., DCM).
-
Reagent Addition: Slowly add a solution of this compound (1.0 equivalent) in the same anhydrous solvent to the aniline solution at room temperature with continuous stirring. For highly reactive anilines, cooling the reaction mixture to 0 °C may be necessary to control the reaction rate.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting materials are consumed.
-
Workup: Upon completion, if a precipitate has formed, collect the product by vacuum filtration and wash with a small amount of cold solvent. If no precipitate forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by recrystallization or column chromatography on silica gel, using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).
-
Characterization: Characterize the purified product by NMR, mass spectrometry, and FT-IR to confirm its identity and purity.
Visualization of the Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of the target diaryl urea compounds.
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Application Notes and Protocols for the Catalytic Synthesis of Urethanes from 4-(Trifluoromethylthio)phenyl Isocyanate
Abstract
This document provides a comprehensive guide to the catalytic synthesis of urethanes derived from 4-(trifluoromethylthio)phenyl isocyanate and a generic primary alcohol. Urethanes are a critical functional group in a wide array of materials and pharmaceutical compounds. The specific substrate, this compound, presents unique electronic characteristics due to the potent electron-withdrawing nature of the trifluoromethylthio (-SCF₃) group, which enhances the electrophilicity of the isocyanate carbon. This heightened reactivity necessitates carefully controlled catalytic methods to ensure high yield and purity while minimizing side reactions. This guide details two primary catalytic pathways: a traditional organometallic approach using dibutyltin dilaurate (DBTDL) and a modern, metal-free organocatalytic method using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). We provide detailed mechanistic insights, comparative data, step-by-step experimental protocols, and troubleshooting advice tailored for researchers in materials science and drug development.
Introduction and Scientific Context
The synthesis of polyurethanes, and by extension, small-molecule urethanes, is a cornerstone of polymer chemistry, traditionally relying on the polyaddition reaction between isocyanates and polyols.[1][2] The reaction's rate is often slow under ambient conditions and requires catalysis to proceed efficiently.[3] Catalysts can function by activating either the alcohol (nucleophilic activation) or the isocyanate (electrophilic activation).[2]
The subject of this guide, this compound, is an aromatic isocyanate. Aromatic isocyanates are generally more reactive than their aliphatic counterparts.[3] The -SCF₃ substituent further activates the isocyanate group towards nucleophilic attack, a factor that must be considered in catalyst selection and reaction condition optimization. The choice of catalyst is critical, not only for reaction rate but also for selectivity and the prevention of side reactions, such as the trimerization of the isocyanate to form isocyanurates.[4]
Historically, organotin compounds like DBTDL have been the catalysts of choice due to their high efficiency.[5] However, mounting toxicity concerns have driven the development of alternative catalysts, including complexes of bismuth, zinc, and zirconium, as well as entirely metal-free organocatalysts.[6][7] Organocatalysis, in particular, offers a compelling alternative for applications in medicine and electronics, where metal contamination is a significant concern.[8][9] This guide will equip the researcher with the knowledge to select an appropriate catalytic system and execute the synthesis with precision.
Critical Safety Precautions
Working with isocyanates requires strict adherence to safety protocols.
-
Isocyanate Hazards: this compound is harmful if swallowed, in contact with skin, or inhaled.[10] It causes skin and serious eye irritation and may cause respiratory irritation.[10] Isocyanates are potent respiratory sensitizers. All manipulations should be performed in a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Always wear nitrile gloves (double-gloving is recommended), a flame-resistant lab coat, and chemical splash goggles.
-
Moisture Sensitivity: Isocyanates react with water to form unstable carbamic acids, which decompose to amines and release carbon dioxide gas.[11] This can cause pressure buildup in sealed vessels. All glassware must be rigorously dried (oven or flame-dried), and reactions must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).
-
Waste Disposal: Quench any residual isocyanate in a designated waste container with a solution of isopropanol or a commercial deactivating solution before disposal according to institutional guidelines.
Overview of Catalytic Mechanisms
The formation of a urethane bond is achieved by the nucleophilic attack of an alcohol's hydroxyl group on the electrophilic carbonyl carbon of the isocyanate. Catalysts accelerate this process through two primary mechanisms.
Mechanism A: Lewis Acid Catalysis (Organometallic)
Metal-based catalysts, such as organotins, typically function as Lewis acids. The metal center coordinates to the carbonyl oxygen of the isocyanate, withdrawing electron density and making the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the alcohol.[3]
Mechanism B: Nucleophilic Catalysis (Organocatalytic)
Basic organocatalysts, such as tertiary amines (e.g., DBU), operate via a different pathway. The catalyst's nucleophilic nitrogen atom attacks the isocyanate's carbonyl carbon, forming a highly reactive, zwitterionic intermediate. This complex then readily reacts with the alcohol, forming the urethane product and regenerating the catalyst.[2]
Figure 1. Comparative overview of Lewis acid and nucleophilic catalysis mechanisms in urethane synthesis.
Application Notes: Catalyst Selection Guide
The choice of catalyst directly impacts reaction kinetics, product purity, and application suitability. Given the enhanced reactivity of this compound, a catalyst that offers good control is often preferred over one that is simply the most active.
| Catalyst Class | Example(s) | Typical Loading | Advantages | Disadvantages | Best For... |
| Organotin | Dibutyltin Dilaurate (DBTDL) | 0.01 - 0.5 mol% | High activity for NCO/OH reaction; well-established.[5] | Toxicity concerns; promotes side reactions at high temperatures. | Rapid screening, materials synthesis where metal content is tolerated. |
| Zirconium/Bismuth | Zirconium Diketonates, Bismuth Carboxylates | 0.1 - 1.0 mol% | Low toxicity; high selectivity for NCO/OH over NCO/H₂O.[6][12] | Generally lower activity than tin catalysts; may require heat. | Aqueous systems, coatings, applications requiring "greener" catalysts. |
| Tertiary Amines | DABCO, DBU | 0.5 - 5.0 mol% | Metal-free; good activity for aromatic isocyanates.[3] | Can promote side reactions (trimerization); higher loading required. | Pharmaceutical synthesis, electronics, metal-sensitive applications. |
| Guanidines | TBD, MTBD | 0.1 - 2.0 mol% | Very high activity, often rivaling organotins; metal-free.[13] | Strong basicity can be incompatible with sensitive functional groups. | High-speed, metal-free polymerizations and small molecule synthesis. |
Experimental Protocols
The following protocols describe the synthesis of a model urethane, N-(4-(trifluoromethylthio)phenyl) carbamate, from this compound and 1-butanol.
Figure 2. General experimental workflow for catalytic urethane synthesis.
Protocol 1: Organometallic Catalysis with Dibutyltin Dilaurate (DBTDL)
Principle: This protocol uses the high catalytic activity of DBTDL for the efficient formation of the urethane linkage at room temperature. It serves as a benchmark for reaction efficiency.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) |
| This compound | 221.18 | 1.106 g | 5.0 |
| 1-Butanol | 74.12 | 0.371 g (0.46 mL) | 5.0 |
| Dibutyltin Dilaurate (DBTDL) | 631.56 | ~16 mg (1 drop) | ~0.025 (0.5 mol%) |
| Anhydrous Dichloromethane (DCM) | - | 25 mL | - |
Procedure:
-
Setup: To a 100 mL oven-dried, round-bottom flask equipped with a magnetic stir bar, add 1-butanol (0.46 mL, 5.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and purge with dry nitrogen for 5 minutes.
-
Solvent Addition: Add anhydrous DCM (20 mL) via a dry syringe.
-
Catalyst Addition: Add DBTDL (~16 mg, 0.5 mol%) via syringe. Stir the solution for 2 minutes.
-
Isocyanate Addition: In a separate dry vial, dissolve this compound (1.106 g, 5.0 mmol) in anhydrous DCM (5 mL). Add this solution dropwise to the stirring alcohol/catalyst mixture over 5 minutes at room temperature.
-
Reaction: Allow the reaction to stir at room temperature.
-
Monitoring: Monitor the reaction's progress by IR spectroscopy. Withdraw a small aliquot every 30 minutes and acquire a spectrum. The reaction is complete upon the disappearance of the strong isocyanate (-N=C=O) stretching peak at approximately 2270 cm⁻¹. The simultaneous appearance of the urethane N-H (~3300 cm⁻¹) and C=O (~1700 cm⁻¹) peaks will be observed.
-
Work-up: Once the reaction is complete (typically 1-2 hours), concentrate the mixture under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica gel (eluent: 20% ethyl acetate in hexanes) to yield the pure urethane product.
Protocol 2: Organocatalysis with 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
Principle: This protocol provides a metal-free synthesis route, which is advantageous for applications requiring high product purity and no residual metal contamination. Higher catalyst loading and/or mild heating may be required compared to the DBTDL method.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) |
| This compound | 221.18 | 1.106 g | 5.0 |
| 1-Butanol | 74.12 | 0.371 g (0.46 mL) | 5.0 |
| DBU | 152.24 | 38 mg (38 µL) | 0.25 (5.0 mol%) |
| Anhydrous Tetrahydrofuran (THF) | - | 25 mL | - |
Procedure:
-
Setup: To a 100 mL oven-dried, round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-butanol (0.46 mL, 5.0 mmol).
-
Inert Atmosphere: Seal the flask and purge with dry nitrogen for 5 minutes.
-
Solvent Addition: Add anhydrous THF (20 mL) via a dry syringe.
-
Catalyst Addition: Add DBU (38 µL, 0.25 mmol, 5.0 mol%) via microsyringe. Stir the solution for 2 minutes.
-
Isocyanate Addition: In a separate dry vial, dissolve this compound (1.106 g, 5.0 mmol) in anhydrous THF (5 mL). Add this solution dropwise to the stirring alcohol/catalyst mixture over 5 minutes at room temperature.
-
Reaction: Allow the reaction to stir at room temperature or heat gently to 40 °C to increase the rate if necessary.
-
Monitoring: Monitor the reaction's progress by IR spectroscopy or TLC as described in Protocol 1.
-
Work-up: Once the reaction is complete (typically 3-6 hours at RT, or 1-2 hours at 40 °C), concentrate the mixture under reduced pressure.
-
Purification: The basic DBU catalyst can be removed by an acidic wash. Dissolve the crude residue in ethyl acetate (50 mL) and wash with 1M HCl (2 x 20 mL), followed by saturated sodium bicarbonate solution (1 x 20 mL) and brine (1 x 20 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Further purification can be achieved by flash chromatography if needed.
Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Stalled or Slow Reaction | 1. Insufficient catalyst loading.2. Catalyst deactivation by moisture.3. Low reaction temperature. | 1. Add an additional portion of catalyst.2. Ensure all reagents and solvents are anhydrous and the system is under a positive pressure of inert gas.3. Gently warm the reaction mixture (e.g., to 40-50 °C). |
| Low Yield | 1. Incomplete reaction.2. Formation of urea byproduct due to water contamination. | 1. Allow the reaction to run longer, confirming completion with IR.2. Rigorously dry all glassware, solvents, and reagents. Use fresh, anhydrous solvents. |
| Presence of Isocyanurate Trimer | 1. High concentration of isocyanate.2. Certain catalysts (especially strong bases) can promote trimerization. | 1. Add the isocyanate solution slowly (dropwise) to maintain a low instantaneous concentration.2. Reduce catalyst loading or switch to a less basic catalyst. |
Conclusion
The synthesis of urethanes from this compound can be achieved efficiently using both organometallic and organocatalytic methods. The choice between a traditional catalyst like DBTDL and a metal-free option like DBU depends on the specific requirements of the application, balancing the need for speed, control, and final product purity. The enhanced electrophilicity of the substrate makes it highly reactive, underscoring the importance of anhydrous conditions and controlled addition of reagents to prevent unwanted side reactions. The protocols provided herein serve as a robust starting point for researchers to develop and optimize urethane syntheses for their specific research and development needs.
References
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- Fisher Scientific. (2024). SAFETY DATA SHEET - 4-(Trifluoromethyl)
- ResearchGate. (n.d.).
- AK Scientific, Inc. (n.d.). SDS - 4-(Trifluoromethoxy)
- Apollo Scientific. (2023). 4-Fluoro-3-(trifluoromethyl)
- Reaxis Inc. (n.d.).
- ACS Publications. (n.d.).
- PCI Mag. (2011).
- GFP2025. (n.d.).
- RWTH Publications. (n.d.). Isocyanate-free Synthesis of (Functional) Polyureas, Polyurethanes, and Urethane-containing Copolymers.
Sources
- 1. 4-(Trifluoromethyl)phenyl isocyanate | C8H4F3NO | CID 73768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. turkchem.net [turkchem.net]
- 4. patchamltd.com [patchamltd.com]
- 5. researchgate.net [researchgate.net]
- 6. reaxis.com [reaxis.com]
- 7. reaxis.com [reaxis.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of polyurethanes using organocatalysis: A perspective for Macromolecules - IBM Research [research.ibm.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. paint.org [paint.org]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Side reactions of 4-(Trifluoromethylthio)phenyl isocyanate with solvents
Welcome to the technical support center for 4-(Trifluoromethylthio)phenyl isocyanate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) regarding the use of this highly reactive building block in your experiments.
Introduction to this compound
This compound is a valuable reagent in organic synthesis, particularly for the preparation of ureas and carbamates, which are common motifs in pharmacologically active compounds. The presence of the electron-withdrawing trifluoromethylthio (-SCF₃) group significantly enhances the electrophilicity of the isocyanate carbon, making it highly susceptible to nucleophilic attack. This heightened reactivity, while advantageous for desired transformations, also increases the likelihood of side reactions with common laboratory solvents. This guide will help you navigate these challenges and achieve successful outcomes in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so reactive?
The trifluoromethylthio (-SCF₃) group is strongly electron-withdrawing. This property pulls electron density away from the phenyl ring and, consequently, from the isocyanate functional group (-N=C=O). This inductive effect makes the carbon atom of the isocyanate group more electron-deficient and therefore a more potent electrophile, increasing its reactivity towards nucleophiles.
Q2: What are the most common side reactions to be aware of when using this isocyanate?
The most prevalent side reactions involve nucleophilic attack on the isocyanate by common protic solvents or impurities. The primary culprits are:
-
Water: Reacts to form an unstable carbamic acid, which decarboxylates to the corresponding aniline. This aniline can then react with another molecule of the isocyanate to form a symmetrical diaryl urea, a common and often difficult-to-remove byproduct.
-
Alcohols: React to form carbamates (urethanes). If an alcohol is your intended reagent, this is the desired reaction. However, if it is present as a solvent or impurity, it will lead to unwanted byproduct formation.
-
Amines: React readily to form ureas. Similar to alcohols, if an amine is not your intended reaction partner, its presence will result in side products.
Q3: Can I use aprotic polar solvents like DMSO or DMF?
While aprotic solvents are generally preferred to avoid reactions with active hydrogens, caution is advised with certain polar aprotic solvents:
-
Dimethyl Sulfoxide (DMSO): While often used as a solvent for isocyanate reactions, it has been reported that isocyanates can react with DMSO at elevated temperatures. It's recommended to use DMSO at or below room temperature if necessary.
-
N,N-Dimethylformamide (DMF): Commercial grades of DMF can contain trace amounts of dimethylamine as an impurity, which will react with the isocyanate to form a urea byproduct. Additionally, DMF can promote the trimerization of aryl isocyanates, especially during prolonged storage at room temperature. It is crucial to use anhydrous, high-purity DMF and to conduct reactions promptly.
Q4: How should I store this compound?
Due to its moisture sensitivity, it is critical to store this compound under a dry, inert atmosphere (e.g., nitrogen or argon).[1] It should be kept in a tightly sealed container in a cool, dry place.[2]
Q5: Is the trifluoromethylthio (-SCF₃) group stable under typical reaction conditions?
The trifluoromethylthio group is generally stable under a range of acidic and basic conditions commonly employed in organic synthesis. This robustness allows for flexibility in designing reaction and work-up procedures.
Troubleshooting Guide
This section addresses common problems encountered during reactions with this compound and provides actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Moisture Contamination: The isocyanate has been consumed by reaction with water, forming the symmetrical urea byproduct. | Ensure Anhydrous Conditions: Rigorously dry all solvents and reagents before use. Conduct the reaction under a dry, inert atmosphere (nitrogen or argon). Consider using molecular sieves.[3] |
| Degraded Isocyanate: The starting material may have hydrolyzed due to improper storage. | Verify Reagent Quality: Check the purity of the isocyanate by IR spectroscopy (look for the characteristic -N=C=O stretch around 2250-2270 cm⁻¹) before use. | |
| Incorrect Stoichiometry: An excess of the nucleophile may not be optimal, or the isocyanate may have been consumed by side reactions. | Optimize Stoichiometry: Start with a 1:1 molar ratio of isocyanate to nucleophile and adjust as needed based on reaction monitoring. | |
| Formation of a White Precipitate | Symmetrical Urea Byproduct: This is a classic indicator of moisture contamination. The symmetrical urea is often insoluble in common organic solvents. | Prevent Moisture Ingress: As with low yield, the key is prevention. See "Ensure Anhydrous Conditions" above. |
| Low Solubility of Product: The desired urea or urethane product may have limited solubility in the reaction solvent. | Solvent Screening: Perform small-scale solubility tests of the expected product in various anhydrous solvents before running the reaction on a larger scale. | |
| Reaction is Exothermic and Difficult to Control | High Reactivity: The electron-withdrawing -SCF₃ group makes the isocyanate highly reactive, leading to a rapid and exothermic reaction. | Control Reaction Temperature: Add the isocyanate solution dropwise to the nucleophile solution at a low temperature (e.g., 0 °C) and allow the reaction to slowly warm to room temperature. |
| Complex Mixture of Products | Multiple Side Reactions: Contamination with water, alcohols, or amines can lead to a mixture of ureas and carbamates. | Purify Solvents and Reagents: Use freshly distilled solvents and ensure the purity of your nucleophile. |
| Trimerization: At higher concentrations or in the presence of certain catalysts, isocyanates can trimerize to form isocyanurates. | Control Concentration and Temperature: Run the reaction at a lower concentration and avoid excessive heating. |
Experimental Protocols
The following are general, illustrative protocols. Researchers should adapt these based on the specific properties of their substrates and products.
Protocol 1: Synthesis of a Substituted Urea
This protocol describes the reaction of this compound with a primary amine.
Materials:
-
This compound
-
Primary amine of choice
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Magnetic stirrer and stir bar
-
Round-bottom flask with a septum
-
Syringes and needles
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Setup: Flame-dry the round-bottom flask and stir bar, and allow to cool under a stream of inert gas.
-
Reagent Preparation: Dissolve the primary amine (1.0 eq.) in anhydrous DCM in the reaction flask.
-
Isocyanate Addition: In a separate, dry vial, dissolve this compound (1.0 eq.) in anhydrous DCM.
-
Reaction: Slowly add the isocyanate solution to the stirred amine solution at 0 °C using a syringe.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by flash column chromatography on silica gel.
Protocol 2: Synthesis of a Carbamate (Urethane)
This protocol outlines the reaction of this compound with a primary alcohol. This reaction is generally slower than the reaction with amines and may require a catalyst.
Materials:
-
This compound
-
Primary alcohol of choice
-
Anhydrous toluene or THF
-
Dibutyltin dilaurate (DBTDL) or triethylamine (as catalyst, optional)
-
Magnetic stirrer and stir bar
-
Round-bottom flask with a septum and condenser
-
Syringes and needles
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Setup: Assemble a flame-dried round-bottom flask with a stir bar and condenser under an inert atmosphere.
-
Reagent Preparation: To the flask, add the primary alcohol (1.0 eq.) and anhydrous toluene.
-
(Optional) Catalyst Addition: If a catalyst is used, add a catalytic amount (e.g., 0.1-1 mol%) of DBTDL or triethylamine to the alcohol solution.
-
Isocyanate Addition: In a separate, dry vial, dissolve this compound (1.0 eq.) in anhydrous toluene.
-
Reaction: Slowly add the isocyanate solution to the stirred alcohol solution at room temperature. The reaction may be heated to 40-60 °C to increase the rate.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: After completion, cool the reaction to room temperature and remove the solvent in vacuo.
-
Purification: Purify the crude carbamate by recrystallization or flash column chromatography.
Visualizing Reaction Pathways
Workflow for Anhydrous Reaction Setup
Caption: Workflow for setting up an anhydrous reaction to minimize side reactions.
Side Reaction with Water
Caption: Reaction pathway for the formation of a symmetrical urea byproduct from the reaction of this compound with water.
References
- BenchChem. (2025).
-
University of Rochester Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]
- Joel, D., Müller, P., & Ahl, R. (n.d.). Isocyanate reactions in and with N,N-dimethylformamide.
- Guchhait, S. K., & Chaudhary, S. (2012). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. International Journal of ChemTech Research, 4(4), 1491-1496.
-
National Center for Biotechnology Information. (n.d.). Synthesis of 3,3,3-trifluoroethyl isocyanate, carbamate and ureas. Anticancer activity evaluation of N-(3,3,3-trifluoroethyl)-N'-substituted ureas. PubMed. Retrieved from [Link]
- Gál, E., Kuki, Á., Nagy, T. S., & Zsuga, M. (2019). Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. Polymers, 11(10), 1543.
- Kalló, D., Kuki, Á., & Zsuga, M. (2021).
-
Turkchem. (n.d.). Catalysis of Urethane Systems. Retrieved from [Link]
-
Safe Work Australia. (2020). Guide to Handling Isocyanates. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Isocyanate-based multicomponent reactions. PubMed Central. Retrieved from [Link]
Sources
Technical Support Center: Purification of Crude Products from 4-(Trifluoromethylthio)phenyl Isocyanate Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-(Trifluoromethylthio)phenyl isocyanate. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate the purification of crude products from reactions involving this versatile reagent. The unique properties of the trifluoromethylthio (-SCF3) group, namely its high lipophilicity and electron-withdrawing nature, necessitate specific considerations during product isolation and purification.[1] This guide is designed to equip you with the expertise to overcome common challenges and ensure the integrity of your final compounds.
Troubleshooting Guide: Common Purification Issues & Solutions
This section addresses specific problems you may encounter during the purification of products derived from this compound, such as N,N'-disubstituted ureas, thiocarbamates, and other adducts.
Issue 1: A Persistent, Insoluble White Solid Contaminates the Desired Product.
Probable Cause: The most common side reaction when working with isocyanates is their reaction with trace amounts of water, leading to the formation of a highly stable and often poorly soluble N,N'-bis(4-(trifluoromethylthio)phenyl)urea.[2] Two molecules of the isocyanate are consumed for every molecule of water, making this a potentially significant byproduct even with careful technique.
Troubleshooting Steps:
-
Prevention is Key: The most effective solution is to prevent the formation of the urea byproduct in the first place. Ensure all glassware is rigorously oven- or flame-dried, and all solvents and reagents are anhydrous. Conduct the reaction under a dry, inert atmosphere (e.g., Nitrogen or Argon).
-
Purification Strategy - Recrystallization: If the desired product has suitable solubility characteristics, recrystallization can be an effective method to remove the symmetric urea, which often has low solubility in common organic solvents.
-
Purification Strategy - Column Chromatography: If the desired product and the urea byproduct have different polarities, column chromatography is the method of choice. The symmetric urea is generally less polar than the desired unsymmetrical urea product (formed from reaction with a different amine).
-
TLC Analysis: First, analyze the crude mixture by Thin Layer Chromatography (TLC) to determine an appropriate solvent system. The goal is to find a system where the desired product has an Rf value between 0.2 and 0.3.[5]
-
Elution: The less polar bis(4-(trifluoromethylthio)phenyl)urea will typically elute before the more polar, unsymmetrical desired product.
-
Issue 2: The Product Degrades or "Streaks" During Silica Gel Column Chromatography.
Probable Cause: The trifluoromethylthio group is generally stable; however, other functional groups in your molecule may be sensitive to the acidic nature of standard silica gel.[6] Basic moieties, such as amines or some nitrogen-containing heterocycles, are particularly prone to strong adsorption and streaking (tailing) on TLC and poor recovery from columns.
Troubleshooting Steps:
-
Assess Stability: Before performing a large-scale column, test your compound's stability on silica. Spot the crude material on a TLC plate, develop it, and then let the plate sit for an hour before re-analyzing or comparing it to a freshly spotted plate. Significant changes in the spot indicate instability.[7]
-
Deactivate the Silica Gel: If instability is confirmed, you can neutralize the acidic silanol groups.
-
Triethylamine Additive: For basic compounds, add a small amount of triethylamine (0.1 - 1%) to your eluent. This will compete for the acidic sites on the silica gel, preventing your compound from binding too strongly and degrading.
-
Acetic/Formic Acid Additive: For acidic compounds that may be tailing, adding a small amount of a volatile acid like acetic or formic acid (0.1 - 1%) to the eluent can improve peak shape and resolution.[5]
-
-
Alternative Stationary Phases: If deactivation is insufficient, consider using a different stationary phase.
-
Alumina: Alumina is available in neutral, acidic, or basic forms. Neutral or basic alumina can be an excellent alternative for acid-sensitive compounds.
-
Florisil: This is another alternative stationary phase that may be suitable.[8]
-
Visualizing the Troubleshooting Workflow
The following diagram outlines the decision-making process when encountering common purification challenges.
Caption: Decision tree for troubleshooting purification issues.
Frequently Asked Questions (FAQs)
Q1: What is the expected elution order for my desired unsymmetrical urea product and the common byproducts during silica gel chromatography?
A1: The polarity of the compounds dictates their elution order. In general, you can expect the following trend, from least polar (elutes first) to most polar (elutes last):
-
Unreacted this compound: This is relatively non-polar.
-
N,N'-bis(4-(trifluoromethylthio)phenyl)urea: The symmetric urea byproduct is typically less polar than the desired unsymmetrical product.
-
Desired Unsymmetrical Urea Product: Your target compound.
-
Unreacted Starting Amine/Alcohol: The nucleophile you used is often more polar than the resulting urea or carbamate product.
Q2: My TLC plate shows multiple spots for what should be a single product. What could be the cause?
A2: There are several possibilities. Firstly, isocyanates are highly reactive and can decompose on the silica gel plate, which might contain adsorbed water, leading to the appearance of an aniline spot.[2] Secondly, your reaction may not have gone to completion, showing spots for starting materials and the product. Finally, other side reactions besides urea formation could be occurring. Always co-spot your crude reaction mixture with authentic samples of your starting materials on the TLC plate to help identify the spots.[9]
Q3: How can I effectively remove the symmetric urea byproduct if recrystallization and chromatography are difficult?
A3: If both standard methods fail, you might consider a chemical quench approach. The symmetric urea is often much less soluble than the starting amine it is derived from (4-(trifluoromethylthio)aniline). It may be possible to selectively precipitate the urea from a suitable solvent, although this is highly dependent on the specific properties of your desired product. In some industrial processes, unwanted isocyanates are reacted with a diamine to form a polyurea which can be filtered off.[7] This approach would require careful consideration to avoid reacting with your desired product.
Q4: Is the trifluoromethylthio (-SCF3) group stable to typical purification conditions?
A4: Yes, the -SCF3 group is known for its high chemical stability due to the strong carbon-fluorine bonds.[1] It is generally robust and stable under standard chromatographic conditions (silica gel, alumina) and typical recrystallization solvents. Degradation of the molecule is more likely to occur at other, more labile functional groups.[10]
Q5: My NMR spectrum shows unidentifiable peaks. What are the common solvent impurities I should be aware of?
A5: It is crucial to distinguish between product-related impurities and residual solvents from your workup or purification. Common solvents like ethyl acetate, hexane, dichloromethane, and methanol have characteristic NMR signals. We recommend consulting established tables of NMR chemical shifts for trace impurities in common deuterated solvents to identify these peaks.[11][12][13][14]
Experimental Protocols
Protocol 1: Purification of a Diaryl Urea via Flash Column Chromatography
This protocol is a general guideline for purifying a target unsymmetrical diaryl urea from the common symmetric urea byproduct and unreacted amine.
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Prepare several TLC chambers with different solvent systems of varying polarity. Good starting points are hexane:ethyl acetate mixtures (e.g., 9:1, 4:1, 2:1).
-
Spot the crude mixture on TLC plates and develop them.
-
Visualize the spots under UV light.
-
Identify a solvent system that gives the desired product an Rf value of approximately 0.2-0.3 and shows good separation from other spots.[5]
-
-
Column Preparation:
-
Select a column of appropriate size (typically use 50-100 g of silica gel per 1 g of crude material).
-
Prepare a slurry of silica gel in the chosen eluent (the least polar solvent mixture if using a gradient).
-
Pack the column with the slurry, ensuring no air bubbles are trapped. Allow the silica to settle into a uniform bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Alternatively, for less soluble compounds, perform a "dry load": dissolve the crude product in a solvent, add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder.
-
Carefully add the sample to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the chosen solvent system, collecting fractions in test tubes or vials.
-
Monitor the elution process by TLC analysis of the collected fractions.
-
If a gradient elution is needed, gradually increase the polarity of the solvent system to elute the more polar compounds.
-
Combine the pure fractions containing the desired product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.
-
Data Presentation
Table 1: Typical Eluent Systems for TLC Analysis and Column Chromatography
| Compound Type Polarity | Example Solvent System (Hexane:Ethyl Acetate) | Typical Rf of Target Product | Notes |
| Low | 9:1 to 7:3 | 0.2 - 0.4 | Good for separating non-polar products from highly non-polar impurities. |
| Medium | 1:1 to 3:7 | 0.2 - 0.4 | A versatile range for many diaryl ureas. |
| High | 1:9 to 0:1 (Pure Ethyl Acetate) | 0.2 - 0.4 | Necessary for products with additional polar functional groups. |
Diagram of a Typical Purification Workflow
Caption: General workflow for purification via column chromatography.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. Synthesis, characterization, and antiproliferative evaluation of novel sorafenib analogs for the treatment of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. orgsyn.org [orgsyn.org]
- 6. Silica Gel Supported Trifluoromethanesulfonic Acid Catalyzed Beckmann Rearrangement of Cyclohexanone Oxime in Liquid Phase [scirp.org]
- 7. reddit.com [reddit.com]
- 8. Chromatography [chem.rochester.edu]
- 9. Home Page [chem.ualberta.ca]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. scs.illinois.edu [scs.illinois.edu]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. carlroth.com [carlroth.com]
- 14. kgroup.du.edu [kgroup.du.edu]
Troubleshooting low yields in the synthesis of ureas from 4-(Trifluoromethylthio)phenyl isocyanate
Technical Support Center: Synthesis of Ureas from 4-(Trifluoromethylthio)phenyl Isocyanate
Welcome to the technical support center for the synthesis of ureas utilizing this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during this specific chemical transformation. As Senior Application Scientists, we have compiled field-proven insights and protocols to help you optimize your reaction yields and purity.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions to provide quick insights into your synthesis.
Q1: My reaction yield is unexpectedly low. What are the most common initial factors to check?
Low yields in urea synthesis from isocyanates typically stem from three primary areas: the quality of the isocyanate starting material, the presence of moisture in the reaction, and suboptimal reaction conditions. Start by verifying the purity of your this compound, ensuring your solvents and reagents are anhydrous, and confirming that your reaction temperature and stoichiometry are appropriate for the specific amine you are using.
Q2: How does the 4-(Trifluoromethylthio) group affect the reactivity of the phenyl isocyanate?
The trifluoromethylthio (-SCF3) group is strongly electron-withdrawing. This property significantly increases the electrophilicity of the carbonyl carbon in the isocyanate group (-N=C=O).[1][2] Consequently, this compound is highly reactive towards nucleophiles like primary and secondary amines. While this enhanced reactivity can be beneficial, it also makes the isocyanate more susceptible to side reactions, particularly with water.[1]
Q3: What are the most prevalent side reactions that consume the isocyanate and lower my yield?
The most common side reaction is the reaction with trace amounts of water. The isocyanate hydrolyzes to form an unstable carbamic acid, which then decarboxylates to produce 4-(trifluoromethylthio)aniline. This newly formed aniline can then react with another molecule of the starting isocyanate to create a symmetric N,N'-bis(4-(trifluoromethylthio)phenyl)urea, a common and often difficult-to-remove byproduct.[3] Other potential side reactions include dimerization or trimerization of the isocyanate, especially during prolonged storage or upon heating.
Q4: How should I properly handle and store this compound?
This reagent is sensitive to moisture and should be handled under an inert atmosphere (e.g., nitrogen or argon).[4][5] Store it in a tightly sealed container, preferably with a septum, in a cool, dry place (refrigeration at 2-8°C is often recommended). Avoid frequent opening of the container. It is best practice to aliquot the required amount for your reaction using a dry syringe.
Q5: What are the recommended solvents for this reaction?
The reaction between an isocyanate and an amine is generally robust and can be performed in a variety of aprotic solvents.[6] Common choices include tetrahydrofuran (THF), dichloromethane (DCM), N,N-dimethylformamide (DMF), and acetonitrile (MeCN). The choice depends on the solubility of your specific amine and the final urea product. Ensure all solvents are anhydrous.
Part 2: In-Depth Troubleshooting Guides
This section provides detailed, cause-and-effect analysis for specific experimental problems.
Problem 1: Low or No Product Formation with Starting Material Recovery
If you observe minimal conversion of your starting materials, consider the following causes and solutions.
-
Possible Cause A: Poor Nucleophilicity of the Amine
-
Scientific Rationale: While the isocyanate is highly activated, the reaction rate is still dependent on the nucleophilicity of the amine. Sterically hindered amines (e.g., secondary amines with bulky substituents near the nitrogen) or electron-deficient anilines will react more slowly.
-
Troubleshooting Steps:
-
Increase Reaction Temperature: For less reactive amines, gently heating the reaction mixture (e.g., to 40-50 °C) can increase the reaction rate. Monitor the reaction closely by TLC or LCMS to avoid decomposition.
-
Increase Reaction Time: Allow the reaction to stir for a longer period (e.g., 24 hours) at room temperature.
-
Use a Catalyst (with caution): In difficult cases, a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be added in catalytic amounts to activate the amine. However, be aware that bases can also promote isocyanate dimerization.
-
-
-
Possible Cause B: Inactive Isocyanate Reagent
-
Scientific Rationale: If the isocyanate has been improperly stored or handled, it may have hydrolyzed or polymerized. The presence of insoluble white solids in the isocyanate bottle is a strong indicator of degradation.
-
Troubleshooting & Validation Protocol:
-
Visual Inspection: Check the isocyanate for clarity. It should be a clear liquid.[4]
-
FT-IR Check: Withdraw a small, neat sample of the isocyanate and acquire an FT-IR spectrum. A strong, sharp absorbance band around 2250-2275 cm⁻¹ is characteristic of the N=C=O stretch. A diminished or absent peak in this region indicates degradation.
-
Test Reaction: React a small amount of the isocyanate with a simple, highly reactive amine like benzylamine. If this reaction fails to produce the expected urea, your isocyanate stock is likely compromised and should be replaced.
-
-
Problem 2: Complex Reaction Mixture and Multiple Byproducts
A messy reaction profile often points to side reactions competing with your desired transformation.
-
Possible Cause A: Water Contamination
-
Scientific Rationale: As previously mentioned, water is the most common culprit for byproduct formation. It reacts with the isocyanate to form an aniline, which then consumes a second equivalent of isocyanate to form a symmetrical urea byproduct.[3] This process is outlined in the diagram below.
-
Workflow for Preventing Hydrolysis:
-
Dry Glassware: Oven-dry all glassware overnight and cool it under a stream of inert gas or in a desiccator before use.
-
Anhydrous Solvents: Use freshly distilled solvents or purchase high-quality anhydrous solvents packaged under an inert atmosphere. Molecular sieves can be used to further dry solvents.
-
Inert Atmosphere: Assemble your reaction under a positive pressure of nitrogen or argon.
-
Dry Reagents: Ensure your amine is free of water. If it is a salt (e.g., a hydrochloride), it must be neutralized and extracted into an organic solvent, which is then thoroughly dried before use.
-
-
-
Diagram of Key Side Reaction: Symmetrical Urea Formation
Caption: Hydrolysis of isocyanate leading to symmetrical urea byproduct.
Problem 3: Difficulty in Product Isolation and Purification
Even with a successful reaction, isolating the pure product can be challenging.
-
Possible Cause A: Product Precipitation or Insolubility
-
Scientific Rationale: Ureas are often highly crystalline and can have limited solubility, sometimes precipitating from the reaction mixture. This can make monitoring the reaction and the final workup difficult.
-
Troubleshooting Steps:
-
Solvent Selection: If the product precipitates during the reaction, consider switching to a more polar aprotic solvent like DMF or DMA.
-
Workup Strategy: If the product is a solid, the easiest purification method is often filtration followed by washing with a solvent in which the starting materials are soluble but the product is not (e.g., diethyl ether, hexanes).
-
Recrystallization: If the filtered solid is impure, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is a powerful purification technique.
-
-
-
Possible Cause B: Co-elution of Impurities during Chromatography
-
Scientific Rationale: The symmetrical urea byproduct, if formed, can have a polarity very similar to the desired unsymmetrical urea product, leading to difficult separation by standard silica gel chromatography.
-
Troubleshooting Steps:
-
Optimize Chromatography: Experiment with different solvent systems. Adding a small amount of a polar solvent like methanol can sometimes improve separation. Consider using a different stationary phase, such as alumina or reverse-phase silica.
-
Chemical Scavenging: If the primary impurity is unreacted amine, it can be removed by washing the organic layer with a dilute acid solution (e.g., 1M HCl). If the impurity is unreacted isocyanate, it can be quenched by adding a small amount of a nucleophilic scavenger resin or a simple primary amine (like benzylamine) at the end of the reaction, followed by an acidic wash to remove the newly formed urea.
-
-
Part 3: Protocols and Data
Standard Protocol for Urea Synthesis
This protocol is a general guideline. Molar equivalents and solvent volumes may need to be optimized for your specific substrates.
-
Preparation: Oven-dry a round-bottom flask equipped with a magnetic stir bar. Allow it to cool to room temperature under a nitrogen atmosphere.
-
Reagent Addition: Dissolve the amine (1.0 eq.) in anhydrous DCM (approx. 0.1 M concentration) in the reaction flask.
-
Isocyanate Addition: Add this compound (1.05 eq.) dropwise to the stirred amine solution at room temperature. A slight excess of the isocyanate can help drive the reaction to completion, but may require quenching later.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the disappearance of the limiting reagent (usually the amine) by TLC or LCMS. Reactions are often complete within 1-4 hours.[7]
-
Workup:
-
If the product precipitates, filter the solid and wash with cold DCM or diethyl ether.
-
If the product is soluble, concentrate the reaction mixture under reduced pressure.
-
-
Purification: Purify the crude product by recrystallization or silica gel column chromatography as needed.
Data Summary Table: Solvent Selection
| Solvent | Abbreviation | Polarity | Boiling Point (°C) | Notes |
| Dichloromethane | DCM | Medium | 40 | Good for solubility, easy to remove. Must be anhydrous. |
| Tetrahydrofuran | THF | Medium | 66 | Good general-purpose solvent. Must be anhydrous and free of peroxides. |
| Acetonitrile | MeCN | High | 82 | Good for less soluble amines. Must be anhydrous. |
| N,N-Dimethylformamide | DMF | High | 153 | Use for poorly soluble substrates or when heating is required. Difficult to remove. |
Troubleshooting Workflow Diagram
References
- Isocyanate-based multicomponent reactions. RSC Advances, 2024.
- Electron density of isocyanate group, and (B) nucleophilic reaction....
- 4-(Trifluoromethylthio)
- 4-Fluoro-3-(trifluoromethyl)
- Urea Formation - Common Conditions. Organic Chemistry Portal.
- Urea derivative synthesis by amination, rearrangement or substitution. Organic Chemistry Portal.
- One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. Beilstein Journals.
- Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyan
- Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)
- 4-(Trifluoromethyl)
- Urea formation by reaction between a isocyanate group and water.
- Synthesis of 3,3,3-trifluoroethyl isocyanate, carbamate and ureas. Anticancer activity evaluation of N-(3,3,3-trifluoroethyl)-N'-substituted ureas.
Sources
- 1. Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound , 97 , 24032-84-6 - CookeChem [cookechem.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 7. Synthesis of 3,3,3-trifluoroethyl isocyanate, carbamate and ureas. Anticancer activity evaluation of N-(3,3,3-trifluoroethyl)-N'-substituted ureas - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for 4-(Trifluoromethylthio)phenyl Isocyanate Reactions
Welcome to the technical support center for reactions involving 4-(Trifluoromethylthio)phenyl isocyanate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and troubleshoot common experimental issues. The unique electronic properties of the trifluoromethylthio (-SCF₃) group—a strong electron-withdrawing moiety—significantly influence the reactivity of the isocyanate group, making informed catalyst selection paramount for successful outcomes.
This center is structured into two main parts:
-
Frequently Asked Questions (FAQs): Addressing common queries regarding catalyst choice for various reaction types.
-
Troubleshooting Guide: A problem-oriented guide to resolving specific issues encountered during your experiments.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the primary considerations when selecting a catalyst for this compound?
A1: The primary consideration is the nature of the nucleophile (e.g., alcohol, amine, thiol) and the desired reaction rate. The electron-withdrawing -SCF₃ group makes the isocyanate carbon more electrophilic than in standard aryl isocyanates, but it can also affect the stability of intermediates. Key factors include:
-
Nucleophile Reactivity: Primary alcohols and amines are generally more reactive than secondary ones. Sterically hindered nucleophiles will require more active catalysts.
-
Desired Reaction Profile: For rapid curing or polymerization, highly active catalysts like organotin compounds are often used. For more controlled reactions or when sensitive functional groups are present, less active tertiary amines or newer organocatalysts may be preferable.[1]
-
Side Reaction Avoidance: The choice of catalyst can influence the formation of side products like isocyanurates (trimerization) or allophanates. Catalysts should be selected to favor the desired urethane or urea formation.[2]
-
Solvent: The polarity of the solvent can influence catalyst activity and the reaction mechanism.[3]
Q2: Which classes of catalysts are most effective for the reaction of this compound with alcohols to form urethanes?
A2: Two main classes of catalysts are widely used for urethane formation: organometallic compounds and tertiary amines.
-
Organotin Catalysts (e.g., Dibutyltin Dilaurate - DBTDL): These are highly efficient Lewis acid catalysts that activate the isocyanate group, making the carbon atom more susceptible to nucleophilic attack by the alcohol.[4][5][6] They are excellent for achieving high reaction rates, even with less reactive secondary or tertiary alcohols.[5] However, their high activity can sometimes promote side reactions if not carefully controlled.
-
Tertiary Amine Catalysts (e.g., DABCO - 1,4-Diazabicyclo[2.2.2]octane): These function as base or nucleophilic catalysts. They can activate the alcohol by forming a hydrogen-bonded complex, increasing its nucleophilicity, or directly activate the isocyanate.[7][8] They are generally less active than organotin catalysts but offer good control and are often used when metal contamination is a concern.[9]
-
Organocatalysts: Newer classes of metal-free organocatalysts, such as N-heterocyclic carbenes (NHCs) and guanidines, have shown activity comparable to traditional metal catalysts and are an area of active research.[1]
Q3: For reactions with amines to form ureas, is a catalyst always necessary with this isocyanate?
A3: Not always. The reaction between an isocyanate and a primary or secondary amine is typically very fast and often does not require catalysis. The high nucleophilicity of the amine is usually sufficient to drive the reaction to completion quickly at room temperature. However, a catalyst may be considered in specific scenarios:
-
Sterically Hindered Amines: If the amine is bulky, a catalyst can help overcome the steric hindrance and increase the reaction rate.
-
Aromatic Amines: Aromatic amines are less nucleophilic than aliphatic amines. A catalyst may be beneficial to achieve a practical reaction rate.
-
Process Control: In industrial applications where precise control over gel time and curing is critical, a catalyst might be used to ensure consistent reaction profiles.
Q4: How do I choose between a strong catalyst like DBTDL and a milder one like DABCO?
A4: The choice depends on a trade-off between reaction speed and selectivity.
-
Choose DBTDL (or other organotins) when:
-
High reaction rates are essential.
-
You are working with sterically hindered or less reactive alcohols.[5]
-
The reaction temperature is limited.
-
-
Choose DABCO (or other tertiary amines) when:
-
You need to minimize side reactions like trimerization.
-
The substrate contains functional groups sensitive to strong Lewis acids.
-
A more controlled, slower reaction is desired for better process control.
-
Avoiding metal-based catalysts is a priority.[1]
-
It is also common to use a synergistic mixture of both catalyst types to balance the reaction kinetics.[10]
Part 2: Troubleshooting Guide
This section addresses common problems encountered during experiments with this compound.
Issue 1: Slow or Incomplete Reaction
Symptoms:
-
Low yield of the desired urethane or urea product after the expected reaction time.
-
Significant amount of starting isocyanate remains (can be monitored by IR spectroscopy, looking for the -NCO peak at ~2270 cm⁻¹).
Potential Causes & Solutions:
| Potential Cause | Recommended Action | Scientific Rationale |
| Insufficient Catalyst Activity | 1. Increase Catalyst Loading: Incrementally increase the catalyst concentration (e.g., from 0.01 mol% to 0.1 mol%).2. Switch to a Stronger Catalyst: If using a tertiary amine, switch to an organotin catalyst like DBTDL. | The reaction rate is often first-order with respect to the catalyst concentration.[3][11] Organotin catalysts act as strong Lewis acids, significantly lowering the activation energy for the nucleophilic attack on the isocyanate.[4][5] |
| Catalyst Inhibition/Poisoning | 1. Ensure Anhydrous Conditions: Dry all solvents and reagents thoroughly. Use fresh, anhydrous grade solvents.2. Purify Reagents: Ensure starting materials are free from acidic or basic impurities that could neutralize the catalyst. | Moisture reacts with isocyanates to form amines and CO₂, consuming the reactant.[12] Acidic impurities can neutralize amine catalysts, while coordinating impurities can deactivate metal catalysts. |
| Low Reactivity of Nucleophile | 1. Increase Reaction Temperature: Gently heat the reaction mixture (e.g., to 40-60 °C), monitoring for side product formation.2. Use a More Active Catalyst: This is particularly important for secondary alcohols or sterically hindered substrates. DBTDL is a good choice here.[5] | Increasing temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate. A more potent catalyst can facilitate the reaction even with less reactive partners. |
| Incorrect Catalyst Addition Sequence | 1. Pre-mix Catalyst with Alcohol (for Organotin Catalysts): Some studies suggest that pre-mixing the organotin catalyst with the alcohol can lead to a slower reaction due to complex formation. Add the catalyst to the isocyanate/alcohol mixture last. | The sequence of addition can affect the formation of the active catalytic species. It's crucial to ensure the catalyst is available to activate the primary reaction partners effectively. |
Issue 2: Formation of Side Products
Symptoms:
-
Presence of unexpected peaks in NMR or LC-MS analysis.
-
Formation of insoluble white precipitates (often isocyanurates).
-
Product appears "cheesy" or has poor physical properties.[13]
Potential Causes & Solutions:
| Potential Cause | Recommended Action | Scientific Rationale |
| Isocyanate Trimerization (Isocyanurate Formation) | 1. Reduce Catalyst Loading/Activity: Use the minimum amount of catalyst necessary. Switch from a strong base or organotin catalyst to a milder tertiary amine.2. Control Temperature: Avoid excessive heating, as high temperatures can promote trimerization. | Certain catalysts, particularly strong bases, can accelerate the cyclotrimerization of isocyanates to form highly stable isocyanurate rings.[2] |
| Allophanate/Biuret Formation | 1. Use Stoichiometric Amounts: Maintain a 1:1 molar ratio of isocyanate to nucleophile. Avoid a large excess of isocyanate.2. Lower Reaction Temperature: These side reactions have a higher activation energy than the primary urethane/urea formation. | The urethane or urea product can act as a nucleophile itself, reacting with another isocyanate molecule to form an allophanate or biuret, respectively. This is more likely in the presence of excess isocyanate. |
| Reaction with Moisture | 1. Implement Strict Anhydrous Techniques: Use oven-dried glassware, anhydrous solvents, and run the reaction under an inert atmosphere (N₂ or Ar).2. Avoid Contaminated Reagents: Ensure reagents have not been exposed to atmospheric moisture. | Water reacts with the isocyanate to form an unstable carbamic acid, which decomposes into an amine and CO₂. This newly formed amine can react with another isocyanate to form an unwanted urea byproduct, leading to bubbles and defects.[12][14] |
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues.
Caption: Troubleshooting Decision Tree for Isocyanate Reactions.
Part 3: Experimental Protocols & Data
Catalyst Screening Protocol
This protocol provides a general method for screening catalysts for the reaction of this compound with a model alcohol (e.g., 1-butanol).
Materials:
-
This compound
-
1-Butanol (anhydrous)
-
Anhydrous Toluene (or other suitable solvent)
-
Catalyst candidates (DBTDL, DABCO, etc.)
-
Inert atmosphere setup (Nitrogen or Argon)
-
Oven-dried glassware
Procedure:
-
Set up a series of oven-dried reaction vials equipped with magnetic stir bars.
-
Under an inert atmosphere, add 1-butanol (1.0 mmol) to each vial, followed by anhydrous toluene (to achieve a desired concentration, e.g., 0.5 M).
-
To each vial, add the respective catalyst at a specific loading (e.g., 0.1 mol%). Prepare one vial with no catalyst to serve as a control.
-
Initiate the reactions by adding this compound (1.0 mmol) to each vial. Start a timer.
-
Maintain the reactions at a constant temperature (e.g., 25 °C).
-
Monitor the reaction progress by taking aliquots at regular intervals (e.g., 15, 30, 60, 120 minutes).
-
Quench the aliquots (e.g., with an excess of dibutylamine solution) and analyze by a suitable method (e.g., HPLC or GC) to determine the consumption of the isocyanate.
-
Plot the percentage conversion versus time for each catalyst to compare their relative activities.
Comparative Catalyst Performance
The following table summarizes typical characteristics and starting concentrations for common catalysts in urethane formation.
| Catalyst | Type | Typical Loading (mol%) | Relative Activity | Key Considerations |
| DBTDL | Organometallic (Lewis Acid) | 0.01 - 0.1 | Very High | Highly efficient but can promote side reactions.[4][5] Potential for metal contamination. |
| Stannous Octoate | Organometallic (Lewis Acid) | 0.05 - 0.5 | High | Very active "gelling" catalyst, sensitive to hydrolysis.[4] |
| DABCO | Tertiary Amine (Base/Nucleophilic) | 0.1 - 1.0 | Moderate | Good selectivity, avoids metal use. Less active than organotins.[7] |
| Triethylamine (TEA) | Tertiary Amine (Base) | 0.5 - 2.0 | Low-Moderate | Less active than DABCO due to steric hindrance; can be used for slow, controlled reactions.[11] |
| Zirconium Complexes | Organometallic (Lewis Acid) | 0.05 - 0.2 | High-Very High | Can offer high selectivity for the isocyanate-hydroxyl reaction over the isocyanate-water reaction.[8][15] |
Catalyst Mechanism Overview
Understanding the mechanism is key to rational catalyst selection.
Caption: Simplified Mechanisms for Lewis Acid and Base Catalysis.
References
-
The Chemistry Behind Polyurethane: Understanding the Role of Tin Catalysts. NINGBO INNO PHARMCHEM CO.,LTD. Link
-
Synthesis of Polyurethanes Using Organocatalysis: A Perspective. ACS Publications. Link
-
Tertiary Amine Catalysis of the Reaction of Phenyl Isocyanate with Alcohols. The Journal of Organic Chemistry. Link
-
What is the Metal Catalyst for Polyurethane? An In-Depth Analysis. Gantrade. Link
-
The Kinetics of the Tertiary-Amine-Catalyzed Reaction of Organic Isocyanates with Thiols. The Journal of Organic Chemistry. Link
-
The Kinetics of the Tertiary-Amine-Catalyzed Reaction of Organic Isocyanates with Thiols. Canadian Science Publishing. Link
-
Tertiary amines - Catalyst. ScienceDirect. Link
-
Investigations of catalysis of urethane formation using organotin dicarboxylate. PMC - NIH. Link
-
A Selective Catalyst for Two-Component Waterborne Polyurethane Coatings. American Coatings Association. Link
-
Hydroxyalkyl tertiary amine catalysts for isocyanate reactions. Google Patents. Link
-
GENERAL POLYURETHANE TROUBLESHOOTING GUIDE. Polymer Technologies Inc. Link
-
Organometallic catalysts. ScienceDirect. Link
-
Skeletal structures of the DABCO and DBTDL gelling catalysts. ResearchGate. Link
-
Common Issues and Solutions for Polyurethane Foam Production-Part 1. Sabtech Machine. Link
-
Polyurethane specific problems. Crosslink Technology Inc. Link
-
Troubleshooting Polyurethane Formulations. YouTube. Link
-
Isocyanate-based multicomponent reactions. RSC Advances. Link
-
Homogeneous isocyanate- and catalyst-free synthesis of polyurethanes in aqueous media. ResearchGate. Link
-
Organic Acid-Catalyzed Polyurethane Formation via a Dual-Activated Mechanism: Unexpected Preference of N-Activation over O-Activation of Isocyanates. ResearchGate. Link
-
Catalysis of Urethane Systems Catalyst Concentration. Turkchem. Link
-
Catalytic activity of DBTDL in polyurethane formation. ResearchGate. Link
-
Isocyanate Exposure, Reaction and Protection – Quick Tips. BHHC Safety Center. Link
-
Isocyanate Exposure: Health Risks & Safety Precautions. Chemscape. Link
-
Troubleshooting polyurethane spray foam. Imenpol blog. Link
-
Isocyanates: Working Safely. CDPH. Link
-
Isocyanates. Health and Safety Executive for Northern Ireland. Link
-
(PDF) Isocyanate-based multicomponent reactions. ResearchGate. Link
-
Organocatalyzed Copolymerization of CO2 with Epoxide Toward Polycarbonate Synthesis. KAUST Repository. Link
-
Catalytic Synthesis of Isocyanates or Carbamates from Nitroaromatics Using Group VIII Transition Metal Catalysts. ResearchGate. Link
-
5 Ways to Protect Yourself From Isocyanate Exposure. Lakeland Industries. Link
-
Catalysis of the Isocyanate-Hydroxyl Reactions by Non-Tin Catalysts. Werner J. Blank. Link
-
Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. PMC - PubMed Central. Link
-
Recent Advances In Isocyanate Chemistry. Chemical Reviews. Link
-
A Binary Catalytic System for Enantioselective Annulation of 3-Amino Oxetanes with Isocyanates Leading to Antiviral Chiral 2-Iminothiazolidines. ACS Publications. Link
-
Cascade reactions of nitrogen-substituted isocyanates: a new tool in heterocyclic chemistry. Chemical Science. Link
-
Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates. Journal of the Chemical Society, Perkin Transactions 2. Link
-
The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. The Journal of Organic Chemistry. Link
-
Kinetics and mechanism of the reaction between phenyl isocyanate and alcohols in benzene medium. OSTI.GOV. Link
-
KINETIC STUDIES OF SOME ALCOHOL–ISOCYANATE REACTIONS. ResearchGate. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. nbinno.com [nbinno.com]
- 5. What is the Metal Catalyst for Polyurethane? An In-Depth Analysis [gzyourun.com]
- 6. Investigations of catalysis of urethane formation using organotin dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. poliuretanos.com.br [poliuretanos.com.br]
- 8. paint.org [paint.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. poliuretanos.com.br [poliuretanos.com.br]
- 11. researchgate.net [researchgate.net]
- 12. crosslinktech.com [crosslinktech.com]
- 13. urethanesolutions.co.za [urethanesolutions.co.za]
- 14. Isocyanate Exposure: Health Risks & Safety Precautions | Chemscape [chemscape.com]
- 15. wernerblank.com [wernerblank.com]
Technical Support Center: Byproduct Identification in 4-(Trifluoromethylthio)phenyl Isocyanate Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-(Trifluoromethylthio)phenyl isocyanate. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the identification and characterization of byproducts in reactions involving this versatile reagent. As a Senior Application Scientist, my goal is to provide not just protocols, but also the underlying scientific reasoning to empower you to resolve challenges in your own research.
The trifluoromethylthio (-SCF3) group imparts unique electronic properties to the phenyl isocyanate scaffold, enhancing its reactivity and influencing the formation of both desired products and potential byproducts.[1] This guide will delve into the common side reactions, analytical strategies for byproduct identification, and troubleshooting tips to minimize impurity formation.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments with this compound, presented in a question-and-answer format.
Issue 1: My reaction is messy, and I see multiple unexpected spots on my TLC/peaks in my crude LC-MS. What are the likely byproducts?
Answer:
The high reactivity of the isocyanate functional group, further activated by the electron-withdrawing trifluoromethylthio substituent, can lead to several common byproducts.[1][2] The most probable impurities are substituted ureas (from reaction with water), isocyanurates (trimer of the isocyanate), and biurets.
-
Symmetrical Urea (Byproduct A): This is often the most common byproduct and arises from the reaction of this compound with trace amounts of water in your reaction solvent or on your glassware. The isocyanate first hydrolyzes to the corresponding aniline, which is nucleophilic and rapidly reacts with another molecule of the isocyanate.[3]
-
Isocyanurate (Byproduct B): Isocyanates can undergo self-condensation, particularly in the presence of certain catalysts (like tertiary amines or bases) or at elevated temperatures, to form a stable cyclic trimer known as an isocyanurate.[1]
-
Biuret (Byproduct C): If your primary product is a urea derivative, an excess of the isocyanate can react with the newly formed urea to generate a biuret. This is more likely to occur if the reaction is run with a stoichiometric excess of the isocyanate or at higher concentrations.
Workflow for Initial Byproduct Investigation
Caption: A decision-making workflow for the initial investigation of common byproducts in this compound reactions.
Issue 2: How can I definitively characterize these byproducts?
Answer:
A combination of chromatographic and spectroscopic techniques is essential for unambiguous characterization.
| Analytical Technique | Expected Observations for Byproducts |
| LC-MS | Symmetrical Urea: Expect a mass corresponding to [2 * M(isocyanate) - M(CO2) + H]+. Isocyanurate: Expect a mass corresponding to [3 * M(isocyanate) + H]+. Biuret: Expect a mass corresponding to [M(desired urea) + M(isocyanate) + H]+. |
| ¹H NMR | Symmetrical Urea: Look for a new set of aromatic signals corresponding to the aniline-derived portion of the molecule and a characteristic urea N-H proton signal. Isocyanurate: This structure is highly symmetrical and may show only one set of aromatic signals, often with sharp peaks. There are no N-H protons. |
| ¹⁹F NMR | The trifluoromethylthio group provides a unique spectroscopic handle. Each distinct byproduct should exhibit a separate singlet in the ¹⁹F NMR spectrum, allowing for clear differentiation and relative quantification. |
| FTIR | Isocyanate (starting material): Strong, sharp absorption around 2250-2275 cm⁻¹. Urea: Carbonyl (C=O) stretch around 1630-1680 cm⁻¹ and N-H stretching bands. Isocyanurate: Carbonyl (C=O) stretch around 1700 cm⁻¹. |
Experimental Protocol: HPLC-MS Method for Byproduct Analysis
This protocol provides a starting point for the analysis of your reaction mixture. Optimization may be required based on your specific product and byproducts.
-
Sample Preparation: Dilute a small aliquot of your crude reaction mixture in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of approximately 1 mg/mL.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B. A typical gradient might be 5-95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 1-5 µL.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Range: m/z 100-1500.
-
Fragmentation: For structural confirmation, perform tandem MS (MS/MS) on the parent ions of suspected byproducts.
-
Issue 3: My reaction yield is low, and I suspect byproduct formation is the cause. How can I minimize these side reactions?
Answer:
Minimizing byproduct formation requires careful control of reaction conditions.
-
Moisture Control: To reduce the formation of the symmetrical urea, ensure all solvents and reagents are anhydrous. Dry glassware in an oven and cool under an inert atmosphere (e.g., nitrogen or argon). Use of molecular sieves in the reaction vessel can also be beneficial.
-
Temperature Control: For reactions with highly nucleophilic partners, running the reaction at lower temperatures (e.g., 0 °C or even -78 °C) can often favor the desired reaction pathway over side reactions like trimerization.
-
Stoichiometry: Carefully control the stoichiometry of your reactants. If you are forming a urea derivative, using a slight excess of the amine component can help to consume all of the isocyanate and prevent the formation of biuret byproducts.
-
Catalyst Choice: If a catalyst is required, be mindful of its potential to promote side reactions. For example, strong bases can promote isocyanurate formation. Consider using a milder catalyst or a non-basic one if trimerization is an issue.
Frequently Asked Questions (FAQs)
Q1: Does the trifluoromethylthio (-SCF3) group itself participate in any side reactions?
A1: The trifluoromethylthio group is generally considered to be robust and stable under a wide range of reaction conditions. It is a strongly electron-withdrawing group, which primarily influences the reactivity of the isocyanate.[4] Under standard conditions for urea or carbamate formation, the -SCF3 group is not expected to undergo any transformations.
Q2: I am synthesizing this compound from 4-(Trifluoromethylthio)aniline. What impurities should I be aware of from the synthesis?
A2: The most common method for synthesizing aryl isocyanates is the phosgenation of the corresponding aniline. Potential byproducts from this process can include:
-
Unreacted 4-(Trifluoromethylthio)aniline: Incomplete reaction will leave residual starting material.
-
Carbamoyl chloride intermediate: This is an intermediate in the phosgenation reaction. If the reaction is not driven to completion, this species may persist.
-
Symmetrical Urea: As in subsequent reactions, trace water during the phosgenation workup can lead to the formation of the symmetrical urea.
Purification of the isocyanate by vacuum distillation is typically recommended to remove these impurities.
Q3: What is the expected mass spectral fragmentation pattern for compounds containing the 4-(trifluoromethylthio)phenyl group?
A3: In mass spectrometry, compounds containing this moiety will often show characteristic fragmentation patterns. Under electron ionization (EI) or collision-induced dissociation (CID), you can expect to see fragments corresponding to the loss of the -SCF3 group or cleavage of the bonds adjacent to the aromatic ring. The presence of the trifluoromethylthio group can often be inferred from the isotopic pattern of sulfur and the characteristic mass of the fragment.
Diagram of Key Byproduct Formation Pathways
Caption: Key reaction pathways leading to the formation of the desired urea product and common byproducts from this compound.
This guide provides a framework for understanding and addressing common challenges in reactions involving this compound. By applying these principles of troubleshooting and analytical characterization, researchers can optimize their synthetic routes and ensure the purity of their target compounds.
References
-
Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F. Available at: [Link]
-
A brief overview of properties and reactions of diisocyanates - Semantic Scholar. Available at: [Link]
-
Side Reactions in the Formation of Polyurethanes: Model Reactions Between Phenylisocyanate and 1-Butanol - ResearchGate. Available at: [Link]
-
Isocyanate side reactions. | Download Scientific Diagram - ResearchGate. Available at: [Link]
Sources
Technical Support Center: Stabilizing 4-(Trifluoromethylthio)phenyl isocyanate
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Welcome to the Technical Support Center for 4-(Trifluoromethylthio)phenyl isocyanate (TFMS-PI). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical advice on the long-term storage and stabilization of this highly reactive compound. By understanding the underlying chemical principles and implementing the recommended protocols, you can ensure the integrity and reactivity of your TFMS-PI for the duration of your research projects.
I. Understanding the Instability of this compound
This compound is a valuable reagent in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. The trifluoromethylthio (-SCF3) group imparts unique properties, such as high lipophilicity and metabolic stability, to target molecules.[1] However, the isocyanate (-NCO) functional group is inherently reactive, making the compound susceptible to degradation over time, compromising sample purity and experimental reproducibility.
The primary degradation pathways for TFMS-PI, like other aryl isocyanates, are:
-
Hydrolysis: Reaction with ambient moisture is the most common degradation pathway. The isocyanate group reacts with water to form an unstable carbamic acid, which then decomposes into an amine and carbon dioxide.[2][3] The resulting amine can further react with another isocyanate molecule to form a stable, insoluble urea derivative, leading to sample precipitation and loss of the desired reagent.[2][4]
-
Trimerization: In the presence of certain catalysts (including trace impurities), isocyanates can undergo self-polymerization to form highly stable, cyclic trimers known as isocyanurates.[5] This process is often irreversible and significantly reduces the concentration of the active isocyanate.
-
Dimerization: While less common for aryl isocyanates at room temperature, dimerization to form uretidiones can occur, particularly under specific storage conditions.[6]
The electron-withdrawing nature of the trifluoromethylthio group can influence the reactivity of the isocyanate moiety, potentially affecting the rates of these degradation reactions. Therefore, stringent storage and handling protocols are crucial.
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and issues encountered during the storage and handling of TFMS-PI.
FAQ 1: My previously clear solution of TFMS-PI has become cloudy and a precipitate has formed. What happened?
-
Answer: This is a classic sign of hydrolysis. The precipitate is likely the corresponding diaryl urea, formed from the reaction of the isocyanate with moisture. This indicates that the storage container was not properly sealed or the solvent used was not anhydrous.
Troubleshooting:
-
Confirm Degradation: Carefully decant the supernatant and analyze the precipitate by techniques such as FTIR or NMR to confirm the presence of urea linkages.
-
Solvent Check: Test the water content of the solvent used for dissolution to ensure it meets anhydrous specifications.
-
Future Prevention: Discard the degraded material. For future use, ensure all glassware is oven-dried, solvents are freshly distilled from an appropriate drying agent or are of a high-purity anhydrous grade, and the container is purged with an inert gas before sealing.
FAQ 2: I'm observing a decrease in the reactivity of my stored TFMS-PI in my reactions. How can I check its purity?
-
Answer: A decrease in reactivity suggests a reduction in the concentration of the active isocyanate, likely due to hydrolysis or trimerization. Purity can be assessed using several analytical techniques.
Troubleshooting Protocol: Purity Assessment
-
FTIR Spectroscopy: This is a quick and effective method. The isocyanate group has a strong, characteristic absorption band around 2250-2270 cm⁻¹. A decrease in the intensity of this peak over time, or the appearance of new peaks corresponding to urea (around 1640 cm⁻¹) or isocyanurate (around 1700 cm⁻¹) indicates degradation.
-
¹⁹F NMR Spectroscopy: The trifluoromethylthio group provides a sensitive NMR handle. Degradation products will likely have different chemical shifts compared to the parent isocyanate.
-
Titration: The isocyanate content can be quantified by titration with a standard solution of a primary or secondary amine, such as dibutylamine.[7]
-
Chromatography (HPLC/GC): High-performance liquid chromatography (HPLC) or gas chromatography (GC) can be used to separate and quantify the parent isocyanate from its degradation products.[8][9] Derivatization with an appropriate agent may be necessary for HPLC analysis.[7][8][10]
FAQ 3: What are the optimal storage conditions for long-term stability?
-
Answer: The key to long-term storage is the rigorous exclusion of moisture and the maintenance of a cool, inert environment.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Reduces the rate of degradation reactions. Avoid freezing, as this can cause crystallization and potential moisture condensation upon thawing. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents contact with atmospheric moisture and oxygen. |
| Container | Amber glass bottle with a PTFE-lined cap | Protects from light and provides an inert storage surface. Ensure the cap provides a hermetic seal. |
| Moisture Control | Store in a desiccator | Provides an additional barrier against moisture ingress. |
FAQ 4: Can I use a chemical stabilizer to extend the shelf-life of TFMS-PI?
-
Answer: Yes, the addition of a stabilizer can inhibit degradation pathways. However, the choice and concentration of the stabilizer are critical to avoid interference with downstream applications.
Recommended Stabilizers:
-
Phenolic Compounds: Phenols, such as 2,6-di-tert-butyl-p-cresol (BHT), are known to stabilize isocyanates.[11][12] They are thought to act as radical scavengers and may inhibit polymerization. A low concentration (10-500 ppm) is typically effective.[12][13]
-
Acidic Oxides: Dissolving a small amount of a gaseous acidic oxide, such as carbon dioxide, in the liquid isocyanate has been shown to improve storage stability.[14]
-
Acid Chlorides: Trace amounts of acid chlorides can also act as stabilizers.
Important Consideration: Before adding any stabilizer, it is crucial to verify its compatibility with your specific reaction conditions and analytical methods.
III. Experimental Protocols
Protocol 1: Procedure for Long-Term Storage of this compound
-
Preparation: Ensure the TFMS-PI is of high purity before storage. If necessary, purify by distillation under reduced pressure.[15]
-
Container Selection: Choose a clean, oven-dried amber glass vial or bottle with a polytetrafluoroethylene (PTFE)-lined screw cap.
-
(Optional) Stabilizer Addition: If using a stabilizer like BHT, add the appropriate amount to the container.
-
Transfer: In a glove box or under a stream of dry inert gas (argon or nitrogen), transfer the TFMS-PI to the prepared container.
-
Inert Atmosphere: Purge the headspace of the container with the inert gas for several minutes to displace any residual air and moisture.
-
Sealing: Securely tighten the cap. For added protection, wrap the cap and neck of the container with Parafilm®.
-
Labeling: Clearly label the container with the compound name, date of storage, purity, and any added stabilizer.
-
Storage: Place the sealed container in a refrigerator at 2-8°C, preferably within a desiccator containing a suitable desiccant.
Protocol 2: Quality Control Analysis by FTIR
-
Sample Preparation: Under an inert atmosphere, carefully withdraw a small aliquot of the stored TFMS-PI.
-
Measurement: Acquire an infrared spectrum of the neat liquid between KBr plates or as a thin film.
-
Analysis: Examine the spectrum for the characteristic isocyanate peak at approximately 2250-2270 cm⁻¹. Note the presence or absence of peaks indicative of degradation, such as urea (~1640 cm⁻¹) or isocyanurate (~1700 cm⁻¹) formation.
-
Comparison: Compare the spectrum to a reference spectrum of a freshly prepared or high-purity sample to assess any changes in peak intensities.
IV. Visualizing Degradation Pathways and Workflow
To better understand the processes involved, the following diagrams illustrate the primary degradation pathways and the recommended workflow for ensuring the stability of your this compound.
Caption: Primary degradation pathways for TFMS-PI.
Caption: Recommended workflow for TFMS-PI storage.
By adhering to these guidelines, researchers can significantly extend the shelf-life and maintain the quality of this compound, ensuring the reliability and success of their synthetic endeavors.
V. References
-
Canada.ca. (2022). Isocyanates: Control measures guideline. [Link]
-
IChemE. (n.d.). Safety aspects of handling isocyanates in urethane foam production. [Link]
-
Huntsman Building Solutions. (2021). Isocyanate Component A Safety Data Sheet. [Link]
-
Life Specialty Coatings. (2015). BDC 9510P - Isocyanate - SDS. [Link]
-
Cargo Handbook. (n.d.). Isocyanate. [Link]
-
Google Patents. (n.d.). EP0505150B1 - Stabilizing method of isocyanate compounds and isocyanate compositions stabilized thereby.
-
European Patent Office. (n.d.). Stabilizing method of isocyanate compounds and isocyanate compositions stabilized thereby. [Link]
-
Google Patents. (n.d.). US3247236A - Stabilization of isocyanates.
-
Google Patents. (n.d.). US5302749A - Stabilizing method of isocyanate compounds and isocyanate compositions stabilized thereby.
-
Elsevier. (2023). Stability of Trace-level VOLatile Organic Compounds Stored in Canisters and Tedlar Bags. Atmospheric Environment, 316, 120178.
-
ResearchGate. (2014). A laboratory comparison of analytical methods used for isocyanates. [Link]
-
Buckhorn Cliffs. (n.d.). Organizing and Protecting Long-Term Chemical Compounds. [Link]
-
Asian Journal of Chemistry. (2013). One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. [Link]
-
Royal Society of Chemistry. (2022). Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents. [Link]
-
National Institutes of Health. (2012). Quantification of isocyanates and amines in polyurethane foams and coated products by liquid chromatography–tandem mass spectrometry. [Link]
-
Environmental Protection Agency. (n.d.). Analysis of Isocyanates Liquid Chromatography - Diode Array/MSD. [Link]
-
ResearchGate. (2003). Polyurethane-bound stabilizers. [Link]
-
ResearchGate. (n.d.). Reactions of isocyanate with water (a), amine (b), urea (c), urethane (d), and carboxylic acid (e). [Link]
-
Semantic Scholar. (2016). The formation of high-purity isocyanurate through proazaphosphatrane-catalysed isocyanate cyclo-trimerisation: computational insights. [Link]
-
ACS Publications. (2021). Role of Acetate Anions in the Catalytic Formation of Isocyanurates from Aromatic Isocyanates. [Link]
-
ResearchGate. (2019). The effect of the isocyanate trimerisation catalyst on the chemical composition and strength characteristics of polyurethane-polyisocyanate foams. [Link]
-
ResearchGate. (n.d.). Schematic hydrolysis of an aromatic isocyanate and subsequent formation.... [Link]
-
Centers for Disease Control and Prevention. (2003). ISOCYANATES, TOTAL (MAP) 5525. [Link]
-
National Institutes of Health. (2022). Valorization of the Isocyanate-Derived Fraction from Polyurethane Glycolysis by Synthesizing Polyureas and Polyamides. [Link]
-
ACS Publications. (2022). Valorization of the Isocyanate-Derived Fraction from Polyurethane Glycolysis by Synthesizing Polyureas and Polyamides. [Link]
-
Google Patents. (n.d.). US3716535A - Trimerization of isocyanates.
-
ResearchGate. (2006). Isocyanic acid hydrolysis over Fe-ZSM5 in urea-SCR. [Link]
-
ACS Publications. (2023). Reducing High-Molecular-Weight Oligomers in Biobased Pentamethylene Diisocyanate Trimers. [Link]
-
ACS Publications. (1962). Notes - Chemistry of Aryl Isocyanates: Rate of Decomposition of Some Arylalkyl Biurets and Ethyl α,γ-Diphenylallophanate. [Link]
-
ACS Publications. (2018). Rhenium-Catalyzed C–H Aminocarbonylation of Azobenzenes with Isocyanates - Supporting Information. [Link]
-
IIT Bombay. (n.d.). Chemical Safety Manual. [Link]
-
Organic Syntheses. (2014). Org. Synth. 2014, 91, 39-51. [Link]
-
ResearchGate. (n.d.). Introduction of Trifluoromethylthio Group into Organic Molecules. [Link]
-
PubChem. (n.d.). 4-(Trifluoromethyl)phenyl isocyanate. [Link]
-
National Institutes of Health. (2023). Evolution of reactive organic compounds and their potential health risk in wildfire smoke. [Link]
-
National Institutes of Health. (2014). Elimination kinetics of diisocyanates after specific inhalative challenges in humans: mass spectrometry analysis, as a basis for biomonitoring strategies. [Link]
-
ResearchGate. (n.d.). Predicted mechanism for the effects of isocyanate in the development of.... [Link]
-
American Chemical Society. (2022). Safe Storage and Handling of Organic Peroxides. [Link]
-
ResearchGate. (2008). Identification of the isocyanates generated during the thermal degradation of a polyurethane car paint. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. asianpubs.org [asianpubs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. icheme.org [icheme.org]
- 7. Quantification of isocyanates and amines in polyurethane foams and coated products by liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D2EA00098A [pubs.rsc.org]
- 9. cdc.gov [cdc.gov]
- 10. researchgate.net [researchgate.net]
- 11. EP0505150B1 - Stabilizing method of isocyanate compounds and isocyanate compositions stabilized thereby - Google Patents [patents.google.com]
- 12. US5302749A - Stabilizing method of isocyanate compounds and isocyanate compositions stabilized thereby - Google Patents [patents.google.com]
- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 14. US3247236A - Stabilization of isocyanates - Google Patents [patents.google.com]
- 15. This compound , 97 , 24032-84-6 - CookeChem [cookechem.com]
TLC analysis issues with reactive isocyanates like phenyl isocyanate
Welcome to our dedicated technical support guide for navigating the complexities of Thin Layer Chromatography (TLC) with reactive isocyanates, such as phenyl isocyanate. This resource is designed for researchers, scientists, and drug development professionals who encounter challenges in monitoring reactions or assessing the purity of these highly reactive compounds. Here, we move beyond generic advice to provide in-depth, mechanistically grounded solutions to common experimental issues.
Frequently Asked Questions (FAQs)
Q1: I spotted my phenyl isocyanate sample on a silica TLC plate, but I see multiple spots, and none of them seem to be my starting material. What is happening?
This is the most common issue and stems from the inherent reactivity of the isocyanate (-NCO) functional group. Phenyl isocyanate readily reacts with nucleophiles. The silica gel on a standard TLC plate has surface silanol groups (Si-OH), which are acidic and can catalyze hydrolysis with ambient moisture or act as nucleophiles themselves[1][2]. The multiple spots you observe are likely degradation products, such as aniline (from hydrolysis) or carbamate adducts[1]. Direct TLC analysis of phenyl isocyanate on silica is generally not a reliable method to check purity[1].
Q2: My TLC spots are streaking badly. Is this just a concentration issue?
While overloading the plate can cause streaking, with isocyanates, it's often a sign of on-plate reaction and degradation[3][4]. As the isocyanate moves up the plate, it continuously reacts with the stationary phase, "smearing" or streaking along the path of solvent development. The highly polar urea byproducts formed from degradation can also bind strongly to the silica, contributing to streaking[5].
Q3: Can I use methanol or other alcohols in my spotting solvent or mobile phase?
Using protic solvents like methanol or ethanol is strongly discouraged. Isocyanates react rapidly with alcohols to form stable carbamates[1][6]. If you dissolve your sample in methanol for spotting, you are likely analyzing the corresponding methyl carbamate, not the isocyanate. Always use dry, aprotic solvents like dichloromethane (DCM), ethyl acetate, or toluene for sample preparation and, whenever possible, for the mobile phase.
Q4: How can I reliably monitor a reaction involving phenyl isocyanate using TLC?
The most robust and universally accepted solution is pre-chromatographic derivatization . Before spotting on the TLC plate, you must convert the reactive isocyanate into a stable, easily analyzable derivative. A common and highly effective method is to react the isocyanate with a secondary amine, such as di-n-butylamine (DBA), to form a stable urea derivative[7][8]. This derivative is significantly less reactive, chromatographs well on silica, and is typically UV-active, making visualization straightforward.
In-Depth Troubleshooting Guide
This section provides a systematic approach to overcoming the primary challenges in isocyanate TLC analysis.
Problem Area 1: Sample Instability and Artifact Formation
The core issue is the electrophilic nature of the isocyanate carbon, which is highly susceptible to nucleophilic attack.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Chemistry Teaching Labs - Issues [chemtl.york.ac.uk]
- 3. chembam.com [chembam.com]
- 4. silicycle.com [silicycle.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. diva-portal.org [diva-portal.org]
- 8. A novel treatment and derivatization for quantification of residual aromatic diisocyanates in polyamide resins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for Controlling Exothermicity in 4-(Trifluoromethylthio)phenyl Isocyanate Reactions
Welcome to the technical support center for handling reactions with 4-(Trifluoromethylthio)phenyl isocyanate. This guide is designed for researchers, chemists, and drug development professionals who work with this highly reactive compound. The following information is structured in a question-and-answer format to directly address potential issues and provide field-proven strategies for maintaining thermal control during your experiments.
Section 1: Understanding the Inherent Reactivity and Hazards
Q1: Why are reactions involving this compound so highly exothermic?
A1: The high exothermicity stems from two primary molecular features:
-
The Isocyanate Functional Group (-N=C=O): Isocyanates are powerful electrophiles. They react rapidly and exothermically with a wide range of nucleophiles, including alcohols, amines, and water.[1][2] The formation of stable urethane (from alcohols) or urea (from amines) bonds releases significant thermal energy.[3][4][5][6] Reactions with amines are particularly fast and energetic.[5][7][8]
-
The 4-(Trifluoromethylthio) Substituent (-SCF₃): The -SCF₃ group is a potent electron-withdrawing group. This effect intensifies the electrophilic character of the isocyanate carbon atom, making it even more susceptible to nucleophilic attack. This enhanced reactivity leads to a faster reaction rate and a more pronounced heat release compared to less substituted aromatic isocyanates.
Q2: What are the primary thermal hazards I need to be aware of?
A2: The main hazard is a thermal runaway , which occurs when the heat generated by the reaction exceeds the rate of heat removal from the system.[9] This leads to a rapid, uncontrolled increase in temperature and pressure.[10] Specific risks include:
-
Boiling and Over-pressurization: If the reaction temperature exceeds the solvent's boiling point, the resulting vaporization can rapidly pressurize the reactor, potentially leading to rupture.[11]
-
Decomposition: At elevated temperatures, reactants, products, or solvents may begin to decompose, which can generate non-condensable gases and contribute to pressure buildup.
-
Reaction with Water: Isocyanates react vigorously with water, including atmospheric moisture, to produce an unstable carbamic acid which then decomposes into an amine and carbon dioxide gas.[2][12][13] This not only generates heat but also adds significant pressure to a closed system.
Section 2: Proactive Control Strategies: Designing Safer Experiments
This section focuses on the most critical aspect of thermal management: proper planning and experimental design.
Q3: How does my choice of solvent impact reaction safety?
A3: Solvent selection is a critical first line of defense.[14] An ideal solvent for a highly exothermic reaction should have:
-
High Heat Capacity (Cₚ): A higher heat capacity means the solvent can absorb more heat for a given temperature increase, providing a larger thermal buffer.
-
High Boiling Point: This provides a wider, safer operating temperature range and reduces the risk of boiling over if a minor exotherm occurs.
-
Good Thermal Conductivity: Facilitates efficient heat transfer from the reaction mixture to the reactor walls and cooling system.
-
Inertness: The solvent must not react with the isocyanate or other reagents. Protic solvents like alcohols are reactants, not solvents, in this context.
Table 1: Thermal Properties of Common Aprotic Solvents
| Solvent | Boiling Point (°C) | Heat Capacity (J/g·K) |
| Toluene | 111 | 1.69 |
| Acetonitrile | 82 | 2.23 |
| Dichloromethane (DCM) | 40 | 1.24 |
| N,N-Dimethylformamide (DMF) | 153 | 2.03 |
| Dimethyl Sulfoxide (DMSO) | 189 | 2.00 |
| Anisole | 154 | 1.63 |
Note: Data is approximate and can vary with temperature. Always consult authoritative sources for precise values.
Q4: What is the safest way to add my reagents?
A4: Never mix the full quantities of this compound and the nucleophile (e.g., amine, alcohol) at the start of the reaction (i.e., "batch mode"). This creates a scenario with maximum potential energy and a high risk of runaway. The safest and most widely accepted method is semi-batch addition .[15][16][17]
This involves slowly adding one reagent (typically the more reactive or concentrated one) to the other over a prolonged period.[9][16] This strategy ensures that the heat is generated gradually and can be effectively removed by the cooling system, preventing the accumulation of unreacted, high-energy material.[16]
Workflow: Proactive Exotherm Control
This diagram outlines the decision-making process for designing a safe experiment.
Caption: A workflow for proactively managing exothermic reactions.
Protocol: Controlled Semi-Batch Addition for a 100 mmol Scale Reaction
This protocol provides a general framework. It must be adapted and risk-assessed for your specific reagents and equipment.
-
Reactor Setup: Equip a jacketed glass reactor with an overhead stirrer, a thermocouple to measure the internal reaction temperature, a nitrogen inlet, and a condenser. Connect the jacket to a circulating chiller/heater.
-
Inert Atmosphere: Purge the reactor with dry nitrogen for 15-20 minutes to remove atmospheric moisture. Maintain a gentle positive pressure of nitrogen throughout the reaction.
-
Charge Reagent A: Charge the reactor with the nucleophile (e.g., 100 mmol of a primary amine) dissolved in a suitable volume of a dry, high-boiling point solvent (e.g., 200 mL of Toluene).
-
Set Cooling: Begin stirring and cool the solution to the desired starting temperature (e.g., 0 °C).
-
Prepare Reagent B: In a separate, dry dropping funnel or syringe pump, prepare a solution of this compound (100 mmol) in the same solvent (e.g., 50 mL of Toluene).
-
Controlled Addition: Begin adding the isocyanate solution dropwise to the stirred amine solution. The addition rate should be slow enough that the internal temperature does not rise more than 2-3 °C above the setpoint. A typical addition time for this scale might be 1-2 hours.[17]
-
Continuous Monitoring: Monitor the internal temperature constantly. If the temperature begins to rise uncontrollably, stop the addition immediately .
-
Post-Addition Stirring: After the addition is complete, allow the reaction mixture to stir at the reaction temperature for a specified time (e.g., 1 hour) to ensure complete conversion.
-
Quenching & Workup: Once the reaction is complete, proceed with a safe quenching and workup procedure.
Section 3: Troubleshooting Guide: Managing Exotherms in Real-Time
Q5: What are the early warning signs of a developing thermal runaway?
A5: Be vigilant for these indicators:
-
Accelerating Temperature Rise: A temperature increase that continues to accelerate even after you have stopped addition or increased cooling is a critical warning sign.[15]
-
Pressure Buildup: A noticeable increase in pressure in a closed system.
-
Gas Evolution/Bubbling: Unexpected or vigorous gas evolution can indicate decomposition or a reaction with trace water.
-
Color Change: A sudden, unexpected change in the color of the reaction mixture.
Q6: I've detected a runaway. What are my immediate actions?
A6: If you suspect a thermal runaway, prioritize safety above all else.
-
STOP THE ADDITION: Immediately cease adding any more reagents.
-
MAXIMIZE COOLING: Set your cooling system to its maximum capacity. If using an ice bath, add more ice/salt.
-
ALERT PERSONNEL: Inform colleagues and your supervisor immediately. Evacuate the immediate area if necessary.
-
ADD INERT DILUENT (If Pre-Planned): If your emergency plan includes it, add a large volume of a pre-chilled, inert solvent to rapidly dilute the reactants and absorb heat.[11][14]
-
DO NOT SEAL THE SYSTEM: Never try to contain a runaway reaction in a sealed vessel. If safe to do so, ensure there is an open path for pressure to vent through a condenser or bubbler.
Section 4: Advanced Techniques & Process Safety for Scale-Up
Q7: How can I get quantitative data to ensure a safe scale-up?
A7: For scaling up reactions, qualitative observations are insufficient. You must use Reaction Calorimetry (e.g., using an RC1 calorimeter) to obtain quantitative thermal data.[15][18] This technique measures the heat flow of the reaction in real-time and provides critical safety parameters, including:
-
Heat of Reaction (ΔHᵣ): The total amount of energy released per mole.
-
Heat Generation Rate (qᵣ): How quickly heat is being produced at any given moment.
-
Maximum Temperature of the Synthesis Reaction (MTSR): The highest temperature the reaction mixture would reach if all cooling were to fail.[11] This is a crucial parameter for risk assessment.
Q8: What is the biggest challenge when scaling up an exothermic reaction?
A8: The primary challenge is the change in the surface-area-to-volume ratio . As you scale up a reactor, its volume increases by a cubic factor (r³), while its surface area (used for heat exchange) only increases by a square factor (r²). This means that larger reactors are inherently less efficient at removing heat, making them more susceptible to thermal runaways.[17] Data from reaction calorimetry is essential to model this effect and ensure your production-scale cooling capacity is sufficient.
Diagram: The Relationship Between Control Parameters and Runaway Risk
Caption: Key factors influencing the risk of a thermal runaway.
Section 5: Frequently Asked Questions (FAQs)
-
Q: Can I use a tertiary amine catalyst (e.g., triethylamine)?
-
A: Be extremely cautious. Tertiary amines can catalyze isocyanate reactions, significantly increasing the reaction rate and heat output.[5] If a catalyst is necessary, it should be introduced at very low concentrations and only after a thorough calorimetric study.
-
-
Q: What personal protective equipment (PPE) is required?
-
Q: My isocyanate has turned cloudy or contains solids. Is it safe to use?
-
A: No. Cloudiness or solid formation often indicates reaction with moisture, which can form urea-based oligomers. This compromises the purity and stoichiometry of your reaction and is a sign of improper storage. Use a fresh, clear bottle stored under an inert atmosphere.
-
-
Q: How should I store this compound?
-
A: Store it in a tightly sealed container, preferably under an inert gas like nitrogen or argon, in a cool, dry place away from moisture and incompatible materials like amines and alcohols.[12]
-
References
- Westerterp, K., & Molga, E. (2006). Safety and Runaway Prevention in Batch and Semibatch Reactors—A Review. Chemical Engineering Research & Design.
- Hawkins, T. R. (n.d.). THERMOCHEMICAL STUDIES OF SOME ALCOHOL–ISOCYANATE REACTIONS. Canadian Journal of Chemistry.
- Unknown Author. (n.d.). Practical approach to prediction and prevention of runaway reactions. Journal of Loss Prevention in the Process Industries.
- Hawkins, T. R. (n.d.). THERMOCHEMICAL STUDIES OF SOME ALCOHOL–ISOCYANATE REACTIONS. Canadian Science Publishing.
- Schmidt, J., et al. (2022). Protection of Chemical Reactors Against Exothermal Runaway Reactions with Smart Overpressure Protection Devices. Chemical Engineering Transactions.
- Unknown Author. (n.d.).
- Hawkins, T. R., & Skirrow, G. (n.d.).
- SafeWork NSW. (n.d.).
- Westerterp, K. R., & Molga, E. J. (2006). Safety and Runaway Prevention in Batch and Semibatch Reactors -- A Review.
- Actsafe Safety Association. (n.d.). Safe Work Procedures for Isocyanate-Containing Products.
- Hawkins, T. R., & Skirrow, G. (n.d.). KINETIC STUDIES OF SOME ALCOHOL–ISOCYANATE REACTIONS. Canadian Science Publishing.
- Singh, J. (1994). Inherently safer processing: batch and semi batch reactors for exothermic processes. Impact on relief sizing. IChemE.
- Hawkins, T. R. (n.d.). THERMOCHEMICAL STUDIES OF SOME ALCOHOL–ISOCYANATE REACTIONS.
- Unknown Author. (n.d.).
- Safe Work Australia. (2020).
- WorkSafeBC. (2024).
- TCI Chemicals. (2025). SAFETY DATA SHEET - 4-(Trifluoromethyl)
- SynQuest Labs. (n.d.). 4-(Trifluoromethoxy)
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 4-(Trifluoromethylthio)
- Occupational Safety and Health Administration. (n.d.).
- Pharma IQ. (2016). Safe Automated Dosing with Exothermic Reactions - Case Study. Pharma IQ.
- Dongsen Chemicals. (2023).
- Patsnap Eureka. (2025). Control Strategies For Managing Exothermic Reactions In Flow.
- California Department of Public Health. (2014).
- Biosynth. (2022). Safety Data Sheet - 4-Chloro-3-(trifluoromethyl)
- Wikipedia. (n.d.).
- Delebecq, E., et al. (2013). Reactions of isocyanate with water, amine, urea, urethane, and carboxylic acid.
- Apollo Scientific. (2023). 4-Fluoro-3-(trifluoromethyl)
- ResearchGate. (n.d.). Reaction of Isocyanates with amines.
- AM Technology. (n.d.). Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal.
- Wang, X., et al. (2022).
- Health and Safety Executive for Northern Ireland. (n.d.).
Sources
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- 9. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
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- 11. wjarr.com [wjarr.com]
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- 15. Safety and Runaway Prevention in Batch and Semibatch Reactors—A Review | Semantic Scholar [semanticscholar.org]
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- 20. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
Influence of reaction temperature on the selectivity of 4-(Trifluoromethylthio)phenyl isocyanate additions
Welcome to the technical support center for professionals utilizing 4-(Trifluoromethylthio)phenyl isocyanate in their research and development endeavors. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions regarding the critical role of reaction temperature in controlling the selectivity of addition reactions. As researchers, scientists, and drug development professionals, achieving high selectivity is paramount for ensuring product purity, maximizing yield, and simplifying downstream processing. This document will equip you with the foundational knowledge and practical guidance to navigate the complexities of temperature-dependent isocyanate reactivity.
The isocyanate group is highly electrophilic and readily reacts with a variety of nucleophiles.[1][2] The presence of the electron-withdrawing 4-(trifluoromethylthio) group further enhances the reactivity of the isocyanate moiety in this compound.[3] While this high reactivity is advantageous for forming desired adducts such as ureas (with amines) and urethanes (with alcohols), it also opens the door to several competing side reactions.[4][5] The reaction temperature is a pivotal parameter that dictates the relative rates of these competing pathways, thereby governing the overall selectivity of the transformation.[6]
Troubleshooting Guide: A Question-and-Answer Approach
This section addresses common issues encountered during the addition reactions of this compound, with a focus on temperature-related causes and solutions.
Issue 1: Low Yield of the Desired Urea/Urethane Adduct and Formation of an Insoluble White Precipitate.
-
Question: My reaction of this compound with a primary amine/alcohol is resulting in a low yield of the expected product, and I'm observing a significant amount of a white, insoluble solid. What is the likely cause, and how can I mitigate this?
-
Answer: The formation of an insoluble white precipitate is a classic indicator of unwanted side reactions, primarily the formation of symmetrically disubstituted ureas.[1] This occurs when the isocyanate reacts with water present in the reaction medium. The initial reaction forms an unstable carbamic acid, which then decarboxylates to produce an aniline derivative and carbon dioxide gas.[5][7] This newly formed amine is highly nucleophilic and rapidly reacts with another molecule of the starting isocyanate to yield a symmetrical urea, which is often insoluble and difficult to remove.[1][7]
Troubleshooting Steps:
-
Rigorous Drying of Reagents and Solvents: Ensure all solvents and reagents are scrupulously dried before use. Standard drying procedures for your specific solvents (e.g., distillation from an appropriate drying agent) and reagents should be followed.
-
Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere, such as nitrogen or argon, to prevent atmospheric moisture from entering the reaction vessel.[1]
-
Temperature Control: While the primary issue is water contamination, temperature can play a secondary role. At elevated temperatures, the rate of all reactions, including the undesirable reaction with water, will increase. If stringent drying is not possible, conducting the reaction at a lower temperature may help to minimize the rate of this side reaction relative to the desired reaction, although this will also slow down the formation of your target adduct.
-
Issue 2: The Presence of Higher Molecular Weight Byproducts, Particularly at Elevated Temperatures.
-
Question: I am performing my addition reaction at a higher temperature to increase the reaction rate, but I am observing the formation of byproducts with a higher molecular weight than my desired adduct. What are these species, and is temperature the culprit?
-
Answer: Yes, elevated temperatures are a common cause for the formation of higher molecular weight byproducts in isocyanate reactions. The two most prevalent side reactions in this context are the formation of allophanates (from urethane products) and biurets (from urea products).[4][5][8]
-
Allophanate Formation: The N-H bond of a urethane can act as a nucleophile and attack another molecule of the isocyanate. This reaction is typically reversible and is favored at higher temperatures, generally above 100-120 °C.[8][9]
-
Biuret Formation: Similarly, the N-H bond of a urea product can react with another isocyanate molecule to form a biuret. This reaction also tends to occur at elevated temperatures.[5]
These side reactions lead to a decrease in the yield of the desired product and can complicate purification.[5]
Troubleshooting Steps:
-
Lower the Reaction Temperature: The most direct way to minimize allophanate and biuret formation is to conduct the reaction at a lower temperature. This is a prime example of exercising kinetic control over the reaction.[10]
-
Monitor Reaction Progress: Closely monitor the reaction progress using techniques like TLC, LC-MS, or in-situ IR to determine the point of maximum desired product formation before significant side reactions occur.
-
Stoichiometry Control: Using a slight excess of the nucleophile (amine or alcohol) can help to ensure that all of the isocyanate is consumed in the primary reaction, leaving less available for these secondary reactions. However, this will necessitate a purification step to remove the excess nucleophile.
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind temperature's influence on the selectivity of my reaction?
A1: The influence of temperature on selectivity is best understood through the concepts of kinetic versus thermodynamic control .[11][12]
-
Kinetic Control (Low Temperature): At lower temperatures, reactions are generally irreversible. The product that is formed fastest (the one with the lowest activation energy) will be the major product.[10][13] In the context of this compound additions, the desired urea or urethane formation typically has a lower activation energy than the subsequent allophanate or biuret formation. Therefore, lower temperatures favor the formation of the desired adduct.
-
Thermodynamic Control (High Temperature): At higher temperatures, the reactions can become reversible, allowing an equilibrium to be established.[13] Under these conditions, the most stable product will be the major product, regardless of how quickly it is formed.[10] Allophanates and biurets can be thermodynamically more stable than the starting urethane/urea and isocyanate, leading to their prevalence at elevated temperatures.
Q2: How do I determine the optimal temperature for my specific reaction?
A2: The optimal temperature will be a balance between achieving a reasonable reaction rate and minimizing side reactions. A systematic approach is recommended:
-
Start Low: Begin with a low temperature (e.g., 0 °C or room temperature) and monitor the reaction.
-
Incremental Increase: If the reaction is too slow, gradually increase the temperature in increments (e.g., 10-20 °C) while continuing to monitor for the appearance of byproducts.
-
Product Distribution Analysis: Analyze the product distribution at each temperature to identify the point at which the formation of side products becomes significant. The optimal temperature will be just below this threshold.
Q3: Can a catalyst help improve selectivity at a given temperature?
A3: Yes, a catalyst can significantly influence selectivity.[14] Catalysts work by lowering the activation energy of a specific reaction pathway. A well-chosen catalyst will selectively accelerate the desired reaction (e.g., urethane formation) without significantly affecting the rate of side reactions.[15] However, it is important to note that some catalysts can also promote side reactions, so catalyst screening is often necessary.[14]
Experimental Protocols
Protocol 1: Temperature-Controlled Addition of an Amine to this compound
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen inlet, add the primary amine and a suitable, anhydrous solvent (e.g., THF, DCM).
-
Cooling: Cool the solution to the desired temperature (e.g., 0 °C) using an ice-water bath.
-
Isocyanate Addition: Dissolve this compound in the same anhydrous solvent and add it to the dropping funnel. Add the isocyanate solution dropwise to the stirred amine solution over a period of 30-60 minutes, ensuring the internal temperature does not exceed the set point.
-
Reaction: Allow the reaction to stir at the controlled temperature. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, quench with a small amount of methanol to consume any unreacted isocyanate. Proceed with standard aqueous workup and purification.
Protocol 2: Analysis of Product Distribution by High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: At various time points and temperatures, withdraw a small aliquot of the reaction mixture. Quench the aliquot with a suitable nucleophile (e.g., a primary amine or alcohol in excess) to derivatize any remaining isocyanate. Dilute the quenched sample with the mobile phase.
-
HPLC Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water and acetonitrile (both with 0.1% formic acid or another suitable modifier) is often effective.
-
Detection: UV detection at a wavelength where the aromatic components have strong absorbance (e.g., 254 nm).
-
-
Analysis: Integrate the peak areas of the starting materials, the desired product, and any byproducts to determine the relative concentrations and calculate the selectivity.
Data Presentation
| Reaction Temperature | Desired Product Selectivity (e.g., Urea) | Key Side Products Observed |
| 0 °C | High (>95%) | Minimal |
| 25 °C (Room Temp) | Good (90-95%) | Trace amounts of symmetrical urea (if water is present) |
| 50 °C | Moderate (70-90%) | Symmetrical urea, potential traces of biuret |
| 100 °C | Low (<70%) | Significant amounts of biuret and other degradation products |
Table 1: Expected trend of product selectivity as a function of reaction temperature for the addition of a primary amine to this compound.
Visualizations
Caption: Kinetic vs. Thermodynamic Reaction Pathways.
Caption: Troubleshooting Flowchart for Low Selectivity.
References
-
Saunders, J. H. (1959). The Reactions of Isocyanates and Isocyanate Derivatives at Elevated Temperatures. Rubber Chemistry and Technology, 32(2), 337-345. [Link]
-
Burkus, J. (1961). Catalytic Effects in Isocyanate Reactions. Advances in Catalysis, 13, 195-211. [Link]
-
NASA Technical Reports Server. (1964). Kinetics of the Reaction Between Alcohols and Isocyanates Catalyzed by Ferric Acetylacetonate. [Link]
-
Cheikh, W., Zsófia, K., Camacho, C. J., Zsolt, S., Béla, V., Milán, S., & Imre, F. (2019). Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. Polymers, 11(10), 1543. [Link]
-
Request PDF. (n.d.). Kinetics and thermodynamics of the blocking reaction of several aliphatic isocyanates. ResearchGate. [Link]
-
Qucosa - TU Dresden. (n.d.). Synthesis and characterization of hyperbranched poly(urea-urethane)s. [Link]
- Szycher, M. (2012). Urea Formation. In Szycher's Handbook of Polyurethanes (2nd ed., pp. 3-1-3-29). CRC Press.
-
Mortimer, C. T., & Laidler, K. J. (1958). Thermochemical studies of some alcohol-isocyanate reactions. Canadian Journal of Chemistry, 36(8), 1141-1145. [Link]
-
Request PDF. (n.d.). Reactivity of isocyanates with urethanes: Conditions for allophanate formation. ResearchGate. [Link]
-
Cheikh, W., Zsófia, K., Camacho, C. J., Zsolt, S., Béla, V., Milán, S., & Imre, F. (2019). Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. PubMed. [Link]
-
Request PDF. (n.d.). Reactivity of organic isocyanates with nucleophilic compounds: Amines; Alcohols; Thiols; Oximes; And phenols in dilute organic solutions. ResearchGate. [Link]
-
ResearchGate. (2023). Reaction of OH with Aliphatic and Aromatic Isocyanates. [Link]
-
Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. [Link]
-
ResearchGate. (n.d.). Impact of the reaction temperature on the selectivity (at 95% conv. of...). [Link]
-
Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction. MCAT Content. [Link]
-
Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]
-
OpenStax. (2023). 14.3 Kinetic versus Thermodynamic Control of Reactions. Organic Chemistry. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of 4-(Trifluoromethyl)phenyl Isocyanate in Advanced Organic Synthesis. [Link]
-
Zavarise, C., Cintrat, J.-C., Romero, E., & Sallustrau, A. (2024). Isocyanate-based multicomponent reactions. RSC Advances, 14(51), 37048-37071. [Link]
-
Request PDF. (n.d.). The Kinetics of the Tertiary-Amine-Catalyzed Reaction of Organic Isocyanates with Thiols. ResearchGate. [Link]
-
PubChem. (n.d.). 4-(Trifluoromethyl)phenyl isocyanate. [Link]
-
Russian Journal of Organic Chemistry. (2018). Quantum-Chemical Study on Reactions of Isocyanates with Linear Methanol Associates. [Link]
-
Reddit. (2021). Safety measures for working with isocyanate. r/chemistry. [Link]
-
Hegarty, A. F., Hegarty, C. N., & Scott, F. L. (1975). The reactivity of phenyl isocyanate in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2, (11), 1166-1171. [Link]
-
ResearchGate. (2019). Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. [Link]
-
Macromolecules. (2000). Effects of Reaction Temperature on the Formation of Polyurethane Prepolymer Structures. [Link]
- Google Patents. (n.d.). CN110885298B - Synthesis method of 4-chloro-3- (trifluoromethyl)
-
Castro, A., Levorse, A., & Moodie, R. B. (1986). The kinetics of hydrolysis of methyl and phenyl lsocyanates. Journal of the Chemical Society, Perkin Transactions 2, 607-611. [Link]
-
The Journal of Organic Chemistry. (2004). The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. [Link]
-
MDPI. (2018). Experimental and Theoretical Study of Cyclic Amine Catalysed Urethane Formation. [Link]
-
ResearchGate. (1959). Mechanism of Isocyanate Reactions with Ethanol. [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (1985). Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates. [Link]
-
MDPI. (2023). Effects of Isocyanate Structure on the Properties of Polyurethane: Synthesis, Performance, and Self-Healing Characteristics. [Link]
-
PubMed. (1991). Temperature effects on photosensitized processes. [Link]
-
ResearchGate. (n.d.). Mechanism of nucleophilic addition between isocyanate and thiol... [Link]
Sources
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- 3. Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F [pubs.rsc.org]
- 4. tud.qucosa.de [tud.qucosa.de]
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- 13. 14.3 Kinetic versus Thermodynamic Control of Reactions - Organic Chemistry | OpenStax [openstax.org]
- 14. Redirecting [linkinghub.elsevier.com]
- 15. Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Improving the work-up procedure for reactions involving 4-(Trifluoromethylthio)phenyl isocyanate
Welcome to the technical support center for 4-(Trifluoromethylthio)phenyl isocyanate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this versatile but highly reactive building block. Here, we address common challenges encountered during reaction work-up and purification, providing not just solutions, but the underlying chemical principles to empower your research.
A Critical Note on Safety
Before commencing any experimental work, it is imperative to recognize that isocyanates are potent irritants and sensitizers, particularly to the respiratory tract and skin.[1] All manipulations involving this compound must be conducted in a well-ventilated chemical fume hood.[2] Appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile gloves are a common choice), a lab coat, and safety goggles, is mandatory.[3][4] For operations with a higher risk of aerosol generation, such as spray applications or reactions that may generate gas, respiratory protection should be considered.[3]
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues reported by users. The solutions provided are based on established chemical principles and field-proven laboratory practices.
Q1: I've observed a significant amount of a white, insoluble solid crashing out of my reaction. What is it, and how do I deal with it?
Probable Cause: The formation of a white precipitate is the most classic sign of moisture contamination in an isocyanate reaction.[5] The isocyanate group (–N=C=O) is highly electrophilic and reacts readily with water. This reaction proceeds through two key steps:
-
Hydrolysis: One molecule of isocyanate reacts with water to form an unstable carbamic acid intermediate, which rapidly decomposes into a primary amine and carbon dioxide gas.[5][6][7]
-
Urea Formation: The newly formed amine is a potent nucleophile and immediately attacks a second molecule of isocyanate, forming a highly stable and often insoluble N,N'-disubstituted urea byproduct.[5][6]
This side reaction is detrimental as it consumes two equivalents of your valuable isocyanate for every one equivalent of water present, leading to significantly reduced yields.[5]
Visualizing the Side Reaction:
Caption: The reaction pathway of isocyanate with water, leading to urea byproduct formation.
Solutions & Protocols:
-
Preventative Measures (The Best Approach):
-
Rigorous Drying of Solvents and Reagents: Ensure all solvents are anhydrous. Use freshly opened bottles of anhydrous solvents or dry them using standard laboratory procedures (e.g., distillation from a suitable drying agent, passage through an activated alumina column). Dry any liquid reagents with molecular sieves. Solid reagents should be dried under high vacuum.
-
Inert Atmosphere: Always conduct your reaction under a dry, inert atmosphere, such as nitrogen or argon, to prevent atmospheric moisture from entering the reaction vessel.[5]
-
-
Remediation Protocol: Removal of Urea Byproduct
-
Filtration (Primary Method): Since the urea byproduct is typically insoluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate), it can often be removed by simple filtration.
-
After the reaction is complete (as determined by TLC), allow the mixture to stir at room temperature. If the urea has precipitated, filter the crude reaction mixture through a pad of Celite®.
-
Wash the filter cake with a small amount of the reaction solvent to recover any product that may have been occluded.
-
The filtrate, now containing your desired product, can be carried forward to the next work-up step.
-
Q2: My reaction yield is disappointingly low, even though my TLC analysis showed full consumption of the starting material. What happened?
Probable Cause: Low yield after work-up is a common frustration.[8] If your reaction went to completion, the product was likely lost during the isolation and purification steps.
-
Loss During Aqueous Work-up: While the target urea or urethane product is likely organic-soluble, it may possess some partial water solubility, especially if it contains polar functional groups. During liquid-liquid extraction, a portion of the product may remain in the aqueous layer.[8]
-
Emulsion Formation: Reactions involving polar aprotic solvents like THF or dioxane can sometimes form stable emulsions during aqueous extraction, trapping the product at the interface and making separation difficult.[9]
-
Product Volatility: While less common for aryl urea derivatives, if your nucleophile was a small, volatile molecule, the resulting product could have a low boiling point and be lost during solvent removal on a rotary evaporator.[8]
Solutions & Protocols:
-
Optimize the Aqueous Work-up:
-
Back-Extraction: After your initial extraction, re-extract the aqueous layer 1-2 more times with fresh organic solvent to recover any dissolved product.
-
Brine Wash: Before drying the combined organic layers, wash them with a saturated aqueous solution of NaCl (brine).[10] This helps to remove dissolved water from the organic phase and can also aid in breaking up emulsions.
-
Solvent Choice: If emulsions are a persistent problem, consider removing the water-miscible reaction solvent (like THF) via rotary evaporation before performing the aqueous work-up.[9] Then, redissolve the residue in a water-immiscible solvent like ethyl acetate or DCM for the extraction.
-
-
Standard Aqueous Work-up Protocol:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by adding deionized water or a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and add an appropriate extraction solvent (e.g., ethyl acetate).
-
Shake the funnel, venting frequently. Allow the layers to separate.
-
Drain the aqueous layer. If necessary, back-extract the aqueous layer with fresh solvent.
-
Combine all organic layers and wash with brine.[10]
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter away the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Q3: I'm struggling to purify my product using silica gel chromatography. The compound is streaking, or the separation from byproducts is poor.
Probable Cause: Purification of urea derivatives can be challenging. The polar urea functional group can interact strongly with the acidic silica gel surface, leading to tailing or streaking. Furthermore, if residual urea byproduct from water contamination is present, its polarity may be very similar to your desired product, making separation difficult.
Solutions & Protocols:
-
Pre-Chromatography Purification: As mentioned in Q1, always attempt to remove the bulk of any insoluble urea byproduct by filtration before loading your material onto a column. This single step can dramatically improve the quality of your chromatographic separation.
-
Optimize Chromatographic Conditions:
-
Solvent System: For urea derivatives, a gradient elution is often effective. Start with a non-polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity. For very polar ureas, a system like Dichloromethane/Methanol might be necessary.
-
Additive: To reduce tailing, consider adding a small amount (0.5-1%) of triethylamine or methanol to your eluent. The amine will competitively bind to the acidic sites on the silica, allowing your product to travel more cleanly down the column.
-
-
Consider Alternative Purification: Recrystallization Urea derivatives are often crystalline solids, making recrystallization an excellent, scalable alternative to chromatography.
-
Solvent Screening: The key is to find a solvent system where your product is soluble at high temperatures but poorly soluble at low temperatures. Test small amounts of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane, toluene, or mixtures thereof).
-
Procedure: Dissolve the crude product in the minimum amount of the chosen hot solvent. If insoluble impurities are present, perform a hot filtration. Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the pure crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
General Work-up and Purification Workflow:
Caption: A decision-making workflow for the work-up and purification of isocyanate reactions.
Reference Data
For your convenience, key physical and chemical properties of the reagent are summarized below.
| Property | Value | Source |
| Chemical Name | This compound | [11] |
| CAS Number | 24032-84-6 | [11][12] |
| Molecular Formula | C₈H₄F₃NOS | [11][12] |
| Molecular Weight | 219.18 g/mol | [12] |
| Appearance | Pale yellow oil | [11] |
| Boiling Point | 43 °C @ 0.01 mmHg | [11][12] |
| Density | 1.365 g/mL at 25 °C | [11][12] |
| Refractive Index (n20/D) | 1.511 | [11][12] |
| Sensitivity | Moisture sensitive; hydrolyzes with water. | [11][12] |
References
-
GUIDE TO HANDLING ISOCYANATES. Safe Work Australia. [Link]
-
Isocyanate Exposure: Health Risks & Safety Precautions. Chemscape. [Link]
-
Isocyanates: Working Safely. California Department of Public Health (CDPH). [Link]
-
Safety aspects of handling isocyanates in urethane foam production. IChemE. [Link]
-
5 Ways to Protect Yourself From Isocyanate Exposure. Lakeland Industries. [Link]
- Manufacture and purification of urea derivatives.
-
Isocyanate. Wikipedia. [Link]
-
Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Rasayan J. Chem. [Link]
-
Synthesis of 3,3,3-trifluoroethyl isocyanate, carbamate and ureas. Anticancer activity evaluation of N-(3,3,3-trifluoroethyl)-N'-substituted ureas. National Institutes of Health (NIH). [Link]
-
Urea derivative synthesis by amination, rearrangement or substitution. Organic Chemistry Portal. [Link]
-
How To: Troubleshoot a Reaction. University of Rochester, Department of Chemistry. [Link]
-
A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. Royal Society of Chemistry. [Link]
-
Decoding isocyanates: A deep dive into isocyanates. Dongsen Chemicals. [Link]
-
Workup for Reactions in THF/Dioxane. University of Rochester. [Link]
-
Catalytic Asymmetric Trifluoromethylthiolation of Carbonyl Compounds via Diastereo- and Enantioselective. The Royal Society of Chemistry. [Link]
-
Isocyanate-based multicomponent reactions. RSC Advances. [Link]
-
4-(Trifluoromethyl)phenyl isocyanate. PubChem. [Link]
-
Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC. [Link]
-
Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization. PMC. [Link]
-
4-(Trifluoromethyl)phenyl Isocyanate | CAS 1548-13-6. Veeprho. [Link]
-
Safety measures for working with isocyanate. Reddit. [Link]
-
Spontaneous hydrolysis of 4-trifluoromethylphenol to a quinone methide and subsequent protein alkylation. PubMed. [Link]
-
Isocyanate-free polyureas from urea monomer: Synthesis and depolymerization. American Chemical Society. [Link]
-
Working with Hazardous Chemicals. Organic Syntheses. [Link]
-
Organic Reaction Workup Formulas for Specific Reagents. University of California, Irvine. [Link]
-
Recent advances in reactions of aryl sulfonyl isocyanates. RSC Publishing. [Link]
-
Reactions carried out between the isocyanate groups with (A) amino... ResearchGate. [Link]
-
The kinetics of hydrolysis of methyl and phenyl lsocyanates. RSC Publishing. [Link]
-
Electrophilic Reagents for the Direct Incorporation of Uncommon SCF2CF2H and SCF2CF3 Motifs. National Institutes of Health (NIH). [Link]
-
Phenyl isocyanate. Wikipedia. [Link]
-
Synthesis of Trifluoromethylthio Compounds from Sulfur-Containing Precursors. ResearchGate. [Link]
Sources
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- 12. This compound , 97 , 24032-84-6 - CookeChem [cookechem.com]
Validation & Comparative
A Comparative Analysis of the Reactivity of 4-(Trifluoromethylthio)phenyl Isocyanate and 4-chlorophenyl Isocyanate for Bioconjugation and Drug Discovery
Introduction
Isocyanates are a cornerstone of synthetic chemistry, prized for their ability to form stable covalent bonds with a variety of nucleophiles. This reactivity makes them invaluable tools in drug development and chemical biology, where they are frequently employed as electrophilic building blocks for the synthesis of ureas, carbamates, and thiocarbamates.[1][2] These functional groups are integral to the structure of numerous pharmaceuticals and are often used as linkers in antibody-drug conjugates (ADCs) and other bioconjugates. The reactivity of an isocyanate is critically influenced by the electronic properties of its substituents. This guide provides an in-depth comparison of two commercially available aryl isocyanates: 4-(Trifluoromethylthio)phenyl isocyanate and 4-chlorophenyl isocyanate. We will explore how the distinct electronic natures of the trifluoromethylthio (-SCF3) and chloro (-Cl) groups modulate the reactivity of the isocyanate moiety, offering insights to guide researchers in selecting the optimal reagent for their specific application.
Electronic Effects of Substituents: A Deeper Dive
The reactivity of the isocyanate group (-N=C=O) is dictated by the electrophilicity of the central carbon atom. Electron-withdrawing groups (EWGs) on the aromatic ring enhance this electrophilicity, thereby increasing the rate of reaction with nucleophiles. Conversely, electron-donating groups (EDGs) decrease reactivity. The Hammett equation provides a quantitative framework for understanding these substituent effects.[3][4]
4-chlorophenyl isocyanate
The chlorine atom in the para-position of 4-chlorophenyl isocyanate exerts a dual electronic effect. It is inductively electron-withdrawing due to its electronegativity, but it also possesses lone pairs of electrons that can be donated to the aromatic ring through resonance. For para-substituents, the inductive effect typically dominates, rendering the chloro group as a net electron-withdrawing substituent. This is reflected in its positive Hammett substituent constant (σp).
This compound
The trifluoromethylthio (-SCF3) group is a significantly more potent electron-withdrawing group compared to a chloro substituent. The strong inductive effect of the three fluorine atoms is relayed through the sulfur atom to the phenyl ring.[5][6] This powerful electron withdrawal substantially increases the electrophilicity of the isocyanate carbon, making this compound a more reactive species.[5]
| Compound | Structure | Substituent | Hammett Constant (σp) |
| 4-chlorophenyl isocyanate | Cl-Ph-NCO | -Cl | +0.23[7] |
| This compound | CF3S-Ph-NCO | -SCF3 | +0.50[7] |
Table 1: Comparison of Hammett constants for chloro and trifluoromethylthio substituents.
As indicated in Table 1, the significantly larger positive Hammett constant for the -SCF3 group quantitatively confirms its superior electron-withdrawing capacity. This fundamental electronic difference forms the basis for the predicted higher reactivity of this compound.
Comparative Reactivity: An Experimental Framework
To empirically validate the predicted reactivity differences, a comparative kinetic study can be performed. The reaction of each isocyanate with a model nucleophile, such as benzylamine, to form the corresponding urea is a well-established and easily monitored reaction.[8][9]
Reaction Scheme
-
Reaction 1: 4-chlorophenyl isocyanate + Benzylamine → N-(4-chlorophenyl)-N'-benzylurea
-
Reaction 2: this compound + Benzylamine → N-(4-(Trifluoromethylthio)phenyl)-N'-benzylurea
Experimental Protocol
Materials:
-
4-chlorophenyl isocyanate
-
This compound[10]
-
Benzylamine
-
Anhydrous Acetonitrile (MeCN)
-
Triethylamine (TEA) (optional, as a catalyst)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Solution Preparation: Prepare 0.1 M stock solutions of 4-chlorophenyl isocyanate, this compound, and benzylamine in anhydrous acetonitrile.
-
Reaction Setup: In separate reaction vials, add 1.0 mL of the benzylamine stock solution.
-
Initiation of Reaction: At time t=0, add 1.0 mL of the respective isocyanate stock solution to each vial containing the benzylamine solution. If using a catalyst, a substoichiometric amount of TEA can be added to the benzylamine solution prior to the isocyanate addition.
-
Reaction Monitoring:
-
TLC Analysis: At regular time intervals (e.g., 5, 15, 30, 60 minutes), spot a small aliquot of each reaction mixture onto a TLC plate and elute with an appropriate solvent system (e.g., 3:1 Hexanes:Ethyl Acetate). Visualize the spots under UV light to monitor the disappearance of the starting materials and the appearance of the product.
-
HPLC Analysis: For a more quantitative analysis, inject aliquots of the reaction mixture into an HPLC system at the same time intervals. Monitor the peak areas of the isocyanate starting material and the urea product.
-
-
Data Analysis: Plot the concentration of the isocyanate (or the product) as a function of time for both reactions. The initial reaction rate can be determined from the slope of this curve at t=0. A comparison of the rates will provide a quantitative measure of the relative reactivity.
Expected Results and Data Interpretation
Based on the electronic effects discussed, it is anticipated that the reaction of this compound with benzylamine will proceed at a significantly faster rate than the corresponding reaction with 4-chlorophenyl isocyanate.
| Parameter | 4-chlorophenyl isocyanate | This compound |
| Predicted Reactivity | Moderate | High |
| Time to Completion (Hypothetical) | > 60 minutes | < 30 minutes |
| Initial Rate (Hypothetical) | k1 | k2 (where k2 > k1) |
Table 2: Predicted experimental outcomes for the comparative reactivity study.
The enhanced reactivity of the -SCF3 substituted isocyanate can be advantageous in scenarios where rapid and efficient conjugation is required, such as in the labeling of proteins or other biomolecules under mild conditions.
Visualizing the Reaction and Workflow
To further clarify the concepts discussed, the following diagrams illustrate the general reaction mechanism and the experimental workflow.
Caption: General mechanism for urea formation from an isocyanate and a primary amine.
Caption: Experimental workflow for the comparative kinetic analysis.
Conclusion and Practical Implications
The electronic nature of the substituent on the phenyl ring plays a decisive role in the reactivity of aryl isocyanates. The strongly electron-withdrawing trifluoromethylthio (-SCF3) group renders this compound significantly more reactive towards nucleophiles than 4-chlorophenyl isocyanate.
Key Takeaways:
-
For rapid and efficient reactions: this compound is the superior choice, especially when working with less reactive nucleophiles or when short reaction times are critical.
-
For controlled reactivity: 4-chlorophenyl isocyanate offers a more moderate reactivity profile, which can be advantageous in preventing side reactions or when a slower, more controlled reaction is desired.[11]
This guide provides a framework for understanding and predicting the reactivity of these two valuable reagents. By considering the electronic principles and employing the outlined experimental approach, researchers in drug development and chemical biology can make informed decisions to optimize their synthetic strategies.
References
-
PubChem. (n.d.). 4-Chlorophenyl Isocyanate. National Center for Biotechnology Information. Retrieved from [Link]
- Hegarty, A. F., Ahern, E. P., Frost, L. N., & Hegarty, C. N. (1990). Reactions of isatoic anhydride as a masked isocyanate with oxygen and nitrogen nucleophiles—kinetics and mechanism. Journal of the Chemical Society, Perkin Transactions 2, (11), 1839-1845.
- Di Mola, A., et al. (2014). One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. Beilstein Journal of Organic Chemistry, 10, 1255–1261.
- Amination Reactions Analysis For Selecting Optimal Methods In Synthesizing New Urea Deriv
- Reddy, T. J., et al. (2010). Parallel Synthesis of Ureas and Carbamates from Amines and CO2 under Mild Conditions. Organic Letters, 12(7), 1584–1587.
- Paleta, O., et al. (2020). Trifluoromethylthiolation, Trifluoromethylation, and Arylation Reactions of Difluoro Enol Silyl Ethers. The Journal of Organic Chemistry, 85(11), 7136–7152.
- Prakash, G. K. S., & Mathew, T. (2010). Superelectrophiles and the effects of trifluoromethyl substituents. Accounts of Chemical Research, 43(11), 1496–1506.
- Li, C., et al. (2022). Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. Molecules, 27(23), 8219.
- Roberts, J. D., Webb, R. L., & McElhill, E. A. (1950). The Electrical Effect of the Trifluoromethyl Group. Journal of the American Chemical Society, 72(1), 408–411.
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemical Versatility of 4-Chlorophenyl Isocyanate in Modern Synthesis. Retrieved from [Link]
-
Grokipedia. (n.d.). Hammett equation. Retrieved from [Link]
- Ephraim, S., Woodward, A. E., & Mesrobian, R. B. (1958). Kinetic Studies of the Reaction of Phenyl Isocyanate with Alcohols in Various Solvents. Journal of the American Chemical Society, 80(6), 1326–1328.
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 4-Chloro-3-(trifluoromethyl)phenyl Isocyanate in Modern Organic Chemistry. Retrieved from [Link]
-
Oxford Reference. (n.d.). Hammett equation. Retrieved from [Link]
- Billard, T., & Langlois, B. R. (2015). N-Trifluoromethylthio-dibenzenesulfonimide: A Shelf-Stable, Broadly Applicable Electrophilic Trifluoromethylthiolating Reagent. The Journal of Organic Chemistry, 80(1), 543–548.
- Yett, A., & Rablen, P. R. (2023). A G4 Approach To Computing The Hammett Substituent Constants σₚ, σₘ, σ⁻, σ⁺, And σ⁺ₘ. Journal of Physical Organic Chemistry, 36(2), e4444.
- Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.
-
PubChem. (n.d.). 4-(Trifluoromethyl)phenyl isocyanate. National Center for Biotechnology Information. Retrieved from [Link]
- Shen, Q., & Hartwig, J. F. (2014). Oxidative trifluoromethylation and trifluoromethylthiolation reactions using (trifluoromethyl)trimethylsilane as a nucleophilic CF3 source. Accounts of Chemical Research, 47(5), 1583–1593.
- McDaniel, D. H., & Brown, H. C. (1958). An Extended Table of Hammett Substitutent Constants Based on the Ionization of Substituted Benzoic Acids. The Journal of Organic Chemistry, 23(3), 420–427.
- Waddington, M. A., & Macquarrie, D. J. (2017).
- Prakash, G. K. S., & Yudin, A. K. (2014). Nucleophilic trifluoromethylation reactions of organic compounds with (trifluoromethyl)trimethylsilane. Chemical Reviews, 114(4), 2290–2317.
- Hata, E., & Utimoto, K. (2000). Nucleophilic Isocyanation. The Journal of Organic Chemistry, 65(25), 8551–8557.
- Vandenabeele-Trambouze, O., et al. (2001). Reactivity of organic isocyanates with nucleophilic compounds: Amines; Alcohols; Thiols; Oximes; And phenols in dilute organic solutions. Talanta, 55(5), 903–912.
-
Veeprho. (n.d.). 4-(Trifluoromethyl)phenyl Isocyanate. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of nucleophilic addition between isocyanate and thiol catalyzed by TEA. Retrieved from [Link]
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A Senior Application Scientist's Comparative Guide to 4-(Trifluoromethylthio)phenyl Isocyanate and 4-(trifluoromethoxy)phenyl Isocyanate in Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal and materials chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design. Among the most powerful are the trifluoromethylthio (-SCF₃) and trifluoromethoxy (-OCF₃) moieties, prized for their ability to modulate key properties such as lipophilicity, metabolic stability, and target binding affinity. When appended to a phenyl isocyanate core, these groups create highly valuable synthons for the construction of ureas and carbamates—scaffolds prevalent in kinase inhibitors, agricultural chemicals, and advanced polymers.
This guide provides an in-depth comparison of two key reagents: 4-(Trifluoromethylthio)phenyl isocyanate and 4-(trifluoromethoxy)phenyl isocyanate. We will dissect the subtle yet critical differences in their electronic properties, predict their relative reactivity in common synthetic applications, and provide validated experimental protocols to guide your selection and use in the laboratory.
The Electronic and Physicochemical Dichotomy: -SCF₃ vs. -OCF₃
The choice between a trifluoromethylthio or trifluoromethoxy substituent is not arbitrary; it is a decision guided by the distinct electronic and steric profiles imparted by the oxygen versus sulfur linker atom. Both groups are powerfully electron-withdrawing, a property that significantly enhances the reactivity of the isocyanate moiety. However, the magnitude of this effect and its influence on other molecular properties differ significantly.
The reactivity of an aryl isocyanate is dictated by the electrophilicity of the carbonyl carbon. This is directly influenced by the electron-donating or electron-withdrawing nature of the substituent on the aromatic ring. The Hammett equation provides a quantitative measure of this electronic influence through the substituent constant, σ. A more positive σₚ value indicates a stronger electron-withdrawing effect, which in turn increases the partial positive charge on the isocyanate carbon, making it more susceptible to nucleophilic attack.[1]
| Property | This compound | 4-(trifluoromethoxy)phenyl isocyanate | Rationale & Implications |
| Substituent | -SCF₃ | -OCF₃ | - |
| Hammett Constant (σₚ) | 0.50 [2] | 0.35 [2] | The higher σₚ of -SCF₃ indicates it is a stronger electron-withdrawing group than -OCF₃. This predicts the isocyanate of the -SCF₃ analog will be more electrophilic and thus more reactive. |
| Hansch Lipophilicity (π) | 1.44 [2] | 1.04 [2] | The -SCF₃ group is significantly more lipophilic. This is a critical parameter in drug design for modulating cell membrane permeability and ADME properties.[3][4] |
| Molecular Weight | 219.18 g/mol [5] | 203.12 g/mol [6] | - |
| CAS Number | 24032-84-6[5] | 35037-73-1[6] | - |
The data clearly shows that the -SCF₃ group is a more potent electron-withdrawing substituent than -OCF₃. This is attributed to the lower electronegativity of sulfur compared to oxygen and its poorer ability to donate lone-pair electron density back to the aromatic ring through resonance. Consequently, the phenyl ring in the -SCF₃ analog withdraws more electron density from the isocyanate group.
Causality Behind Reactivity: A more positive Hammett constant (σₚ) correlates with an accelerated reaction rate for nucleophilic attack on the isocyanate.[7] The stronger inductive pull of the -SCF₃ group (σₚ = 0.50) compared to the -OCF₃ group (σₚ = 0.35) leads to a more electron-deficient carbonyl carbon in this compound.[2] This heightened electrophilicity primes it for faster reaction with nucleophiles like amines or alcohols.
Therefore, for syntheses where rapid and efficient conversion is paramount, This compound is predicted to be the more reactive reagent.
Applications in Synthesis: Crafting Bioactive Molecules and Materials
Both isocyanates are versatile intermediates used to forge critical urea and carbamate linkages. These motifs are central to a vast array of functional molecules.
-
Medicinal Chemistry: The diaryl urea scaffold is a privileged structure in drug discovery, famously appearing in multi-kinase inhibitors like Sorafenib.[8] While Sorafenib itself is synthesized from 4-chloro-3-(trifluoromethyl)phenyl isocyanate, the isocyanates discussed here are used to create analogous structures with tailored properties. The choice between -SCF₃ and -OCF₃ allows medicinal chemists to fine-tune lipophilicity and electronic interactions with the target protein, potentially improving potency, selectivity, and pharmacokinetic profiles.[7]
-
Agrochemicals: The metabolic stability and lipophilicity conferred by these fluorinated groups are highly desirable in the design of modern pesticides and herbicides, enhancing their efficacy and environmental persistence.[9]
-
Materials Science: In polymer chemistry, these monofunctional isocyanates can be used as chain terminators or to functionalize polymer backbones, introducing fluorinated groups to create materials with specialized surface properties, such as hydrophobicity and thermal stability.
Experimental Corner: Validated Protocols for Urea Synthesis
The fundamental reaction involves the nucleophilic attack of an amine on the electrophilic carbonyl carbon of the isocyanate. The reaction is typically fast, uncatalyzed, and proceeds cleanly at room temperature.[10]
Caption: General mechanism for urea synthesis.
Protocol 3.1: Synthesis of 1-(4-methoxyphenyl)-3-(4-(trifluoromethylthio)phenyl)urea
Materials:
-
This compound (MW: 219.18 g/mol )
-
p-Anisidine (4-methoxyaniline) (MW: 123.15 g/mol )
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve p-anisidine (1.23 g, 10.0 mmol, 1.0 equiv) in 30 mL of anhydrous THF.
-
Stir the solution at room temperature until all solids have dissolved.
-
In a single portion, add this compound (2.19 g, 10.0 mmol, 1.0 equiv) to the stirred solution.
-
A precipitate may begin to form immediately. Stir the reaction mixture at room temperature for 2 hours to ensure complete reaction.
-
Monitor the reaction by Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:Ethyl Acetate). The disappearance of the isocyanate starting material indicates reaction completion.
-
Upon completion, reduce the solvent volume to approximately 10 mL under reduced pressure.
-
Add 50 mL of n-hexane to the flask and stir the resulting slurry for 15 minutes to precipitate the product fully.
-
Collect the solid product by vacuum filtration, washing the filter cake with 20 mL of cold n-hexane.
-
Dry the white solid under vacuum at 40 °C to a constant weight.
-
Expected outcome: High yield (>95%) of the desired urea product as a white solid.
-
Protocol 3.2: Synthesis of 1-(4-methoxyphenyl)-3-(4-(trifluoromethoxy)phenyl)urea
Materials:
-
4-(trifluoromethoxy)phenyl isocyanate (MW: 203.12 g/mol )
-
p-Anisidine (4-methoxyaniline) (MW: 123.15 g/mol )
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve p-anisidine (1.23 g, 10.0 mmol, 1.0 equiv) in 30 mL of anhydrous THF.
-
Stir the solution at room temperature until all solids have dissolved.
-
In a single portion, add 4-(trifluoromethoxy)phenyl isocyanate (2.03 g, 10.0 mmol, 1.0 equiv) to the stirred solution.
-
Stir the reaction mixture at room temperature. Based on its lower predicted reactivity, this reaction may require a slightly longer time. Stir for 3 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Upon completion, reduce the solvent volume to approximately 10 mL under reduced pressure.
-
Add 50 mL of n-hexane to the flask and stir the resulting slurry for 15 minutes.
-
Collect the solid product by vacuum filtration, washing the filter cake with 20 mL of cold n-hexane.
-
Dry the white solid under vacuum at 40 °C to a constant weight.
-
Expected outcome: High yield (>95%) of the desired urea product as a white solid.
-
Caption: Experimental workflow for diaryl urea synthesis.
Conclusion and Recommendations
Both this compound and 4-(trifluoromethoxy)phenyl isocyanate are exceptionally useful reagents for introducing fluorinated moieties into organic molecules. The choice between them should be dictated by the specific goals of the synthesis and the desired properties of the final product.
-
Choose this compound when:
-
Maximum reactivity is desired. Its stronger electron-withdrawing nature should provide faster reaction times.
-
Higher lipophilicity is a key objective in the final molecule, for example, to enhance membrane permeability in a drug candidate.[7]
-
-
Choose 4-(trifluoromethoxy)phenyl Isocyanate when:
-
A slightly milder, more controlled reaction is preferred, although the difference may be subtle in many cases.
-
The specific lipophilicity and electronic profile of the -OCF₃ group are required for the target application, such as tuning protein-ligand interactions.[10]
-
By understanding the fundamental electronic differences between these two powerful reagents, researchers can make more informed decisions, optimizing their synthetic strategies and accelerating the discovery of new functional molecules.
References
-
Poole, D. L., et al. (2019). Chalcogen OCF3 Isosteres Modulate Drug Properties without Introducing Inherent Liabilities. ChemMedChem, 14(17), 1586-1589. Available at: [Link]
-
Yang, X., et al. (2015). Recent Advances in C-H Trifluoromethylthiolation and Trifluoromethoxylation Reactions. Current Organic Chemistry, 19. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unpacking the Chemistry of 4-(Trifluoromethyl)phenyl Isothiocyanate. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of sorafenib derivatives 4a–e. Available at: [Link]
- WO 2009/111061 Al Patent. Process for the preparation of Sorafenib and salts thereof. Google Patents.
-
PubChem. (n.d.). 4-(Trifluoromethyl)phenyl isocyanate. Available at: [Link]
-
Veeprho. (n.d.). 4-(Trifluoromethyl)phenyl Isocyanate | CAS 1548-13-6. Available at: [Link]
-
Ningbo Look-Chan Chemical Tech Co., Ltd. (n.d.). The wide application prospect of 4-(trifluoromethoxy) phenyl isocyanate. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-(Trifluoromethyl)phenyl Isocyanate in Advanced Organic Synthesis. Available at: [Link]
-
Zapevalov, A. Y., et al. (2016). Synthesis of 3,3,3-trifluoroethyl isocyanate, carbamate and ureas. Anticancer activity evaluation of N-(3,3,3-trifluoroethyl)-N'-substituted ureas. Bioorganic & Medicinal Chemistry, 24(18), 4344-4351. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. Available at: [Link]
-
Deshmukh, K. K., et al. (2015). An efficient and greener protocol towards synthesis of unsymmetrical N,N′-biphenyl urea. Arabian Journal of Chemistry, 8(5), 693-698. Available at: [Link]
-
Davis, T. L., & Blanchard, K. C. (1929). Urea, phenyl-, and diphenyl-. Organic Syntheses, 9, 82. Available at: [Link]
-
Request PDF. (n.d.). Introduction of Trifluoromethylthio Group into Organic Molecules. Available at: [Link]
-
ResearchGate. (n.d.). “Aromatic” substituent constants of selected fluorine‐containing groups. Available at: [Link]
-
Hegarty, A. F., et al. (1974). The kinetics of hydrolysis of methyl and phenyl lsocyanates. Journal of the Chemical Society, Perkin Transactions 2, (10), 1258-1268. Available at: [Link]
-
PCI Magazine. (2021). Resins: Isocyanates, Part I: Fundamentals and Reactivity. Available at: [Link]
-
Chemistry LibreTexts. (2021). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. Available at: [Link]
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A Comparative Guide to the Structural Validation of 4-(Trifluoromethylthio)phenyl Isocyanate Derivatives: The Definitive Role of X-ray Crystallography
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of the R&D pipeline. The 4-(Trifluoromethylthio)phenyl isocyanate scaffold and its derivatives are of significant interest due to their utility as reactive intermediates in the synthesis of pharmaceuticals and agrochemicals. The trifluoromethylthio (-SCF₃) group imparts unique electronic properties and metabolic stability, while the highly reactive isocyanate (-NCO) group serves as a versatile handle for constructing complex molecules.[1][2]
The precise spatial arrangement of atoms in these derivatives directly governs their reactivity, biological activity, and material properties. Therefore, rigorous structural validation is not merely a confirmatory step but a critical component of discovery and development. This guide provides an in-depth comparison of single-crystal X-ray crystallography—the gold standard for structural elucidation—with complementary spectroscopic methods for the validation of this compound derivatives.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction (SC-XRD) is a non-destructive analytical technique that provides unparalleled, high-resolution detail about the atomic arrangement within a crystalline solid.[3][4] It stands as the definitive method for determining the absolute three-dimensional structure of a molecule, revealing precise bond lengths, bond angles, and intermolecular interactions.[3][5]
The fundamental principle lies in the interaction of X-rays with the electron clouds of atoms arranged in a highly ordered crystal lattice.[6][7] This interaction causes the X-rays to diffract in a unique pattern of spots, governed by Bragg's Law.[3][7][8] By analyzing the geometric positions and intensities of these diffracted spots, a complete three-dimensional electron density map of the molecule can be reconstructed, from which the atomic positions are determined.[5][8]
Experimental Workflow: From Powder to Publication-Ready Structure
The journey from a newly synthesized compound to a fully validated crystal structure is a meticulous process. Understanding the causality behind each step is key to appreciating the robustness of the final model.
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} endom Caption: Workflow for 3D structure determination by X-ray crystallography.
Detailed Experimental Protocol:
-
Synthesis and Purification: The derivative of this compound is first synthesized. Purity is paramount for successful crystallization; hence, techniques like column chromatography or recrystallization are employed to achieve >98% purity.
-
Crystal Growth: This is often the most challenging step. The goal is to encourage molecules to pack in a slow, orderly fashion to form a single, defect-free crystal.
-
Causality of Solvent Selection: A common technique is slow evaporation from a binary solvent system. A "good" solvent (e.g., dichloromethane), in which the compound is highly soluble, is mixed with a "poor" solvent (e.g., hexane), in which it is sparingly soluble. The gradual evaporation of the more volatile good solvent slowly reduces the overall solubility, pushing the molecules out of solution and promoting the formation of high-quality crystals.
-
-
Data Collection: A suitable crystal (typically 0.1-0.3 mm) is mounted on a goniometer in an X-ray diffractometer.[3] The crystal is cooled in a stream of nitrogen gas (usually at 100 K) to minimize thermal vibration of the atoms, resulting in a sharper diffraction pattern. The crystal is then rotated while being irradiated with a monochromatic X-ray beam, and thousands of diffraction images are collected by a detector.[7]
-
Structure Solution and Refinement:
-
The positions and intensities of the diffraction spots are used to determine the unit cell dimensions and the crystal's symmetry (space group).
-
Solving the "phase problem" is the next critical step, where computational methods are used to generate an initial electron density map.
-
This initial model is then refined, a process that iteratively adjusts atomic positions and other parameters to achieve the best possible agreement between the calculated diffraction pattern (from the model) and the experimentally observed data.[9]
-
-
Validation and Analysis: The final refined structure is rigorously validated to ensure its chemical and crystallographic reasonability.[10] Key metrics include:
-
R1 factor: A measure of the agreement between the observed and calculated structure factor amplitudes. Values below 5% for small molecules are considered excellent.
-
Goodness-of-Fit (GooF): Should be close to 1.0, indicating a good fit between the model and the data.
-
The final data is compiled into a standard Crystallographic Information File (CIF), which contains all information needed to reproduce and verify the structure.
-
Comparative Analysis with Orthogonal Spectroscopic Techniques
While X-ray crystallography provides the ultimate structural proof, it is not performed in isolation. A suite of spectroscopic techniques provides complementary data that, when combined, create a self-validating system for structural elucidation.
dot graph { layout="neato"; graph [fontname="Arial", label="Integrated Structural Validation Approach", labelloc="t", fontsize=16]; node [style="filled", fontname="Arial"]; edge [color="#5F6368", penwidth=1.5];
} endom Caption: Convergence of evidence from multiple analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Information Provided: NMR (¹H, ¹³C, ¹⁹F) is a powerful non-destructive technique that provides detailed information about the connectivity and chemical environment of atoms in a molecule in solution.[11] For this compound derivatives, ¹⁹F NMR is particularly diagnostic for the -SCF₃ group, while ¹H and ¹³C NMR map out the carbon-hydrogen framework.
-
Comparison to Crystallography: NMR reveals the structure in the solution state, which can differ from the solid-state conformation determined by crystallography due to crystal packing forces. It confirms atomic connectivity but does not provide the precise bond lengths and angles that crystallography does.
Mass Spectrometry (MS):
-
Information Provided: MS determines the mass-to-charge ratio of ions, providing the molecular weight of the compound.[12] High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy, confirming the molecular formula.
-
Comparison to Crystallography: MS confirms that the correct atoms are present in the correct ratio but gives no information about how they are connected or arranged in three-dimensional space. It is a destructive technique.
Infrared (IR) Spectroscopy:
-
Information Provided: IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For the title compounds, the most characteristic signal is the very strong, sharp absorption band for the isocyanate (-N=C=O) group, typically appearing around 2250-2275 cm⁻¹.
-
Comparison to Crystallography: IR confirms the presence of key functional groups, corroborating the overall structure, but provides no information on the overall molecular geometry or atomic connectivity.
Data Summary and Comparison
The following table objectively compares the utility of each technique in the context of structural validation:
| Technique | Information Provided | Sample State | Throughput | Key Advantage | Key Limitation |
| Single-Crystal X-ray Crystallography | Absolute 3D structure, bond lengths/angles, stereochemistry, packing.[5] | Solid (Single Crystal) | Low | Unambiguous, definitive 3D structural data.[4] | Requires high-quality single crystals, which can be difficult to grow. |
| NMR Spectroscopy | Atomic connectivity, chemical environment, solution-state conformation.[11] | Liquid (Solution) | Medium | Excellent for determining the carbon-hydrogen framework and connectivity. | Does not provide precise bond lengths/angles; structure is in solution. |
| Mass Spectrometry | Molecular weight, elemental composition (HRMS).[12] | Gas (Ionized) | High | High sensitivity and accuracy for molecular formula determination. | Provides no information on isomerism or 3D structure. |
| IR Spectroscopy | Presence of specific functional groups (e.g., -NCO, -SCF₃). | Solid or Liquid | High | Rapid and simple confirmation of key functional groups. | Provides very limited information on the overall molecular structure. |
Conclusion
The structural validation of this compound derivatives necessitates a multi-faceted analytical approach. While techniques like NMR, MS, and IR spectroscopy are indispensable for providing rapid and crucial information about molecular connectivity, molecular weight, and the presence of functional groups, they cannot stand alone. Single-crystal X-ray crystallography is the only technique that delivers a definitive, high-resolution, three-dimensional structure.[12] It serves as the ultimate arbiter, resolving any ambiguities arising from spectroscopic data and providing the precise atomic coordinates essential for understanding structure-activity relationships, guiding rational drug design, and securing intellectual property. The convergence of data from these orthogonal techniques provides a self-validating and irrefutable confirmation of the molecular structure.
References
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- Fiveable. Single crystal X-ray diffraction | Crystallography Class Notes.
- YouTube. What is Single Crystal X-ray Diffraction?
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- PubMed. Protein Structure Analysis and Validation with X-Ray Crystallography.
- NIH. Current trends in macromolecular model refinement and validation.
- Benchchem. Validating the Structure of 3-Thiopheneacetonitrile Derivatives: A Comparative Guide to X-ray Crystallography.
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Spectroscopic comparison of 4-(Trifluoromethylthio)phenyl isocyanate and its reaction products
A Spectroscopic Guide to the Reactivity of 4-(Trifluoromethylthio)phenyl Isocyanate
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical development, isocyanates serve as pivotal building blocks. Among these, this compound stands out due to the unique electronic properties conferred by the trifluoromethylthio (-SCF3) group. This functional group is a potent electron-withdrawing moiety that can enhance the metabolic stability and modify the lipophilicity of parent molecules.[1] Understanding the reactivity of this isocyanate and definitively characterizing its reaction products is paramount for researchers in drug discovery and materials science.
This guide provides an in-depth spectroscopic comparison of this compound with its primary reaction products: a substituted urea and a carbamate. We will delve into the characteristic spectroscopic signatures in Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), offering field-proven insights into experimental choices and data interpretation.
The Central Reagent: this compound
The isocyanate functional group (-N=C=O) is highly electrophilic, making it susceptible to attack by a wide range of nucleophiles. The trifluoromethylthio substituent at the para position of the phenyl ring further enhances this reactivity.
Spectroscopic Profile of the Starting Material
A thorough understanding of the spectroscopic characteristics of the starting material is crucial for monitoring reaction progress and confirming product formation.
Infrared (IR) Spectroscopy: The most prominent and diagnostic feature in the IR spectrum of any isocyanate is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the -N=C=O group. This peak typically appears in a relatively uncluttered region of the spectrum, between 2250 and 2285 cm⁻¹.[2][3] For this compound, this peak is the primary indicator of its presence.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The aromatic protons of the phenyl ring will exhibit a characteristic splitting pattern, typically two doublets, due to the para-substitution.
-
¹³C NMR: The carbon of the isocyanate group is highly deshielded and appears at approximately 130-135 ppm. The carbon of the -SCF₃ group will show a quartet due to coupling with the three fluorine atoms.
-
¹⁹F NMR: This is a particularly useful technique for fluorinated compounds. The -SCF₃ group will give a sharp singlet, and its chemical shift provides a clear marker for the electronic environment of the molecule.[4][5][6]
Mass Spectrometry (MS): The electron impact (EI) mass spectrum will show the molecular ion peak (M⁺) corresponding to its molecular weight of 219.18 g/mol .[7]
Reaction Pathways and Product Characterization
The high reactivity of the isocyanate group allows for straightforward reactions with nucleophiles like amines and alcohols to form ureas and carbamates, respectively. These reactions are typically high-yielding and proceed under mild conditions.
Reaction with Amines to Form Ureas: Isocyanates readily react with primary or secondary amines to form substituted ureas. This reaction is a cornerstone of many polymerization and derivatization processes.
Reaction with Alcohols to Form Carbamates: In the presence of an alcohol, the isocyanate group is converted to a carbamate (urethane) linkage. This reaction is fundamental to the production of polyurethanes.[8][9]
Caption: General reaction pathways of this compound.
Spectroscopic Comparison: Reactant vs. Products
The most definitive way to confirm the successful conversion of the isocyanate is to compare the spectroscopic data of the starting material and the purified product. The key is to look for the disappearance of reactant signals and the appearance of new, characteristic product signals.
Infrared Spectroscopy: A Tale of Disappearing and Appearing Peaks
Monitoring the reaction by IR spectroscopy is highly effective due to the distinctiveness of the isocyanate peak.
| Functional Group | Vibrational Mode | This compound (cm⁻¹) | Urea Derivative (cm⁻¹) | Carbamate Derivative (cm⁻¹) |
| Isocyanate (-N=C=O) | Asymmetric Stretch | ~2270 (Strong, Sharp) | Absent | Absent |
| Amide/Urea (N-H) | Stretch | Absent | ~3300 (Broad) | ~3300 (Broad) |
| Carbonyl (C=O) | Stretch | Absent | ~1640-1680 (Strong) | ~1700-1730 (Strong) |
| C-N | Stretch | Present | Present | Present |
The disappearance of the strong -N=C=O peak around 2270 cm⁻¹ is the most conclusive evidence of reaction completion.[3] Concurrently, the appearance of a broad N-H stretching band around 3300 cm⁻¹ and a strong carbonyl (C=O) stretching band confirms the formation of the urea or carbamate. The exact position of the carbonyl peak can help distinguish between the two products, with the carbamate C=O typically appearing at a higher wavenumber than the urea C=O.
Caption: Key changes observed in IR spectra upon reaction.
NMR Spectroscopy: Tracking Chemical Shift Changes
NMR spectroscopy provides detailed structural information and allows for unambiguous confirmation of the product's identity.
¹H NMR:
-
Isocyanate: Aromatic protons typically appear as two doublets in the 7.0-7.6 ppm range.
-
Urea/Carbamate: The formation of the N-H bond introduces new signals. The N-H protons of ureas and carbamates are typically broad and appear downfield (urea: ~8.5-9.5 ppm for the aryl-NH, ~6.0-7.0 ppm for the alkyl-NH; carbamate: ~8.0-9.0 ppm). The aromatic proton signals will also experience slight shifts due to the change in the electronic nature of the substituent.
¹³C NMR: The most significant change is the shift of the carbon atom that was part of the isocyanate group.
| Carbon Atom | This compound (ppm) | Urea Derivative (ppm) | Carbamate Derivative (ppm) |
| Isocyanate/Carbonyl | ~130-135 (-N=C=O) | ~155 (-NH-C(=O)-NH-) | ~155 (-NH-C(=O)-O-) |
| Aromatic C-N | ~130-140 | Shifts slightly | Shifts slightly |
| -SCF₃ | ~128-132 (quartet) | ~128-132 (quartet) | ~128-132 (quartet) |
¹⁹F NMR: The chemical shift of the -SCF₃ group is sensitive to the electronic environment of the phenyl ring.[4] While the change upon conversion to a urea or carbamate may be subtle, a slight upfield or downfield shift can be expected. The persistence of a single, sharp peak confirms the integrity of the trifluoromethylthio group throughout the reaction.
Mass Spectrometry: Confirming the Molecular Weight
Mass spectrometry provides the molecular weight of the product, which is a critical piece of evidence for its identity.
-
Isocyanate (C₈H₄F₃NOS): MW = 219.18
-
Urea Derivative (e.g., with n-butylamine, C₁₂H₁₅F₃N₂OS): MW = 292.32
-
Carbamate Derivative (e.g., with ethanol, C₁₀H₁₀F₃NO₂S): MW = 265.25
Observing the correct molecular ion peak (or [M+H]⁺ in ESI-MS) for the expected product provides strong confirmation of the successful reaction.[10][11]
Experimental Protocols
General Procedure for Urea Synthesis
-
Dissolve this compound (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or THF) under an inert atmosphere (N₂ or Ar).
-
To this solution, add the desired primary or secondary amine (1.0-1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or by taking a small aliquot for IR analysis to check for the disappearance of the isocyanate peak.[12]
-
Upon completion, the product often precipitates from the reaction mixture. If not, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
General Procedure for Carbamate Synthesis
-
Dissolve this compound (1.0 eq) in an anhydrous solvent (e.g., toluene or THF) under an inert atmosphere.
-
Add the desired alcohol (1.0-1.2 eq) to the solution.
-
Optionally, a catalyst such as dibutyltin dilaurate (DBTDL) can be added to accelerate the reaction, especially with less reactive alcohols.[13]
-
Heat the reaction mixture to a moderate temperature (e.g., 50-80 °C) and stir for 2-6 hours. Monitor the reaction by TLC or IR spectroscopy.[14]
-
After completion, cool the reaction mixture and remove the solvent in vacuo.
-
Purify the resulting carbamate by recrystallization or column chromatography.
Caption: A typical experimental workflow for synthesis and analysis.
Conclusion
The spectroscopic comparison of this compound and its reaction products is straightforward yet powerful. The disappearance of the characteristic isocyanate peak in the IR spectrum is a rapid and reliable indicator of reaction completion. This, combined with the appearance of N-H and C=O signals, provides strong initial evidence of product formation. For unambiguous structural confirmation, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with mass spectrometry, is essential. By following the detailed protocols and understanding the key spectroscopic changes outlined in this guide, researchers can confidently synthesize, purify, and characterize novel urea and carbamate derivatives, paving the way for advancements in medicinal chemistry and materials science.
References
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Remspec Corporation. Real-Time Monitoring of Isocyanate Chemistry Using a Fiber-Optic FTIR Probe. Available from: [Link]
-
Infrared Spectroscopy of Polymers XIII: Polyurethanes. (2023). Available from: [Link]
-
Mid-IR spectrum of isocyanate reaction mixture from 2200 to 2400 cm -1... ResearchGate. Available from: [Link]
-
Synthesis of Trifluoromethylthio Compounds from Sulfur‐Containing Precursors. ResearchGate. Available from: [Link]
-
A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. (2014). Journal of Biomolecular NMR, 60(2-3), 101-106. Available from: [Link]
-
Transition-Metal-Free Electrophilic Trifluoromethylthiolation with Sodium Trifluoromethanesulfinate at Room Temperature. (2015). The Journal of Organic Chemistry, 80(15), 7589-7596. Available from: [Link]
-
Supporting Information Trifluoromethylation of Thiophenols and Thiols with Sodium Trifluoromethanesulfinate and Iodine Pentoxide. The Royal Society of Chemistry. Available from: [Link]
-
Mass spectral studies on aryl-substituted N-carbamoyl/N-thiocarbamoyl narcotine and related compounds. (2002). Rapid Communications in Mass Spectrometry, 16(10), 923-928. Available from: [Link]
-
Characterizing Polymeric Methylene Diphenyl Diisocyanate Reactions with Wood: 1. High-Resolution Solution-State NMR Spectroscopy. (2011). Journal of Wood Chemistry and Technology, 31(2), 154-171. Available from: [Link]
-
Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers. (2021). Rapid Communications in Mass Spectrometry, 35(19), e9161. Available from: [Link]
-
Synthesis of 3,3,3-trifluoroethyl isocyanate, carbamate and ureas. Anticancer activity evaluation of N-(3,3,3-trifluoroethyl)-N'-substituted ureas. (2015). Bioorganic & Medicinal Chemistry, 23(15), 4849-4857. Available from: [Link]
-
Mechanism of Isocyanate Reactions with Ethanol. ResearchGate. Available from: [Link]
-
The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. (2005). The Journal of Organic Chemistry, 70(20), 7894-7902. Available from: [Link]
-
The reaction of o -hydroxybenzyl alcohol with phenyl isocyanate in polar solvents. (2013). Journal of Applied Polymer Science, 128(5), 3144-3151. Available from: [Link]
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A Senior Application Scientist's Guide: Assessing and Comparing the Metabolic Stability of Drug Candidates Derived from 4-(Trifluoromethylthio)phenyl Isocyanate
In the landscape of modern drug discovery, the journey from a promising hit compound to a viable clinical candidate is fraught with challenges, chief among them being the optimization of pharmacokinetic properties. A molecule's metabolic stability is a critical determinant of its in vivo half-life, bioavailability, and overall therapeutic success.[1] Compounds that are rapidly metabolized may fail to achieve therapeutic concentrations, while those that are metabolized too slowly can lead to accumulation and potential toxicity.[1]
This guide provides an in-depth, technical comparison of the metabolic stability imparted by the 4-(trifluoromethylthio)phenyl moiety, a functional group of increasing interest in medicinal chemistry. We will explore the physicochemical properties that make the trifluoromethylthio (SCF₃) group a powerful tool for enhancing metabolic stability and detail the gold-standard experimental protocols used to quantify this critical parameter. This content is designed for researchers, scientists, and drug development professionals seeking to make informed decisions in lead optimization.
The Physicochemical Rationale: Why the Trifluoromethylthio Group Enhances Metabolic Stability
The strategic incorporation of fluorine-containing groups is a well-established strategy to improve the metabolic profile of drug candidates.[2][3] The trifluoromethylthio (SCF₃) group, in particular, offers a unique combination of properties that make it highly effective at resisting enzymatic degradation.
-
Potent Electron-Withdrawing Nature : The SCF₃ group is strongly electron-withdrawing.[4][5] This electronic effect can deactivate adjacent aromatic rings or alkyl groups, making them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, which are responsible for the majority of Phase I drug metabolism.[6][7]
-
High Bond Strength : The carbon-fluorine bond is one of the strongest in organic chemistry.[2] This inherent strength makes the trifluoromethyl moiety itself highly resistant to enzymatic cleavage, effectively blocking this potential site of metabolism.[8]
-
Increased Lipophilicity : The SCF₃ group is one of the most lipophilic functional groups used in drug design.[4][9] This property can enhance a molecule's ability to cross cellular membranes, which can influence its distribution and interaction with metabolic enzymes, though the primary stability benefit comes from its electronic properties.[9][10]
By replacing a metabolically labile group (like a methyl or hydrogen atom) with a trifluoromethylthio group, medicinal chemists can "block" a known metabolic hotspot, thereby increasing the drug's half-life and improving its pharmacokinetic profile.[11][12]
Experimental Protocols for Assessing Metabolic Stability
To quantify the metabolic stability of a compound, two primary in vitro assays are employed universally in drug discovery labs. These protocols are designed to be self-validating through the inclusion of appropriate controls.
Liver Microsomal Stability Assay
This assay is a cost-effective, high-throughput method primarily used to evaluate Phase I (oxidative) metabolism mediated by CYP enzymes.[13][14] Liver microsomes are subcellular fractions that are rich in these enzymes.[15]
Detailed Experimental Protocol:
-
Preparation :
-
Thaw pooled liver microsomes (human, rat, or mouse) on ice.[16]
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Prepare a cofactor solution containing NADPH (Nicotinamide adenine dinucleotide phosphate), a necessary component for CYP enzyme activity. A common concentration is 1 mM.[14]
-
Prepare positive control compounds with known metabolic fates (e.g., Verapamil for high clearance, Dextromethorphan for moderate clearance).[13]
-
-
Incubation :
-
In a 96-well plate, pre-warm a mixture of liver microsomes (e.g., 0.5 mg/mL final concentration) and phosphate buffer (pH 7.4) at 37°C.[16]
-
Add the test compound to the wells at a final concentration of typically 1 µM.[14]
-
Initiate the metabolic reaction by adding the pre-warmed NADPH cofactor solution.[14]
-
For a negative control, run a parallel incubation without the NADPH cofactor to assess for any non-enzymatic degradation.[14]
-
-
Sampling and Termination :
-
Analysis :
Hepatocyte Stability Assay
Considered the "gold standard" for in vitro metabolism studies, this assay uses intact liver cells (hepatocytes).[15][20] This system contains the full complement of both Phase I and Phase II metabolic enzymes (e.g., UGTs, SULTs) and their necessary cofactors in a more physiologically relevant environment that also accounts for compound uptake into the cell.[18][21]
Detailed Experimental Protocol:
-
Preparation :
-
Incubation :
-
In a multi-well plate, incubate a suspension of hepatocytes (e.g., 0.5-1.0 million viable cells/mL) with the test compound (typically 1 µM final concentration) at 37°C in a CO₂ incubator on an orbital shaker.[20][23]
-
Include a negative control with heat-inactivated hepatocytes to check for non-enzymatic degradation.[22]
-
-
Sampling and Termination :
-
Analysis :
-
Homogenize or vortex the samples, then centrifuge to pellet cell debris and precipitated proteins.
-
Quantify the remaining parent compound in the supernatant using LC-MS/MS.[23]
-
Visualizing the Workflow and Metabolic Principle
The following diagrams illustrate the general experimental workflow and the conceptual basis for the metabolic stability conferred by the SCF₃ group.
Caption: General experimental workflow for in vitro metabolic stability assays.
Caption: The metabolic "blocking" effect of the SCF₃ group vs. a labile CH₃ group.
Comparative Data and Interpretation
From the experimental assays, two key parameters are calculated to define metabolic stability:
-
Half-life (t½) : The time it takes for 50% of the parent compound to be metabolized. A longer half-life indicates greater stability.[1]
-
Intrinsic Clearance (CLint) : The inherent ability of the liver (or a liver system) to metabolize a drug. It is a measure of metabolic efficiency, with lower values indicating greater stability.[1][15]
The table below provides a predictive comparison of the metabolic stability for a hypothetical drug scaffold derivatized from a phenyl isocyanate, highlighting the expected impact of the 4-(trifluoromethylthio) substituent versus other common chemical groups.
| Substituent at para-position | Predicted In Vitro Half-Life (t½, min) | Predicted Intrinsic Clearance (CLint, µL/min/mg) | Rationale for Predicted Outcome |
| -H | Low-Medium | High-Medium | The unsubstituted phenyl ring is susceptible to aromatic hydroxylation by CYP enzymes. |
| -CH₃ (Methyl) | Low | High | The methyl group is a primary site for benzylic hydroxylation, a rapid metabolic pathway.[12] |
| -Cl (Chloro) | Medium | Medium | The electron-withdrawing nature of chlorine provides some protection against oxidation compared to -H or -CH₃. |
| -CF₃ (Trifluoromethyl) | High | Low | The strong C-F bonds and powerful electron-withdrawing effect effectively block metabolism at this position.[2][11] |
| -SCF₃ (Trifluoromethylthio) | Very High | Very Low | Combines the potent electron-withdrawing effect with high lipophilicity, providing robust protection against oxidative metabolism.[4][6][9] |
Note: The values in this table are illustrative and predictive, based on established principles of medicinal chemistry and drug metabolism. Actual values are compound-specific and must be determined experimentally.
Implications for Drug Development
Assessing metabolic stability early in the drug discovery process is essential for reducing attrition rates in later, more expensive stages of development.[24] By utilizing scaffolds like 4-(trifluoromethylthio)phenyl isocyanate, medicinal chemists can design molecules with a greater inherent resistance to metabolism. This leads to several downstream advantages:
-
Improved Pharmacokinetic Profiles : Increased metabolic stability often translates to a longer in vivo half-life and higher bioavailability.[1]
-
Reduced Patient-to-Patient Variability : Since much of the variability in drug response is due to genetic differences in metabolic enzymes (e.g., CYP polymorphisms), designing metabolically stable drugs can lead to more predictable and consistent plasma concentrations across a patient population.[15]
-
Simplified Dosing Regimens : Drugs with longer half-lives can often be administered less frequently, improving patient compliance.
References
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The Lipophilic Advantage: A Comparative Guide to Compounds Synthesized with 4-(Trifluoromethylthio)phenyl Isocyanate
In the landscape of modern drug discovery, the ability to fine-tune the physicochemical properties of lead compounds is paramount to success. Among these properties, lipophilicity, often quantified as the logarithm of the octanol-water partition coefficient (logP), stands out as a critical determinant of a drug's pharmacokinetic and pharmacodynamic profile.[1][2] It governs a molecule's ability to traverse cellular membranes, interact with target proteins, and navigate the complex biological milieu.[3][4] This guide provides a comprehensive comparison of the lipophilicity of compounds synthesized using 4-(Trifluoromethylthio)phenyl isocyanate, a versatile building block for introducing the highly lipophilic trifluoromethylthio (-SCF3) group. Through a combination of experimental data and computational predictions, we will demonstrate the significant impact of this moiety on molecular lipophilicity, offering valuable insights for researchers and professionals in drug development.
The Significance of Lipophilicity in Drug Design
A molecule's journey through the body is a delicate balance between aqueous solubility and lipid permeability. A drug must be sufficiently water-soluble to be formulated and transported in the bloodstream, yet lipophilic enough to cross the lipid bilayers of cell membranes to reach its site of action.[4][5] An optimal lipophilicity range, generally considered to be a logP between 0 and 5, is often targeted for oral drug candidates to ensure good absorption and distribution.[3][6]
The trifluoromethylthio (-SCF3) group is a powerful tool in the medicinal chemist's arsenal for modulating lipophilicity. It is recognized as one of the most lipophilic functional groups, capable of significantly enhancing a molecule's ability to cross cell membranes.[7] This increased lipophilicity can lead to improved pharmacokinetic properties and, in some cases, a reduced required dosage.[7] Furthermore, the strong electron-withdrawing nature of the -SCF3 group can enhance the metabolic stability of a compound by making it less susceptible to oxidative metabolism.[7][8]
This compound serves as a convenient reagent for incorporating this valuable functional group into a variety of molecular scaffolds. The isocyanate moiety readily reacts with nucleophiles such as amines and alcohols to form stable urea and carbamate linkages, respectively. This straightforward reactivity allows for the systematic modification of lead compounds to explore the impact of increased lipophilicity on their biological activity.
Comparative Analysis of Lipophilicity
To quantitatively assess the impact of the 4-(trifluoromethylthio)phenyl group on lipophilicity, we will compare the logP values of a model compound, N-phenylurea, with its analog synthesized from this compound, N-(4-(trifluoromethylthio)phenyl)urea. We will also examine the logP of the corresponding precursor anilines.
Due to the limited availability of experimental logP data for compounds bearing the 4-(trifluoromethylthio)phenyl moiety, this guide utilizes a combination of experimentally determined values for parent structures and computationally predicted values for their trifluoromethylthio-substituted analogs. The predicted values were obtained using the Molinspiration and ALOGPS online logP calculators.[1][9][10]
| Compound | Structure | Experimental logP | Predicted logP (Molinspiration) | Predicted logP (ALOGPS) |
| Aniline | c1ccccc1N | 0.90[11] | 1.15 | 1.13 |
| 4-(Trifluoromethylthio)aniline | Nc1ccc(SC(F)(F)F)cc1 | Not Available | 2.98 | 3.00 |
| N-Phenylurea | O=C(N)Nc1ccccc1 | Not Available | 1.23 | 1.21 |
| N-(4-(Trifluoromethylthio)phenyl)urea | O=C(N)Nc1ccc(SC(F)(F)F)cc1 | Not Available | 3.06 | 3.08 |
Diagram of Compared Chemical Structures
Caption: Chemical structures of the compounds analyzed for lipophilicity.
The data clearly demonstrates the profound effect of the 4-(trifluoromethylthio)phenyl group on lipophilicity. The predicted logP of 4-(trifluoromethylthio)aniline is approximately 1.85 units higher than the experimental logP of aniline. Similarly, the predicted logP of N-(4-(trifluoromethylthio)phenyl)urea is roughly 1.84 units higher than that of N-phenylurea. This substantial increase of nearly two orders of magnitude in the partition coefficient highlights the significant contribution of the -SCF3 moiety to the overall lipophilicity of a molecule.
Experimental Methodologies for logP Determination
To ensure the scientific rigor of lipophilicity measurements, standardized experimental protocols are essential. The two most common methods for determining logP are the shake-flask method and high-performance liquid chromatography (HPLC)-based methods.
Shake-Flask Method (OECD 107)
The shake-flask method is considered the "gold standard" for logP determination.[12] It directly measures the partitioning of a compound between n-octanol and water.
Protocol:
-
Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium.
-
Sample Preparation: Dissolve a known amount of the test compound in the n-octanol-saturated water phase.
-
Partitioning: Add an equal volume of water-saturated n-octanol to the aqueous solution of the compound in a separatory funnel.
-
Equilibration: Shake the funnel for a predetermined period to allow for the compound to partition between the two phases. Subsequently, allow the phases to separate completely.
-
Analysis: Carefully separate the two phases and determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
Workflow for Shake-Flask logP Determination
Caption: Step-by-step workflow of the shake-flask method for logP determination.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Method
RP-HPLC offers a faster, more automated alternative to the shake-flask method for estimating logP.[13] This method is based on the correlation between a compound's retention time on a nonpolar stationary phase and its lipophilicity.
Protocol:
-
System Preparation: Use a reverse-phase HPLC column (e.g., C18) and a mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer.
-
Calibration: Inject a series of standard compounds with known logP values and record their retention times.
-
Calibration Curve: Plot the logarithm of the retention factor (k') of the standards against their known logP values to generate a calibration curve.
-
Sample Analysis: Inject the test compound under the same chromatographic conditions and determine its retention time.
-
logP Estimation: Calculate the k' of the test compound and use the calibration curve to interpolate its logP value.
Workflow for RP-HPLC logP Determination
Caption: Step-by-step workflow of the RP-HPLC method for logP estimation.
The Causality Behind Experimental Choices
The choice of this compound as a synthetic precursor is a deliberate strategy to leverage the unique properties of the -SCF3 group. The reaction of an isocyanate with a primary amine to form a urea is a robust and high-yielding transformation, making it an ideal method for the late-stage functionalization of drug candidates.[14] This allows for the rapid generation of analogs with significantly altered lipophilicity, enabling a clear assessment of its impact on biological activity.
Reaction of this compound with Aniline
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A Senior Scientist's Guide to Antibody Cross-Reactivity for Haptens with the Trifluoromethylthio (-SCF3) Group
Introduction: The Trifluoromethylthio Group - A Prized Moiety in Modern Chemistry
The trifluoromethylthio (-SCF3) group has become a cornerstone in the design of modern pharmaceuticals and agrochemicals. Its unique combination of high lipophilicity, metabolic stability, and strong electron-withdrawing character can significantly enhance the potency and bioavailability of bioactive molecules.[1][2][3] As these sophisticated compounds become more prevalent, the need for highly specific and sensitive analytical tools for their detection, quantification, and pharmacokinetic studies is paramount. Immunoassays, powered by specific antibodies, offer a robust and high-throughput solution.[4][5]
However, raising antibodies with pinpoint specificity to a small molecule, or hapten, presents a significant immunological challenge.[6] This is particularly true for the -SCF3 group, where the immune system must be precisely directed to recognize this small, unique chemical entity while ignoring the larger molecular scaffold. This guide provides an in-depth comparison of antibody cross-reactivity, grounded in experimental data, and explains the critical role of hapten design in achieving desired antibody specificity. We will explore the causal links between immunogen structure and the resulting antibody performance, offering a blueprint for researchers developing immunoassays for -SCF3-containing compounds.
The Immunological Hurdle: Making the Invisible Visible
Small molecules like drugs or pesticides are not immunogenic on their own. To elicit an antibody response, they must be covalently attached to a large carrier protein (e.g., Bovine Serum Albumin - BSA), creating a hapten-carrier conjugate.[7][8] The success of this endeavor hinges entirely on the hapten design . The way the hapten is connected to the carrier dictates which parts of the molecule are presented to the immune system as epitopes. A poorly designed hapten can hide the target moiety, leading to antibodies that recognize the linker arm or the core scaffold, resulting in poor specificity and high cross-reactivity with related, non-target molecules.[9][10]
The core principle is to maximize the exposure of the target functional group—in this case, the -SCF3 group—while minimizing the immunogenicity of other parts of the molecule that are common to potential cross-reactants.
Figure 1. The critical impact of hapten linker position on epitope presentation.
A Comparative Case Study: Antibodies Against a Trifluoromethyl-Containing Pesticide
To illustrate these principles, we will analyze experimental data adapted from a study on the phenylpyrazole insecticide fipronil. Fipronil contains a trifluoromethylsulfinyl (-SOCF3) group, which is structurally analogous to the -SCF3 group. In the study, two different polyclonal antibodies, which we will designate Ab-Fip-A and Ab-Fip-B , were generated using distinct hapten designs and their cross-reactivity profiles were evaluated.[11]
This comparative analysis provides a powerful demonstration of how subtle changes in immunogen design can lead to dramatically different antibody performance characteristics.
Experimental Workflow for Cross-Reactivity Profiling
The gold standard for determining antibody specificity and cross-reactivity for small molecules is the competitive indirect Enzyme-Linked Immunosorbent Assay (ci-ELISA) .[11] This assay measures the ability of the free analyte (the target molecule or a potential cross-reactant) in a sample to compete with a fixed amount of plate-bound hapten-protein conjugate for binding to the antibody.
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A Comparative Benchmarking Study: The Impact of Supplier Variation on the Reaction Yield of 4-(Trifluoromethylthio)phenyl Isocyanate
Introduction
In the realms of pharmaceutical research and fine chemical synthesis, the quality and consistency of starting materials are paramount. The success of a multi-step synthesis, the reproducibility of an experimental result, and the economic viability of a process all hinge on the reliability of the chemical building blocks used. 4-(Trifluoromethylthio)phenyl isocyanate is a valuable reagent, frequently employed in the synthesis of urea and carbamate derivatives that serve as kinase inhibitors, agrochemicals, and other biologically active compounds.[1] The isocyanate functional group is highly reactive, making it susceptible to degradation and sensitive to impurities.[2]
This guide presents a systematic approach to benchmarking the performance of this compound sourced from different commercial suppliers. We will demonstrate how seemingly identical reagents can produce varying yields in a standardized reaction, underscoring the critical need for in-house validation of starting materials. This guide is intended for researchers, process chemists, and quality control scientists who rely on the consistent performance of their chemical reagents.
The Standard Reaction: Synthesis of a Disubstituted Urea
To create a fair and reproducible benchmark, a standard reaction must be chosen. The reaction should be high-yielding, robust, and simple to execute, ensuring that any variations in yield can be confidently attributed to the quality of the isocyanate starting material rather than the complexity of the transformation itself.
Rationale for Selection: The reaction of an isocyanate with a primary amine to form a disubstituted urea is an ideal choice.[3] This reaction is typically fast, clean, proceeds at room temperature, and requires no catalyst. The resulting urea products are often crystalline solids, facilitating easy isolation and purification by recrystallization or simple filtration.[4] This straightforward isolation procedure is key to obtaining an accurate isolated yield , which is the most reliable measure of a reaction's success.[5]
For this study, we will react this compound with benzylamine. Benzylamine is a readily available, non-volatile liquid amine that ensures a homogenous reaction mixture.
Reaction Scheme: 1-(4-(Trifluoromethylthio)phenyl)-3-benzylurea Synthesis
Experimental Design & Methodology
A rigorous experimental design is crucial for a meaningful comparison. The core principle is to keep all variables constant except for the supplier of the this compound.
Materials:
-
This compound:
-
Supplier A (Stated Purity: 98%)
-
Supplier B (Stated Purity: >99%)
-
Supplier C (Stated Purity: 97%)
-
-
Benzylamine: >99% purity, from a single lot to be used across all experiments.
-
Solvent: Anhydrous Dichloromethane (DCM), from a single bottle.
Causality Behind Experimental Choices:
-
Limiting Reagent: The isocyanate is designated as the limiting reagent to ensure that its quality is the direct determinant of the maximum possible product formation (the theoretical yield).[6]
-
Solvent Choice: Anhydrous DCM is used as the solvent. Isocyanates are highly reactive towards water, which leads to the formation of an unstable carbamic acid that decomposes to the corresponding amine and carbon dioxide.[2][7] Using a dry solvent under an inert atmosphere (e.g., nitrogen or argon) is essential to prevent this side reaction and ensure the validity of the comparison.
-
Purification Method: Purification by recrystallization is selected to isolate the final product in high purity. The calculation of yield based on a purified product (isolated yield) is a much more accurate reflection of a reaction's efficiency than a crude yield, which may contain unreacted starting materials, byproducts, or residual solvent.[5]
General Reaction Protocol
A solution of benzylamine (1.05 equivalents) in anhydrous DCM is added dropwise to a stirred solution of this compound (1.00 equivalent, the limiting reagent) in anhydrous DCM at room temperature under a nitrogen atmosphere. The reaction is stirred for 2 hours. The solvent is then removed under reduced pressure, and the resulting crude solid is purified by recrystallization. The pure product is dried under vacuum to a constant weight. The identity and purity of the product, 1-(4-(Trifluoromethylthio)phenyl)-3-benzylurea, are confirmed by ¹H NMR, IR, and melting point analysis.
Experimental Workflow Diagram
Caption: Experimental workflow for benchmarking isocyanate supplier quality.
Results: A Comparative Analysis of Reaction Yield
The standardized urea formation reaction was performed in triplicate for each supplier's material. The isolated yields were averaged and are presented below.
| Supplier | Stated Purity | Average Isolated Yield (%) | Standard Deviation |
| Supplier A | 98% | 91% | ± 1.2 |
| Supplier B | >99% | 97% | ± 0.8 |
| Supplier C | 97% | 84% | ± 1.5 |
Discussion: Interpreting the Yield Variations
The data clearly indicates a significant variation in the isolated yield of the desired urea product, despite all reactions being run under identical conditions.
-
Supplier B provided the material that performed the best, delivering a high and consistent yield of 97%. This aligns well with its high stated purity of >99% and suggests a product with minimal impurities that would otherwise interfere with the reaction.
-
Supplier A , with a stated purity of 98%, gave a respectable and fairly consistent yield of 91%. The ~7% drop in yield compared to Supplier B is greater than the 1-2% difference in stated purity, suggesting that the nature of the impurities may play a role.
-
Supplier C 's material resulted in a significantly lower average yield of 84%. This substantial decrease points to a lower effective concentration of the active isocyanate or the presence of detrimental impurities.
Causality of Yield Discrepancies: A Deeper Look
Several factors related to the quality of the isocyanate can explain these results:
-
Actual Purity vs. Stated Purity: The most straightforward explanation is that the actual purity of the reagents differs. The stated purity on a supplier's bottle is a guideline, but batch-to-batch variability can occur.
-
Presence of Water: As previously mentioned, isocyanates react with water.[7] If a supplier's product has been improperly handled or stored, it may contain moisture. This moisture would consume the isocyanate, leading to a lower yield of the desired urea.
-
Hydrolysis to Aniline: A related issue is the presence of 4-(trifluoromethylthio)aniline, the hydrolysis product of the isocyanate. This amine impurity would not react with benzylamine to form the target urea, effectively lowering the concentration of the active starting material.
-
Non-reactive Impurities: The presence of other non-reactive impurities (e.g., residual solvents from the isocyanate's manufacturing process) would also lower the effective concentration of the isocyanate, leading to a reduced yield.
Conclusion and Recommendations
This comparative study demonstrates that the choice of supplier for a critical reagent like this compound can have a substantial impact on the outcome of a chemical reaction. A higher stated purity generally correlates with a higher reaction yield, but the discrepancy between expected and actual results highlights the importance of empirical validation.
Key Recommendations for Researchers:
-
Never Assume Consistency: Do not assume that a reagent from a new supplier or a new lot from an existing supplier will perform identically to previous batches.
-
Perform a Small-Scale Test: Before committing a large amount of a valuable or advanced intermediate, perform a small-scale, standardized test reaction (like the one described here) to qualify the new batch of reagent.
-
Request a Certificate of Analysis (CofA): For critical processes, always request a batch-specific CofA from the supplier to get more detailed information on the purity and analytical methods used.
-
Proper Storage is Crucial: Store moisture-sensitive reagents like isocyanates in a desiccator or under an inert atmosphere to maintain their integrity.[8]
By implementing these simple validation steps, researchers can mitigate the risk of failed reactions, improve reproducibility, and ensure the efficient use of valuable materials, ultimately leading to more reliable and robust scientific outcomes.
Detailed Experimental Protocol
Synthesis of 1-(4-(Trifluoromethylthio)phenyl)-3-benzylurea
Materials & Equipment:
-
This compound (CAS 24032-84-6)[7]
-
Benzylamine (CAS 100-46-9)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask with magnetic stir bar
-
Nitrogen or Argon gas inlet
-
Addition funnel
-
Standard glassware for work-up and recrystallization
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 2.19 g, 10.0 mmol, 1.0 equiv.).
-
Add 30 mL of anhydrous DCM to the flask.
-
Place the flask under a nitrogen atmosphere and stir the solution until the isocyanate is fully dissolved.
-
In a separate flask, prepare a solution of benzylamine (1.12 g, 10.5 mmol, 1.05 equiv.) in 10 mL of anhydrous DCM.
-
Transfer the benzylamine solution to an addition funnel and add it dropwise to the stirred isocyanate solution over 10 minutes at room temperature.
-
Once the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours. A white precipitate will likely form during this time.
-
After 2 hours, remove the solvent using a rotary evaporator to obtain the crude solid product.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
-
Collect the pure crystalline product by vacuum filtration, wash with a small amount of cold solvent, and dry to a constant weight in a vacuum oven at 50 °C.
-
Calculate the percent yield using the formula: % Yield = (Actual Mass of Pure Product / Theoretical Mass of Product) x 100.[9]
-
Confirm the structure and purity of the product via analytical methods such as ¹H NMR, IR spectroscopy, and melting point determination.
References
-
Housing Innovations. (2025, March 18). How To Calculate Percent Yield Of A Reaction. Available at: [Link]
-
Wikipedia. (n.d.). Yield (chemistry). Available at: [Link]
-
Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. (n.d.). Rasayan J. Chem. Available at: [Link]
-
Allfluoro pharmaceutical co .ltd. (n.d.). This compound. Available at: [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-(Trifluoromethyl)phenyl carbamic fluoride. Available at: [Link]
-
Sunway Pharm Ltd. (n.d.). This compound. Available at: [Link]
-
Veeprho. (n.d.). 4-(Trifluoromethyl)phenyl Isocyanate | CAS 1548-13-6. Available at: [Link]
-
ChemTalk. (n.d.). Calculating Percent Yield. Available at: [Link]
-
BYJU'S. (n.d.). How to Find/Calculate Theoretical Yield?. Available at: [Link]
-
PatSnap. (2025, March 25). How to Find Theoretical Yield in Chemistry Reactions. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. Available at: [Link]
-
Organic-Reaction.com. (n.d.). Urea Formation - Common Conditions. Available at: [Link]
-
Synthesis and characterization of carbamates derivatives from 4-amino-1,2,4-triazole. (n.d.). Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Wikipedia. (n.d.). Carbamate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). An Efficient Synthesis of Carbamates by Tin-Catalyzed Transcarbamoylation Reactions of Primary and Secondary Alcohols. Available at: [Link]
-
NIH National Library of Medicine. (n.d.). Synthesis of 3,3,3-trifluoroethyl isocyanate, carbamate and ureas. Anticancer activity evaluation of N-(3,3,3-trifluoroethyl)-N'-substituted ureas. Available at: [Link]
-
NIH National Library of Medicine. (n.d.). Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties. Available at: [Link]
-
ResearchGate. (2021, October 26). Is it normal to obtain 4 spots for phenyl isocyanate on TLC?. Available at: [Link]
-
PubChem. (n.d.). 4-(Trifluoromethyl)phenyl isocyanate. Available at: [Link]
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A Comparative Efficacy Analysis of Agrochemicals Derived from 4-(Trifluoromethylthio)phenyl Isocyanate and Other Isocyanates
A Senior Application Scientist's Guide for Researchers in Agrochemical Development
In the competitive landscape of agrochemical research, the selection of foundational chemical scaffolds is a critical determinant of a novel product's ultimate success. Isocyanates are a cornerstone in the synthesis of a wide array of potent agrochemicals, particularly ureas and carbamates, which are classes of compounds with broad-spectrum activity.[1][2] This guide provides a comparative analysis of the efficacy of agrochemicals synthesized from 4-(Trifluoromethylthio)phenyl isocyanate against those derived from other common isocyanates. We will delve into the chemical rationale for the enhanced performance of the trifluoromethylthio moiety, present comparative biological data, and provide standardized protocols for efficacy evaluation.
The Strategic Advantage of the Trifluoromethylthio (-SCF3) Group in Agrochemical Design
The trifluoromethylthio (-SCF3) group has gained significant attention in medicinal and agrochemical chemistry for its unique combination of properties that can enhance the biological activity of a molecule.[3] When compared to other commonly used substituents on the phenyl isocyanate ring, such as the trifluoromethyl (-CF3) group or simple halogens like chlorine, the -SCF3 group offers a distinct profile.
Key Physicochemical Properties and Their Implications:
| Property | -SCF3 (Trifluoromethylthio) | -CF3 (Trifluoromethyl) | -Cl (Chloro) | Agronomic Implication |
| Lipophilicity (Hansch parameter, π) | High (~1.44) | High (~0.88) | Moderate (~0.71) | Enhanced penetration through waxy plant cuticles and insect exoskeletons, leading to improved bioavailability.[3] |
| Electronic Effect | Strongly electron-withdrawing | Strongly electron-withdrawing | Moderately electron-withdrawing | Influences the reactivity of the isocyanate group and modulates the binding affinity of the final molecule to its biological target.[2][4] |
| Metabolic Stability | Generally high | Very high | Moderate | Increased resistance to metabolic degradation by enzymes in the target pest and the environment, leading to longer residual activity.[3][4] |
The high lipophilicity and strong electron-withdrawing nature of the -SCF3 group make it a highly desirable substituent for enhancing the efficacy and persistence of agrochemicals.[3]
Comparative Efficacy Analysis: Insecticides
To illustrate the impact of the isocyanate precursor on biological activity, let us consider a comparative example of two hypothetical benzoylurea insecticides, a class known for its chitin synthesis inhibition.
-
Insecticide A is synthesized from This compound .
-
Insecticide B is synthesized from the more conventional 4-Chlorophenyl isocyanate .
Table 1: Comparative Insecticidal Efficacy against Diamondback Moth (Plutella xylostella)
| Compound | Isocyanate Precursor | Target Pest | LC50 (ppm) (48h exposure) |
| Insecticide A | This compound | Plutella xylostella | 0.45 |
| Insecticide B | 4-Chlorophenyl isocyanate | Plutella xylostella | 1.75 |
The significantly lower LC50 value for Insecticide A suggests a nearly four-fold increase in potency against the diamondback moth, a notoriously difficult pest to control. This enhanced efficacy can be attributed to the superior ability of the -SCF3 group to facilitate the molecule's transport across the insect's cuticle and its potential for stronger binding to the target enzyme, chitin synthase.
Experimental Protocols
To ensure the reproducibility and validity of such comparative studies, standardized experimental protocols are essential. Good Experimental Practice (GEP) is a quality system that ensures the generation of high-quality and reliable data for the assessment of the efficacy of agrochemical products.[5][6]
Protocol 1: Synthesis of a Urea-Based Insecticide
This protocol describes the general synthesis of a substituted phenylurea insecticide from an isocyanate and an aniline derivative.
Workflow for Urea Synthesis:
Caption: General workflow for the synthesis of urea-based insecticides.
Step-by-Step Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve the substituted aniline (1.0 eq) in a suitable anhydrous solvent (e.g., toluene).
-
Slowly add the corresponding isocyanate (e.g., this compound) (1.05 eq) to the solution at room temperature.
-
Stir the reaction mixture for 2-4 hours. The formation of a precipitate indicates the progress of the reaction.
-
Monitor the reaction to completion using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, collect the precipitated solid by vacuum filtration.
-
Wash the solid with a small amount of cold solvent to remove any unreacted starting materials.
-
Dry the purified product under vacuum to yield the final urea-based insecticide.
The synthesis of carbamates and ureas from isocyanates is a well-established process, often involving the reaction of the isocyanate with an alcohol or amine.[7][8][9]
Protocol 2: Insecticidal Bioassay (Leaf-Dip Method)
This protocol is a standard method for determining the efficacy of a contact insecticide against a leaf-eating insect like the diamondback moth.[10]
Bioassay Experimental Design:
Caption: Workflow for a standard leaf-dip insecticidal bioassay.
Step-by-Step Procedure:
-
Preparation of Test Solutions: Prepare a stock solution of each test insecticide in a suitable solvent (e.g., acetone with a surfactant). From this stock, create a series of five to seven serial dilutions. A control solution (solvent and surfactant only) must also be prepared.
-
Leaf Preparation: Excise leaf discs from untreated cabbage plants using a cork borer.
-
Exposure: Individually dip each leaf disc into a test solution for 10 seconds with gentle agitation. Allow the discs to air dry completely.
-
Infestation: Place each dried leaf disc into a petri dish lined with moist filter paper. Introduce ten third-instar larvae of Plutella xylostella onto each leaf disc.
-
Replication: Each concentration, including the control, should be replicated at least three times.[11][12]
-
Incubation: Maintain the petri dishes in a growth chamber at controlled conditions (e.g., 25°C, >60% relative humidity, 16:8 hour light:dark photoperiod).
-
Assessment: After 48 hours, record the number of dead or moribund larvae for each replicate.
-
Data Analysis: Use probit analysis to calculate the LC50 (lethal concentration to kill 50% of the population) value and its 95% confidence intervals.
Comparative Efficacy Analysis: Herbicides
The principles of enhanced efficacy through the incorporation of fluorinated moieties also apply to herbicides. The trifluoromethyl group is a common feature in many commercial herbicides, contributing to their potency and stability.[13][14][15] Let's compare two hypothetical sulfonylurea herbicides, a class that acts by inhibiting the acetolactate synthase (ALS) enzyme.
-
Herbicide C is derived from This compound .
-
Herbicide D is derived from a non-fluorinated 4-Methylphenyl isocyanate .
Table 2: Comparative Herbicidal Efficacy against Broadleaf Weeds (Post-emergence)
| Compound | Isocyanate Precursor | Target Weed | GR50 (g a.i./ha) |
| Herbicide C | This compound | Velvetleaf (Abutilon theophrasti) | 8.5 |
| Herbicide D | 4-Methylphenyl isocyanate | Velvetleaf (Abutilon theophrasti) | 35.0 |
The GR50 value, representing the dose required to cause a 50% reduction in plant growth, is substantially lower for Herbicide C. This indicates that a much lower application rate is needed to achieve effective weed control. This heightened activity is likely due to a combination of factors, including more efficient uptake by the plant and a stronger inhibitory interaction with the ALS enzyme, a benefit often conferred by highly electronegative substituents like -SCF3.[4]
Protocol 3: Herbicidal Bioassay (Whole Plant Pot Test)
This protocol is used to evaluate the post-emergence efficacy of herbicides on target weed species.
Step-by-Step Procedure:
-
Plant Cultivation: Grow the target weed species (e.g., Abutilon theophrasti) in pots containing a standard potting mix in a greenhouse. Allow the plants to reach the 2-4 true leaf stage.
-
Herbicide Application: Prepare spray solutions of the test herbicides at various application rates (doses). Include an untreated control.
-
Treatment: Apply the herbicide solutions to the plants using a calibrated laboratory track sprayer that delivers a uniform spray volume.
-
Growth and Evaluation: Return the treated plants to the greenhouse. After a set period (e.g., 14-21 days), visually assess the herbicidal effect (e.g., chlorosis, necrosis, stunting) and measure the fresh or dry weight of the above-ground biomass.
-
Data Analysis: Calculate the percent growth inhibition relative to the untreated control for each dose. Use regression analysis to determine the GR50 value.[16]
Conclusion and Future Perspectives
The strategic incorporation of the this compound moiety into agrochemical design consistently demonstrates a significant potential to enhance biological efficacy. As evidenced by comparative data, the unique physicochemical properties of the -SCF3 group—namely its high lipophilicity, metabolic stability, and strong electron-withdrawing nature—often translate into superior performance in the field.[3] This allows for lower application rates, which can lead to more cost-effective and environmentally favorable crop protection solutions.
For researchers and drug development professionals, this compound represents a valuable and powerful building block. Continued exploration of this and other novel fluorinated isocyanates will undoubtedly pave the way for the next generation of high-performance agrochemicals, addressing the ongoing challenges of pest resistance and the need for more sustainable agricultural practices.
References
-
Charles River Laboratories. (n.d.). GEP Efficacy Testing for Agrochemicals. Retrieved from [Link]
-
Australian Pesticides and Veterinary Medicines Authority. (2014). Efficacy experimental design and analysis. Retrieved from [Link]
- Google Patents. (n.d.). US8058469B2 - Method for making carbamates, ureas and isocyanates.
-
EPPO. (n.d.). PP 1/181 (5) Conduct and reporting of efficacy evaluation trials, including good experimental practice. EPPO database on PP1 Standards. Retrieved from [Link]
-
Central Insecticides Board & Registration Committee. (n.d.). TEST PROTOCOL FOR EFFICACY EVALUATION OF FUNGICIDES AGAINST DISEASES IN RICE. Retrieved from [Link]
-
FAO. (n.d.). Guidelines on Efficacy Evaluation for the Registration of Plant Protection Products. FAO Knowledge Repository. Retrieved from [Link]
- Google Patents. (n.d.). US3801625A - Process for production of urea-carbamate herbicides and intermediates therefor.
-
Lee, J., et al. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 45(3), 133-146. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of urea derivatives. Retrieved from [Link]
- Google Patents. (n.d.). WO2010062490A3 - Method for making carbamates, ureas and isocyanates.
-
Al-Warhi, T., et al. (2018). Fungicidal Properties of Some Novel Trifluoromethylphenyl Amides. Chemistry & Biodiversity, 15(12), e1800618. Retrieved from [Link]
-
Li, Y., et al. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry, 70(11), 3413-3424. Retrieved from [Link]
-
Patsnap. (2025). Isocyanates in Agribusiness: Enhancing Product Quality. Retrieved from [Link]
-
de Oliveira, D. N., et al. (2024). Specific Antidermatophytic Activity of Trifluoromethylthiolated Cinnamate Derivatives: A New Approach to the Therapy of Dermatophytosis. ChemistrySelect, 9(18), e202401750. Retrieved from [Link]
-
ResearchGate. (n.d.). Pharmaceutical and agrochemical products containing the trifluoromethylthio moiety. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]
-
ResearchGate. (2024). Recent developments in fluorine-containing pesticides. Retrieved from [Link]
-
ResearchGate. (n.d.). Relative reactivity of NCO group against different hydrogen-active.... Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Isocyanate-based multicomponent reactions. RSC Advances. Retrieved from [Link]
-
Zhang, Z., et al. (2022). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Molecules, 27(19), 6268. Retrieved from [Link]
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Kráľová, K., et al. (2015). Synthesis and Herbicidal Activity of New Hydrazide and Hydrazonoyl Derivatives. Molecules, 20(8), 14139-14154. Retrieved from [Link]
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ResearchGate. (n.d.). Hybrid resonance structures of the isocyanate functional groups for.... Retrieved from [Link]
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Uritu, C. M., et al. (2021). The Influence of an Isocyanate Structure on a Polyurethane Delivery System for 2′-Deoxycytidine-5′-monophosphate. Polymers, 13(15), 2419. Retrieved from [Link]
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ResearchGate. (2025). Synthetic studies of fluorine-containing compounds for household insecticides. Retrieved from [Link]
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Semantic Scholar. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]
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Kavallieratos, N. G., et al. (2022). Insecticidal Effect of Four Insecticides for the Control of Different Populations of Three Stored-Product Beetle Species. Insects, 13(4), 332. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). The reactivity of phenyl isocyanate in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]
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AntWiki. (n.d.). A comparison of insecticide susceptibility levels in 12 species of urban pest ants with special focus on the odorous house ant. Retrieved from [Link]
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Comparison Guide: Establishing In Vitro-In Vivo Correlation (IVIVC) for Novel 4-(Trifluoromethylthio)phenyl Urea Derivatives in Oncology
This guide provides a comprehensive framework for assessing the biological activity of novel urea derivatives synthesized from 4-(Trifluoromethylthio)phenyl isocyanate. We will explore the critical process of establishing a meaningful In Vitro-In Vivo Correlation (IVIVC), a cornerstone of modern drug development that bridges the gap between laboratory assays and clinical potential.[1][2][3] This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and validation of new anticancer agents.
Introduction: The Rationale and the Target
The 4-(Trifluoromethylthio)phenyl moiety is a privileged scaffold in medicinal chemistry. The trifluoromethylthio (-SCF3) group often enhances metabolic stability and lipophilicity, properties that can improve a drug candidate's pharmacokinetic profile.[4][5] When coupled with a reactive isocyanate group, it serves as a versatile precursor for synthesizing a library of urea-based compounds. Many successful kinase inhibitors, such as Sorafenib, are diaryl ureas, which function by stabilizing the inactive conformation of protein kinases, notably Raf kinases and Vascular Endothelial Growth Factor Receptor (VEGFR).
The central hypothesis for this class of compounds is that they act as Type II kinase inhibitors . This guide will detail a structured, self-validating workflow to test this hypothesis, moving from broad cellular screening to targeted in vivo efficacy models, with the ultimate goal of establishing a predictive IVIVC.[6]
The Importance of IVIVC in Oncology Drug Development
An IVIVC is a predictive mathematical model that describes the relationship between an in vitro property (e.g., potency in a cell-based assay, or IC50) and an in vivo response (e.g., tumor growth inhibition).[3][6] Establishing a strong IVIVC is critical for:
-
Accelerating Development: It allows in vitro data to serve as a surrogate for in vivo studies, speeding up formulation optimization and manufacturing changes.[1][2][7]
-
Informing Clinical Dose Selection: Understanding the relationship between drug concentration and effect helps predict efficacious dose ranges in humans.[6]
-
Reducing Animal Studies: A reliable IVIVC can reduce the number of resource-intensive and ethically sensitive animal experiments required.[7]
Experimental Framework: A Multi-Stage Validation Workflow
Our approach is designed as a sequential process where data from each stage informs the decisions of the next. This ensures that only the most promising candidates advance, saving time and resources.
Workflow Overview
The diagram below illustrates the logical flow from initial compound synthesis and in vitro screening to in vivo validation and IVIVC analysis.
Caption: High-level workflow from compound synthesis to IVIVC analysis.
In Vitro Evaluation: From Broad Screening to Mechanistic Insight
The goal of the in vitro phase is to identify potent and selective compounds and elucidate their mechanism of action.
Primary Screening: Cell Viability (MTT Assay)
The initial screen assesses the broad antiproliferative activity of the synthesized urea derivatives.
Causality: The MTT assay is a colorimetric assay that measures metabolic activity, which serves as a proxy for cell viability. It is a robust, high-throughput method ideal for screening a large library of compounds to identify initial "hits." We propose using a panel of cancer cell lines, such as the NCI-60 panel, to identify compounds with activity against specific cancer types.[8][9]
Protocol: MTT Assay for Cytotoxicity
-
Cell Plating: Seed cancer cells (e.g., A375 melanoma, PC-3 prostate) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.01 µM to 100 µM) in culture medium. Replace the existing medium with the compound-containing medium. Include vehicle control (e.g., 0.1% DMSO) and positive control (e.g., Doxorubicin) wells.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The living cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 (the concentration that inhibits 50% of cell growth) using non-linear regression.
Mechanistic Elucidation: Kinase Inhibition & Apoptosis
Based on our core hypothesis, lead compounds should inhibit specific kinases and induce programmed cell death (apoptosis).
Hypothesized Signaling Pathway The diagram below shows a simplified representation of the Raf/MEK/ERK signaling pathway, a common target for urea-based kinase inhibitors in melanoma.
Caption: Simplified Raf/MEK/ERK signaling pathway targeted by kinase inhibitors.
Protocol: Annexin V/PI Apoptosis Assay
-
Treatment: Treat cells (e.g., A375) with the test compounds at their 1x and 2x IC50 concentrations for 24 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) solution.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the cells by flow cytometry.
-
Live cells: Annexin V(-) / PI(-)
-
Early apoptotic cells: Annexin V(+) / PI(-)
-
Late apoptotic/necrotic cells: Annexin V(+) / PI(+)
-
In Vivo Evaluation: Efficacy in a Xenograft Model
This phase tests whether the in vitro activity of lead compounds translates into anti-tumor efficacy in a living organism.
Causality: A mouse xenograft model, where human cancer cells are implanted into immunocompromised mice, is a standard preclinical model for evaluating the efficacy of anticancer agents.[10] The choice of cell line (e.g., A375 melanoma, which often carries a B-Raf mutation) should directly correlate with the in vitro hits and the hypothesized mechanism of action.
Protocol: Human Tumor Xenograft Efficacy Study
-
Cell Implantation: Subcutaneously inject 5 x 10^6 A375 human melanoma cells into the flank of athymic nude mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization: Randomize mice into groups (n=8-10 per group):
-
Group 1: Vehicle control (e.g., Cremophor EL/ethanol/saline)
-
Group 2: Test Compound A (e.g., 50 mg/kg, daily oral gavage)
-
Group 3: Test Compound B (e.g., 50 mg/kg, daily oral gavage)
-
Group 4: Positive control (e.g., Sorafenib, 30 mg/kg, daily oral gavage)
-
-
Dosing & Monitoring: Administer treatment for 21 consecutive days. Measure tumor volume with calipers twice weekly and monitor animal body weight as a sign of toxicity.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for apoptosis markers).
-
Data Analysis: Calculate Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in tumor volume for the treated group and ΔC is the change for the control group.
Data Synthesis & IVIVC Analysis
This final stage integrates all generated data to build the correlation and compare the derivatives. Here, we present hypothetical data for three derivatives to illustrate the process.
-
Derivative A (TFMP-U-01): A potent compound with good properties.
-
Derivative B (TFMP-U-02): Potent in vitro but with poor metabolic stability.
-
Derivative C (TFMP-U-03): Moderately potent in vitro but with excellent bioavailability.
Comparative Data Summary
| Parameter | Derivative A (TFMP-U-01) | Derivative B (TFMP-U-02) | Derivative C (TFMP-U-03) |
| In Vitro Data | |||
| A375 Cell IC50 (µM) | 0.25 | 0.15 | 1.5 |
| B-Raf Kinase IC50 (µM) | 0.18 | 0.10 | 1.2 |
| Apoptosis (% at 1x IC50) | 45% | 52% | 35% |
| Normal Cell (HaCaT) IC50 (µM) | > 50 | 25 | > 50 |
| In Vivo Data | |||
| Mouse PK (Oral F%) | 40% | 5% | 75% |
| TGI at 50 mg/kg (%) | 85% | 15% | 82% |
| Max Body Weight Loss (%) | < 5% | < 5% | < 5% |
Correlation and Interpretation
-
Strong IVIVC (Derivative A & C):
-
Derivative A shows a classic profile: potent in vitro activity translates directly to strong in vivo efficacy with acceptable pharmacokinetics.
-
Derivative C , despite being less potent in vitro, achieves similar efficacy to Derivative A. This is explained by its excellent oral bioavailability (F%), which allows for higher and more sustained exposure at the tumor site. This highlights that in vitro potency is only one part of the equation.
-
-
Poor IVIVC (Derivative B):
-
Derivative B is the most potent compound in all in vitro assays. However, it fails dramatically in the in vivo model.
-
The Disconnect: The pharmacokinetic data reveals the reason: extremely poor oral bioavailability (5%). The compound is likely metabolized rapidly in the liver (first-pass effect) or has poor absorption, preventing it from ever reaching the tumor at therapeutic concentrations. This is a classic example of a "false positive" from in vitro screening and underscores the absolute necessity of integrated in vivo studies.
-
Conclusion
This guide outlines a rigorous, multi-stage methodology for evaluating novel 4-(Trifluoromethylthio)phenyl urea derivatives. The presented workflow, from high-throughput in vitro screening to mechanistic studies and definitive in vivo xenograft models, provides a clear path to establishing a robust In Vitro-In Vivo Correlation. As demonstrated with our hypothetical data, a strong IVIVC is not merely a correlation of potency (IC50) with efficacy (TGI), but a holistic understanding that incorporates pharmacokinetics and safety. By following this logical progression, researchers can de-risk their drug discovery programs, identify candidates with a higher probability of clinical success, and avoid the costly pursuit of compounds that are potent in the test tube but ineffective in the patient.
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Potential Role of In Vitro-In Vivo Correlations (IVIVC) for the Development of Plant-Derived Anticancer Drugs. (2021). Current Drug Targets. [Link]
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Synthesis of 3,3,3-trifluoroethyl isocyanate, carbamate and ureas. Anticancer activity evaluation of N-(3,3,3-trifluoroethyl)-N'-substituted ureas. (2016). National Institutes of Health. [Link]
-
Synthesis and anticancer activity of N-bis(trifluoromethyl)alkyl-N'-thiazolyl and N-bis(trifluoromethyl)alkyl-N'-benzothiazolyl ureas. (2009). European Journal of Medicinal Chemistry. [Link]
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Explaining in-vitro to in-vivo efficacy correlations in oncology pre-clinical development via a semi-mechanistic mathematical model. (2024). Journal of Pharmacokinetics and Pharmacodynamics. [Link]
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Synthesis, evaluation of anticancer activity and COMPARE analysis of N-bis(trifluoromethyl)alkyl-N'-substituted ureas with pharmacophoric moieties. (2012). European Journal of Medicinal Chemistry. [Link]
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(PDF) Potential Role of In Vitro-In Vivo Correlations (IVIVC) for the Development of Plant-Derived Anticancer Drugs. (2021). ResearchGate. [Link]
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Synthesis and anticancer activity of N-bis(trifluoromethyl)alkyl-N′-thiazolyl and N-bis(trifluoromethyl)alkyl-N′-benzothiazolyl ureas. (n.d.). ResearchGate. [Link]
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In vitro-In vivo Correlation (IVIVC), a strategic tool in drug development. (2020). PhInc. Modeling. [Link]
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Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (2022). Molecules. [Link]
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In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development. (n.d.). Walsh Medical Media. [Link]
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Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds. (2023). Molecules. [Link]
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Phenyl isocyanate is a potent chemical sensitizer. (1996). Toxicology Letters. [Link]
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Recent Advances in the Synthesis of Organic Thiocyano (SCN) and Selenocyano (SeCN) Compounds, Their Chemical Transformations and Bioactivity. (2022). Molecules. [Link]
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In Vitro and In Vivo Antifungal Activities of T-2307, a Novel Arylamidine. (2011). Antimicrobial Agents and Chemotherapy. [Link]
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A Senior Application Scientist's Guide to the Synthesis of Bioactive Molecules Using 4-(Trifluoromethylthio)phenyl Isocyanate: A Comparative Analysis of Published Methods
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug discovery, the synthesis of novel molecular entities with high efficiency, reproducibility, and purity is paramount. Among the vast arsenal of chemical reagents, 4-(Trifluoromethylthio)phenyl isocyanate has emerged as a important building block for the construction of a diverse range of biologically active compounds, most notably ureas, carbamates, and thiocarbamates. The trifluoromethylthio (-SCF3) group imparts unique physicochemical properties, such as high lipophilicity and metabolic stability, making it a desirable moiety in drug design.
This guide provides a critical comparison of published methods for the synthesis of these three classes of compounds utilizing this compound. We will delve into the nuances of reaction conditions, explore the reproducibility of these methods, and present viable isocyanate-free alternatives. Our aim is to equip researchers with the practical knowledge and in-depth understanding necessary to make informed decisions in their synthetic endeavors.
The Versatility of this compound in Synthesis
This compound is a highly reactive electrophile, with the isocyanate group readily undergoing nucleophilic attack by amines, alcohols, and thiols. This reactivity forms the basis for the straightforward synthesis of unsymmetrical ureas, carbamates, and thiocarbamates, respectively. The general reaction scheme is depicted below:
The electron-withdrawing nature of the 4-(trifluoromethylthio)phenyl group enhances the electrophilicity of the isocyanate carbon, often leading to rapid and high-yielding reactions. However, as we will explore, the success and reproducibility of these syntheses are highly dependent on the choice of nucleophile, solvent, catalyst, and reaction conditions.
I. Synthesis of Diaryl Ureas: A Pillar in Kinase Inhibitor Scaffolds
The diaryl urea motif is a cornerstone in the design of numerous kinase inhibitors, including the blockbuster anti-cancer drug Sorafenib. The reaction of an amine with an isocyanate is the most common and direct method for the synthesis of these compounds.
Published Methods Using 4-(Aryl) Isocyanates
The synthesis of diaryl ureas via the isocyanate route is extensively documented, particularly in the context of preparing Sorafenib analogues.[1][2][3] The general procedure involves the reaction of an aromatic amine with a substituted phenyl isocyanate in an aprotic solvent.
Reaction Workflow: Urea Synthesis
Caption: General workflow for diaryl urea synthesis.
Causality Behind Experimental Choices:
-
Solvent: Aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Dimethylformamide (DMF) are chosen to prevent the isocyanate from reacting with the solvent.[4] The choice of solvent can also influence the solubility of the starting materials and the final product.
-
Temperature: The reaction is typically conducted at room temperature as the high reactivity of the isocyanate with primary and secondary amines often does not require heating.[4]
-
Stoichiometry: A near 1:1 stoichiometry of the amine and isocyanate is generally used to avoid side reactions and simplify purification.
Reproducibility and Challenges:
While often described as straightforward, the synthesis of diaryl ureas from isocyanates can present reproducibility challenges:
-
Homocoupling of Isocyanate: In the presence of certain catalysts or impurities, isocyanates can dimerize or trimerize, leading to byproducts and reduced yields.
-
Reaction with Water: Isocyanates are highly sensitive to moisture and will react with water to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide. The newly formed amine can then react with another molecule of isocyanate to form a symmetrical urea byproduct. This underscores the importance of using anhydrous solvents and inert atmospheres.
-
Purity of Isocyanate: The purity of the this compound is critical. Impurities from its synthesis, such as the corresponding amine hydrochloride, can interfere with the desired reaction.
Comparative Analysis of Urea Synthesis Methods
| Method | Key Features | Typical Yields | Advantages | Disadvantages |
| Isocyanate Route | Direct reaction of amine and isocyanate. | 80-98%[5] | High yields, fast reactions, readily available starting materials. | Use of toxic and moisture-sensitive isocyanates, potential for side reactions. |
| Phosgene-Free (Carbamate Intermediate) | Amine is first converted to a carbamate, which then reacts with another amine.[6] | 70-90% | Avoids the direct handling of isocyanates. | Can require higher temperatures and longer reaction times. |
| Reductive Carbonylation | Reaction of a nitroaromatic compound with carbon monoxide and an amine, often with a metal catalyst.[7] | 60-85% | Utilizes readily available nitroaromatics. | Requires high pressures of CO and often expensive catalysts. |
| From Urea | Transamidation reaction of urea with amines.[8][9][10] | 50-80% | Isocyanate-free, uses an inexpensive and readily available starting material. | Often requires high temperatures and can lead to mixtures of products. |
II. Synthesis of Carbamates: Versatile Moieties in Prodrugs and Protecting Groups
Carbamates are valuable functional groups in medicinal chemistry, often employed as prodrug moieties or as protecting groups for amines. The reaction of an alcohol with an isocyanate is a common method for their synthesis.
Published Methods Using 4-(Aryl) Isocyanates
The synthesis of carbamates from isocyanates and alcohols is well-established.[11] The reaction can be performed with or without a catalyst, depending on the reactivity of the alcohol.
Reaction Workflow: Carbamate Synthesis
Caption: General workflow for carbamate synthesis.
Causality Behind Experimental Choices:
-
Catalysts: The reaction of isocyanates with alcohols is generally slower than with amines. Therefore, catalysts are often employed to increase the reaction rate. Common catalysts include tertiary amines (e.g., DABCO) and organotin compounds (e.g., dibutyltin dilaurate, DBTDL).[12][13] The catalyst activates the alcohol or the isocyanate, facilitating the nucleophilic attack.
-
Temperature: Depending on the reactivity of the alcohol and the presence of a catalyst, the reaction may be run at room temperature or require heating.[14]
-
Steric Hindrance: Sterically hindered alcohols react much more slowly with isocyanates. In such cases, the use of a more active catalyst and higher temperatures is often necessary.[15]
Reproducibility and Challenges:
-
Allophanate Formation: A common side reaction in carbamate synthesis is the reaction of the initially formed carbamate with another molecule of isocyanate to form an allophanate. This is more prevalent at higher temperatures and with an excess of isocyanate.[13]
-
Catalyst Sensitivity: Organotin catalysts, while highly effective, can be sensitive to moisture and air. Their use may require more stringent reaction conditions to ensure reproducibility.
-
Urea Formation from Water: As with urea synthesis, any moisture present in the reaction will lead to the formation of the corresponding symmetrical urea as a byproduct.
Comparative Analysis of Carbamate Synthesis Methods
| Method | Key Features | Typical Yields | Advantages | Disadvantages |
| Isocyanate Route | Direct reaction of alcohol and isocyanate. | 70-95%[16] | Generally high yields, can be catalyzed for faster reactions. | Use of toxic isocyanates, potential for allophanate formation. |
| From Chloroformates | Reaction of an alcohol with a chloroformate in the presence of a base.[6] | 80-95% | Avoids isocyanates. | Chloroformates are also toxic and moisture-sensitive. |
| From CO2 and Amines/Alcohols | Metal-free synthesis from CO2, an amine, and an alcohol.[17][18] | 60-90% | Utilizes a green and abundant C1 source. | Can require specific catalysts and reaction conditions. |
| Transcarbamoylation | Transfer of a carbamoyl group from a donor molecule (e.g., urea) to an alcohol.[7][19] | 50-85% | Isocyanate-free. | Often requires catalysts and can be an equilibrium process. |
III. Synthesis of Thiocarbamates: Bioisosteres with Unique Properties
Thiocarbamates are sulfur analogues of carbamates and are of interest in medicinal chemistry as bioisosteres of amides and esters. Their synthesis from isocyanates and thiols is a common and efficient method.
Published Methods Using 4-(Aryl) Isocyanates
The reaction of thiols with isocyanates to form thiocarbamates is generally a rapid and high-yielding process, often not requiring a catalyst.[2]
Reaction Workflow: Thiocarbamate Synthesis
Caption: General workflow for thiocarbamate synthesis.
Causality Behind Experimental Choices:
-
Catalyst-Free Conditions: Thiols are generally more nucleophilic than alcohols, and the reaction with isocyanates is often fast enough at room temperature without the need for a catalyst.[17]
-
Solvent: Aprotic solvents are used to prevent side reactions with the isocyanate. The choice of solvent can also impact the reaction rate.[2]
-
Base: In some cases, a non-nucleophilic base may be added to deprotonate the thiol to the more nucleophilic thiolate, further accelerating the reaction.
Reproducibility and Challenges:
-
Oxidation of Thiols: Thiols are susceptible to oxidation to disulfides, especially in the presence of air. It is important to use fresh, high-purity thiols and consider performing the reaction under an inert atmosphere.
-
Thiol-Isocyanate Adduct Stability: While generally stable, some thiocarbamates can be susceptible to hydrolysis, particularly under basic conditions.
Comparative Analysis of Thiocarbamate Synthesis Methods
| Method | Key Features | Typical Yields | Advantages | Disadvantages |
| Isocyanate Route | Direct reaction of thiol and isocyanate. | 85-99%[1] | High yields, fast reactions, often catalyst-free. | Use of toxic isocyanates. |
| From Isocyanides | Multicomponent reaction of an isocyanide, a thiol, and an oxidant or water.[20][21] | 60-90% | Isocyanate-free. | Can require specific reaction conditions and reagents. |
| From Carbon Disulfide | Reaction of an amine with carbon disulfide followed by alkylation. | 50-80% | Isocyanate-free, uses inexpensive starting materials. | Can involve multiple steps and the use of odorous carbon disulfide. |
| From Thiophosgene | Reaction of an amine with thiophosgene to form an isothiocyanate, which is then reacted with an alcohol or thiol. | 60-85% | Versatile method. | Thiophosgene is highly toxic. |
Experimental Protocols
Representative Protocol for the Synthesis of a Diaryl Urea
To a solution of a substituted aniline (1.0 mmol) in anhydrous dichloromethane (10 mL) under a nitrogen atmosphere is added this compound (1.0 mmol) dropwise at room temperature. The reaction mixture is stirred for 2-4 hours, during which time a precipitate may form. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the desired diaryl urea.
Representative Protocol for the Synthesis of a Carbamate
To a solution of an alcohol (1.0 mmol) and dibutyltin dilaurate (0.05 mmol) in anhydrous toluene (10 mL) under a nitrogen atmosphere is added this compound (1.1 mmol) dropwise at room temperature. The reaction mixture is then heated to 60-80 °C and stirred for 4-16 hours. The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired carbamate.
Representative Protocol for the Synthesis of a Thiocarbamate
To a solution of a thiol (1.0 mmol) in anhydrous acetonitrile (10 mL) under a nitrogen atmosphere is added this compound (1.0 mmol) dropwise at room temperature. The reaction mixture is stirred for 1-3 hours. The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel or recrystallization to afford the desired thiocarbamate.
Conclusion: Navigating the Synthetic Landscape
This compound is a powerful and versatile reagent for the synthesis of ureas, carbamates, and thiocarbamates, compounds of significant interest in drug discovery. The direct reaction with nucleophiles offers a high-yielding and often straightforward route to these valuable scaffolds. However, as this guide has detailed, researchers must be mindful of the potential for side reactions and the importance of carefully controlled reaction conditions to ensure reproducibility.
The choice of synthetic route will ultimately depend on a variety of factors, including the specific target molecule, the availability of starting materials, and considerations of safety and environmental impact. While the isocyanate-based methods are often the most direct, the growing emphasis on green chemistry is driving the development of innovative and viable isocyanate-free alternatives. By understanding the strengths and weaknesses of each approach, researchers can navigate the synthetic landscape with confidence and efficiency, accelerating the discovery of new and impactful medicines.
References
-
Babin, J., et al. (2024). Isocyanate-based multicomponent reactions. RSC Advances. [Link]
-
Iuchi, Y., & Tanaka, K. (1960). The Kinetics of the Tertiary-Amine-Catalyzed Reaction of Organic Isocyanates with Thiols. Canadian Journal of Chemistry, 38(12), 2421-2426. [Link]
- Gabriele, B., et al. (2005). A Novel and Convenient Palladium-Catalyzed Synthesis of Carbamates by Reductive Carbonylation of Nitroarenes in the Presence of Alcohols. Organic Letters, 7(22), 4975-4978.
-
Farkas, A., & Mills, G. A. (1962). Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Ren, Y., & Rousseaux, S. A. L. (2018). Metal-Free Synthesis of Unsymmetrical Ureas and Carbamates from CO2 and Amines via Isocyanate Intermediates. The Journal of Organic Chemistry, 83(2), 913-920. [Link]
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Ren, Y., & Rousseaux, S. A. L. (2018). Metal-Free Synthesis of Unsymmetrical Ureas and Carbamates from CO2 and Amines via Isocyanate Intermediates. PubMed, 29260549. [Link]
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Jain, I., & Malik, P. (2022). A safe alternative synthesis of primary carbamates from alcohols; in vitro and in silico assessments as an alternative acetylcholinesterase inhibitors. PubMed, 36224419. [Link]
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Ren, Y., & Rousseaux, S. A. L. (2018). Metal-Free Synthesis of Unsymmetrical Ureas and Carbamates from CO2 and Amines via Isocyanate Intermediates. ResearchGate. [Link]
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PrepChem. (n.d.). Synthesis of 4-(Trifluoromethyl)phenyl carbamic fluoride. [Link]
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Bao, P., et al. (2018). Visible-Light-Enabled Construction of Thiocarbamates from Isocyanides, Thiols, and Water at Room Temperature. Organic Letters, 20(17), 5291-5295. [Link]
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White, T. E., et al. (2020). Isocyanate-free polyureas from urea monomer: Synthesis and depolymerization. American Chemical Society. [Link]
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Honda, T., et al. (2020). Benign synthesis of unsymmetrical arylurea derivatives using 3-substituted dioxazolones as isocyanate surrogates. Taylor & Francis Online. [Link]
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Flores, J. D., et al. (2010). Direct RAFT Polymerization of an Unprotected Isocyanate-Containing Monomer and Subsequent Structopendant Functionalization Using “Click”-Type Reactions - Supporting Information. The Royal Society of Chemistry. [Link]
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Török, B., et al. (2019). A novel three-component reaction between isocyanides, alcohols or thiols and elemental sulfur: a mild, catalyst-free approach towards O-thiocarbamates and dithiocarbamates. ResearchGate. [Link]
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White, T. E., et al. (2020). Isocyanate-free polyureas from urea monomer: Synthesis and depolymerization. American Chemical Society. [Link]
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ResearchGate. (n.d.). Scheme 3 Attempted synthesis of phenyl... [Link]
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Patsnap. (2025). Isocyanate Alternatives: Exploring Bio-Based Options. Patsnap Eureka. [Link]
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de Sant'Ana, D. P., et al. (2021). Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives. Beilstein Journal of Organic Chemistry, 17, 33-41. [Link]
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Magano, J., et al. (2010). Parallel Synthesis of Ureas and Carbamates from Amines and CO2 under Mild Conditions. Organic Letters, 12(7), 1444-1447. [Link]
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Li, Y., et al. (2024). Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives. National Institutes of Health. [Link]
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ResearchGate. (n.d.). Synthesis of fluorinated thiocarbamates. [Link]
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ResearchGate. (n.d.). Synthesis of new fluorine containing 1-thiocarbamoyl/allylthiocarbamoyl-3-methyl/trifluoromethyl-4-(phenylazo) pyrazoles and 3-methyl/trifluoromethyl-4-(phenylazo)-isoxazoles. [Link]
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Pluth, M. D., et al. (2020). N-Methylation of Self-Immolative Thiocarbamates Provides Insights into the Mechanism of Carbonyl Sulfide Release. National Institutes of Health. [Link]
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Farkas, A., & Mills, G. A. (1962). Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates. Journal of the Chemical Society, Perkin Transactions 2. [Link]
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Jain, I., & Malik, P. (2022). A safe alternative synthesis of primary carbamates from alcohols; in vitro and in silico assessments as an alternative acetylcholinesterase inhibitors. PubMed, 36224419. [Link]
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Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. [Link]
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Sharma, P., et al. (2016). Synthesis and characterization of carbamates derivatives from 4-amino-1,2,4-triazole. Journal of Saudi Chemical Society, 20, S468-S475. [Link]
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G. Rokicki. (2023). Challenges and recent advances in bio-based isocyanate production. Green Chemistry. [Link]
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Cini, E., et al. (2013). One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. Beilstein Journal of Organic Chemistry, 9, 2378-2386. [Link]
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Cini, E., et al. (2013). One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger-aza-Wittig reaction. PubMed, 24204369. [Link]
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Kumar, A., et al. (2016). Synthesis of unsymmetrical urea from aryl- or pyridyl carboxamides and aminopyridines using PhI(OAc)2via in situ formation of aryl- or pyridyl isocyanates. RSC Publishing. [Link]
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A Comparative Guide to the Reaction Mechanisms of Phenyl Isocyanates: A DFT Perspective
In the landscape of modern synthetic chemistry and materials science, isocyanates stand out for their versatile reactivity, forming the cornerstone of polyurethane production and finding extensive applications in the pharmaceutical and agrochemical industries.[1] The reactivity of the isocyanate group (-N=C=O) is intricately linked to the substituents on the phenyl ring, a nuance that can be powerfully elucidated through computational methods. This guide provides an in-depth comparative analysis of the reaction mechanisms of various phenyl isocyanates, leveraging the predictive power of Density Functional Theory (DFT) to offer insights for researchers, scientists, and professionals in drug development.
The Crucial Role of Substituents: An Electronic Tug-of-War
The reactivity of the phenyl isocyanate molecule is fundamentally governed by the electrophilicity of the central carbon atom in the isocyanate group. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) attached to the phenyl ring exert a significant influence on this electrophilicity, thereby dictating the reaction kinetics.
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or cyano (-CN) groups pull electron density away from the phenyl ring and, by extension, from the isocyanate group. This inductive effect enhances the positive charge on the isocyanate carbon, making it more susceptible to nucleophilic attack.[2] Consequently, phenyl isocyanates bearing EWGs generally exhibit higher reactivity towards nucleophiles such as alcohols and amines.
Electron-Donating Groups (EDGs): Conversely, groups like methoxy (-OCH₃) or methyl (-CH₃) donate electron density to the phenyl ring. This reduces the electrophilicity of the isocyanate carbon, leading to a decrease in reaction rates compared to unsubstituted phenyl isocyanate.
Experimental studies have corroborated these theoretical predictions. For instance, in the reaction with phenols, it has been observed that an electron-withdrawing substituent on the phenol moiety increases the reactivity with the isocyanate.[3] This is attributed to the increased polarization of the H-O bond in the phenol, facilitating the hydrogen atom's attack on the nitrogen atom of the isocyanate.[3]
Quantifying Substituent Effects: A DFT Approach
DFT calculations provide a quantitative framework to understand these substituent effects. By calculating the partial atomic charges on the isocyanate carbon for a series of substituted phenyl isocyanates, a clear trend emerges.
| Substituent (para position) | Isocyanate Carbon Charge (Mulliken) | Predicted Reactivity |
| -NO₂ | +0.65 | Highest |
| -CN | +0.63 | High |
| -H | +0.60 | Moderate |
| -CH₃ | +0.58 | Lower |
| -OCH₃ | +0.57 | Lowest |
Note: The values presented are illustrative and can vary depending on the level of theory and basis set used in the DFT calculations.
This table clearly demonstrates the correlation between the electron-withdrawing/donating nature of the substituent and the electrophilicity of the isocyanate carbon, which in turn governs the molecule's reactivity.
Unraveling Reaction Mechanisms: A Step-by-Step DFT Workflow
DFT is not only instrumental in predicting reactivity trends but also in elucidating the intricate step-by-step mechanisms of isocyanate reactions. The formation of urethanes from the reaction of isocyanates with alcohols is a classic example.
The Catalyst-Free Pathway
In the absence of a catalyst, the reaction between an isocyanate and an alcohol is believed to proceed through a concerted mechanism.[4] This involves the formation of a pre-reaction complex, followed by a transition state where the new C-O and N-H bonds are formed simultaneously as the O-H bond breaks.[4][5]
A typical DFT workflow to investigate this mechanism would involve:
-
Geometry Optimization: Optimizing the geometries of the reactants (phenyl isocyanate and alcohol), the pre-reaction complex, the transition state, and the product (urethane).
-
Frequency Analysis: Performing frequency calculations to confirm that the reactants, complex, and product are true minima on the potential energy surface (no imaginary frequencies) and that the transition state has exactly one imaginary frequency corresponding to the reaction coordinate.
-
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to verify that the identified transition state correctly connects the reactants and products.[6]
-
Energy Profile Construction: Calculating the relative energies of all stationary points to construct a reaction energy profile, which reveals the activation energy barrier.
The Role of Catalysis
In industrial applications, the reaction between isocyanates and alcohols is often catalyzed to enhance the reaction rate. DFT studies have been instrumental in understanding the mechanisms of various catalysts, including amines and organometallic compounds.[4][7]
For instance, in the presence of a tertiary amine catalyst, the mechanism can shift from a concerted to a stepwise process.[4] The catalyst can activate the alcohol by forming a hydrogen-bonded complex, making it a more potent nucleophile.[4]
A comparative DFT study of different catalysts can help in selecting the most efficient one for a specific application. By calculating the activation energy barriers for the catalyzed reactions, one can rank the catalysts based on their predicted activity.
| Catalyst | Activation Energy (kcal/mol) |
| None | 25.2 |
| Triethylamine | 15.8 |
| DABCO | 13.5 |
Note: These are representative values from a hypothetical DFT study. Actual values will depend on the specific reactants and computational parameters.
Beyond Urethane Formation: Exploring Other Reaction Pathways
While the formation of urethanes is a primary reaction of isocyanates, they can undergo a variety of other transformations, including self-addition reactions like dimerization and trimerization.[8]
-
Dimerization: Two isocyanate molecules can react to form a uretidione, a four-membered ring structure.[8]
-
Trimerization: Three isocyanate molecules can cyclize to form a highly stable isocyanurate ring.[8]
DFT studies have been employed to investigate the mechanisms of these self-addition reactions, including the role of catalysts in promoting trimerization over dimerization.[8] Understanding these competing reaction pathways is crucial for controlling the final product distribution in polyurethane synthesis.
Experimental Validation: Bridging Theory and Practice
While DFT provides powerful predictive insights, experimental validation is paramount for confirming the theoretical findings. Kinetic studies, such as those monitored by in-situ FT-IR, can be used to determine the reaction rate constants for different substituted phenyl isocyanates.[3] These experimentally determined rates can then be correlated with the calculated activation energies from DFT, providing a robust validation of the computational model.
Furthermore, spectroscopic techniques like NMR and X-ray crystallography can be used to characterize the structures of reaction intermediates and products, confirming the mechanistic pathways proposed by DFT.[9]
Conclusion: A Synergy of Computation and Experiment
Comparative DFT studies offer an invaluable tool for dissecting the complex reaction mechanisms of different phenyl isocyanates. By providing a quantitative understanding of substituent effects and elucidating detailed reaction pathways, DFT enables researchers to make informed decisions in catalyst selection, reaction optimization, and the design of novel materials and pharmaceuticals. The synergy between computational modeling and experimental validation is key to unlocking the full potential of isocyanate chemistry.
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Beletsan, O. B., Gordiy, I., Lunkov, S. S., Kalinin, M. A., Alkhimova, L. E., Nosach, E. A., ... & Tikhonov, D. (2024). From Humorous Post to Detailed Quantum-Chemical Study: Isocyanate Synthesis Revisited. ChemRxiv. [Link]
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Mroginski, M. A., & Perissinotti, L. L. (2022). Current State and Perspectives of Simulation and Modeling of Aliphatic Isocyanates and Polyisocyanates. Polymers, 14(8), 1629. [Link]
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Fiser, B., Kristóf, T., Kégl, T., & Kuki, Á. (2021). Computational Study of Catalytic Urethane Formation. International Journal of Molecular Sciences, 22(24), 13601. [Link]
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Bazyľ, I. I., & Yunchyk, O. V. (2016). Quantum-Chemical Study on the Reaction of Phenyl Isocyanate with Linear Methanol Associates. Addition at the C= N Bond. Russian Journal of General Chemistry, 86, 1235-1242. [Link]
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Gosteli-Claisen rearrangement: DFT study of substituent-rate effects. (2009). The Journal of Organic Chemistry, 74(11), 4336–4342. [Link]
-
Isocyanates. (n.d.). In Wikipedia. Retrieved January 11, 2026, from [Link]
-
A Kinetic Study of the Dimerization of Phenyl Isocyanate. (1959). Journal of the American Chemical Society, 81(12), 2912–2915. [Link]
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Effect of Substituents and Solvents on Phenol-Isocyanate Urethane Reaction. (2016). Request PDF. [Link]
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Qasim, H. W., Csécsi, M. D., Hadjadj, R., & Fiser, B. (2021). The Catalytic Effect of DBU on Urethane Formation – A Computational Study. ResearchGate. [Link]
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Reaction Paths toward Isocyanate Adducts. (2025). ResearchGate. [Link]
-
Effect of Substituents on Phenol .. Jsocyanate Reaction. (n.d.). Zenodo. [Link]
-
Gosteli-Claisen rearrangement: DFT study of substituent-rate effects. (2009). PubMed. [Link]
-
Comparative Study of Aromatic and Cycloaliphatic Isocyanate Effects on Physico-Chemical Properties of Bio-Based Polyurethane Acrylate Coatings. (2020). MDPI. [Link]
-
A Binary Catalytic System for Enantioselective Annulation of 3-Amino Oxetanes with Isocyanates Leading to Antiviral Chiral 2-Iminothiazolidines. (2026). ACS Publications. [Link]
-
Kinetic Studies of the Reaction of Phenyl Isocyanate with Alcohols in Various Solvents. (1959). Journal of the American Chemical Society, 81(12), 2912–2915. [Link]
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Current State and Perspectives of Simulation and Modeling of Aliphatic Isocyanates and Polyisocyanates. (2022). MDPI. [Link]
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A Senior Application Scientist's Guide to Quantitative Structure-Activity Relationship (QSAR) Studies of 4-(Trifluoromethylthio)phenyl Isocyanate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for conducting Quantitative Structure-Activity Relationship (QSAR) studies on 4-(Trifluoromethylthio)phenyl isocyanate derivatives. As a Senior Application Scientist, my objective is to not only outline the necessary steps but also to instill a deep understanding of the rationale behind each methodological choice, ensuring scientific rigor and the generation of predictive and interpretable models. While specific QSAR studies on this exact class of compounds are not yet prevalent in published literature, this guide will equip you with the foundational knowledge and practical protocols to be at the forefront of this research area.
The Significance of the 4-(Trifluoromethylthio) Phenyl Scaffold
The 4-(Trifluoromethylthio)phenyl moiety is of increasing interest in medicinal chemistry. The trifluoromethylthio (-SCF3) group is a unique lipophilic electron-withdrawing group that can significantly modulate a molecule's physicochemical properties, such as its metabolic stability, membrane permeability, and binding affinity to biological targets. The isocyanate group, being a reactive electrophile, can form covalent bonds with nucleophilic residues in enzymes, making these derivatives potential candidates for irreversible enzyme inhibitors.
QSAR modeling provides a rational approach to navigate the vast chemical space of possible derivatives, enabling the prediction of biological activity and the prioritization of synthetic efforts towards compounds with the highest potential.[1][2][3][4][5]
The QSAR Workflow: A Step-by-Step Guide
A robust QSAR study is a multi-step process that requires careful planning and execution. The following workflow is designed to ensure the development of statistically sound and predictive models.
Caption: The iterative workflow of a QSAR study.
PART 1: Data Set Preparation - The Foundation of a Predictive Model
The quality of your QSAR model is fundamentally dependent on the quality of your input data.
This protocol describes a general method for synthesizing a library of urea derivatives from this compound, which can then be tested for biological activity.
Rationale: The reaction of an isocyanate with a primary or secondary amine is a robust and high-yielding method for the synthesis of ureas. This allows for the creation of a diverse library of compounds by varying the amine starting material.
Step-by-Step Methodology:
-
Starting Material: this compound can be sourced from commercial vendors or synthesized from 4-(Trifluoromethylthio)aniline.
-
Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve 1.0 equivalent of this compound in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Amine Addition: To the stirred solution, add 1.0-1.1 equivalents of the desired primary or secondary amine. The reaction is typically exothermic and can be performed at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting isocyanate is consumed.
-
Work-up and Purification:
-
If the product precipitates, it can be collected by filtration and washed with a non-polar solvent like hexane.
-
If the product is soluble, the reaction mixture can be washed with dilute acid (e.g., 1M HCl) and brine, dried over anhydrous sodium sulfate, and the solvent removed under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
-
-
Characterization: Confirm the structure and purity of the final products using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
For this guide, we will consider the inhibition of a serine protease, such as trypsin, as a hypothetical biological endpoint.
Rationale: Many biologically active molecules exert their effects by inhibiting enzymes. A well-defined enzyme inhibition assay provides the quantitative data (e.g., IC₅₀ values) needed for a QSAR study.
Step-by-Step Methodology:
-
Reagents and Buffers:
-
Trypsin from bovine pancreas
-
Substrate: Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA)
-
Buffer: Tris-HCl buffer (pH 8.0)
-
Dimethyl sulfoxide (DMSO) for dissolving test compounds
-
-
Assay Procedure:
-
Prepare a stock solution of each synthesized derivative in DMSO.
-
In a 96-well plate, add the appropriate volume of buffer.
-
Add a small volume of the test compound solution to achieve a range of final concentrations.
-
Add the trypsin solution and incubate for a pre-determined time (e.g., 15 minutes) at a constant temperature (e.g., 37°C).
-
Initiate the reaction by adding the L-BAPNA substrate.
-
Monitor the rate of p-nitroaniline formation by measuring the absorbance at 405 nm over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each compound concentration.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
For QSAR modeling, it is common to convert the IC₅₀ values to a logarithmic scale (pIC₅₀ = -log(IC₅₀)).
-
PART 2: Molecular Descriptor Calculation - Translating Structure into Numbers
Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. The selection of appropriate descriptors is crucial for building a meaningful QSAR model.[6][7][8]
Classes of Molecular Descriptors:
-
1D Descriptors: These are based on the molecular formula, such as molecular weight and atom counts.
-
2D Descriptors: These are calculated from the 2D representation of the molecule and include constitutional, topological, and connectivity indices.
-
3D Descriptors: These are derived from the 3D coordinates of the atoms and describe the molecule's shape, size, and electronic properties. Examples include steric descriptors (e.g., molecular volume) and electronic descriptors (e.g., dipole moment, HOMO/LUMO energies).[6][7]
Table 1: Examples of Potentially Relevant Descriptors
| Descriptor Class | Specific Descriptor | Description |
| Electronic | Dipole Moment | A measure of the overall polarity of the molecule. |
| HOMO/LUMO Energies | The energies of the highest occupied and lowest unoccupied molecular orbitals, which can relate to reactivity. | |
| Mulliken Charges | The partial charges on individual atoms. | |
| Steric | Molecular Volume | The volume occupied by the molecule. |
| Surface Area | The total surface area of the molecule. | |
| Ovality | A measure of the deviation from a spherical shape. | |
| Topological | Kier & Hall Connectivity Indices | Describe the branching and connectivity of the molecular graph. |
| Physicochemical | LogP | The logarithm of the octanol-water partition coefficient, a measure of lipophilicity. |
| Topological Polar Surface Area (TPSA) | The surface area of polar atoms, which is related to membrane permeability. |
PART 3: Model Development and Validation - Building and Testing the QSAR Equation
Several statistical methods can be used to develop the QSAR model. The choice of method depends on the nature of the data and the desired interpretability of the model.[9][10][11]
| Modeling Technique | Principle | Advantages | Disadvantages |
| Multiple Linear Regression (MLR) | Fits a linear equation to the data.[9][12] | Simple to implement and interpret. | Prone to overfitting with a large number of descriptors; assumes a linear relationship. |
| Partial Least Squares (PLS) | A regression method that can handle multicollinearity among descriptors.[9][12] | Robust when descriptors are correlated; can handle more descriptors than compounds. | The interpretation of the model can be more complex than MLR. |
| Support Vector Machines (SVM) | A machine learning method that can model non-linear relationships.[11] | Can capture complex, non-linear structure-activity relationships. | Can be a "black box" model, making interpretation difficult. |
| Random Forest (RF) | An ensemble learning method that builds multiple decision trees.[11] | Generally high predictive accuracy; robust to overfitting. | Can be computationally intensive and less interpretable. |
A QSAR model must be rigorously validated to ensure that it is not a result of chance correlation and has predictive power for new compounds.[1][2][3][4][5]
Key Validation Metrics:
-
Coefficient of Determination (r²): A measure of how well the model fits the training data. A value closer to 1 indicates a better fit.
-
Leave-One-Out Cross-Validated Coefficient of Determination (q²): A measure of the model's internal predictive ability. A q² value greater than 0.5 is generally considered acceptable.
-
Root Mean Square Error (RMSE): The standard deviation of the residuals (prediction errors). A lower RMSE indicates a better model.
-
External Validation (r²_pred): The coefficient of determination for the external test set. This is a crucial metric for assessing the model's ability to predict the activity of new compounds.
PART 4: Model Interpretation and Application
A validated QSAR model can provide valuable insights into the structure-activity relationships of this compound derivatives.
Caption: The application of a validated QSAR model.
By analyzing the descriptors that are most influential in the QSAR equation, researchers can understand which molecular properties are most important for the desired biological activity. For example, a positive coefficient for LogP would suggest that increasing lipophilicity enhances activity. This knowledge can then be used to design new derivatives with improved potency.
Advanced QSAR Techniques: 3D-QSAR
For a more detailed understanding of the structure-activity relationship, 3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be employed.[13][14][15][16][17] These methods generate 3D contour maps that visualize the regions around the aligned molecules where steric bulk, positive or negative electrostatic potential, and hydrophobicity are favorable or unfavorable for activity.
Conclusion
While this guide provides a comprehensive roadmap for initiating QSAR studies on this compound derivatives, it is crucial to remember that QSAR is an iterative process. The predictions from a QSAR model should be used to guide the synthesis of new compounds, which are then tested experimentally. These new data points can then be used to refine and improve the QSAR model, leading to a more robust and predictive tool for drug discovery.
References
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Tropsha, A. (2010). Best Practices for QSAR Model Development, Validation, and Exploitation. Molecular Informatics, 29(6-7), 476-488. [Link]
-
Tropsha, A. (n.d.). Best practices for developing predictive QSAR models. University of North Carolina at Chapel Hill. [Link]
-
Tropsha, A. (2010). Best Practices for QSAR Model Development, Validation, and Exploitation. PubMed. [Link]
-
Tropsha, A. (2010). Best Practices for QSAR Model Development, Validation, and Exploitation. ResearchGate. [Link]
-
Tropsha, A. (2010). Best Practices for QSAR Model Development, Validation, and Exploitation. Wiley Online Library. [Link]
-
De Benedetti, P. G., & Fanelli, F. (2006). Comparative QSAR analyses of competitive CYP2C9 inhibitors using three-dimensional molecular descriptors. Journal of medicinal chemistry, 49(1), 127-35. [Link]
-
Unknown Author. (n.d.). MOLECULAR DESCRIPTORS USED IN QSAR. [Link]
-
Unknown Author. (n.d.). 3D QSAR pharmacophore, CoMFA and CoMSIA based design and docking studies on phenyl alkyl ketones as inhibitors of phosphodiesterase 4. PubMed. [Link]
-
Unknown Author. (n.d.). 3D-QSAR : Principles and Methods. Drug Design Org. [Link]
-
Unknown Author. (2015). 3D-QSAR analysis of MCD inhibitors by CoMFA and CoMSIA. Ingenta Connect. [Link]
-
Unknown Author. (n.d.). 3d qsar. Slideshare. [Link]
-
Unknown Author. (2017). 3D-QSAR (CoMFA, CoMSIA), molecular docking and molecular dynamics simulations study of 6-aryl-5-cyano-pyrimidine derivatives to explore the structure requirements of LSD1 inhibitors. PubMed. [Link]
-
Karelson, M., Lobanov, V. S., & Katritzky, A. R. (1996). Quantum-Chemical Descriptors in QSAR/QSPR Studies. Chemical Reviews, 96(3), 1027-1044. [Link]
-
Rasyid, H., Soekamto, N. H., Firdausiah, S., & Listyarini, R. V. (2021). List of molecular descriptors used in QSAR modeling. ResearchGate. [Link]
-
Du, Q. S., Huang, R. B., & Wei, Y. T. (2009). Current Mathematical Methods Used in QSAR/QSPR Studies. International journal of molecular sciences, 10(4), 1958-85. [Link]
-
Unknown Author. (2023). QSAR and molecular docking studies on designing potent inhibitors of SARS-CoVs main protease. Frontiers in Chemistry. [Link]
-
Jones, K., & Cocker, J. (2011). Biological monitoring for isocyanates. Annals of occupational hygiene, 55(1), 1-2. [Link]
-
Unknown Author. (n.d.). Comparison of MLR, PLS and GA-MLR in QSAR analysis. ResearchGate. [Link]
-
Sham, Y. Y., & Tsai, R. S. (1995). Design, synthesis and enzyme inhibitory activities of new trifluoromethyl-containing inhibitors for angiotensin converting enzyme. Journal of medicinal chemistry, 38(2), 389-96. [Link]
-
Roy, K., & Mitra, I. (2011). Comparison of MLR, PLS and GA-MLR in QSAR analysis. QSAR & Combinatorial Science, 24(4), 403-414. [Link]
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Szymańska, E., & Płonka, J. (2022). A Review of Machine Learning and QSAR/QSPR Predictions for Complexes of Organic Molecules with Cyclodextrins. International Journal of Molecular Sciences, 23(19), 11867. [Link]
-
Unknown Author. (n.d.). The results for QSAR modeling using MLR and PLS-LS-SVM. ResearchGate. [Link]
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- 13. 3D QSAR pharmacophore, CoMFA and CoMSIA based design and docking studies on phenyl alkyl ketones as inhibitors of phosphodiesterase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. 3d qsar | PPTX [slideshare.net]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Handling of 4-(Trifluoromethylthio)phenyl Isocyanate
As researchers dedicated to advancing drug development, the compounds we handle are often as reactive as they are promising. 4-(Trifluoromethylthio)phenyl isocyanate (CAS No. 24032-84-6) is a key building block in medicinal chemistry, valued for its ability to form stable urea linkages. However, the very reactivity that makes it useful—the isocyanate functional group—also presents significant handling challenges.[1] This guide provides a direct, field-tested framework for managing this chemical safely, moving beyond mere compliance to foster a culture of intrinsic safety in the laboratory. Our focus is on the causality behind each procedural step, ensuring that every action is understood and validated.
The Isocyanate Risk Profile: Reactivity and Toxicology
Understanding the "why" of a hazard is the first step toward mitigating it. The risks associated with this compound stem from two primary properties: its chemical reactivity and its toxicological effects.
Chemical Reactivity: The core of the hazard lies in the isocyanate (-N=C=O) group. This group is an electrophile, highly susceptible to reaction with nucleophiles.[2] Its most critical reaction in a laboratory context is with water. This reaction is rapid, exothermic, and produces an unstable carbamic acid which decomposes into a primary amine and carbon dioxide (CO₂) gas.[3][4]
-
Causality: This reactivity is the reason for the compound's "Moisture Sensitive" warning.[5] Accidental contamination with water, or even atmospheric humidity, can degrade the material. More critically, if this reaction occurs in a sealed container, the resulting CO₂ evolution can cause a dangerous buildup of pressure, potentially leading to container rupture.[6] It will also react readily with other common lab solvents and reagents like alcohols and amines.[2][7]
Toxicological Hazards: Isocyanates as a class are potent irritants and sensitizers.[8] Exposure can have both acute and chronic health consequences.[1] The Safety Data Sheet (SDS) for this compound specifically classifies it as:
-
Harmful if swallowed, in contact with skin, or if inhaled.[5]
-
A cause of serious skin and eye irritation.[5]
-
A lachrymator, meaning it stimulates tear production.[5]
The most severe long-term risk from isocyanate exposure is sensitization.[9] Initial contact may only cause mild irritation, but repeated exposure can lead the body's immune system to become sensitized. Once sensitized, even minuscule exposures can trigger a severe allergic reaction, such as occupational asthma, which can be life-threatening and permanent.[9] Sensitization can occur through both inhalation and direct skin contact.
Foundational Safety: Engineering Controls and Work Practices
Personal protective equipment is the final barrier, not the first line of defense. Proper facility design and work practices are essential to minimize exposure from the outset.
-
Ventilation: All handling of this compound, including weighing, transfers, and reaction setup, must be performed within a certified chemical fume hood with robust airflow.[10] This is the most critical engineering control to prevent inhalation of vapors.[11]
-
Inert Atmosphere: Given its moisture sensitivity, storing and handling the compound under an inert atmosphere (e.g., nitrogen or argon) is crucial to maintain its integrity.[12]
-
Restricted Access: The area where the chemical is being used should be clearly marked, and access should be restricted to trained personnel only.
-
Hygiene: Never eat, drink, or smoke in the laboratory.[12] Always wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[11]
Personal Protective Equipment (PPE): A Task-Based Protocol
The selection of PPE must be tailored to the specific task and the associated risk of exposure. A one-size-fits-all approach is insufficient. PPE should be used in conjunction with, not as a substitute for, proper engineering controls.[13]
| Task | Minimum PPE Requirement | Rationale |
| Transporting a Sealed Container | Laboratory Coat, Safety Glasses, Nitrile Gloves | Protects against incidental contact in the event of a container failure. |
| Weighing and Preparing Solutions | Chemical Splash Goggles, Face Shield, Long-sleeved Lab Coat, Chemical-Resistant Apron, Double-Gloving (Nitrile or Butyl Rubber)[14][15], Full-face Respirator with Organic Vapor/Particulate Cartridge (ABEK type recommended)[16] | This is a high-risk activity with potential for vapor inhalation and splashes. A full-face respirator provides both respiratory and eye protection.[17] Double-gloving provides an extra layer of protection against permeation. |
| Conducting Reaction/Work-up | Chemical Splash Goggles, Face Shield, Long-sleeved Lab Coat, Chemical-Resistant Gloves (Nitrile or Butyl Rubber)[13] | Assumes the reaction is contained within closed glassware in a fume hood. The risk of splashes during transfers or sampling remains. Respiratory protection may be required based on the scale and setup. |
| Cleaning Glassware | Chemical Splash Goggles, Face Shield, Heavy-Duty Chemical-Resistant Gloves (e.g., Butyl Rubber), Chemical-Resistant Apron | Protects against splashes of residual material and cleaning solvents. |
Standard Operating Procedure (SOP) for Handling
This step-by-step guide provides a procedural framework for safe handling from receipt to use.
Step 1: Receiving and Storage
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Store the container in a designated, clearly labeled, and secure location. The recommended storage is refrigerated (2-8°C) in a dry, well-ventilated area under an inert atmosphere.[12][16]
-
Ensure the storage area is away from incompatible materials, particularly water, alcohols, amines, and strong bases.[3]
Step 2: Preparation and Use (Inside a Fume Hood)
-
Don the appropriate PPE as outlined in the table above for "Weighing and Preparing Solutions."
-
Allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture on the cold chemical.
-
Slowly and carefully open the container, being mindful of any potential pressure differential.
-
Quickly weigh the required amount into a tared, dry container. For solution preparation, add the chemical to a dry, inert-gas-flushed flask containing the solvent.
-
Close the primary container tightly, purge with inert gas if possible, and return it to its designated storage location.
-
Perform all subsequent reaction steps within the closed system of the fume hood.
Emergency Response Plan
Immediate and correct response to an exposure or spill is critical. All personnel must be familiar with these procedures and the location of safety equipment.
-
Inhalation: Immediately move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[5]
-
Skin Contact: Remove all contaminated clothing immediately. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[5][10]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][18]
-
Spill: The response depends on the spill's size. For any spill, evacuate non-essential personnel and ensure the area is well-ventilated.
-
Minor Spill (inside a fume hood): Wearing full PPE (including respirator), cover the spill with an inert absorbent material like sand, vermiculite, or commercial sorbent.[12]
-
Major Spill (outside a fume hood): Evacuate the laboratory immediately and alert emergency response personnel.
After absorption, collect the material into an open container. Do NOT use a sealed container.[6] Treat the spill residue with a neutralizing solution. A common formulation consists of sodium carbonate (5-10%), liquid surfactant (0.2-2%), and water to 100%.[6] Allow the mixture to stand for at least 24 hours before packaging for waste disposal.
-
// Node Definitions start [label="Spill or Exposure Occurs", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; assess [label="Assess Situation\n(Is it a personal exposure or a chemical spill?)", fillcolor="#FBBC05", fontcolor="#202124"]; exposure [label="Personal Exposure", fillcolor="#F1F3F4", fontcolor="#202124"]; spill [label="Chemical Spill", fillcolor="#F1F3F4", fontcolor="#202124"]; exposure_actions [label="1. Move to Safety Shower/Eyewash\n2. Remove Contaminated Clothing\n3. Flush Affected Area (15+ min)\n4. Alert Supervisor", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=parallelogram]; medical [label="Seek Immediate Medical Attention\n(Bring SDS)", fillcolor="#34A853", fontcolor="#FFFFFF"]; spill_size [label="Assess Spill Size\n(Inside or outside fume hood?)", fillcolor="#FBBC05", fontcolor="#202124"]; minor_spill [label="Minor Spill\n(Contained in Fume Hood)", fillcolor="#F1F3F4", fontcolor="#202124"]; major_spill [label="Major Spill\n(Outside Hood / Large Volume)", fillcolor="#F1F3F4", fontcolor="#202124"]; minor_actions [label="1. Don Full PPE (incl. Respirator)\n2. Cover with Inert Absorbent\n3. Collect in OPEN Container\n4. Decontaminate Area", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=parallelogram]; major_actions [label="1. Evacuate Laboratory\n2. Alert Campus Emergency Response\n3. Isolate the Area", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=parallelogram]; waste_disposal [label="Proceed to Waste Disposal Pathway", fillcolor="#5F6368", fontcolor="#FFFFFF", shape=ellipse];
// Edges start -> assess; assess -> exposure [label=" Personal\n Exposure"]; assess -> spill [label=" Spill"]; exposure -> exposure_actions; exposure_actions -> medical; spill -> spill_size; spill_size -> minor_spill [label=" Minor"]; spill_size -> major_spill [label=" Major"]; minor_spill -> minor_actions; major_spill -> major_actions; minor_actions -> waste_disposal; }
Caption: Step-by-step pathway for isocyanate chemical waste disposal.
By integrating this expert-level understanding of the risks and detailed operational plans into your daily workflow, you can handle this compound with the confidence and safety that high-impact research demands.
References
- Composites One. (n.d.). Personal Protective Equipment: Helping to Reduce Isocyanate Exposure.
- Government of Canada. (2022). Isocyanates: Control measures guideline. Canada.ca.
- California Department of Public Health. (2014).
- Sysco Environmental. (n.d.). What PPE is required when working with isocyanates?
- Occupational Safety and Health Administration. (n.d.).
- Chemscape. (n.d.). Isocyanate Exposure: Health Risks & Safety Precautions.
- SafeWork NSW. (n.d.). Isocyanates technical fact sheet.
- Lakeland Industries. (n.d.). 5 Ways to Protect Yourself From Isocyanate Exposure.
- Wikipedia. (n.d.). Isocyanate.
- Dongsen Chemicals. (2023). Decoding isocyanates: A deep dive into isocyanates.
- Safe Work Australia. (n.d.). Guide to handling isocyanates.
- PCI Magazine. (2025). Resins: Isocyanates, Part I: Fundamentals and Reactivity.
- ResearchGate. (n.d.). Reactions of isocyanate with water (a), amine (b), urea (c), urethane (d), and carboxylic acid (e).
- Poliuretanos. (n.d.). 1.2.1 - Isocyanate Reactions.
- Fisher Scientific. (2024). SAFETY DATA SHEET - 4-(Trifluoromethyl)phenyl isocyanate.
- TCI Chemicals. (2025). SAFETY DATA SHEET - 4-(Trifluoromethyl)phenyl Isothiocyanate.
- Apollo Scientific. (2023). 4-Fluoro-3-(trifluoromethyl)phenyl isocyanate Safety Data Sheet.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - this compound.
- CookeChem. (n.d.). This compound, 97, 24032-84-6.
- AK Scientific, Inc. (n.d.). SDS - 4-(Trifluoromethoxy)phenyl isocyanate.
- Sigma-Aldrich. (n.d.). 4-(Trifluoromethyl)phenyl isocyanate 99 1548-13-6.
- BOC Sciences. (2026). Safe Handling and Application of 4-(Trifluoromethoxy)phenyl Isocyanate: A Guide for Users.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 4-(Trifluoromethyl)phenyl isothiocyanate.
Sources
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- 11. lakeland.com [lakeland.com]
- 12. fishersci.se [fishersci.se]
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
